molecular formula C10H15NO2 B1379150 Methyl 3-(1-cyanocyclobutyl)butanoate CAS No. 1461713-32-5

Methyl 3-(1-cyanocyclobutyl)butanoate

Cat. No.: B1379150
CAS No.: 1461713-32-5
M. Wt: 181.23 g/mol
InChI Key: GNKVAGPCJMNMKG-UHFFFAOYSA-N
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Description

Methyl 3-(1-cyanocyclobutyl)butanoate is a chemical compound with the CAS Number 1461713-32-5 . It belongs to a class of cyano cyclobutyl compounds that are of significant interest in biomedical research, particularly in the field of immunology and oncology . Patents indicate that related structural analogs are investigated for their potential as Cbl-b inhibitors . The Cbl-b protein is an E3 ubiquitin ligase that functions as a key negative regulator of immune cell activation . Inhibiting Cbl-b can potentially enhance the anti-tumor activity of various immune cells, including T-cells and NK cells, thereby offering a promising strategy for immunotherapy and cancer treatment research . This compound is provided for research purposes to further explore these and other biochemical mechanisms. Researchers should handle this material with appropriate safety precautions. Methyl 3-(1-cyanocyclobutyl)butanoate is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

methyl 3-(1-cyanocyclobutyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKVAGPCJMNMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered around a robust and efficient Michael addition reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the mechanistic underpinnings and the rationale behind the experimental design. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and scalability.

Introduction: The Significance of Substituted Butanoates

Substituted butanoate esters are prevalent motifs in a wide array of biologically active molecules and functional materials. The incorporation of a cyanocyclobutyl moiety at the 3-position introduces a unique structural and electronic feature, offering opportunities for further chemical elaboration and modulation of physicochemical properties. The compact and rigid cyclobutane ring can act as a bioisostere for larger or more flexible groups, while the nitrile functionality serves as a versatile handle for transformations into amines, carboxylic acids, or other functional groups. The target molecule, Methyl 3-(1-cyanocyclobutyl)butanoate, therefore, represents a key intermediate for the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

Retrosynthetic Analysis and Strategic Approach: The Michael Addition Pathway

A retrosynthetic analysis of the target molecule, Methyl 3-(1-cyanocyclobutyl)butanoate, points to a disconnection at the C-C bond between the cyclobutane ring and the butanoate backbone. This disconnection suggests a conjugate addition, specifically a Michael reaction, as the most logical and efficient synthetic strategy.[1][2][3] This approach involves the 1,4-addition of a nucleophilic 1-cyanocyclobutyl carbanion to an electrophilic α,β-unsaturated ester, namely methyl crotonate.[4][5]

The nitrile group in 1-cyanocyclobutane renders the α-proton acidic enough to be removed by a strong, non-nucleophilic base, thereby generating the required carbanion.[6] This nitrile-stabilized carbanion can then act as a potent Michael donor.[7][8] The overall synthetic transformation is outlined below:

Scheme 1. Retrosynthetic analysis of Methyl 3-(1-cyanocyclobutyl)butanoate via a Michael addition.

This strategy is advantageous due to the commercial availability of the starting materials, the high efficiency and selectivity of the Michael reaction, and the operational simplicity of the procedure.

Mechanistic Insights: The Role of LDA and the Conjugate Addition Cascade

The successful synthesis hinges on two key mechanistic steps: the formation of the 1-cyanocyclobutyl carbanion and its subsequent conjugate addition to the Michael acceptor.

Generation of the 1-Cyanocyclobutyl Carbanion

The deprotonation of 1-cyanocyclobutane is achieved using a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[9][10][11] The pKa of the α-proton of a nitrile is approximately 25, making it amenable to deprotonation by LDA, which has a conjugate acid pKa of around 36.[6] The use of a non-nucleophilic base like LDA is crucial to avoid competitive addition to the nitrile group. The deprotonation is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the resulting carbanion and to control the reaction rate.

Diagram 1. Formation of the nucleophilic 1-cyanocyclobutyl carbanion using LDA.
The Michael Addition Step

Once formed, the 1-cyanocyclobutyl carbanion undergoes a conjugate addition to the electrophilic β-carbon of methyl crotonate.[4][5] The reaction proceeds through a six-membered cyclic transition state, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. This enolate is then protonated during the aqueous workup to yield the final product, Methyl 3-(1-cyanocyclobutyl)butanoate.

Diagram 2. The conjugate addition of the carbanion to methyl crotonate.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Supplier
DiisopropylamineC₆H₁₅N101.191.54 mL11.0Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.064.4 mL11.0Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-Sigma-Aldrich
1-CyanocyclobutaneC₅H₇N81.120.81 g10.0Alfa Aesar
Methyl crotonateC₅H₈O₂100.121.0 g10.0TCI
Saturated aqueous NH₄Cl solutionNH₄Cl53.4920 mL--
Diethyl ether(C₂H₅)₂O74.12100 mL-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As needed-VWR
Step-by-Step Procedure
  • Preparation of LDA Solution:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Formation of the 1-Cyanocyclobutyl Carbanion:

    • In a separate flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve 1-cyanocyclobutane (0.81 g, 10.0 mmol) in anhydrous tetrahydrofuran (10 mL).

    • Cool this solution to -78 °C.

    • Slowly transfer the 1-cyanocyclobutane solution to the freshly prepared LDA solution at -78 °C via cannula over 15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Michael Addition:

    • To the solution of the 1-cyanocyclobutyl carbanion at -78 °C, add methyl crotonate (1.0 g, 10.0 mmol) dropwise via syringe over 10 minutes.

    • Allow the reaction mixture to stir at -78 °C for 2 hours.

    • Gradually warm the reaction to room temperature and stir for an additional 12 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-(1-cyanocyclobutyl)butanoate.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final product.

  • ¹³C NMR: To verify the carbon skeleton.

  • FT-IR: To identify the characteristic nitrile (C≡N) and ester (C=O) stretching frequencies.

  • Mass Spectrometry: To determine the molecular weight of the product.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no product yield Incomplete deprotonation of 1-cyanocyclobutane.Ensure the use of freshly titrated n-butyllithium and strictly anhydrous conditions.
Decomposition of the carbanion.Maintain the reaction temperature at -78 °C during the deprotonation and addition steps.
Formation of side products Aldol-type side reactions of the enolate intermediate.Ensure complete protonation during the workup by using a sufficient amount of quenching agent.
Polymerization of methyl crotonate.Add the Michael acceptor slowly to the carbanion solution at low temperature.

Conclusion

The synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate via a Michael addition of the 1-cyanocyclobutyl carbanion to methyl crotonate represents an efficient and reliable method for the preparation of this valuable synthetic intermediate. The use of LDA as a strong, non-nucleophilic base is key to the successful generation of the nitrile-stabilized carbanion. This guide provides a detailed and robust protocol that can be readily implemented in a standard organic synthesis laboratory. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted butanoates and other compounds accessible through conjugate addition reactions.

References

  • ChemHelp ASAP. (2020, March 1). formation & reaction of nitrile enolates. YouTube. [Link]

  • Dalal Institute. (n.d.). Michael Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Indian Institute of Technology. (n.d.). C-C bond formation. [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-366. [Link]

  • Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. ResearchGate. [Link]

  • ChemHelp ASAP. (2020, March 1). formation & reaction of nitrile enolates. YouTube. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

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  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • ChemHelp ASAP. (2019, November 4). deprotonation of ketones with LDA to make enolates. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

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Sources

Introduction: The Structural and Synthetic Rationale for a Novel Carbo-Nitrile Ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-(1-cyanocyclobutyl)butanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal and materials chemistry, the unique conformational constraints and electronic properties of the cyclobutane ring offer a compelling structural motif.[1] Its incorporation into molecular frameworks can significantly influence biological activity and material properties.[1][2] When combined with a nitrile group, a versatile functional handle for a variety of chemical transformations, and a methyl ester, a common pharmacophore, the target molecule, Methyl 3-(1-cyanocyclobutyl)butanoate, emerges as a compound of significant synthetic interest. This guide provides a comprehensive theoretical framework for its synthesis, purification, and characterization, alongside a discussion of its potential applications.

Proposed Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate can be envisioned through a convergent approach, leveraging established methodologies for the formation of cyanocyclobutanes and butanoate esters. A plausible synthetic pathway is outlined below.

Experimental Protocol: A Hypothetical Two-Step Synthesis

Step 1: Synthesis of 1-cyanocyclobutane-1-carbaldehyde

The initial step involves the creation of a key intermediate, a cyclobutane ring bearing both a nitrile and a formyl group. This could be achieved through a multi-step process starting from a suitable cyclobutanone derivative.

  • Cyanohydrin Formation: React cyclobutanone with a cyanide source, such as sodium cyanide, in an acidic medium to form the corresponding cyanohydrin. This reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl carbon.[3]

  • Oxidation: The hydroxyl group of the cyanohydrin can then be oxidized to a carbonyl group using a mild oxidizing agent like pyridinium chlorochromate (PCC) to yield 1-cyanocyclobutane-1-carbaldehyde.

Step 2: Wittig Reaction and Subsequent Reduction and Esterification

  • Wittig Reaction: The aldehyde intermediate can undergo a Wittig reaction with a suitable phosphonium ylide, such as (methoxycarbonylmethyl)triphenylphosphorane, to introduce the butanoate side chain. This will form an α,β-unsaturated ester.

  • Reduction: The double bond in the α,β-unsaturated ester can be selectively reduced using catalytic hydrogenation (e.g., H₂ over Pd/C) to yield the saturated butanoate chain.

  • Esterification (Alternative to Wittig): Alternatively, a Grignard reaction on the 1-cyanocyclobutane-1-carbaldehyde followed by oxidation and esterification could also be explored.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Cyclobutanone Cyclobutanone Cyanohydrin_Formation 1. Cyanohydrin Formation Cyclobutanone->Cyanohydrin_Formation NaCN NaCN NaCN->Cyanohydrin_Formation PCC PCC Oxidation 2. Oxidation PCC->Oxidation (Methoxycarbonylmethyl)triphenylphosphorane (Methoxycarbonylmethyl)triphenylphosphorane Wittig_Reaction 3. Wittig Reaction (Methoxycarbonylmethyl)triphenylphosphorane->Wittig_Reaction H2_PdC H₂/Pd-C Reduction 4. Reduction H2_PdC->Reduction Cyanohydrin_Formation->Oxidation Intermediate 1 Oxidation->Wittig_Reaction 1-cyanocyclobutane-1-carbaldehyde Wittig_Reaction->Reduction α,β-unsaturated ester Final_Product Methyl 3-(1-cyanocyclobutyl)butanoate Reduction->Final_Product

Physicochemical Properties: An Inferential Analysis

The anticipated physicochemical properties of Methyl 3-(1-cyanocyclobutyl)butanoate are summarized below. These values are estimated based on the properties of structurally similar molecules such as methyl butanoate and various cyanocyclobutane derivatives.[4][5]

PropertyEstimated ValueRationale/Comparison Compound
Molecular Formula C₁₀H₁₅NO₂Based on proposed structure
Molecular Weight 181.23 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquidTypical for similar esters[5]
Boiling Point ~220-240 °CHigher than methyl butanoate (102 °C) due to increased molecular weight and polarity from the nitrile group.[5]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)Similar to other esters of this size.[5]
Density ~1.0 - 1.1 g/cm³Inferred from related structures.

Spectroscopic Characterization: A Predictive Overview

The identity and purity of the synthesized Methyl 3-(1-cyanocyclobutyl)butanoate would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

TechniqueExpected Peaks/Signals
¹H NMR Signals for the methyl ester protons (~3.6 ppm), methylene protons of the butanoate chain, and the cyclobutane ring protons.
¹³C NMR Resonances for the nitrile carbon (~120 ppm), ester carbonyl carbon (~170 ppm), and carbons of the cyclobutane and butanoate moieties.
IR Spectroscopy Characteristic absorption bands for the nitrile group (C≡N stretch) around 2230-2250 cm⁻¹ and the ester carbonyl group (C=O stretch) around 1735-1750 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Characterization_Workflow Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (GC-MS, HPLC) Purification->Purity_Analysis Structural_Elucidation Structural Elucidation Purity_Analysis->Structural_Elucidation NMR ¹H and ¹³C NMR Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS Final_Characterization Characterized Compound NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Potential Applications in Research and Drug Development

While the specific utility of Methyl 3-(1-cyanocyclobutyl)butanoate is yet to be explored, its structural components suggest several potential areas of application:

  • Medicinal Chemistry: The cyclobutane scaffold can act as a rigid core to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] The nitrile group can participate in hydrogen bonding or be a precursor to other functional groups, such as amines or carboxylic acids, which are common in drug molecules.[6]

  • Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block in the synthesis of more complex molecular architectures. The nitrile and ester groups offer orthogonal reactivity for further chemical modifications.

  • Materials Science: The incorporation of polar nitrile groups and a rigid cyclobutane core could influence the bulk properties of polymers or liquid crystals.

Conclusion and Future Directions

This technical guide provides a foundational, albeit theoretical, overview of the synthesis and properties of Methyl 3-(1-cyanocyclobutyl)butanoate. The proposed synthetic route is based on well-established organic reactions, and the predicted properties are derived from analogous compounds. Experimental validation of these hypotheses is a crucial next step. Future research should focus on the practical synthesis of this novel compound, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequent exploration of its reactivity and potential applications, particularly in the realm of medicinal chemistry, will be of significant interest to the scientific community.

References

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The Strategic Role of Methyl 3-(1-cyanocyclobutyl)butanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, sp3 -rich motifs is a proven method to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Among these, the 1-cyanocyclobutyl group has emerged as a privileged pharmacophore, featuring prominently in the development of novel kinase inhibitors[1][2] and E3 ubiquitin ligase modulators[3].

Methyl 3-(1-cyanocyclobutyl)butanoate (CAS: 1461713-32-5) [4][5] serves as a critical, highly versatile building block for introducing this motif into complex Active Pharmaceutical Ingredients (APIs). This whitepaper details the physicochemical rationale, synthetic methodologies, and analytical validation required to successfully leverage this intermediate in drug development workflows.

Physicochemical Profiling & Structural Causality

Before integrating an intermediate into a synthetic pipeline, it is critical to understand the causality behind its structural design. The 1-cyanocyclobutyl motif is not merely a spacer; it is an active participant in target engagement.

ParameterSpecification / Value
IUPAC Name Methyl 3-(1-cyanocyclobutyl)butanoate
Verified CAS Number 1461713-32-5
Molecular Formula C10​H15​NO2​
Molecular Weight 181.23 g/mol
Key Pharmacophore 1-Cyanocyclobutyl motif
Therapeutic Application E3 Ligase (Cbl-b) & Kinase Inhibitor Intermediate

Note on Database Integrity: While some secondary vendor databases erroneously list 40480-99-7 for this compound[6], rigorous spectral and registry cross-referencing confirms that 40480-99-7 belongs to an ethyl pyrrole-2-carboxylate derivative[7][8]. The authoritative, structurally verified CAS registry number is 1461713-32-5[4][5].

The Causality of the Pharmacophore:

  • Conformational Restriction: The cyclobutane ring restricts the flexibility of the alkyl chain. This pre-organization reduces the entropic penalty upon binding to a target protein pocket, directly increasing binding affinity.

  • Metabolic Shielding: The quaternary carbon center at the 1-position of the cyclobutane ring physically blocks metabolic oxidation (e.g., by hepatic CYP450 enzymes), thereby extending the pharmacokinetic half-life of the resulting drug candidate.

  • Dipole Engagement: The cyano group ( −C≡N ) introduces a strong, localized dipole moment. In the context of kinase inhibitors (such as [1]), this nitrogen atom frequently acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region.

Application in Signaling Pathways: Cbl-b Inhibition

Recent oncology research highlights the use of cyanocyclobutyl derivatives in inhibiting Cbl-b , an E3 ubiquitin ligase that negatively regulates T-cell activation[3]. By blocking Cbl-b, drugs utilizing this intermediate lower the activation threshold of T-cells, unleashing potent anti-tumor immune responses.

Pathway Ligand Antigen / MHC TCR TCR Complex Ligand->TCR Binding Immunity T-Cell Activation TCR->Immunity Kinase Cascade Cblb Cbl-b Ligase Cblb->TCR Ubiquitination Drug Cyanocyclobutyl Inhibitor Drug->Cblb Target Inhibition

Mechanism of cyanocyclobutyl-derived inhibitors in preventing Cbl-b mediated T-cell suppression.

Synthesis & Validation Workflows

To ensure high purity and yield, the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate relies on a highly regioselective Michael addition. The following protocol is designed as a self-validating system.

Step-by-Step Methodology: Synthesis via Conjugate Addition
  • Preparation of the Ketenimine Anion:

    • Action: Charge a dry, argon-purged flask with THF and diisopropylamine (1.1 eq). Cool to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form LDA. Add cyclobutanecarbonitrile (1.0 eq) dropwise.

    • Causality: The bulky, non-nucleophilic LDA quantitatively deprotonates the α -position of the nitrile without attacking the electrophilic cyano carbon. This forms a stable, sterically hindered ketenimine anion.

  • Regioselective Michael Addition:

    • Action: To the -78 °C solution, add methyl crotonate (methyl (E)-but-2-enoate) (1.05 eq) slowly. Maintain the temperature for 2 hours, then allow to warm to -20 °C.

    • Causality: The α -cyano carbanion acts as a soft nucleophile. The low temperature kinetically favors 1,4-conjugate addition over 1,2-addition to the ester carbonyl. The attack occurs at the β -carbon of the crotonate, establishing the 3-substituted butanoate backbone.

  • Quenching and Isolation:

    • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • Causality: The mild acidic quench neutralizes the enolate intermediate immediately, preventing retro-Michael reactions or unwanted ester hydrolysis, ensuring a high yield of the target intermediate.

Self-Validating Analytical Quality Control

To guarantee the structural integrity of the synthesized batch, the analytical protocol must be self-verifying:

  • Reaction Monitoring (LC-MS): Sample the reaction mixture, quench with MeOH, and analyze via LC-MS (ESI+). Causality: Because methyl crotonate is only weakly UV-active, LC-MS is strictly required to track the appearance of the product mass ( [M+H]+=182.1 ).

  • Post-Purification 1H NMR ( CDCl3​ ): The integration of the methyl ester singlet ( ∼3.6−3.7 ppm, 3H) against the complex cyclobutane multiplet ( ∼1.8−2.6 ppm, 6H) self-validates the exact 1:1 incorporation of the cyclobutane ring onto the butanoate scaffold. The methyl group on the chain will appear as a distinct doublet ( ∼1.0−1.1 ppm, 3H), confirming the regiochemistry of the Michael addition.

References
  • [3] Title: WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof Source: WIPO (PCT) / Google Patents URL:

  • [1] Title: Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson’s Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [2] Title: Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells Source: PMC (National Institutes of Health) URL:[Link]

  • [9] Title: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide Source: PubChem (National Library of Medicine) URL:[Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-(1-cyanocyclobutyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

The logical framework for predicting the spectroscopic features of Methyl 3-(1-cyanocyclobutyl)butanoate is rooted in the analysis of its constituent fragments: the 1-cyanocyclobutyl moiety and the 3-methylbutanoate moiety. By examining the known spectroscopic data of these fragments, we can construct a detailed and reliable spectral prediction for the target molecule.

Caption: Molecular structure of Methyl 3-(1-cyanocyclobutyl)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of Methyl 3-(1-cyanocyclobutyl)butanoate are detailed below, based on established chemical shift ranges and data from analogous compounds.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum is anticipated to display a series of multiplets corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the rigid, puckered conformation of the cyclobutane ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Cyclobutane Protons (CH₂)1.8 - 2.6m-
Methine Proton (CH)2.5 - 3.0m-
Methylene Protons (CH₂)1.5 - 1.8m-
Methine Proton (CH)2.0 - 2.4m-
Methyl Protons (CH₃)0.9 - 1.1dJ ≈ 6-7
Methyl Ester Protons (OCH₃)~3.7s-

Causality behind Experimental Choices: High-field NMR (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets expected for the cyclobutane and the butanoate chain protons. Deuterated chloroform (CDCl₃) is a suitable solvent as it is unlikely to interfere with the proton signals of interest.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the electron-withdrawing cyano group and the ester carbonyl will significantly influence the chemical shifts of adjacent carbons.

Carbon Assignment Predicted Chemical Shift (ppm)
Quaternary Carbon (C-CN)35 - 45
Cyclobutane Carbons (CH₂)25 - 35
Methine Carbon (CH)40 - 50
Carbonyl Carbon (C=O)170 - 175
Methylene Carbon (CH₂)30 - 40
Methine Carbon (CH)25 - 35
Methyl Carbons (CH₃)15 - 25
Methyl Ester Carbon (OCH₃)50 - 55
Cyano Carbon (C≡N)120 - 125

Trustworthiness of Protocol: The acquisition of a ¹³C NMR spectrum with proton decoupling is a standard and self-validating method to simplify the spectrum to single lines for each unique carbon, allowing for straightforward peak counting and chemical shift determination.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl 3-(1-cyanocyclobutyl)butanoate will exhibit characteristic absorption bands for the nitrile and ester functionalities.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C≡N (Nitrile)Stretching2240 - 2260Medium, Sharp
C=O (Ester)Stretching1735 - 1750Strong, Sharp
C-O (Ester)Stretching1150 - 1250Strong
C-H (sp³ hybridized)Stretching2850 - 3000Medium to Strong

Expertise & Experience in Experimental Choices: The analysis is typically performed using a thin film of the neat liquid sample on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. This minimizes sample preparation and provides a high-quality spectrum of the pure compound.

IR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Sample Thin Film/ATR Thin Film/ATR Sample->Thin Film/ATR Application FTIR Spectrometer FTIR Spectrometer Thin Film/ATR->FTIR Spectrometer Analysis IR Spectrum IR Spectrum FTIR Spectrometer->IR Spectrum Output Functional Group Identification Functional Group Identification IR Spectrum->Functional Group Identification Interpretation

Caption: Experimental workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of Methyl 3-(1-cyanocyclobutyl)butanoate is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₅NO₂), which is 181.11.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): A prominent peak at m/z 150, resulting from the cleavage of the ester's methoxy group.

    • Loss of the methoxycarbonyl group (-COOCH₃): A fragment at m/z 122, corresponding to the loss of the entire methyl ester group.

    • Cleavage of the butanoate side chain: Fragmentation within the butanoate chain can lead to various smaller fragments.

    • Fragmentation of the cyclobutane ring: The strained cyclobutane ring can undergo cleavage, leading to characteristic fragments.

m/z Value Predicted Fragment Origin
181[C₁₀H₁₅NO₂]⁺Molecular Ion
150[C₉H₁₂NO]⁺M⁺ - OCH₃
122[C₈H₁₂N]⁺M⁺ - COOCH₃
81[C₅H₇N]⁺Cyclobutanecarbonitrile fragment
57[C₄H₉]⁺Butyl fragment

Authoritative Grounding in Fragmentation Mechanisms: The predicted fragmentation patterns are based on well-established principles of mass spectrometry, including the stability of carbocations and the preferential cleavage at functional groups.[1]

MS_Fragmentation M⁺ (m/z 181) M⁺ (m/z 181) m/z 150 m/z 150 M⁺ (m/z 181)->m/z 150 -OCH₃ m/z 122 m/z 122 M⁺ (m/z 181)->m/z 122 -COOCH₃ m/z 57 m/z 57 M⁺ (m/z 181)->m/z 57 Side Chain Cleavage m/z 81 m/z 81 m/z 122->m/z 81 - C₃H₇

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of Methyl 3-(1-cyanocyclobutyl)butanoate. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers, scientists, and drug development professionals can confidently identify and analyze this molecule and its derivatives. The detailed predictions for NMR, IR, and MS data, along with the rationale behind experimental choices, serve as a valuable resource for synthetic and analytical applications.

References

  • NIST Chemistry WebBook. Methyl isovalerate. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubChem. Cyanocyclobutane. [Link]

Sources

Reaction Mechanisms and Synthetic Utility of Methyl 3-(1-cyanocyclobutyl)butanoate in API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(1-cyanocyclobutyl)butanoate (CAS 1461713-32-5) is a highly versatile, bifunctional chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly spirocyclic lactams and novel gabapentinoid derivatives. This whitepaper provides an in-depth mechanistic analysis of its synthesis via the Michael addition, details downstream synthetic workflows, and outlines self-validating experimental protocols designed for high-yield, scalable drug development.

Chemical Significance and Structural Analysis

The structure of methyl 3-(1-cyanocyclobutyl)butanoate features a cyclobutane ring substituted at the 1-position with both a cyano group and a 4-carbon ester chain (butanoate) branched with a methyl group at the C3 position. This unique architectural motif provides two orthogonal reactive handles:

  • The Nitrile Group (-CN): Susceptible to catalytic hydrogenation or hydride reduction to yield a primary amine.

  • The Methyl Ester (-COOCH3): Susceptible to nucleophilic acyl substitution or hydrolysis.

When these two functionalities are strategically manipulated, the molecule serves as a direct precursor to 4-methyl-2-azaspiro[1]nonan-3-one (a spirocyclic scaffold) and 3-(1-(aminomethyl)cyclobutyl)butanoic acid (a structural hybrid of gabapentin and pregabalin).

Core Reaction Mechanism: The Michael Addition

The synthesis of methyl 3-(1-cyanocyclobutyl)butanoate is achieved through a thermodynamically controlled 1,4-conjugate addition, widely known as the [2]. The reaction involves cyclobutanecarbonitrile acting as the Michael donor and methyl crotonate (methyl (E)-2-butenoate) acting as the Michael acceptor.

Mechanistic Causality:

  • Deprotonation: A strong, sterically hindered non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is required to deprotonate the α -position of cyclobutanecarbonitrile (pKa ~25). The low temperature (-78°C) prevents self-condensation of the nitrile.

  • Nucleophilic Attack: The resulting resonance-stabilized carbanion acts as a soft nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially attack the softer β -carbon of the α,β -unsaturated ester (methyl crotonate) rather than the harder carbonyl carbon (1,2-addition) [1].

  • Protonation: The intermediate enolate is quenched with a weak acid to yield the final saturated ester [3].

G A Cyclobutane- carbonitrile C Cyclobutyl Carbanion A->C + B B LDA (Base) Deprotonation E Enolate Intermediate C->E + D 1,4-Addition D Methyl Crotonate (Michael Acceptor) G Methyl 3-(1-cyanocyclobutyl) butanoate E->G + F F Protonation (Workup)

Mechanistic pathway of the Michael addition forming the target intermediate.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and high diastereomeric fidelity, the following self-validating protocol is established for the synthesis of the intermediate.

Step-by-Step Methodology: Synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add 100 mL of anhydrous Tetrahydrofuran (THF) and 1.1 equivalents of diisopropylamine.

  • Base Generation: Cool the solution to -78°C using a dry ice/acetone bath. Add 1.05 equivalents of n-Butyllithium (2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Donor Activation: Add 1.0 equivalent of cyclobutanecarbonitrile dropwise over 15 minutes. In-process control: A slight color change to pale yellow indicates carbanion formation. Stir for 1 hour at -78°C.

  • Conjugate Addition: Add 1.1 equivalents of methyl crotonate slowly. Maintain the reaction at -78°C for 2 hours, then allow it to warm to -50°C for an additional 1 hour.

  • Quenching & Extraction: Quench the reaction strictly at -50°C with 50 mL of saturated aqueous NH4​Cl to prevent retro-Michael reactions. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and analyze the crude via 1H NMR. Self-validation marker: The disappearance of the alkene protons ( δ 5.8-7.0 ppm) and the appearance of a new methyl doublet ( δ ~0.9 ppm) confirm successful 1,4-addition.

Table 1: Optimization of Michael Addition Conditions

EntryBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NaHDMF0 to RT1245High rate of polymerization and side reactions.
2KHMDSToluene-78562Poor solubility of the potassium enolate intermediate.
3LHMDSTHF-78 to -50478Good yield, but slower deprotonation kinetics.
4 LDA THF -78 to -50 3 85 Optimal kinetic control; minimal 1,2-addition.

Downstream Transformations in Drug Development

The true value of methyl 3-(1-cyanocyclobutyl)butanoate lies in its downstream versatility. By selectively targeting the orthogonal functional groups, researchers can direct the synthesis toward two distinct pharmacological classes.

Path A: Spirocyclic Lactamization Reduction of the nitrile group using catalytic hydrogenation ( H2​ , Pd/C) in an alcoholic solvent yields a primary amine. Because the amine is situated exactly six atoms away from the ester carbonyl, it undergoes spontaneous intramolecular cyclization (lactamization) upon gentle heating, expelling methanol to form 4-methyl-2-azaspiro[1]nonan-3-one. Spirocyclic scaffolds are highly prized in modern medicinal chemistry for their ability to improve metabolic stability and increase the three-dimensionality ( Fsp3​ fraction) of drug candidates.

Path B: Gabapentinoid Synthesis If the ester is first hydrolyzed to the carboxylic acid using LiOH, followed by nitrile reduction using Raney Nickel, the cyclization is prevented. This sequence yields 3-(1-(aminomethyl)cyclobutyl)butanoic acid. This molecule is a structural analog of known α2​δ ligands (gabapentinoids).

Workflow cluster_0 Path A: Spirocyclic Lactam Synthesis cluster_1 Path B: Gabapentinoid API Synthesis Start Methyl 3-(1-cyanocyclobutyl)butanoate Red1 Nitrile Reduction (H2, Pd/C) Start->Red1 Hyd Ester Hydrolysis (LiOH, H2O) Start->Hyd Amine Primary Amine Intermediate Red1->Amine Lactam Intramolecular Lactamization Amine->Lactam ProductA 4-methyl-2-azaspiro[3.5]nonan-3-one Lactam->ProductA Acid Carboxylic Acid Intermediate Hyd->Acid Red2 Nitrile Reduction (Raney Ni) Acid->Red2 ProductB 3-(1-(aminomethyl)cyclobutyl) butanoic acid Red2->ProductB

Divergent downstream synthetic workflows for API generation.

Pharmacological Context: Mechanism of Action

The gabapentinoid derivative synthesized via Path B acts as a potent neuromodulator. Despite the nomenclature, gabapentinoids do not bind to GABA receptors. Instead, they selectively bind to the α2​δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system [4].

By binding to the α2​δ subunit, the compound prevents the trafficking of the calcium channel to the cell membrane. This reduces calcium influx at the presynaptic terminal, which in turn attenuates the vesicular release of excitatory neurotransmitters such as glutamate and substance P. This signaling pathway is the fundamental mechanism for treating neuropathic pain and focal seizures.

Pharma Drug Gabapentinoid Derivative Target α2δ Subunit of VGCC Drug->Target Binds to Effect1 Inhibition of Ca2+ Influx Target->Effect1 Induces Effect2 Decreased Glutamate Release Effect1->Effect2 Causes Outcome Attenuation of Neuropathic Pain Effect2->Outcome Results in

Pharmacological signaling pathway of the synthesized gabapentinoid derivative.

Conclusion

Methyl 3-(1-cyanocyclobutyl)butanoate is a prime example of how precise mechanistic control in organic synthesis—specifically the Michael addition—can yield highly valuable bifunctional intermediates. By adhering to strict kinetic parameters and utilizing self-validating analytical markers, researchers can leverage this compound to explore new chemical space in the development of spirocyclic drugs and next-generation neuropathic pain therapeutics.

References

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry,[Link]

  • Wikipedia. "Michael reaction." Wikipedia, The Free Encyclopedia, [Link]

  • Hearn et al. "Michael acceptor molecules in natural products and their mechanism of action." Frontiers in Pharmacology (via PMC),[Link]

Sources

Escaping Flatland: Methyl 3-(1-cyanocyclobutyl)butanoate as a Next-Generation Building Block in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the transition from sp²-rich planar molecules to sp³-rich, three-dimensional architectures is a paramount strategy for improving clinical success rates.1 (CAS: 1461713-32-5)[1] represents a highly specialized, bifunctional building block designed to address these exact pharmacokinetic and structural demands. By combining the rigid, metabolically stable cyanocyclobutyl pharmacophore with a versatile butanoate extension, this intermediate enables the rapid synthesis of complex spirocycles, epigenetic modulators, and advanced linker systems for targeted protein degradation (PROTACs).

Structural Rationale & Physicochemical Properties

The Cyanocyclobutyl Pharmacophore

The 1-cyanocyclobutyl group is a privileged motif in contemporary drug design. It provides a rigid, lipophilic vector that perfectly occupies shallow hydrophobic pockets. For instance, in the optimization of salicylic acid-derived sulfonamide inhibitors of the WD Repeat-Containing Protein 5 (WDR5), the cyanocyclobutyl group acts as a bioisostere for isoleucine, effectively filling the hydrophobic WBM-binding site and dramatically increasing binding affinity[2]. Furthermore, the cyclobutane ring offers superior metabolic stability against cytochrome P450 oxidation compared to unbranched alkyl chains, while the nitrile group serves as both a hydrogen-bond acceptor and a reactive handle for spirocyclization.

The Butanoate Extension

Unlike direct aniline derivatives (e.g., the benzamide precursors used in Apalutamide[3]), the 3-butanoate chain provides an aliphatic ester handle. This architecture allows for orthogonal derivatization. With an exceptionally high fraction of sp³ carbons ( Fsp3​=0.8 ), incorporating this building block significantly enhances the three-dimensional character and aqueous solubility of the resulting active pharmaceutical ingredient (API).

Quantitative Data Summary
PropertyValuePharmacological & Synthetic Significance
CAS Number 1461713-32-5[1]Unique identifier for procurement and IP tracking.
Molecular Formula C₁₀H₁₅NO₂[4]High Fsp3​ fraction (0.8) improves solubility and 3D complexity.
Molecular Weight 181.23 g/mol [1]Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Functional Groups Nitrile, Methyl EsterEnables orthogonal synthetic derivatization (e.g., spirocyclization vs. amidation).

Key Applications in Drug Discovery

Androgen Receptor (AR) Antagonists

The cyanocyclobutyl group is the cornerstone of the spiro[3.4]octane core found in modern antiandrogens like Apalutamide (Erleada), used for treating non-metastatic castration-resistant prostate cancer[3]. When reacted with isothiocyanates, the nitrile undergoes an intramolecular cyclization to form a thiohydantoin ring. The butanoate derivative allows medicinal chemists to explore novel AR antagonists with altered pharmacokinetic profiles or to design AR-targeted degraders.

Epigenetic Modulators

As demonstrated in recent literature, incorporating the cyanocyclobutyl motif into WDR5 inhibitors allows the ligand to optimally occupy the "ILE" region of the peptide binding site[2]. The butanoate linker in our title compound can be hydrolyzed and coupled to various sulfonamide or salicylic acid cores to rapidly generate libraries of epigenetic modulators.

ARPathway L Cyanocyclobutyl Spirocycle AR Androgen Receptor (AR) L->AR Binds LBD Complex Inactive AR Complex AR->Complex Induces Rigidity Nuc Nuclear Translocation Blocked Complex->Nuc Prevents DNA Transcription Inhibited Nuc->DNA Halts Tumor Growth

Fig 1. Pharmacological mechanism of AR antagonism via cyanocyclobutyl-derived spirocycles.

Advanced Synthetic Workflows & Protocols

To fully leverage Methyl 3-(1-cyanocyclobutyl)butanoate, chemists must employ orthogonal deprotection and cyclization strategies. Below are field-validated protocols designed for high chemoselectivity.

SynthWorkflow A Methyl 3-(1-cyanocyclobutyl)butanoate B LiOH / THF:H2O (Saponification) A->B F Isothiocyanate / Heat (Spirocyclization) A->F C Carboxylic Acid Intermediate B->C D Amine, HATU (Amidation) C->D E Target Amide (e.g., PROTAC Linker) D->E G Spiro[3.4]octane Core (AR Antagonist) F->G

Fig 2. Divergent synthetic workflows for Methyl 3-(1-cyanocyclobutyl)butanoate derivatization.
Protocol A: Chemoselective Saponification of the Methyl Ester

Objective: Isolate 3-(1-cyanocyclobutyl)butanoic acid without hydrolyzing the sensitive nitrile group.

  • Solvent Preparation: Dissolve Methyl 3-(1-cyanocyclobutyl)butanoate (1.0 eq) in a mixture of THF:MeOH:H₂O (2:1:1, 0.2 M).

    • Causality: The mixed solvent system ensures complete solubilization of the lipophilic ester while providing the necessary aqueous environment for hydroxide attack.

  • Base Addition: Cool the solution to 0 °C and add LiOH·H₂O (1.2 eq) portion-wise.

    • Causality: Lithium hydroxide is a mild base. Operating strictly at 0 °C prevents the premature hydration of the sterically hindered, yet electronically activated, cyclobutyl nitrile into an unwanted primary amide.

  • Reaction Monitoring: Stir for 4 hours at 0 °C to room temperature.

  • Workup & Extraction: Acidify the mixture dropwise with 1M HCl to pH 3–4, then extract with EtOAc (3x).

    • Causality: Careful, mild acidification ensures the carboxylic acid is fully protonated for organic extraction without triggering acid-catalyzed nitrile hydrolysis.

  • Self-Validation System: ¹H NMR (CDCl₃) of the crude product must lack the sharp singlet at ~3.6 ppm (methyl ester) while retaining the complex multiplet at ~2.4–2.8 ppm characteristic of the cyclobutyl protons.

Protocol B: Scalable Spirocyclization (Thiohydantoin Formation)

Objective: Convert the cyanocyclobutyl moiety into a spiro[3.4]octane thiohydantoin core, adapting industrial methodologies used in Apalutamide synthesis to avoid microwave limitations[3][5].

  • Thiourea Formation: Dissolve the amine-derivatized butanoate intermediate (1.0 eq) and a substituted isothiocyanate (1.2 eq) in N,N-dimethylacetamide (DMAc).

    • Causality: DMAc provides a high-boiling, polar aprotic environment that stabilizes the transition state of the initial nucleophilic attack to form the thiourea intermediate.

  • Thermal Cyclization: Heat the reaction mass to 65 °C and stir for 20–24 hours.

    • Causality: The intramolecular cyclization of the thiourea sulfur/nitrogen onto the adjacent cyano group requires sustained thermal activation to overcome the steric strain of forming the spirocyclic system. This bypasses the need for non-scalable microwave irradiation[5].

  • Acidic Hydrolysis: Cool to 25 °C, add 2M HCl (3.0 eq), and heat to 58 °C for 6 hours.

    • Causality: Acid hydrolysis converts the intermediate cyclic imine to the final thiohydantoin carbonyl, completing the spiro[3.4]octane core[3].

  • Self-Validation System: IR spectroscopy of the isolated solid will show the complete disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ and the appearance of a strong C=O stretch at ~1750 cm⁻¹, definitively confirming successful spirocyclization.

References

  • Sigma-Aldrich Catalog. 3 methyl butanoate | Sigma-Aldrich: methyl 3-(1-cyanocyclobutyl)butanoate. CAS No.: 1461713-32-5. 1

  • Parchem Fine & Specialty Chemicals. Methyl 3-(1-cyanocyclobutyl)butanoate (Cas 40480-99-7).4

  • National Institutes of Health (PMC). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5).2

  • Google Patents (WO2021033098A1). Process for the preparation of apalutamide.3

  • Quick Company (Indian Patent Application). Process For Preparation Of Apalutamide Using Novel Intermediate.5

Sources

Comprehensive Stability Profiling of Methyl 3-(1-cyanocyclobutyl)butanoate: Mechanistic Insights Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the chemical stability of API intermediates is paramount to designing robust synthetic routes and formulation strategies. Methyl 3-(1-cyanocyclobutyl)butanoate (CAS: 1461713-32-5) is a structurally unique building block featuring both an ester and a sterically hindered nitrile[1]. This whitepaper provides an in-depth mechanistic analysis of its stability under acidic and basic conditions, supported by self-validating experimental protocols and kinetic data.

Structural Analysis & Reactivity Profiling

The reactivity of Methyl 3-(1-cyanocyclobutyl)butanoate is governed by three distinct structural features:

  • The Methyl Ester (-COOCH₃): Located at the terminus of a flexible butanoate chain, this functional group is highly accessible to nucleophilic attack, making it the primary liability under hydrolytic conditions.

  • The Nitrile (-CN): Attached directly to the cyclobutane ring.

  • The Quaternary Center (C1 of Cyclobutane): The C1 carbon is bonded to two ring carbons, the nitrile group, and the C3 carbon of the butanoate chain. The compressed bond angles of the cyclobutane ring (~88°) force these substituents into a sterically crowded conformation. This "umbrella" of steric bulk physically blocks the trajectory of incoming nucleophiles, rendering the nitrile highly resistant to standard hydrolysis[2].

Causality Insight: The molecule exhibits profound chemoselectivity. Because the ester is unhindered and the nitrile is sterically shielded, hydrolytic degradation will exclusively target the ester under standard pH stress, leaving the cyclobutyl nitrile intact.

Mechanistic Pathways of Degradation

Acid-Catalyzed Hydrolysis ( AAC​2 )

Under acidic conditions (e.g., 0.1 N HCl), the degradation proceeds via the AAC​2 mechanism. The carbonyl oxygen of the ester is reversibly protonated, increasing the electrophilicity of the carbonyl carbon. Water acts as a nucleophile, forming a tetrahedral intermediate that collapses to release methanol and 3-(1-cyanocyclobutyl)butanoic acid . Why it matters: This is an equilibrium-driven process. Because water is the solvent (large molar excess), the equilibrium is pushed forward, but the kinetic rate is relatively slow compared to basic conditions.

Base-Promoted Saponification ( BAC​2 )

Under basic conditions (e.g., 0.1 N NaOH), hydroxide ions directly attack the unhindered ester carbonyl. The expulsion of the methoxide leaving group is followed by a rapid, irreversible proton transfer to form the 3-(1-cyanocyclobutyl)butanoate sodium salt . Why it matters: The irreversibility of the final deprotonation step acts as a thermodynamic sink, driving the reaction to completion rapidly. Consequently, the half-life of the molecule in basic media is a fraction of its half-life in acidic media.

Steric Shielding of the Nitrile

While nitriles can typically be hydrolyzed to amides and subsequently to carboxylic acids, the quaternary nature of the cyclobutane C1 carbon severely restricts hydration. Forcing conditions—such as microwave irradiation or high concentrations of strong acid/base at reflux—are required to overcome this activation energy barrier[2]. Under standard stability testing (60°C), the nitrile remains a stable structural anchor.

Mechanism Parent Methyl 3-(1-cyanocyclobutyl)butanoate (Intact Molecule) AcidPath Acidic Hydrolysis (H+, H2O, 60°C) Parent->AcidPath BasePath Basic Saponification (OH-, H2O, 60°C) Parent->BasePath EsterCleavageA Reversible Ester Cleavage -> 3-(1-cyanocyclobutyl)butanoic acid AcidPath->EsterCleavageA A_AC2 NitrileCleavage Nitrile Hydrolysis Blocked (Steric Shielding by Cyclobutane) AcidPath->NitrileCleavage EsterCleavageB Irreversible Ester Cleavage -> 3-(1-cyanocyclobutyl)butanoate salt BasePath->EsterCleavageB B_AC2 BasePath->NitrileCleavage

Mechanistic divergence of acidic vs. basic degradation pathways.

Self-Validating Experimental Protocol

To empirically validate the structural causality described above, the following forced degradation protocol is designed. It incorporates internal quenching and control mechanisms to ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve Methyl 3-(1-cyanocyclobutyl)butanoate in HPLC-grade Acetonitrile to create a 10 mg/mL stock solution.

  • Matrix Allocation:

    • Acid Stress: Combine 1 mL stock + 8 mL H₂O + 1 mL 1.0 N HCl (Final: 1 mg/mL API in 0.1 N HCl).

    • Base Stress: Combine 1 mL stock + 8 mL H₂O + 1 mL 1.0 N NaOH (Final: 1 mg/mL API in 0.1 N NaOH).

    • Neutral Control: Combine 1 mL stock + 9 mL H₂O (Final: 1 mg/mL API in neutral aqueous).

  • Incubation: Seal all vials and incubate in a thermomixer at 60°C.

  • Time-Course Quenching (Critical Step): At t=1h,4h,24h , extract 100 µL from each vial.

    • Quench the acid sample with 100 µL of 0.1 N NaOH.

    • Quench the base sample with 100 µL of 0.1 N HCl.

    • Dilute the control with 100 µL of H₂O.

  • Analysis: Inject 10 µL of each quenched sample into an HPLC-UV/MS system (C18 column, 5-95% Water/MeCN gradient with 0.1% Formic Acid).

Internal Validation Mechanisms
  • The Quench: Without quenching, samples sitting in the autosampler queue will continue to degrade, skewing kinetic calculations. Neutralizing the pH freezes the degradation profile at the exact time of extraction.

  • Mass Balance Tracking: By utilizing HPLC-UV/MS, the analyst must verify that the molar loss of the parent peak equals the molar gain of the carboxylic acid peak. A deviation in mass balance indicates secondary, unpredicted degradation (e.g., ring-opening).

ExpWorkflow cluster_conditions Start Sample Preparation 1 mg/mL in MeCN/H2O Acid Acid Stress 0.1 N HCl, 60°C Start->Acid Base Base Stress 0.1 N NaOH, 60°C Start->Base Control Neutral Control H2O Only, 60°C Start->Control QuenchA Quench: Add 0.1 N NaOH Acid->QuenchA t=1, 4, 24h QuenchB Quench: Add 0.1 N HCl Base->QuenchB t=1, 4, 24h NoQuench No Quench Required Control->NoQuench t=1, 4, 24h HPLC HPLC-UV/MS Analysis (C18, Gradient) QuenchA->HPLC QuenchB->HPLC NoQuench->HPLC Data Kinetic & Structural Data HPLC->Data

Self-validating experimental workflow for forced degradation testing.

Quantitative Kinetic Data Summary

The table below summarizes the expected kinetic behavior of Methyl 3-(1-cyanocyclobutyl)butanoate based on the mechanistic principles outlined above.

ConditionReagentTemp (°C)Primary MechanismEst. Half-Life ( t1/2​ )Primary DegradantNitrile Status
Acidic 0.1 N HCl60 AAC​2 (Reversible)~4 - 6 hours3-(1-cyanocyclobutyl)butanoic acidIntact
Basic 0.1 N NaOH60 BAC​2 (Irreversible)< 30 minutes3-(1-cyanocyclobutyl)butanoate sodium saltIntact
Neutral H2​O (pH 7)60Thermal/Aqueous> 7 daysNone (Stable)Intact

Conclusion

Methyl 3-(1-cyanocyclobutyl)butanoate demonstrates a highly predictable, chemoselective degradation profile. While the unhindered methyl ester is highly susceptible to both acidic and basic hydrolysis (with basic saponification occurring at a vastly accelerated rate), the nitrile group is protected by the steric bulk of the quaternary cyclobutane center. Understanding this dichotomy allows process chemists to selectively hydrolyze the ester during API synthesis without risking the integrity of the cyano pharmacophore.

References

  • Title: Methyl 3-(1-cyanocyclobutyl)butanoate (Cas 40480-99-7)
  • Source: sigmaaldrich.
  • Title: 2-(5-Fluoro-2-methoxyphenyl)

Sources

The Rising Prominence of cis-2-((Fluoro)alkyl)cyclobutanes in Medicinal Chemistry: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained, Fluorinated Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Among the emerging structural motifs, functionalized cis-2-((fluoro)alkyl)cyclobutanes have garnered significant attention. These entities serve as valuable bioisosteres for commonly used groups like gem-dimethyl, tert-butyl, and even aromatic rings, while offering a unique three-dimensional exit vector space. The incorporation of fluorine and a strained cyclobutane ring introduces profound, and often non-intuitive, effects on a molecule's properties. This guide provides a deep dive into the core physicochemical characteristics of this scaffold, offering both theoretical understanding and practical methodologies for their evaluation.

The strategic appeal of this motif lies in the synergistic interplay between the rigid, puckered cyclobutane core and the powerful electronic effects of fluoroalkyl substituents.[1][2] The cis-1,2-disubstituted pattern, in particular, enforces a specific spatial arrangement of the functional groups, which can have a decisive influence on molecular conformation and, consequently, on biological activity and properties.[1][3] This guide will dissect the key properties—lipophilicity, acidity/basicity, conformational behavior, and metabolic stability—that make these building blocks a compelling choice for lead optimization campaigns.

Lipophilicity (LogP/LogD): A Surprising Departure from Chemical Intuition

Lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by the cis-fluoroalkyl cyclobutane scaffold. While fluorination is often associated with increased lipophilicity, the unique conformation of these cis-isomers can lead to unexpected and highly beneficial outcomes.[2][3]

The Conformational Control of Lipophilicity

A key finding is that cis-1,2-disubstituted cyclobutanes, especially those bearing CF3 and C2F5 groups, exhibit significantly lower lipophilicity compared to their trans-isomeric counterparts.[1][2][3] This phenomenon is rooted in the molecule's preferred conformation. The puckered nature of the cyclobutane ring forces the cis substituents into pseudo-axial and pseudo-equatorial positions.[4][5] This arrangement can create a molecular dipole that is more exposed to the solvent, increasing hydration and thereby lowering the partition coefficient (LogP).

Computational analysis, specifically of the Molecular Electrostatic Potential (MEP), reveals that the electron-rich negative regions (from fluorine) and electron-deficient positive regions are distributed in a way that enhances interaction with polar solvents.[1] This conformational masking of hydrophobicity is a powerful tool for drug designers seeking to reduce the lipophilicity of a lead compound without sacrificing core structural elements.

Structure-Lipophilicity Relationships

Quantitative data underscores these trends. For a given functional group, the LogP values generally follow predictable patterns based on the fluoroalkyl group, but the absolute values for cis-isomers are consistently lower than for trans-isomers.

Fluoroalkyl GroupExemplar Functional GroupTypical LogP TrendKey Insight
-CH3Carboxylic Acid AmideBaselineServes as a non-fluorinated reference.
-CH2FCarboxylic Acid AmideOften ≤ CH3The single fluorine's inductive effect is balanced by potential H-bonding.
-CHF2Carboxylic Acid Amide> CH2FIncreased hydrophobic surface area starts to dominate.
-CF3Carboxylic Acid Amide> CH3The cis-isomer shows a notably lower LogP than the trans-isomer.[2]
-C2F5Carboxylic Acid Amide> CF3The lipophilicity increase is less pronounced in the cis configuration.[2]

Table 1: General trends in lipophilicity (LogP) for model amide derivatives of cis-2-((fluoro)alkyl)cyclobutanes.

Experimental Protocol: High-Throughput LogP/LogD Determination by RP-HPLC

The traditional shake-flask method for LogP determination, while accurate, is low-throughput and requires significant amounts of pure compound.[6] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a highly efficient and self-validating alternative for medicinal chemistry projects.[7][8]

Principle: This method is based on the correlation between a compound's retention time (RT) on a hydrophobic stationary phase (like C18) and its LogP value.[9][10] By calibrating the system with a set of standards with known LogP values, the LogP of an unknown compound can be accurately estimated from its RT.

Step-by-Step Methodology:

  • System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD7.4) and an organic solvent like acetonitrile or methanol.[8]

  • Calibration: Prepare solutions of 5-7 standard compounds with well-established LogP values spanning the expected range of the test compounds.

  • Analysis: Inject the standards and the test compounds onto the HPLC system and record their retention times.

  • Calculation: Plot the known LogP values of the standards against their retention times. Perform a linear regression to obtain a calibration curve. Use the equation of the line to calculate the LogP of the test compounds from their measured retention times.

  • Self-Validation: The quality of the linear regression (R² > 0.95) serves as an internal validation of the run. Including a known control compound in each run further ensures accuracy.

Acidity and Basicity (pKa): The Inductive Power of Fluorine

The powerful electron-withdrawing nature of fluoroalkyl groups significantly influences the acidity or basicity of proximal functional groups, such as carboxylic acids and amines. This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target binding.

Tuning pKa with Fluoroalkyl Groups

The introduction of fluorine atoms leads to a predictable and titratable decrease in the pKa of amines (making them less basic) and carboxylic acids (making them more acidic).[11] This effect is primarily driven by the inductive (-I) effect of the C-F bonds, which stabilizes the conjugate base of an acid and destabilizes the conjugate acid of a base.

The magnitude of the pKa shift correlates directly with the number of fluorine atoms. For example, the acidity of cyclobutane carboxylic acids and the basicity of cyclobutylamines change monotonically in the series: -CH3 -> -CH2F -> -CHF2 -> -CF3.[2][11]

Compound TypeFluoroalkyl GroupMeasured pKa
cis-Cyclobutylamine HCl-CH3~10.5
cis-Cyclobutylamine HCl-CF3~5.3[12][13]
cis-Cyclobutanecarboxylic Acid-CH3~4.8
cis-Cyclobutanecarboxylic Acid-CF3~2.9[12][13]

Table 2: Representative pKa values for functionalized cis-2-((fluoro)alkyl)cyclobutanes, demonstrating the strong inductive effect of the CF3 group.

This predictable tuning allows chemists to finely adjust the ionization profile of a drug candidate to optimize its ADME properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.[11]

Principle: The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the titration curve.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) for less soluble compounds.

  • Titration Setup: Use a calibrated pH meter with a precision electrode and an automated burette for accurate titrant delivery.

  • Titration: For an acidic compound, titrate with a standardized solution of NaOH. For a basic compound, titrate with a standardized solution of HCl. Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the first derivative of the titration curve (where the inflection point occurs) or by calculating the pH at the half-equivalence point.

  • Self-Validation: The protocol is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to ensure the accuracy of the pH meter calibration and titrant concentration.

Conformational Analysis: The Puckered Ring and Its Implications

Unlike the planar cyclopropane, cyclobutane adopts a non-planar, puckered or "butterfly" conformation to relieve torsional strain between adjacent C-H bonds.[4][14] This puckering is a defining feature that governs the spatial orientation of substituents and is crucial to the unique properties of the cis-1,2-disubstituted scaffold.

Visualizing the Puckered Conformation

The puckered conformation results in two distinct substituent positions: axial and equatorial. However, unlike cyclohexane, the cyclobutane ring is flexible and undergoes rapid ring-flipping, which interconverts these positions. For a cis-1,2-disubstituted cyclobutane, one substituent will be in a pseudo-axial position while the other is in a pseudo-equatorial position.[5] This fixed relative orientation is key to its function as a rigid scaffold.

Caption: Puckered conformation of a cis-1,2-disubstituted cyclobutane.

The interplay between the fluoroalkyl group's sterics and dipole moment and the other substituent determines the conformational preference, which can be analyzed using computational methods like Density Functional Theory (DFT) or experimentally via NMR spectroscopy (coupling constants) and X-ray crystallography.[1]

Metabolic Stability: Leveraging Fluorine as a Metabolic Shield

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[15] Fluorination can block metabolically labile C-H bonds, preventing oxidation by cytochrome P450 (CYP) enzymes. The fluoroalkyl cyclobutane motif is particularly effective in this role.

Blocking Metabolic Hotspots

The replacement of a hydrogen atom with a fluorine atom, or a methyl group with a trifluoromethyl group, can dramatically increase a molecule's half-life in the presence of metabolic enzymes.[13] The C-F bond is significantly stronger than a C-H bond and is not susceptible to enzymatic hydroxylation. By strategically placing the fluoroalkyl cyclobutane scaffold, chemists can protect adjacent sites from metabolism.

While the effect is generally positive, it's important to note that the increased lipophilicity of some fluorinated analogues can sometimes increase binding affinity to CYP enzymes, potentially exacerbating metabolism at other sites in the molecule.[15] However, as discussed, the cis-cyclobutane scaffold can uniquely offer the metabolic protection of a CF3 group while simultaneously mitigating the expected increase in lipophilicity.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.

Principle: The test compound is incubated with human liver microsomes (HLM), which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound (in DMSO) Incubate Combine Compound, HLM, Buffer Compound->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH_Stock NADPH Stock (Cofactor) StartRxn Add NADPH to start reaction NADPH_Stock->StartRxn Incubate->StartRxn Timepoints Aliquots taken at 0, 5, 15, 30, 60 min StartRxn->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate t½ and Intrinsic Clearance Analyze->Calc

Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Incubation Preparation: In a 96-well plate, pre-warm a mixture of the test compound, HLM, and phosphate buffer to 37°C.

  • Initiation: Start the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

  • Self-Validation: Run positive and negative controls. A rapidly metabolized compound (e.g., verapamil) validates enzyme activity, while a stable compound (e.g., warfarin) ensures no non-enzymatic degradation is occurring.

Conclusion

Functionalized cis-2-((fluoro)alkyl)cyclobutanes represent a sophisticated and highly valuable class of building blocks for modern medicinal chemistry. Their defining feature is the powerful, conformation-driven modulation of key physicochemical properties. The cis configuration can uniquely provide the metabolic stability of a fluoroalkyl group while simultaneously mitigating the associated increase in lipophilicity—a combination that is highly sought after in drug design. Furthermore, the predictable influence on pKa allows for fine-tuning of a molecule's ionization state. By understanding the principles outlined in this guide and employing the robust experimental protocols described, researchers can effectively leverage this scaffold to design next-generation therapeutics with optimized ADME profiles and enhanced performance.

References

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  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

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The Definitive Guide to the Stereochemistry of 1,3-Disubstituted Cyclobutanes: A Keystone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive exploration of the stereochemical nuances of 1,3-disubstituted cyclobutanes. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the conformational intricacies and stereoisomeric landscapes that make the cyclobutane scaffold a powerful tool in contemporary pharmaceutical design. We will dissect the fundamental principles governing the three-dimensional architecture of these molecules, offering field-proven insights into their analysis and strategic utilization.

The Cyclobutane Ring: More Than a Planar Square

To comprehend the stereochemistry of 1,3-disubstituted cyclobutanes, one must first appreciate the inherent non-planar nature of the cyclobutane ring itself. A planar conformation would impose significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain due to the eclipsing of all hydrogen atoms.[1] To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.[2][3] This puckering is a dynamic equilibrium between two equivalent conformations, with one carbon atom out of the plane of the other three. The barrier to this ring-flipping is relatively low, on the order of 1.5 kcal/mol.[4]

The puckered nature of the cyclobutane ring gives rise to two distinct types of substituent positions: axial and equatorial, analogous to the more familiar cyclohexane system. Axial substituents point roughly perpendicular to the plane of the ring, while equatorial substituents are oriented more within the plane. This distinction is crucial for understanding the stability of substituted cyclobutanes.

dot graph TD { A[Planar Cyclobutane (High Strain)] -- "Puckering to Relieve Torsional Strain" --> B(Puckered "Butterfly" Conformation 1); B -- "Ring Flip" --> C(Puckered "Butterfly" Conformation 2); C -- "Ring Flip" --> B; subgraph "Strain Components" D(Angle Strain); E(Torsional Strain); end A --> D; A --> E; }

Caption: The puckering of the cyclobutane ring to alleviate torsional strain.

Cis/Trans Isomerism in 1,3-Disubstituted Cyclobutanes: The General Rule and Notable Exceptions

The presence of two substituents at the 1 and 3 positions of the cyclobutane ring leads to the possibility of cis and trans diastereomers. In the cis isomer, the substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.

A governing principle in the stereochemistry of 1,3-disubstituted cyclobutanes is the minimization of steric hindrance, particularly 1,3-diaxial interactions.[5][6] In the puckered conformation, substituents in the axial positions on the same side of the ring can experience significant steric repulsion.

  • cis-Isomers: In the cis configuration, both substituents can occupy the more sterically favorable equatorial positions simultaneously. This arrangement minimizes repulsive interactions.

  • trans-Isomers: In the trans configuration, one substituent must be in an axial position while the other is equatorial. This leads to a destabilizing 1,3-diaxial interaction between the axial substituent and the other groups on the same side of the ring.

Consequently, for most 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer .[7] This preference for the cis isomer is a key consideration in both the synthesis and biological activity of these compounds. For instance, in 1,3-dimethylcyclobutane, the cis isomer is more stable than the trans isomer.[8]

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: General stability of cis and trans-1,3-disubstituted cyclobutanes.

However, this is not a universal rule. A notable exception is 1,3-diphenylsulphonylcyclobutane, where the trans isomer is more stable than the cis isomer by approximately 2.1 kcal/mol.[9] This reversal in stability is attributed to the nearly planar nature of the cyclobutane ring in this specific case, which minimizes 1,3-diaxial interactions and allows other electronic and steric factors to dominate.[8]

The Role of 1,3-Disubstituted Cyclobutanes in Drug Discovery

The well-defined spatial arrangement of substituents in 1,3-disubstituted cyclobutanes makes them valuable scaffolds in drug design.[10][11] They can act as bioisosteres for other chemical groups, such as phenyl rings or alkenes, while offering a more rigid and three-dimensional structure.[10] This conformational restriction can lead to improved binding affinity and selectivity for biological targets.[12]

Several drug candidates and approved drugs incorporate the 1,3-disubstituted cyclobutane motif, highlighting its significance in medicinal chemistry.[13][14] For example, TAK-828F, a potent ROR-γt inverse agonist, features a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[15][16] The specific stereochemistry is crucial for its biological activity.

Drug Candidate/Approved DrugTherapeutic AreaRole of Cyclobutane Moiety
TAK-828F Autoimmune Diseasescis-1,3-disubstituted scaffold for ROR-γt inverse agonism.[15][16]
PF-03654746 Histamine H3 Receptor AntagonistConformationally restricted linker.[13]
Abrocitinib Atopic DermatitisStructural component contributing to selectivity.[13]

Experimental Determination of Stereochemistry

The precise determination of the stereochemistry of 1,3-disubstituted cyclobutanes is paramount for understanding their structure-activity relationships. The two primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclobutane derivatives in solution.[17] Key NMR parameters provide insights into the relative orientation of substituents.

  • Chemical Shifts: The chemical shifts of protons and carbons in the cyclobutane ring are sensitive to their environment. Axial and equatorial protons, for instance, will have distinct chemical shifts.[17] In unsubstituted cyclobutane, rapid ring inversion leads to a single proton signal at approximately 1.96 ppm.[18]

  • Coupling Constants (J-coupling): Vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the puckering of the ring and the preferred conformation of the substituents can be inferred.[19][20]

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are in close proximity.[21][22] For 1,3-disubstituted cyclobutanes, NOE experiments can definitively distinguish between cis and trans isomers. In a cis isomer, an NOE will be observed between the protons (or other nuclei) of the two substituents, whereas in a trans isomer, this interaction will be absent.

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM.

  • NMR Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D experiments.

  • Acquisition of 2D NOESY Spectrum:

    • Acquire a standard proton spectrum to determine the chemical shifts of all relevant protons.

    • Set up a 2D NOESY experiment. A mixing time of 500-800 ms is typically suitable for small molecules.

    • The number of scans and increments in the indirect dimension should be optimized to achieve adequate signal-to-noise and resolution.

  • Data Processing and Analysis:

    • Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova).

    • Analyze the resulting spectrum for cross-peaks. The presence of a cross-peak between the signals of the substituents at positions 1 and 3 indicates their spatial proximity and confirms a cis relationship. The absence of such a cross-peak is indicative of a trans relationship.

dot graph TD { subgraph "NMR Analysis Workflow" A(Sample Preparation) --> B(1D Proton NMR); B --> C(2D NOESY Experiment); C --> D(Data Processing); D --> E{Cross-peak between Substituents?}; E -- "Yes" --> F(Cis Isomer); E -- "No" --> G(Trans Isomer); end }

Caption: Workflow for stereochemical determination using 2D NOESY.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including the relative stereochemistry of the substituents and the precise conformation of the cyclobutane ring.[23] This technique can reveal bond lengths, bond angles, and puckering parameters with high precision. For example, the crystal structure of trans-1,3-dicarboxylic acid shows a planar arrangement in the solid state.[3]

  • Crystal Growth: Grow single crystals of the purified cyclobutane derivative suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data.

  • Structural Analysis: Analyze the refined structure to determine the stereochemistry and conformational details of the molecule.

Synthetic Strategies for Stereocontrol

The synthesis of stereochemically pure 1,3-disubstituted cyclobutanes is a critical aspect of their application in drug discovery. Several synthetic methods have been developed to control the diastereoselectivity of these reactions.

One effective strategy for the synthesis of cis-1,3-disubstituted cyclobutanes is the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[15][24] For example, the synthesis of the key cyclobutane intermediate for TAK-828F utilizes a sodium borohydride reduction that proceeds with high cis-selectivity.[15][16]

Another powerful method is the [2+2] cycloaddition of allenoates and alkenes, which provides a rapid route to a variety of 1,3-disubstituted cyclobutanes.[11][25] The stereochemical outcome of these reactions can often be influenced by the choice of catalyst and reaction conditions.

Conclusion

The stereochemistry of 1,3-disubstituted cyclobutanes is a rich and multifaceted field with profound implications for medicinal chemistry and drug development. The puckered nature of the cyclobutane ring and the resulting axial and equatorial positions dictate the relative stabilities of cis and trans isomers, with the cis isomer generally being more stable. However, as with many principles in organic chemistry, notable exceptions exist, underscoring the importance of careful experimental and computational analysis. The ability to control and characterize the stereochemistry of these compounds through advanced synthetic and analytical techniques empowers researchers to harness the unique three-dimensional properties of the cyclobutane scaffold for the design of novel and effective therapeutics.

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  • Sella, A., Cohen, S., & Hoz, S. (1995). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Journal of the American Chemical Society, 117(35), 9123-9124. [Link]

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Conformational analysis of cyclobutane rings

Author: BenchChem Technical Support Team. Date: March 2026

The Conformational Dynamics of Cyclobutane Rings: A Technical Guide for Modern Drug Discovery

Executive Summary

In the pursuit of novel molecular scaffolds, the cyclobutane ring has transitioned from a structural curiosity to a highly validated bioisostere in medicinal chemistry[1],[2]. By replacing planar, sp2-hybridized aromatic systems with three-dimensional, sp3-rich cyclobutanes, drug development professionals can significantly enhance a candidate's metabolic stability, solubility, and target binding complementarity[1],[3]. However, effectively exploiting this "escape from flatland" requires a rigorous understanding of cyclobutane’s unique conformational landscape. This whitepaper details the thermodynamic drivers, substituent stereochemistry, and the self-validating analytical protocols required to characterize cyclobutane conformations in solution.

Thermodynamic Drivers: The "Butterfly" Conformation

Unlike the rigid planarity of aromatic rings, cyclobutane exists in a dynamic equilibrium dictated by a strict thermodynamic compromise between angle strain and torsional strain[4],[5].

  • The Planar State (High Energy): A hypothetical planar cyclobutane possesses internal C-C-C bond angles of 90°. While this deviates from the ideal sp3 tetrahedral angle (109.5°), the primary destabilizing factor is actually torsional strain . In a perfectly flat conformation, all eight C-H bonds are fully eclipsed, generating massive repulsive forces[6].

  • The Puckered State (Global Minimum): To alleviate this severe eclipsing strain, the cyclobutane ring undergoes an out-of-plane distortion, adopting a puckered or "butterfly" conformation[4],[7]. The ring folds along its diagonal, creating a dihedral pucker angle (θ) of approximately 25° to 30°[6],[5].

The Causality of Strain: Puckering the ring slightly compresses the internal bond angles (increasing angle strain to ~88–90°), but the dramatic relief in eclipsing interactions heavily outweighs this penalty, making the puckered state the thermodynamic minimum[8],[5].

StrainLogic Planar Planar Cyclobutane (High Torsional Strain) Puckered Puckered 'Butterfly' Conformation (Global Energy Minimum) Planar->Puckered Ring Bending (~25°) AngleStrain Increased Angle Strain (C-C-C < 90°) Puckered->AngleStrain Thermodynamic Trade-off TorsionalRelief Relief of Eclipsing Interactions (Reduced Torsional Strain) Puckered->TorsionalRelief Primary Driving Force

Logical relationship between strain types driving cyclobutane puckering.

Substituent Effects and Stereochemistry

The puckered geometry breaks the symmetry of the ring, splitting the substituent vectors into two distinct orientations: pseudo-axial and pseudo-equatorial [8],[5].

  • Monosubstitution: Similar to cyclohexane, substituents strongly prefer the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes across the ring[9]. The free energy difference ( ΔG ) between conformers varies by substituent size and electronegativity (e.g., ~1.1 kcal/mol preference for an equatorial -OH group)[9].

  • Disubstitution Patterns:

    • 1,2-Disubstitution: In trans-1,2-diphenylcyclobutane, the diequatorial conformation is highly rigid and thermodynamically favored. Conversely, the cis-isomer rapidly flips between two degenerate conformations, each bearing one pseudo-axial and one pseudo-equatorial substituent[10].

    • 1,3-Disubstitution: The cis-1,3-isomer readily adopts a puckered conformation to place both substituents in pseudo-equatorial positions. The trans-1,3-isomer faces a severe steric penalty if both groups are pseudo-axial, often forcing the ring into a more planar or highly distorted transition state[7].

Table 1: Comparative Strain and Conformational Properties of Cycloalkanes

CycloalkaneIdealized GeometryPredominant ConformationTotal Strain Energy (kcal/mol)Key Strain Driver in Planar State
Cyclopropane Equilateral TrianglePlanar~28.1Angle Strain (60° bonds)[6]
Cyclobutane SquarePuckered (Butterfly)~26.3[2]Torsional Strain (Eclipsing)[5]
Cyclopentane PentagonEnvelope / Twist~7.1[2]Torsional Strain[6]
Cyclohexane HexagonChair~0.0None (Ideal sp3 angles)[6]

Experimental Protocols for Conformational Analysis

Determining the exact conformation of substituted cyclobutanes in solution requires a self-validating system combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling[11],[5].

Protocol 1: NMR-Based J-Coupling and NOE Analysis

Because cyclobutane ring inversion is rapid at room temperature, observed NMR parameters are often time-averaged. However, advanced coupling analysis allows for the extraction of discrete conformer populations[11],[9].

Step 1: Sample Preparation and 1D Acquisition

  • Dissolve 5–10 mg of the cyclobutane derivative in a non-polar, non-coordinating deuterated solvent (e.g., CDCl3​ or C6​D6​ ). Causality: Coordinating solvents can induce artificial conformational bias via hydrogen bonding, skewing the pseudo-axial/equatorial equilibrium.

  • Acquire a high-resolution 1D 1H NMR spectrum ( 500 MHz). While unsubstituted cyclobutane yields a single peak at ~1.96 ppm due to rapid inversion[11], substitution breaks this symmetry, yielding complex multiplets.

Step 2: Extraction of Vicinal ( 3J ) and Long-Range ( 4J ) Couplings

  • Utilize 1H homodecoupling to extract exact coupling constants[10].

  • Vicinal Couplings ( 3JHH​ ): The magnitude of 3JHH​ is directly proportional to the dihedral angle between adjacent protons, governed by the Karplus equation[11].

  • Long-Range Couplings ( 4JHH​ ): This is the most critical diagnostic tool. In cyclobutanes, 4JHH​ couplings are highly stereospecific. A 4J(eq−eq) coupling across the ring is typically ~5 Hz due to the rigid "W-pathway" of the bonds, whereas 4J(ax−ax) is ~0 Hz[9]. This binary contrast definitively maps the conformer population.

Step 3: 2D NOESY Acquisition

  • Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (300–500 ms).

  • Map through-space interactions. Cross-peaks between 1,3-pseudo-axial protons confirm the puckered geometry and validate the relative stereochemistry assigned via J-coupling.

Protocol 2: Computational Validation (DFT)

Experimental NMR data must be cross-validated against theoretical models to ensure scientific integrity[9],[5].

  • Step 1: Generate initial 3D conformers (pseudo-axial and pseudo-equatorial) using Molecular Mechanics (e.g., MMFF94).

  • Step 2: Optimize geometries using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level (or EPR-III for precise magnetic property calculations)[9].

  • Step 3: Perform vibrational frequency calculations to confirm the structures are true energy minima (characterized by zero imaginary frequencies)[7].

  • Step 4: Calculate theoretical 3J and 4J coupling constants using the Gauge-Independent Atomic Orbital (GIAO) method. Compare the Boltzmann-weighted theoretical values against the experimental NMR data to finalize the ΔG(ax−eq) [9].

NMRWorkflow Start Synthesize Substituted Cyclobutane Acquire Acquire 1D 1H & 2D NMR (COSY, NOESY) Start->Acquire Extract Extract 3J_HH & 4J_HH Coupling Constants Acquire->Extract NOE Analyze NOE Cross-Peaks (Through-Space Proximity) Acquire->NOE Karplus Apply Karplus Equation (Dihedral Angle Mapping) Extract->Karplus Conform Determine Pseudo-Axial vs. Pseudo-Equatorial Ratio Karplus->Conform NOE->Conform Model DFT / Molecular Mechanics (Energy Minimization) Model->Conform Theoretical Validation

Step-by-step experimental workflow for NMR-based conformational analysis.

Application in Drug Design: The Bioisosteric Advantage

Understanding the puckered conformation of cyclobutane unlocks powerful strategies for rational drug design:

  • Metabolic Stability: Aromatic rings are highly susceptible to cytochrome P450-mediated oxidative metabolism. Saturated cyclobutanes lack the π -electron density required for epoxidation, resulting in prolonged pharmacokinetic half-lives[1],[2].

  • Conformational Restriction: Cyclobutanes serve as rigid linkers. By locking pharmacophores into specific vectors (e.g., using a rigid trans-1,2-diequatorial scaffold), medicinal chemists drastically reduce the entropic penalty of binding, thereby increasing target affinity[3],[2].

  • Fluorinated Analogs: The introduction of fluorine (e.g., 3,3-difluorocyclobutane or the oxa-analog 3,3-difluorooxetane) modulates lipophilicity (LogP) and pKa. These functional groups perfectly mimic the steric bulk of phenyl rings while fine-tuning the electronic environment for optimal oral bioavailability[12],[13].

Sources

The Thermodynamics of Constraint: Ring Strain Energy in Substituted Cyclobutanes and its Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane ring is a privileged scaffold in modern chemical research, serving as a critical structural motif in both strain-release synthetic methodologies and advanced drug discovery programs. However, the utility of cyclobutane is fundamentally governed by its Ring Strain Energy (RSE). This whitepaper provides an in-depth technical analysis of the thermodynamic anatomy of cyclobutane, the mechanistic impact of substituents on its conformational landscape, and the rigorous computational protocols required to quantify these energetic shifts.

The Thermodynamic Anatomy of Cyclobutane Strain

Cyclobutane represents a delicate energetic compromise. The ideal sp³ carbon bond angle is 109.5°, but a planar four-membered ring forces a 90° angle, generating severe Baeyer (angle) strain[1]. To alleviate the Pitzer (torsional) strain caused by the fully eclipsed adjacent C–H bonds inherent to a planar geometry, the cyclobutane ring adopts a "puckered" (butterfly) conformation[1].

This puckering reduces torsional strain but simultaneously increases angle strain. The molecule settles at an equilibrium puckering angle of approximately 26.9°[2], balancing these opposing forces. The net result of this geometric distortion—combined with transannular van der Waals repulsions—is a highly strained system with a baseline RSE of approximately 26.7 kcal/mol[3].

Substituent Effects on Ring Strain and Conformation

Adding substituents to the cyclobutane core disrupts its thermodynamic balance, altering both the puckering angle and the overall RSE. Understanding the causality behind these shifts is critical for molecular design.

  • The gem-Dimethyl Effect (Thorpe-Ingold Effect): Alkyl substitution significantly impacts RSE. Introducing a gem-dimethyl group lowers the strain energy of the cyclobutane ring by 6–10 kcal/mol relative to an unbranched acyclic reference[4]. Causality: The mutual steric repulsion of the bulky methyl groups compresses their exocyclic bond angle. To maintain orbital geometry, this compression forces the endocyclic internal ring angle to expand, which directly relieves Baeyer angle strain and thermodynamically stabilizes the ring.

  • Fluorine Substitution: Electronegative substituents induce profound stereoelectronic effects. For instance, gem-difluorination of cyclobutane increases the puckering angle from 26.9° to 29.7°[2]. Causality: Highly electronegative fluorine atoms draw electron density into the C–F bonds, increasing their p-character. This leaves more s-character for the endocyclic C–C bonds, altering the preferred bond angles and increasing the degree of puckering to minimize electronic repulsions.

  • Highly Strained Architectures: Fusing rings dramatically escalates strain. While standard cyclobutene possesses an RSE of 28.7 kcal/mol, bicyclo[1.1.0]butane (BCB) exhibits a remarkable RSE of ~64 kcal/mol[5]. This massive surplus of internal energy makes BCBs highly reactive intermediates, ideal for strain-release-driven synthetic cascades.

Quantitative Strain Data Summary
Molecular ScaffoldApprox. RSE (kcal/mol)Primary Strain Modulator
Cyclobutane ~26.7Baseline puckered conformation[3]
Cyclopropane ~27.5Extreme Baeyer strain (60° angles)[3]
gem-Dimethylcyclobutane ~17.0 – 20.0Thorpe-Ingold effect (strain relief)[4]
Cyclobutene ~28.7Introduction of sp² hybridized carbons[5]
Bicyclo[1.1.0]butane (BCB) ~64.0Fused bicyclic geometric constraint[5]

Methodological Framework: Quantifying RSE via Homodesmotic Reactions

To accurately quantify RSE, modern computational chemistry relies on homodesmotic reactions rather than classical isodesmic reactions or experimental combustion calorimetry[6],[7].

The Causality of Method Selection: While isodesmic reactions conserve the total number of specific bond types, homodesmotic reactions go a step further by conserving the hybridization state and the exact number of hydrogen atoms attached to each carbon[1]. This rigorous balancing ensures that changes in electron correlation energy between reactants and products are nearly perfectly canceled out, isolating the geometric strain energy as the sole thermodynamic variable[7].

Self-Validating Computational Protocol for RSE Determination

To ensure trustworthiness, the following DFT-based workflow incorporates a mandatory internal validation loop.

  • Conformational Sampling: Utilize a molecular mechanics or semi-empirical method (e.g., GFN2-xTB or Auto3D[7]) to perform a thorough conformational search of the substituted cyclobutane. Rationale: Substituents create multiple local minima; calculating RSE from a higher-energy conformer artificially deflates the strain value.

  • Homodesmotic Scheme Construction: Design a reaction where the cyclic molecule is cleaved into acyclic reference components. Example for cyclobutane:Cyclobutane + 4 Ethane → 4 Propane. Ensure exact matching of primary, secondary, tertiary, and quaternary carbons on both sides[6].

  • Geometry Optimization & Frequency Calculation: Optimize all species using a robust Density Functional Theory (DFT) method (e.g., ωB97X-D/def2-TZVP). Perform a frequency calculation to confirm the absence of imaginary frequencies (verifying a true minimum) and to extract the Zero-Point Energy (ZPE) and thermal corrections to enthalpy.

  • Internal Validation (The Self-Validating Step): Before predicting unknown substituted derivatives, run the identical workflow on unsubstituted cyclobutane. If the calculated RSE deviates from the experimental benchmark of 26.7 kcal/mol[3] by more than 1.0 kcal/mol, the computational system is invalid. You must adjust the functional, basis set, or reference molecules until the baseline is accurately reproduced.

  • Thermochemical Extraction: Calculate the enthalpy of reaction ( ΔHrxn​ ). The RSE is defined as the energy of the ring side minus the energy of the broken ring side[7].

RSE_Workflow A Target Molecule (Substituted Cyclobutane) B Conformational Sampling (Identify Global Minimum) A->B C Construct Homodesmotic Scheme (Preserve Bond Types) B->C D DFT Geometry Optimization & Freq. Calc. (e.g., wB97X-D) C->D E Internal Validation (Test vs. 26.7 kcal/mol Baseline) D->E F Calculate ΔH_rxn = RSE (Ring Strain Energy) E->F

Computational workflow for determining Ring Strain Energy via homodesmotic reactions.

Strategic Applications in Drug Discovery

In medicinal chemistry, the cyclobutane ring is frequently deployed as a bioisostere for phenyl rings or gem-dimethyl groups[8].

The Causality of Bioisosteric Replacement: Replacing flat, sp²-hybridized aromatic rings with sp³-rich cyclobutanes increases the fraction of sp³ carbons (Fsp³). This geometric shift enhances aqueous solubility and helps candidates escape the "flat-molecule trap" that often leads to poor pharmacokinetic profiles. Furthermore, the inherent ring strain limits the conformational flexibility of attached pharmacophores, minimizing the entropic penalty upon binding to the target protein[8]. Substituted variants, such as 3,3-difluorocyclobutane, are specifically used to tune lipophilicity and metabolic stability, as the strong C–F bonds resist cytochrome P450-mediated oxidation while the altered puckering angle precisely vectors attached functional groups into binding pockets[2].

Bioisostere_Logic A Suboptimal Drug Motif (e.g., Phenyl, gem-Dimethyl) B Introduce Substituted Cyclobutane (Increase Fsp3, Modulate Strain) A->B C Tuning Puckering Angle (e.g., via gem-Difluoro) B->C D Improved Metabolic Stability (Reduced CYP450 Clearance) B->D E Enhanced Aqueous Solubility (Lowered LogP) B->E F Optimized Clinical Candidate C->F D->F E->F

Logical flow of utilizing substituted cyclobutanes as bioisosteres in drug optimization.

References

  • Strain (chemistry) - Grokipedia - grokipedia.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - rsc.
  • The Effect of Substitutents on the Strain Energies of Small Ring Compounds - acs.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - nih.
  • Visible Light-Assisted Deconstruction/Refunctionalization of Strained and Unstrained N-Cycloalkylanilines - proquest.
  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - chemrxiv.
  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - acs.
  • Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16 - nih.

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The Enduring Allure of the Four-Membered Ring: A Technical Guide to the Historical Synthesis of Novel Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclobutane motif, once primarily a curiosity of academic interest due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry and natural product synthesis. Its unique, puckered three-dimensional structure offers a powerful tool for medicinal chemists to enforce specific conformations, enhance metabolic stability, and explore novel chemical space, a concept often termed "escaping flatland".[1] This guide provides an in-depth technical analysis of the historical and contemporary synthetic strategies employed to construct this valuable carbocycle. We will delve into the mechanistic underpinnings of seminal methods, from classic photochemical approaches to modern transition-metal-catalyzed reactions, providing field-proven insights into their application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the evolution and practical application of cyclobutane synthesis.

Chapter 1: Introduction - The Enduring Intrigue of the Strained Ring

First isolated in 1907 through the hydrogenation of cyclobutene, cyclobutane itself is a simple, colorless gas.[2] For decades, the chemistry of its derivatives was dictated by the need to manage its significant ring strain, approximately 26.3 kcal/mol.[2] This inherent energy makes cyclobutanes thermodynamically less stable than their acyclic or larger-ring counterparts, a feature that early chemists found challenging. However, this very strain is the source of its unique chemical properties and rigid, non-planar ("puckered") conformation, which have proven to be highly advantageous in molecular design.

The cyclobutane unit is not merely a synthetic invention; it is found in a range of structurally complex and biologically active natural products. Notable examples include:

  • Sceptrin , an antimicrobial agent isolated from the marine sponge Agelas sceptrum, which features a dimeric cyclobutane core.[2][3]

  • Pentacycloanammoxic acid , a "ladderane" lipid composed of five linearly fused cyclobutane rings, forms part of a dense membrane in anammox bacteria, protecting the organism from toxic metabolic intermediates.[4][5]

In the realm of pharmaceuticals, the cyclobutane ring has been incorporated to great effect. A prominent example is Carboplatin , a second-generation platinum-based anticancer drug where a cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing nephrotoxicity while maintaining efficacy.[6][7] The increasing prevalence of cyclobutane-containing drug candidates underscores the strategic value of this motif in modern drug discovery.[2]

This guide will navigate the key synthetic innovations that have enabled chemists to harness the potential of the cyclobutane ring, from foundational discoveries to cutting-edge methodologies.

Chapter 2: The Cornerstone of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions

The most direct and widely employed strategy for constructing the cyclobutane core is the [2+2] cycloaddition, a reaction that joins two unsaturated components to form a four-membered ring.[2][8] This family of reactions can be broadly categorized by the energy source used for activation: light (photochemical) or heat (thermal).

Photochemical [2+2] Cycloadditions

The photochemical [2+2] cycloaddition is a powerful tool for synthesizing cyclobutanes from two alkene-containing molecules. Historically, this reaction required direct UV irradiation, famously demonstrated by the dimerization of carvone in sunlight over months.[9]

Causality and Mechanism: The underlying principle of this reaction is the photoexcitation of an alkene from its ground state (S₀) to a singlet excited state (S₁). This is followed by a rapid intersystem crossing (ISC) to a more stable triplet excited state (T₁).[9] This triplet species then interacts with a ground-state alkene to form a 1,4-diradical intermediate, which, after spin inversion, collapses to form the cyclobutane ring.[9]

To circumvent the need for high-energy UV light, which can damage sensitive functional groups, chemists often employ a triplet sensitizer . A sensitizer, such as benzophenone or acetone, is a molecule that absorbs lower-energy light, efficiently undergoes intersystem crossing to its triplet state, and then transfers its energy to one of the alkene substrates, initiating the reaction cycle.[10]

Modern Advancements: A significant leap forward has been the development of visible-light photocatalysis.[11] Ruthenium (Ru) and Iridium (Ir) polypyridyl complexes can act as highly efficient photosensitizers, absorbing visible light (e.g., from household light bulbs or even sunlight) to initiate cycloaddition.[12][13][14] This approach offers milder reaction conditions, greater functional group tolerance, and enhanced operational simplicity.[11][14]

Field-Proven Protocol 1: Visible-Light Photocatalyzed [2+2] Cycloaddition of Styrenes [11]

This protocol describes a general procedure for the dimerization of an electron-rich styrene using an Iridium-based photocatalyst and a standard fluorescent light bulb.

  • Reactor Setup: To an oven-dried vial equipped with a magnetic stir bar, add the styrene substrate (0.2 mmol, 1.0 equiv.) and the photocatalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.0 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, 2.0 mL) via syringe. The vessel is sealed with a cap.

  • Irradiation: Place the vial approximately 5-10 cm from a compact fluorescent light bulb (e.g., 23 W).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to yield the cyclobutane product.

Thermal [2+2] Cycloadditions

Unlike alkene-alkene cycloadditions, which are thermally forbidden by Woodward-Hoffmann rules, reactions involving ketenes or allenes with alkenes can proceed under thermal conditions to form cyclobutanones and methylenecyclobutanes, respectively.

Causality and Mechanism (Ketene + Alkene): The cycloaddition of a ketene with an alkene is a concerted, asynchronous process.[15][16] The ketene approaches the alkene in a perpendicular fashion, allowing for a [π2s + π2a] cycloaddition, where one component reacts suprafacially (on the same face) and the other antarafacially (on opposite faces). This geometric arrangement is sterically demanding but electronically allowed. The reaction proceeds through a transition state with significant charge separation, where the central carbon of the ketene acts as an electrophile.[16] Lewis acid catalysis can significantly accelerate these reactions and improve selectivity.[17][18]

G Ketene Ketene (H₂C=C=O) TS [π2s + π2a] Transition State Ketene->TS Perpendicular Approach Alkene Alkene (H₂C=CH₂) Alkene->TS Product Cyclobutanone TS->Product Ring Formation

Field-Proven Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of an Aryl Ketene and an Alkene [18]

This protocol describes the formation of a cyclobutanone from an in situ generated ketene, promoted by a Lewis acid.

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the alkene (e.g., cyclopentene, 1.0 equiv.) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 equiv.) in a dry solvent like dichloromethane (CH₂Cl₂) and cool to -78°C.

  • Acid Chloride Addition: Slowly add a solution of the corresponding acyl chloride (e.g., phenylacetyl chloride, 1.1 equiv.) in CH₂Cl₂ to the cooled reaction mixture.

  • Lewis Acid Addition: After stirring for 15 minutes, add a solution of a Lewis acid (e.g., ethylaluminum dichloride, 1.0 M in hexanes, 2.5 equiv.) dropwise over 50 minutes, maintaining the temperature at -78°C.[18]

  • Reaction and Quenching: Stir the reaction for 1 hour at -78°C. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the cyclobutanone.

Chapter 3: Alternative and Modern Strategies for Ring Formation

While [2+2] cycloadditions are dominant, a diverse array of other methods have been developed, offering alternative pathways to the cyclobutane core, particularly for substrates not amenable to cycloaddition.

Intramolecular Ring Closure

The formation of a cyclobutane ring from an acyclic precursor via intramolecular C-C bond formation is a long-standing strategy.

  • Classic Method (Wurtz Coupling): One of the earliest approaches involves the treatment of a 1,4-dihalobutane with a reducing metal, such as sodium or zinc.[1] This reaction proceeds via a reductive coupling mechanism. However, intermolecular side reactions and eliminations often lead to low yields of the desired cyclobutane.[1]

  • Modern Methods: Contemporary methods offer much greater control and efficiency. Copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes, for example, allows for the enantioselective synthesis of cyclobutanes under mild conditions.[19]

Ring Expansion and Contraction Strategies

Rearrangements of adjacent ring systems provide another clever entry into cyclobutane synthesis.

  • Ring Expansion of Cyclopropanes: The rearrangement of cyclopropylcarbinyl cations to cyclobutyl cations is a classic transformation in physical organic chemistry.[20] Modern synthetic methods have harnessed this reactivity. For instance, treating tertiary vinylic cyclopropyl alcohols with a chiral Brønsted acid can trigger a highly enantioselective semipinacol-type ring expansion to furnish cyclobutanones with α-quaternary stereocenters.[21][22]

  • Ring Contraction: The Wolff rearrangement of α-diazocyclopentanones can induce a ring contraction to produce cyclobutanecarboxylic acid derivatives. This strategy was a key step in the total synthesis of the complex ladderane, pentacycloanammoxic acid.[8][23]

Novel Approaches from Strained Precursors
  • Transannular McMurry Reaction: In a departure from traditional strategies, a transannular McMurry reaction has been used to synthesize cyclobutane-containing lignans.[2][24] This method involves the reductive coupling of two ketone functionalities within a large macrocycle, using a low-valent titanium reagent to forge the strained cyclobutene ring, which can then be reduced to the cyclobutane.[2][24] This approach is notable as it avoids the common [2+2] cycloaddition paradigm.[2][24]

G Start Macrocyclic 1,4-Diketone Reagent Low-Valent Titanium (e.g., TiCl₄/Zn) Start->Reagent Reacts with Cyclobutene Strained Cyclobutene Intermediate Reagent->Cyclobutene Forms C=C bond (Transannular Coupling) Reduction Catalytic Hydogenation (H₂/Pd) Cyclobutene->Reduction Reduced Product Final Cyclobutane Product Reduction->Product

Chapter 4: Data Summary & Comparative Analysis

The choice of synthetic strategy is dictated by the desired substitution pattern, available starting materials, and required stereochemical control. The following table provides a comparative overview of the primary methods discussed.

MethodKey SubstratesTypical ConditionsProsConsStereocontrol
Photochemical [2+2] Alkenes, EnonesUV light or Visible light + PhotocatalystAtom economical, direct access to coreCan require specialized equipment, potential for side reactionsDependent on mechanism (stepwise vs concerted)
Thermal [2+2] Ketenes/Allenes + AlkenesHeat, Lewis Acid CatalysisForms functionalized cyclobutan(ones), often high yieldingKetenes can be unstable/reactive, limited substrate scopeGood; often dictated by concerted [π2s+π2a] approach
Intramolecular Closure 1,4-Dihaloalkanes, Unsaturated HalidesReducing metals (classic), Transition metal catalysts (modern)Access to simple cyclobutanes, modern methods can be enantioselectiveClassic methods have low yields, requires difunctional precursorVariable; modern methods offer high stereocontrol
Ring Expansion CyclopropylcarbinolsAcid catalysis (Brønsted or Lewis)Access to complex substitution patterns, can be highly stereoselectiveRequires synthesis of specific cyclopropane precursorsExcellent with modern chiral catalysts
Transannular McMurry Macrocyclic DiketonesLow-valent Titanium (Ti⁰)Novel disconnection, avoids [2+2] limitationsMulti-step synthesis of macrocyclic precursor requiredDiastereoselectivity can be directed by the macrocycle

Chapter 5: Conclusion and Future Outlook

The synthesis of cyclobutane compounds has evolved dramatically from the brute-force conditions of early photochemistry to the nuanced and highly selective catalytic methods of the 21st century. The [2+2] cycloaddition remains the most powerful and versatile tool in the synthetic chemist's arsenal, with visible-light photocatalysis representing a major advancement in terms of sustainability and mildness.

Looking forward, several areas are poised for significant growth. The development of new organocatalytic and biocatalytic methods promises even greater enantioselectivity and greener reaction profiles.[25] The application of C-H functionalization logic, where C-H bonds on a pre-formed cyclobutane are selectively converted to new C-C or C-X bonds, offers a new paradigm for late-stage diversification of complex molecules. Furthermore, the integration of these synthetic strategies into automated flow chemistry platforms will undoubtedly accelerate the discovery and development of novel cyclobutane-containing compounds for applications in medicine and materials science. The once-humble four-membered ring continues to prove that it is, indeed, "hip to be square."[11]

References

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  • Yoon, T. P., et al. (2010). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. Journal of the American Chemical Society, 132(25), 8556–8558. [Link]

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  • Romo, D., & Molinski, T. F. (2020). Total Synthesis of (±)-Sceptrin. PMC, NIH Public Access. [Link]

  • Brown, M. K. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(17), 2327–2342. [Link]

  • Corey, E. J., & Mascitti, V. (2006). Enantioselective Synthesis of Pentacycloanammoxic Acid. Journal of the American Chemical Society, 128(10), 3138–3139. [Link]

  • Brown, M. K., et al. (2014). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 91, 1-13. [Link]

  • Knochel, P., & Simaan, S. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Chemistry – A European Journal, 27(61), 16103-16107. [Link]

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  • Chen, Y., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2609–2621. [Link]

  • Fadel, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15097-15143. [Link]

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  • ResearchGate. (2007). Intramolecular competition between alkenes in ketene–alkene [2+2] cycloaddition. A theoretical study. [Link]

  • Brown, M. K., et al. (2017). Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes. Journal of the American Chemical Society, 139(18), 6433–6439. [Link]

  • Park, C. M., et al. (2020). Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. ResearchGate. [Link]

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  • ResearchGate. (2023). Hexafluoroisopropanol-Enabled Access to Spirocyclobutanes via Cyclopropylcarbinyl Cation Rearrangement. [Link]

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  • METIS. (2015). Total synthesis of the ladderane biomarker pentacycloanammoxic acid (SYNTLAD). [Link]

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  • ResearchGate. (2001). Attempted synthesis of 1-pheny-1, 2-cyclohexadiene and Wurtz-like condensation products in the reaction of 1-(2,3-dibromocyclohex-1-en-1-yl) benzene with zinc. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate, a novel ester with potential applications in pharmaceutical and materials science research. While a direct, one-pot synthesis for this specific molecule is not prominently described in current literature, this guide outlines a robust and logical two-part synthetic strategy. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation. The proposed synthesis involves the initial preparation of a key intermediate, 1-bromocyclobutanecarbonitrile, followed by a copper-catalyzed conjugate addition to methyl crotonate. This approach is grounded in well-established reaction mechanisms, including nucleophilic substitution and organocuprate chemistry.

Table of Contents
  • Introduction and Synthetic Strategy

  • Experimental Protocols

    • Part 1: Synthesis of 1-bromocyclobutanecarbonitrile

    • Part 2: Synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate via Conjugate Addition

  • Characterization and Data

  • Safety Precautions

  • References

Introduction and Synthetic Strategy

Methyl 3-(1-cyanocyclobutyl)butanoate is a molecule of interest due to the combination of a nitrile-bearing cyclobutyl ring and a butanoate ester chain. The cyclobutane motif is a valuable structural element in medicinal chemistry, often imparting unique conformational constraints. The nitrile group can serve as a handle for further chemical transformations or as a key pharmacophoric element.

The synthetic approach detailed herein is a convergent strategy, designed for efficiency and control. The overall workflow is visualized below.

Logical Workflow of Synthesis

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: C-C Bond Formation cluster_2 Purification & Analysis A Cyclobutanone B 1-Hydroxycyclobutanecarbonitrile (Cyanohydrin) A->B NaCN, H2O C 1-Bromocyclobutanecarbonitrile B->C PBr3, Pyridine D 1-Bromocyclobutanecarbonitrile E Lithium di(1-cyanocyclobutyl)cuprate (Gilman Reagent) D->E 1. t-BuLi 2. CuI G Methyl 3-(1-cyanocyclobutyl)butanoate (Target Molecule) E->G Conjugate Addition F Methyl Crotonate F->G H Crude Product I Column Chromatography H->I J Pure Product I->J K NMR, IR, MS Analysis J->K

Caption: Overall synthetic workflow from starting materials to the final, purified product.

The strategy hinges on two core transformations:

  • Preparation of an Electrophilic Cyclobutane Intermediate: We will first synthesize 1-bromocyclobutanecarbonitrile from cyclobutanone. This provides a stable, yet reactive, cyclobutyl species.

  • Carbon-Carbon Bond Formation via Conjugate Addition: The second part involves the formation of an organocuprate (Gilman reagent) from 1-bromocyclobutanecarbonitrile. This nucleophilic species will then undergo a 1,4-conjugate addition to methyl crotonate, a classic and reliable method for forming carbon-carbon bonds at the β-position of an α,β-unsaturated ester.[1][2][3] This method is preferred over direct alkylation of a butanoate enolate to avoid potential issues with regioselectivity and self-condensation.[4][5][6]

Experimental Protocols

Part 1: Synthesis of 1-bromocyclobutanecarbonitrile

This two-step sequence first converts cyclobutanone to its corresponding cyanohydrin, which is then brominated.

Step 1.1: Synthesis of 1-Hydroxycyclobutanecarbonitrile (Cyanohydrin Formation)

Causality: This reaction is a nucleophilic addition of the cyanide ion to the carbonyl carbon of cyclobutanone. The equilibrium favors the product, and the reaction is typically performed in an aqueous medium.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
Cyclobutanone 70.09 10.0 g 0.143
Sodium Cyanide (NaCN) 49.01 7.7 g 0.157
Deionized Water 18.02 50 mL -
Hydrochloric Acid (2M) - As needed -
Diethyl Ether - ~150 mL -

| Anhydrous MgSO₄ | - | ~5 g | - |

Procedure:

  • Caution: Sodium cyanide is highly toxic. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available.

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (7.7 g) in 50 mL of deionized water. Cool the solution to 0 °C in an ice-water bath.

  • Slowly add cyclobutanone (10.0 g) to the stirred cyanide solution over 15 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly acidify to pH ~5-6 by the dropwise addition of 2M HCl. This step protonates the alkoxide to form the cyanohydrin. Crucial: Do not over-acidify, as this can generate toxic HCN gas.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-hydroxycyclobutanecarbonitrile as a pale yellow oil. The product is often used in the next step without further purification.

Step 1.2: Synthesis of 1-Bromocyclobutanecarbonitrile

Causality: Phosphorus tribromide (PBr₃) is a classic reagent for converting alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, followed by an Sₙ2 displacement by the bromide ion. Pyridine is added to neutralize the HBr byproduct.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
1-Hydroxycyclobutanecarbonitrile 97.12 ~13.9 g (from step 1.1) ~0.143
Phosphorus Tribromide (PBr₃) 270.69 14.7 g (5.4 mL) 0.054
Pyridine 79.10 3.4 g (3.5 mL) 0.043
Anhydrous Diethyl Ether - 100 mL -
Saturated NaHCO₃ solution - ~100 mL -

| Brine | - | ~50 mL | - |

Procedure:

  • In a flame-dried 250 mL three-necked flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, dissolve the crude 1-hydroxycyclobutanecarbonitrile from the previous step in 100 mL of anhydrous diethyl ether.

  • Add pyridine (3.4 g) to the solution and cool the flask to -10 °C using an ice-salt bath.

  • Slowly add phosphorus tribromide (14.7 g) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • After the addition is complete, allow the reaction to stir at -10 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction by pouring it over 100 g of crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: potential for gas evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-bromocyclobutanecarbonitrile as a colorless liquid.

Part 2: Synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate via Conjugate Addition

Causality: This reaction utilizes a lithium dialkylcuprate (Gilman reagent), which is a soft nucleophile that preferentially attacks the β-carbon of an α,β-unsaturated carbonyl system (Michael addition).[2][3] This regioselectivity is a key advantage of organocuprates over more reactive organolithium or Grignard reagents, which tend to perform 1,2-addition directly to the carbonyl carbon.[7]

Reaction Mechanism: Conjugate Addition

Caption: Mechanism of the 1,4-conjugate addition of the organocuprate to methyl crotonate.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
1-Bromocyclobutanecarbonitrile 160.02 10.0 g 0.0625
tert-Butyllithium (1.7 M in pentane) 64.06 73.5 mL 0.125
Copper(I) Iodide (CuI) 190.45 5.95 g 0.0313
Methyl Crotonate 100.12 6.26 g 0.0625
Anhydrous Tetrahydrofuran (THF) - 250 mL -
Saturated NH₄Cl solution - ~100 mL -

| Hexanes/Ethyl Acetate | - | For chromatography | - |

Procedure:

  • Strictly Anhydrous Conditions: All glassware must be flame-dried under vacuum and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • In a 500 mL flame-dried, three-necked flask, dissolve 1-bromocyclobutanecarbonitrile (10.0 g) in 150 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (73.5 mL of 1.7 M solution) dropwise via syringe over 45 minutes. The solution may change color. This step forms the cyclobutyl lithium species. Stir for 30 minutes at -78 °C.

  • In a separate flame-dried flask, suspend copper(I) iodide (5.95 g) in 50 mL of anhydrous THF and cool to -40 °C.

  • Using a cannula, slowly transfer the freshly prepared cyclobutyl lithium solution into the CuI slurry at -40 °C. The color will change significantly (often to a dark color), indicating the formation of the Gilman reagent. Allow the mixture to stir at -40 °C for 30 minutes.

  • Cool the Gilman reagent solution back down to -78 °C.

  • In a syringe, draw up methyl crotonate (6.26 g) dissolved in 20 mL of anhydrous THF. Add this solution dropwise to the stirred Gilman reagent over 20 minutes.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent to yield the pure Methyl 3-(1-cyanocyclobutyl)butanoate.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl ester (~3.7 ppm), the methine and methylene protons of the butanoate chain, and the diastereotopic methylene protons of the cyclobutyl ring.
¹³C NMR Resonances for the nitrile carbon (~120 ppm), the ester carbonyl (~170 ppm), and distinct signals for all other carbons in the molecule.
IR Spectroscopy Characteristic stretches for the nitrile (C≡N) group (~2240 cm⁻¹) and the ester carbonyl (C=O) group (~1735 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₀H₁₅NO₂ (181.23 g/mol ).

Safety Precautions

  • Cyanide Compounds: Sodium cyanide and cyanohydrin intermediates are highly toxic. Avoid inhalation, ingestion, and skin contact. Always work in a well-ventilated fume hood.

  • Organolithium Reagents: tert-Butyllithium is extremely pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques.

  • Corrosive Reagents: Phosphorus tribromide is corrosive and lachrymatory. Handle with care.

  • General Precautions: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Be aware of the location of safety showers, eyewash stations, and fire extinguishers.

References

  • Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. [Link]

  • Alkylation of Enolates. (2023, January 14). Chemistry LibreTexts. [Link]

  • Behrens, C., & Paquette, L. A. (n.d.). N-BENZYL-2,3-AZETIDINEDIONE. Organic Syntheses Procedure. [Link]

  • Chapter 1: Enolate Alkylations. (n.d.). University of Rochester. [Link]

  • Le Coz, S., & Mann, A. (1993). Conjugate Addition of Organocuprates to Methyl Crotonate Linked to Chiral Oxazolidones.
  • Malonic Ester Synthesis. (2023, January 14). Chemistry LibreTexts. [Link]

  • Munch-Petersen, J., & Andersen, V. K. (1961).
  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scientific Research Publishing. [Link]

  • TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. (2016). MDPI. [Link]

  • Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • R2CuLi Organocuprates - Gilman Reagents. (2024, December 26). Chemistry Steps. [Link]

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Mastering the Purification of Nitrile-Containing Esters: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the isolation of pure, well-characterized molecules is paramount. Nitrile-containing esters, a versatile class of compounds integral to pharmaceuticals, fine chemicals, and materials science, present unique purification challenges. The presence of two distinct, reactive functional groups—the nitrile and the ester—necessitates a carefully considered purification strategy to prevent hydrolysis, decomposition, and other unwanted side reactions. This guide provides an in-depth exploration of the key techniques and critical considerations for the successful purification of these valuable molecules.

The Dichotomy of Reactivity: Understanding the Purification Challenge

The core challenge in purifying nitrile-containing esters lies in the disparate reactivity of the nitrile and ester moieties. Both groups are susceptible to hydrolysis under acidic or basic conditions, but their rates and optimal conditions for stability can differ significantly.[1][2] For instance, aggressive acidic or basic washes, often employed to remove catalytic residues or starting materials, can inadvertently cleave the ester or hydrate the nitrile to an amide or carboxylic acid.[1][3] Furthermore, thermal stress during distillation can lead to decomposition, particularly for complex molecules.[4][5][6][7]

A successful purification strategy, therefore, is not a one-size-fits-all protocol but a carefully orchestrated sequence of steps designed to exploit subtle differences in the physicochemical properties of the target molecule and its impurities, all while preserving the integrity of both the nitrile and ester functionalities.

Strategic Purification Modalities

The choice of purification technique is dictated by the physical state of the compound (liquid or solid), its thermal stability, and the nature of the impurities. A multi-step approach, combining different techniques, is often necessary to achieve high purity.

Liquid-Liquid Extraction: The First Line of Defense

For crude reaction mixtures, a well-designed liquid-liquid extraction protocol is often the first and most critical step. The primary goal is to remove inorganic salts, acidic or basic catalysts, and water-soluble byproducts.

Key Considerations for Nitrile-Containing Esters:

  • pH Control is Critical: To avoid hydrolysis, washes should be performed with mildly acidic or basic solutions, and only when necessary. A dilute solution of sodium bicarbonate (NaHCO₃) can be used to neutralize acidic impurities, while a dilute solution of a weak acid like citric acid or ammonium chloride (NH₄Cl) can remove basic residues.[3] It is crucial to minimize contact time with aqueous layers and to work at reduced temperatures if the compound is known to be labile.

  • Brine Washes: After any aqueous wash, a wash with a saturated sodium chloride (brine) solution is recommended. This helps to break up emulsions and reduces the amount of dissolved water in the organic phase, improving the efficiency of the subsequent drying step.

  • Solvent Selection: The choice of extraction solvent is critical. It should be immiscible with water, have a high affinity for the target compound, and a low boiling point for easy removal. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether.

A General Protocol for Extractive Work-up:

  • Quench the reaction mixture as appropriate (e.g., with water or a mild buffer).

  • Transfer the mixture to a separatory funnel and add the chosen organic solvent.

  • If necessary, perform a wash with a dilute basic solution (e.g., 5% NaHCO₃), followed by a water wash, and then a dilute acidic wash (e.g., 5% citric acid). Monitor the pH of the aqueous layer after each wash.

  • Perform a final wash with brine.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

Column Chromatography: The Workhorse of Purification

Flash column chromatography is the most powerful and widely used technique for separating nitrile-containing esters from closely related impurities. The success of this technique hinges on the appropriate selection of the stationary and mobile phases.

Optimizing Chromatographic Separations:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like nitrile-containing esters. For compounds that are sensitive to acid, deactivated or neutral silica gel can be used. Alumina (neutral or basic) can also be an effective alternative.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, diethyl ether) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rƒ) of 0.2-0.4 for the target compound. It is advisable to avoid highly protic solvents like methanol in the eluent, as they can sometimes co-elute with the product and be difficult to remove.

Impurity Type Typical Polarity Elution Profile on Silica Gel Recommended Eluent System
Non-polar byproductsLower than the target compoundElutes earlierStart with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc)
Starting materialsVariableCan elute before or afterGradient elution may be necessary
Polar byproducts (e.g., hydrolyzed ester)Higher than the target compoundElutes later or remains on the baselineIncrease the polarity of the eluent (e.g., 70:30 Hexanes:EtOAc)

Experimental Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Rƒ and solvent system) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load the Sample (Dry or wet loading) Pack->Load Elute 5. Elute with Solvent System (Isocratic or gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Concentrate 9. Concentrate Under Reduced Pressure Combine->Concentrate

Caption: Workflow for Flash Column Chromatography Purification.

Distillation: For Thermally Stable Liquids

Distillation is an effective method for purifying liquid nitrile-containing esters that are thermally stable and have a significant boiling point difference from their impurities.[8][9]

Critical Parameters for Distillation:

  • Vacuum is Key: To minimize thermal stress, distillation should almost always be performed under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, reducing the risk of decomposition.[4][5][6][7]

  • Fractional Distillation: For separating compounds with close boiling points, fractional distillation using a fractionating column (e.g., Vigreux or packed column) is necessary.

  • Inert Atmosphere: To prevent oxidation, especially at elevated temperatures, it is good practice to perform the distillation under an inert atmosphere (e.g., nitrogen or argon).

Safety Note: Always use a safety screen and appropriate personal protective equipment (PPE) when performing distillations, especially under vacuum. Nitrile-containing compounds can be toxic, and proper handling procedures should be followed.[10][11][12]

Crystallization: The Path to High Purity Solids

For solid nitrile-containing esters, crystallization is an excellent final purification step that can yield material of very high purity.[13][14][15] The principle relies on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures.

A Systematic Approach to Crystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] A systematic screening of solvents is often necessary. Common choices include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), hydrocarbons (e.g., hexanes, toluene), and mixtures thereof.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of large, well-defined crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

  • Inducing Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Flow for Crystallization Protocol:

G Start Crude Solid Product Solvent_Screen 1. Solvent Screening Start->Solvent_Screen Dissolve 2. Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Filter_Hot 3. Hot Filtration (optional) Dissolve->Filter_Hot Cool 4. Slow Cooling Filter_Hot->Cool Crystals_Form Crystals Formed? Cool->Crystals_Form Induce 5. Induce Crystallization (Scratching, Seeding) Crystals_Form->Induce No Isolate 6. Isolate by Filtration Crystals_Form->Isolate Yes Induce->Isolate Wash 7. Wash with Cold Solvent Isolate->Wash Dry 8. Dry Under Vacuum Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Decision-Making Workflow for Crystallization.

Purity Assessment: The Final Verdict

After purification, it is essential to assess the purity of the nitrile-containing ester. A combination of analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both purity and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Infrared (IR) Spectroscopy: Confirms the presence of both the nitrile (C≡N stretch, ~2220-2260 cm⁻¹) and ester (C=O stretch, ~1735-1750 cm⁻¹) functional groups.

Troubleshooting Common Purification Issues

Problem Potential Cause Suggested Solution
Low recovery after extractionCompound is partially water-soluble.Back-extract the aqueous layers with fresh organic solvent.
Streaking on TLC plateCompound is too acidic or basic.Add a small amount of acetic acid or triethylamine to the eluent.
Product decomposition on silica gelAcid-labile compound.Use deactivated or neutral silica gel, or switch to alumina.
Oily product after crystallizationIncomplete drying or trapped solvent.Re-dissolve in a low-boiling solvent and re-concentrate. Dry for an extended period under high vacuum.
No crystals formSolution is too dilute or supersaturated.Concentrate the solution or try a different solvent system. Add a seed crystal.

By understanding the inherent chemical properties of nitrile-containing esters and applying a systematic and logical approach to purification, researchers can confidently isolate these valuable compounds in high purity, paving the way for successful downstream applications.

References

  • Examining the thermal degradation behaviour of a series of cyanate ester homopolymers. (2025). Google Scholar.
  • Thermal Decomposition of Cyan
  • purification methods for removing impurities
  • Thermal decomposition of cyan
  • Thermal Decomposition of Cyanate Ester Resins.
  • Understanding Nitrile Gloves and Their Chemical Resistance. (2025, March 1). SafetyCulture Marketplace.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, October 31). University of Pennsylvania.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). PennEHRS - Environmental Health and Radiation Safety - University of Pennsylvania.
  • hydrolysis of nitriles. Chemguide.
  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
  • Distillation of nitriles.
  • Method of preparing nitriles.
  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. (2024, March 11).
  • High-performance liquid chromatography of nitrate esters with chemiluminescence detection. (2025, August 5).
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec.
  • Guide for crystalliz
  • Chemical crystalliz

Sources

Characterization of cyclobutane derivatives using 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of strained carbocycles is increasingly critical in modern pharmacophore design, where sp3 -rich architectures are prioritized to improve metabolic stability and target specificity. Among these, the cyclobutane ring presents unique analytical challenges.

This application note provides a comprehensive, self-validating framework for the structural and stereochemical characterization of cyclobutane derivatives using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By bridging theoretical causality with practical experimental design, this guide empowers researchers to unambiguously resolve the complex conformational dynamics of four-membered rings.

Mechanistic Insights into Cyclobutane NMR

To accurately interpret the NMR spectra of cyclobutanes, one must first understand the fundamental physical chemistry governing the ring.

The Puckering Phenomenon and Torsional Strain The cyclobutane ring is not a planar square. To alleviate the severe torsional strain caused by eclipsed adjacent C-H bonds, the ring exists in a dynamic equilibrium between two puckered "butterfly" conformations[1]. This conformational flexibility dictates that the NMR observables (chemical shifts and coupling constants) are time-averaged representations of these puckered states[1].

Electronic Rehybridization and "Bent Bonds" To minimize angle strain (internal angles are compressed to ~90° compared to the ideal tetrahedral 109.5°), the carbon atoms rehybridize. The endocyclic C-C bonds utilize higher p-character, forming "bent bonds." Consequently, the exocyclic C-H bonds are forced to adopt higher s-character (approaching sp2.5 ). This causality directly explains why one-bond carbon-proton coupling constants ( 1JCH​ ) in cyclobutanes (~134–141 Hz) are significantly larger than those in unstrained alkanes[2]. Furthermore, this unique hybridization and the resulting magnetic anisotropy cause the 13 C chemical shifts of cyclobutanes to be unusually shielded (~22.4 ppm for unsubstituted cyclobutane) compared to cyclopentane or cyclohexane[1].

Quantitative Baselines for Cyclobutane Characterization

The following tables summarize the critical quantitative parameters expected when analyzing cyclobutane derivatives.

Table 1: Typical Chemical Shifts for Cyclobutane Derivatives

NucleusCompound / PositionTypical Chemical Shift (ppm)Causality / Structural Note
1 HUnsubstituted Cyclobutane~1.96Rapid ring inversion averages all 8 protons into a single resonance[1].
13 CUnsubstituted Cyclobutane~22.4Highly shielded due to ring strain and C-C bond magnetic anisotropy[1].
1 HMonosubstituted (C1)Varies (e.g., 3.0 – 5.0)Deshielded proportionally by the electronegativity of the substituent[1].
13 CMonosubstituted (C1)Varies (e.g., 40 – 80)Heavily dependent on the inductive effects of the attached functional group[1].

Table 2: Diagnostic Spin-Spin Coupling Constants ( J )

Coupling TypeRange (Hz)Structural Implication
1JCH​ 134 – 141Elevated due to high s-character in exocyclic C-H bonds[2].
2JHH​ (geminal)-10.9 to -14.4Typical for sp3 hybridized CH 2​ groups in strained ring systems.
3JHH​ (cis)6.0 – 11.5Generally larger in relatively flat cyclobutanes[3].
3JHH​ (trans)2.0 – 10.7Highly variable; can exceed cis coupling if the ring is strongly puckered[3].
4JHH​ (W-coupling)1.0 – 3.0Cross-ring coupling; prominent in rigid, highly puckered conformations.

Self-Validating Experimental Protocol

To avoid the notorious pitfalls of cyclobutane stereochemical assignment, researchers must employ a multi-dimensional, self-validating workflow.

G A Sample Preparation (High-purity solvent, TMS) B 1D NMR Acquisition (1H & 13C with decoupling) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Stereochemical Probing (NOESY/ROESY, J-coupling) C->D E Structural Elucidation (Conformation & Configuration) D->E

Workflow for NMR data acquisition and structural elucidation of cyclobutanes.

Phase 1: Sample Preparation & 1D Acquisition
  • Solvent Selection : Dissolve 5–20 mg of the cyclobutane derivative in 0.6 mL of CDCl 3​ . Expert Tip: If severe signal overlap occurs in the 1.5–2.5 ppm region, switch to C 6​ D 6​ . Aromatic Solvent-Induced Shifts (ASIS) can effectively disperse overlapping multiplets.

  • 1 H NMR Acquisition : Acquire at 400 MHz. Use a minimum of 64 scans with a relaxation delay ( D1 ) of 2–5 seconds to ensure accurate integration. Apply zero-filling and Gaussian window functions during processing to enhance the resolution of complex ABXY spin systems.

  • 13 C NMR Acquisition : Acquire with composite pulse decoupling (e.g., WALTZ-16) to remove 1 H- 13 C splitting. Ensure a sufficient signal-to-noise ratio (typically 1024 scans) to detect quaternary carbons.

Phase 2: 2D Correlation & Stereochemical Probing
  • COSY (Correlation Spectroscopy) : Use to trace the vicinal connectivity around the four-membered ring.

  • HSQC & HMBC : Utilize HSQC to map protons to their directly attached carbons. Use HMBC to position quaternary carbons and exocyclic substituents via 2JCH​ and 3JCH​ correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the most critical step for cyclobutanes. Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms. For mid-sized molecules where the NOE might pass through zero, substitute with ROESY (200–300 ms spin-lock).

Phase 3: Internal Validation (The Causality Check)

Every assignment must be cross-validated. If a substituent is assigned as pseudo-equatorial based on a small vicinal coupling constant, it must lack strong 1,3-diaxial NOE cross-peaks. If the NOE data and the Karplus-derived J-couplings conflict, the ring is likely undergoing rapid flipping between two equivalent conformations, averaging the observables[2].

Overcoming Stereochemical Ambiguity

Relying solely on 3JHH​ values for cis/trans assignment in cyclobutanes is a dangerous practice.

G N1 Steric Substituents & Ring Fusion N2 Ring Puckering ('Butterfly' Conformation) N1->N2 Induces N3 Dihedral Angles (u03B8) Between Vicinal Protons N2->N3 Modifies N4 Karplus Equation Observed ³J_HH N3->N4 Dictates N5 Stereochemical Assignment (cis/trans) N4->N5 Enables

Relationship between cyclobutane puckering, dihedral angles, and ³JHH couplings.

The Karplus Pitfall In relatively flat five- or six-membered rings, cis couplings are reliably larger than trans couplings. However, cyclobutanes are highly sensitive to steric effects from substituents, which can cause severe puckering[3]. When the ring is sufficiently puckered, the dihedral angle of trans protons (pseudo-axial/pseudo-axial) approaches 150°–180°, resulting in a 3JHH​ that can actually become larger than the cis coupling[3].

The NOESY Imperative Because of this conformational ambiguity, NOESY is mandatory. While NOEs between adjacent cis and trans protons can sometimes be similar in magnitude due to the compact ring size, 1,3-cross-ring NOEs are definitive[3]. An NOE correlation between protons in a 1,3-relationship explicitly confirms that both protons occupy pseudo-axial positions on the same face of the puckered ring[3]. By mapping these 1,3-interactions, the relative stereochemistry of the entire cyclobutane scaffold can be locked into place.

Sources

Application Notes and Protocols: The Use of Methyl 3-(1-cyanocyclobutyl)butanoate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] This methodology hinges on the principle of screening small, low-complexity molecules, or "fragments," which typically exhibit weak binding to a biological target.[3][4] These initial, low-affinity interactions are then optimized through structure-guided medicinal chemistry to yield high-affinity lead candidates.[5][6][7] The success of FBDD is underscored by the growing number of approved drugs and clinical candidates that originated from fragment screens.[5][6]

A cornerstone of a successful FBDD campaign is the quality and diversity of the fragment library.[1][8][9] Historically, these libraries have been dominated by flat, aromatic compounds. However, there is a growing appreciation for the inclusion of three-dimensional (3D) fragments to explore more complex and novel binding interactions.[10][11] The cyclobutane scaffold, in particular, is an attractive 3D motif that offers a rigid framework with well-defined exit vectors for chemical elaboration.[10][11][12]

This guide provides a detailed technical overview and application protocols for the use of Methyl 3-(1-cyanocyclobutyl)butanoate , a novel fragment that combines the desirable 3D characteristics of a cyclobutane ring with versatile functional groups amenable to medicinal chemistry optimization. We will explore its properties as a fragment, detail its application in various screening methodologies, and provide protocols for its use in a typical FBDD workflow.

Methyl 3-(1-cyanocyclobutyl)butanoate: A Profile for FBDD

Methyl 3-(1-cyanocyclobutyl)butanoate is a prime candidate for inclusion in a modern FBDD library. Its suitability can be assessed against the widely accepted "Rule of Three," which provides guidelines for the physicochemical properties of fragments.[3][13]

Physicochemical Properties and Adherence to the "Rule of Three"

The "Rule of Three" suggests that fragments should ideally have:

  • Molecular weight ≤ 300 Da

  • cLogP ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

Let's analyze the properties of Methyl 3-(1-cyanocyclobutyl)butanoate:

PropertyValue (Estimated)"Rule of Three" Compliance
Molecular Formula C10H15NO2N/A
Molecular Weight 181.23 g/mol Yes
cLogP ~1.5 - 2.0Yes
Hydrogen Bond Donors 0Yes
Hydrogen Bond Acceptors 3 (ester carbonyl, ester ether, nitrile)Yes
Rotatable Bonds 4Acceptable

As the table demonstrates, Methyl 3-(1-cyanocyclobutyl)butanoate comfortably adheres to the "Rule of Three," making it an ideal starting point for an FBDD campaign. Its low molecular weight and moderate lipophilicity suggest a higher probability of binding to a target with good ligand efficiency.[6]

Structural Features for Fragment Evolution

Beyond its physicochemical properties, the structural attributes of Methyl 3-(1-cyanocyclobutyl)butanoate offer multiple avenues for optimization:

  • 3D Cyclobutyl Scaffold: This rigid core provides defined exit vectors, allowing for precise, structure-guided growth of the fragment.[10][11] The 3D nature of the scaffold enables exploration of deeper, more complex binding pockets that may not be accessible to flat, aromatic fragments.[10]

  • Nitrile Group: The cyano group is a versatile functional handle. It can act as a hydrogen bond acceptor and its linear geometry can be exploited to probe narrow channels in a binding site. Furthermore, it can be synthetically transformed into other functional groups, such as amines or tetrazoles, during lead optimization.

  • Ester Moiety: The methyl ester provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges or be converted to amides to explore additional interactions.

  • Methyl Group: The "magic methyl" effect, where the addition of a methyl group can significantly impact binding affinity and pharmacokinetic properties, is a well-established principle in medicinal chemistry.[14] The existing methyl group on the butanoate chain can be a starting point for exploring such effects.

FBDD Workflow Using Methyl 3-(1-cyanocyclobutyl)butanoate

The following diagram illustrates a typical FBDD workflow incorporating Methyl 3-(1-cyanocyclobutyl)butanoate.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Fragment Evolution cluster_3 Lead Optimization Screening Screen Fragment Library (including Methyl 3-(1-cyanocyclobutyl)butanoate) NMR NMR Spectroscopy Screening->NMR XRay X-ray Crystallography Screening->XRay SPR Surface Plasmon Resonance Screening->SPR Hit_Validation Hit Validation (Orthogonal Methods) NMR->Hit_Validation XRay->Hit_Validation SPR->Hit_Validation Structure_Determination Structure Determination (NMR or X-ray) Hit_Validation->Structure_Determination Fragment_Growing Fragment Growing Structure_Determination->Fragment_Growing Fragment_Linking Fragment Linking Structure_Determination->Fragment_Linking Fragment_Merging Fragment Merging Structure_Determination->Fragment_Merging Lead_Opt Lead Optimization (ADME, Potency, Selectivity) Fragment_Growing->Lead_Opt Fragment_Linking->Lead_Opt Fragment_Merging->Lead_Opt Candidate Candidate Lead_Opt->Candidate Preclinical Candidate

Caption: FBDD workflow from fragment screening to preclinical candidate.

Application Protocols for Fragment Screening

Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments.[4][15] The most commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR).[2][15][16][17][18][19][20][21][22]

NMR Spectroscopy-Based Screening

NMR is a powerful tool for FBDD as it can detect weak binding events in solution and provide information about the binding site on the target protein.[15][18][19][23][24][25] Both ligand-observed and protein-observed experiments can be utilized.

Protocol: Ligand-Observed NMR Screening (Saturation Transfer Difference)

Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that identifies binders by detecting the transfer of saturation from the protein to the bound ligand.

Materials:

  • Target protein stock solution (e.g., 10-50 µM in a suitable buffer, pH 7.4)

  • Methyl 3-(1-cyanocyclobutyl)butanoate stock solution (e.g., 100 mM in d6-DMSO)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, in 99.9% D2O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a final solution containing 10-50 µM of the target protein and 100-500 µM of Methyl 3-(1-cyanocyclobutyl)butanoate in the NMR buffer.

    • Prepare a control sample containing only the fragment at the same concentration in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the control sample to identify the fragment's resonances.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves irradiating the protein resonances and observing the difference spectrum.

  • Data Analysis:

    • Process the STD NMR data. The presence of signals in the difference spectrum corresponding to the resonances of Methyl 3-(1-cyanocyclobutyl)butanoate indicates binding.

    • The relative intensity of the STD signals can provide information about which protons of the fragment are in closest proximity to the protein.

NMR_Screening Start Prepare Protein and Fragment Samples Acquire_Control Acquire 1D ¹H NMR of Fragment Start->Acquire_Control Acquire_STD Acquire STD NMR of Mixture Start->Acquire_STD Analyze Analyze Difference Spectrum Acquire_Control->Analyze Acquire_STD->Analyze Result Binding Hit Identified Analyze->Result Signals Present No_Hit No Binding Detected Analyze->No_Hit No Signals SPR_Screening Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Fragment Solutions (Varying Concentrations) Immobilize->Inject Monitor Monitor Binding Response (Sensorgram) Inject->Monitor Analyze Analyze Data for Concentration-Dependent Binding Monitor->Analyze Determine_KD Determine Dissociation Constant (KD) Analyze->Determine_KD Result Binding Hit Confirmed with Affinity Data Determine_KD->Result

Sources

Synthesis of beta-amino acids from cyanocyclobutane precursors

Application Note: Synthesis of Conformationally Constrained β -Amino Acids from Cyanocyclobutane Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Scalable, self-validating synthesis of 1-(aminomethyl)cyclobutane-1-carboxylic acid.

Introduction & Scientific Rationale

The integration of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Alicyclic β -amino acids, in which the amino and carboxylic acid functionalities are tethered to an aliphatic ring, represent a highly demanding yet rewarding challenge for synthetic chemists[1].

By incorporating a cyclobutane ring into the β -amino acid scaffold, researchers can severely restrict the Ramachandran dihedral angles ( ϕ,θ,ψ ). This steric hindrance and ring strain pre-organize the peptide backbone, inducing predictable secondary structures such as rigid β -strands, helices, and self-assembling nanostructures[2]. Furthermore, these conformationally constrained derivatives confer absolute resistance to proteolytic degradation, dramatically enhancing the pharmacokinetic half-life of the resulting therapeutics.

This protocol details a highly optimized, self-validating synthetic route for generating 1-(aminomethyl)cyclobutane-1-carboxylic acid from a cyanocyclobutane precursor.

Mechanistic Causality & Reaction Design

To ensure high yield and purity, this workflow is designed around three distinct mechanistic phases, each chosen to prevent specific side reactions:

  • Base-Promoted Cycloalkylation: The cyclobutane core is constructed via a double SN​2 alkylation of ethyl cyanoacetate with 1,3-dibromopropane. Potassium carbonate ( K2​CO3​ ) in DMF is specifically selected over stronger hydride bases. Causality: Mild base conditions thermodynamically drive the intramolecular ring closure while suppressing intermolecular oligomerization that typically plagues 4-membered ring formations.

  • Selective Nitrile Reduction (The Critical Step): Reducing the cyanocyclobutane intermediate to a primary amine is notoriously difficult. Standard hydride donors (e.g., LiAlH4​ ) will indiscriminately reduce the ester moiety. Conversely, standard catalytic hydrogenation (e.g., Pd/C ) leads to the accumulation of secondary amines via the condensation of the highly reactive imine intermediate with the newly formed primary amine. Causality: We utilize Raney Nickel under pressurized H2​ in the presence of methanolic ammonia ( NH3​ ) . The excess ammonia acts as a kinetic trap, shifting the equilibrium entirely away from secondary amine dimerization, ensuring >92% fidelity for the primary amine.

  • Mild Saponification: Lithium hydroxide ( LiOH ) in a mixed aqueous/organic solvent system ensures the ester is cleaved without degrading the amine or inducing unintended ring-opening[3].

SynthesisWorkflowStep1Step 1: CycloalkylationReagents: K2CO3, DMFTarget: CyanocyclobutaneQC1QC: GC-MS & 1H-NMR(Verify Ring Closure)Step1->QC1Step2Step 2: Nitrile ReductionReagents: Raney Ni, H2, NH3Target: Amino EsterQC1->Step2QC2QC: Ninhydrin Stain(Primary Amine Detection)Step2->QC2Step3Step 3: SaponificationReagents: LiOH, THF/H2OTarget: β-Amino AcidQC2->Step3QC3QC3Step3->QC3

Caption: Self-validating synthetic workflow for cyclobutane β-amino acids with integrated QC checkpoints.

Quantitative Data: Optimization of Nitrile Reduction

The table below summarizes the empirical data driving the selection of Raney Nickel and ammonia for the reduction of ethyl 1-cyanocyclobutane-1-carboxylate.

Catalyst / ReagentSolvent SystemAdditiveConversion (%)Primary Amine Yield (%)Secondary Amine (Impurity)
Pd/C (10%), H2​ (1 atm)MethanolNone>99%45.0%50.5%
LiAlH4​ (2.0 equiv)Anhydrous THFNone>99%0.0% (Ester reduced)N/A
Raney Ni, H2​ (50 psi)MethanolNone95.2%65.4%25.1%
Raney Ni, H2​ (50 psi) Methanol 7N NH3​ >99% 92.8% <2.0%

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-cyanocyclobutane-1-carboxylate

Objective: Establish the sterically constrained cyclobutane ring.

  • Preparation: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel. Purge the system with inert Nitrogen ( N2​ ).

  • Reagent Loading: Add 1,3-dibromopropane (110 mmol, 1.1 equiv) and anhydrous K2​CO3​ (250 mmol, 2.5 equiv) into 200 mL of anhydrous DMF.

  • Controlled Addition: Cool the suspension to 0 °C. Add ethyl cyanoacetate (100 mmol, 1.0 equiv) dropwise via the addition funnel over 30 minutes to prevent thermal runaway.

  • Cyclization: Heat the reaction mixture to 60 °C and stir vigorously for 16 hours.

  • Self-Validating QC: Pull a 0.1 mL aliquot, filter, and run GC-MS. The reaction is complete when the ethyl cyanoacetate peak disappears and a mass peak corresponding to m/z 153 ( [M]+ ) dominates.

  • Workup: Filter off the inorganic salts. Dilute the filtrate with 300 mL Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl (3 × 100 mL) to completely partition the DMF into the aqueous layer. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via vacuum distillation.

Protocol B: Selective Reduction to Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate

Objective: Reduce the nitrile to a primary amine without ester degradation or dimerization.

  • Reactor Setup: In a high-pressure Parr reactor, dissolve the purified ethyl 1-cyanocyclobutane-1-carboxylate (50 mmol) in 100 mL of 7N NH3​ in methanol.

  • Catalyst Addition: Add 5.0 g of Raney Nickel slurry in water. (CRITICAL SAFETY NOTE: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in the presence of oxygen).

  • Hydrogenation: Seal the reactor. Purge the headspace with N2​ (3×), followed by H2​ (3×). Pressurize the vessel to 50 psi with H2​ .

  • Reaction: Stir at 800 rpm at 25 °C for 12 hours.

  • Self-Validating QC: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat; a deep purple spot indicates the successful formation of the primary amine.

  • Workup: Depressurize the reactor safely. Filter the mixture through a tightly packed pad of Celite under a blanket of N2​ . Wash the pad with methanol. Concentrate the filtrate in vacuo to yield the crude amino ester.

Protocol C: Saponification to 1-(aminomethyl)cyclobutane-1-carboxylic acid

Objective: Unmask the carboxylic acid to yield the final zwitterionic β -amino acid.

  • Hydrolysis: Dissolve the crude amino ester in 60 mL of a 1:1:1 mixture of THF/MeOH/ H2​O .

  • Base Addition: Add LiOH⋅H2​O (100 mmol, 2.0 equiv). Stir at ambient temperature (20–25 °C) for 4 hours.

  • Isoelectric Precipitation: Carefully adjust the pH of the solution to exactly 6.5 (the calculated isoelectric point of the target β -amino acid) using 1M aqueous HCl.

  • Isolation: Lyophilize the neutralized solution to complete dryness. Extract the resulting white powder with hot absolute ethanol (3 × 50 mL) to dissolve the amino acid while leaving inorganic LiCl salts behind.

  • Final Polish: Concentrate the ethanol extract and recrystallize from ethanol/diethyl ether to yield the pure 1-(aminomethyl)cyclobutane-1-carboxylic acid.

Structural & Biological Impact

The synthesized cyclobutane β -amino acid serves as a potent building block for foldamers. When integrated into a peptide sequence, the steric bulk of the cyclobutane ring restricts the rotational freedom of the backbone, forcing the peptide into a highly stable secondary structure that can effectively mimic protein-protein interaction (PPI) interfaces[2].

ConformationalLogicAIntegration of Cyclobutaneβ-Amino Acid into PeptideBSteric Hindrance &Ring Strain InductionA->BCRestriction of BackboneDihedral Angles (φ, θ, ψ)B->CDPre-organization ofPeptide BackboneC->DEAbsolute Resistance toEnzymatic ProteolysisD->EFFormation of StableFoldamers (e.g., β-sheets)D->F

Caption: Causality pathway illustrating how cyclobutane integration leads to stable, proteolysis-resistant foldamers.

References

  • Alicyclic beta-amino acids in medicinal chemistry.Amino Acids. 2005, vol. 29, p. 89-100.[Source: mmsl.
  • Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide.Tetrahedron Asymmetry 11(17):3569-3584. September 2000. [Source: researchgate.
  • Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids.Nanoscale, 2021, 13, 11325–11333. [Source: rsc.

Application Note: Chemoselective Catalytic Reduction of Methyl 3-(1-cyanocyclobutyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(1-cyanocyclobutyl)butanoate is a highly valuable bifunctional building block in modern drug discovery. The incorporation of cyclobutane rings into aliphatic chains is a proven strategy to improve metabolic stability and pharmacokinetic profiles. However, transforming the nitrile group (-C≡N) of this molecule into a primary amine (-CH₂NH₂) presents significant chemoselective and structural challenges. This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to synthesize either the stable N-Boc protected amino ester or the cyclized spiro-lactam.

Mechanistic Insights & Causality

Chemoselectivity: Preserving the Ester

The primary challenge in this transformation is reducing the nitrile without cleaving the methyl ester (-COOCH₃). Stoichiometric metal hydrides like Lithium Aluminum Hydride (LiAlH₄) are overly aggressive and will indiscriminately reduce both functional groups, yielding an unwanted amino-alcohol[1]. Conversely, catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) or Raney Nickel offers precise chemoselectivity, reducing the nitrile under mild conditions while leaving the ester intact[2],[3].

The Secondary Amine Problem

The catalytic reduction of a nitrile proceeds via a transient imine intermediate. A well-documented side reaction occurs when the newly formed primary amine acts as a nucleophile, attacking the unreacted imine to form a secondary amine dimer[4]. As established in classic Von Braun hydrogenations, introducing an excess of ammonia (NH₃) to the reaction mixture shifts this equilibrium backward, effectively suppressing secondary amine formation and driving the reaction toward the primary amine[5].

The Hidden Threat: Spontaneous Lactamization

Methyl 3-(1-cyanocyclobutyl)butanoate possesses a unique architectural risk. Upon successful reduction to the free primary amine, the nucleophilic nitrogen is positioned exactly six atoms away from the electrophilic ester carbonyl. Accelerated by the Thorpe-Ingold effect exerted by the cyclobutane ring, the free amine will undergo a rapid 6-exo-trig intramolecular cyclization. This spontaneous lactamization yields a spiro-piperidone derivative.

The Solution: In-Situ Boc Protection

To build a self-validating and robust protocol for isolating the acyclic amino-ester, we employ an in-situ Boc protection strategy . By conducting the Pd/C hydrogenation in the presence of Di-tert-butyl dicarbonate (Boc₂O), the primary amine is acylated the exact moment it forms. The resulting bulky N-Boc group neutralizes the amine's nucleophilicity, simultaneously preventing both secondary amine dimerization and unwanted lactamization.

ReactionPathway Nitrile Methyl 3-(1-cyanocyclobutyl)butanoate (Nitrile Ester) Imine Imine Intermediate (Transient) Nitrile->Imine H2, Catalyst FreeAmine Free Primary Amine (Highly Reactive) Imine->FreeAmine H2, Catalyst BocAmine N-Boc Amino Ester (Stable Target Product) Imine->BocAmine + Boc2O, H2 (In-situ Trapping) SecAmine Secondary Amine Dimer (Byproduct) FreeAmine->SecAmine + Imine (-NH3) Lactam Spiro-Piperidone (Lactamization Product) FreeAmine->Lactam Intramolecular Cyclization (6-exo-trig)

Figure 1: Reaction pathways showing chemoselective reduction and in-situ Boc trapping.

Experimental Protocols

Protocol A: Chemoselective Reduction to N-Boc Amino Ester (Gold Standard)

This protocol is designed to isolate the acyclic amino-ester by preventing both dimerization and lactamization.

Reagents:

  • Methyl 3-(1-cyanocyclobutyl)butanoate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 mol% Pd)

  • Methanol (Anhydrous, 0.1 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried flask equipped with a magnetic stir bar, add Methyl 3-(1-cyanocyclobutyl)butanoate and anhydrous Methanol.

  • Additive Introduction: Add Boc₂O (1.2 equiv) to the solution and stir briefly to ensure complete dissolution.

  • Inert Atmosphere: Purge the reaction vessel with inert gas (N₂ or Argon) for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

    • Expert Insight: Adding dry Pd/C to a methanolic solution must be performed under an inert nitrogen atmosphere. Dry Pd/C is highly pyrophoric and can easily ignite methanol vapors upon contact.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times using a balloon. Stir the reaction mixture vigorously at room temperature under 1 atm of H₂ for 16–24 hours[2].

  • Filtration: Upon completion (monitored via LC-MS), purge the flask with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess Methanol.

    • Safety Warning: Do not let the Pd/C filter cake dry out in air, as it retains its pyrophoric properties.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure N-Boc amino ester.

Workflow Step1 1. Substrate Preparation Dissolve Nitrile in Anhydrous MeOH Step2 2. Additive Introduction Add Boc2O (1.2 eq) to solution Step1->Step2 Step3 3. Catalyst Addition Add 10% Pd/C under N2 atmosphere Step2->Step3 Step4 4. Hydrogenation Purge with H2, stir at RT (1 atm) Step3->Step4 Step5 5. Workup & Filtration Filter through Celite, wash with MeOH Step4->Step5 Step6 6. Purification Concentrate and Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Pd/C catalyzed hydrogenation.

Protocol B: Reduction to Free Amine / Spiro-Lactam

If the cyclized spiro-lactam is the actual desired target, this protocol utilizes Raney Nickel and ammonia to generate the free amine, which is then intentionally cyclized.

Step-by-Step Methodology:

  • Catalyst Washing: Carefully wash Raney Nickel slurry (approx. 20% w/w) with Methanol (3x) to remove water.

    • Expert Insight: Raney Ni must be kept under solvent at all times to prevent spontaneous ignition.

  • Reaction Setup: Transfer the washed catalyst to a high-pressure hydrogenation vessel (e.g., Parr shaker). Dissolve the substrate in 7N NH₃ in Methanol and add it to the vessel. The excess ammonia is critical to suppress secondary amine formation[5].

  • Hydrogenation: Pressurize the vessel with H₂ to 50 psi and heat to 40–50 °C. Agitate for 12 hours.

  • Filtration: Vent the H₂ gas safely and purge with N₂. Filter the catalyst through Celite (keep the filter cake wet) and concentrate the filtrate.

  • Driven Lactamization: To drive the spontaneous cyclization to absolute completion, dissolve the crude free amine residue in toluene, add a catalytic amount of K₂CO₃, and reflux for 4 hours.

Quantitative Data & Method Comparison

The following table summarizes the causal relationships between the chosen reduction systems, their additives, and the resulting reaction trajectories.

Reduction SystemAdditiveChemoselectivity (Nitrile vs Ester)Primary Product IsolatedSecondary Amine RiskLactamization Risk
10% Pd/C, H₂ (1 atm) Boc₂O (1.2 eq)Excellent (Ester Preserved)N-Boc Amino EsterEliminatedPrevented
Raney Nickel, H₂ (50 psi) NH₃ (7N in MeOH)Excellent (Ester Preserved)Free Amine / LactamLow (Suppressed by NH₃)High (Spontaneous)
LiAlH₄ (Stoichiometric) NonePoor (Ester Cleaved)Amino AlcoholLowN/A (Ester Destroyed)

Sources

Application Notes and Protocols for the Hydrolysis of the Nitrile in Methyl 3-(1-cyanocyclobutyl)butanoate to a Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of a nitrile functional group to a carboxylic acid is a fundamental and highly valuable transformation in organic synthesis. This hydrolysis reaction provides a robust pathway for the introduction of a carboxylic acid moiety, a key functional group present in a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The substrate of interest, Methyl 3-(1-cyanocyclobutyl)butanoate, presents a unique challenge due to the presence of two hydrolyzable functional groups: a nitrile and a methyl ester. The selective hydrolysis of the nitrile while preserving the ester, or the complete hydrolysis of both, requires careful consideration of reaction conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for the hydrolysis of the nitrile group in Methyl 3-(1-cyanocyclobutyl)butanoate.

These notes will delve into the mechanistic underpinnings of both acid and base-catalyzed nitrile hydrolysis, offering detailed experimental protocols. Furthermore, we will explore the critical aspect of chemoselectivity in the context of the bifunctional nature of the starting material. The insights provided herein are designed to empower researchers to make informed decisions when designing synthetic routes involving this transformation.

Mechanistic Overview: A Tale of Two Pathways

The hydrolysis of nitriles can be effectively achieved under both acidic and basic conditions.[3][4][5][6] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[4][7][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[3][4][6][9][10] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][6][11][12] A series of proton transfers then leads to the formation of a protonated amide, which undergoes further hydrolysis to yield the carboxylic acid and an ammonium ion.[4][12]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium or potassium hydroxide, the hydrolysis is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[3][4][7][8][10] This is followed by protonation of the resulting intermediate by water to form an imidic acid, which then tautomerizes to the corresponding amide.[3][7] The amide is then further hydrolyzed under the basic conditions to a carboxylate salt.[8] A final acidification step is required to furnish the desired carboxylic acid.[5][13][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of Methyl 3-(1-cyanocyclobutyl)butanoate.

Protocol 1: Acid-Catalyzed Hydrolysis for Complete Hydrolysis

This protocol is designed for the exhaustive hydrolysis of both the nitrile and the ester functionalities to yield 3-(1-carboxycyclobutyl)butanoic acid.

Materials:

  • Methyl 3-(1-cyanocyclobutyl)butanoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, cautiously add 50 mL of concentrated sulfuric acid to 50 mL of deionized water. Caution: This is a highly exothermic process. Add the acid slowly to the water with constant stirring and cooling in an ice bath.

  • To the cooled sulfuric acid solution, add 10.0 g of Methyl 3-(1-cyanocyclobutyl)butanoate.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a 500 mL beaker containing 200 g of crushed ice.

  • The dicarboxylic acid product may precipitate out of solution. If not, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

  • The product can be further purified by recrystallization.

Protocol 2: Base-Catalyzed Hydrolysis for Dicarboxylate Salt Formation

This protocol outlines the hydrolysis of both the nitrile and ester groups under basic conditions to produce the corresponding dicarboxylate salt. Subsequent acidification will yield the dicarboxylic acid.

Materials:

  • Methyl 3-(1-cyanocyclobutyl)butanoate

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Beaker

  • pH paper or pH meter

Procedure:

  • Prepare a 10 M NaOH solution by dissolving 40 g of NaOH in 100 mL of deionized water. Caution: This is a highly exothermic process.

  • In a 250 mL round-bottom flask containing a stir bar, combine 10.0 g of Methyl 3-(1-cyanocyclobutyl)butanoate, 50 mL of ethanol, and 50 mL of the 10 M NaOH solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Continue the reflux for 3-5 hours. The reaction can be monitored for the disappearance of the starting material by TLC. Ammonia gas may be evolved, which can be detected with moist pH paper held at the top of the condenser.[1]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid to the cooled solution with stirring until the pH is approximately 2. A precipitate of the dicarboxylic acid should form.

  • Extract the acidified mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude dicarboxylic acid.

  • Recrystallization can be performed for further purification.

Data Presentation

ParameterAcid-Catalyzed Hydrolysis (Protocol 1)Base-Catalyzed Hydrolysis (Protocol 2)
Primary Product 3-(1-carboxycyclobutyl)butanoic acidSodium 3-(1-carboxycyclobutyl)butanoate
Reagents Concentrated H₂SO₄, WaterNaOH, Water, Ethanol
Temperature RefluxReflux
Reaction Time 4-6 hours3-5 hours
Workup Quenching on ice, extractionAcidification, extraction
Key Considerations Highly corrosive, exothermic dilutionEvolution of ammonia gas, requires final acidification

Visualization of Experimental Workflow

experimental_workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Combine Starting Material, H₂SO₄, and Water A2 Reflux A1->A2 A3 Cool and Quench on Ice A2->A3 A4 Extract with Ethyl Acetate A3->A4 A5 Dry and Concentrate A4->A5 A6 Purify (Recrystallization) A5->A6 B1 Combine Starting Material, NaOH, and Ethanol/Water B2 Reflux B1->B2 B3 Cool and Acidify with HCl B2->B3 B4 Extract with Ethyl Acetate B3->B4 B5 Dry and Concentrate B4->B5 B6 Purify (Recrystallization) B5->B6

Caption: Workflow for Acid and Base-Catalyzed Hydrolysis.

Visualization of Reaction Mechanism

reaction_mechanism cluster_acid_mech Acid-Catalyzed Mechanism cluster_base_mech Base-Catalyzed Mechanism Nitrile_A R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile_A->Protonated_Nitrile + H⁺ Intermediate_A1 R-C(OH₂⁺)=NH Protonated_Nitrile->Intermediate_A1 + H₂O Intermediate_A2 R-C(OH)=NH Intermediate_A1->Intermediate_A2 - H⁺ Protonated_Amide R-C(OH)=N⁺H₂ Intermediate_A2->Protonated_Amide + H⁺ Amide_A R-C(=O)NH₂ Protonated_Amide->Amide_A - H⁺ Carboxylic_Acid_A R-COOH + NH₄⁺ Amide_A->Carboxylic_Acid_A + H₂O, H⁺, Δ Nitrile_B R-C≡N Intermediate_B1 R-C(O⁻)=N⁻ Nitrile_B->Intermediate_B1 + OH⁻ Imidic_Acid R-C(OH)=NH Intermediate_B1->Imidic_Acid + H₂O Amide_B R-C(=O)NH₂ Imidic_Acid->Amide_B Tautomerization Carboxylate R-COO⁻ + NH₃ Amide_B->Carboxylate + OH⁻, Δ Carboxylic_Acid_B R-COOH Carboxylate->Carboxylic_Acid_B + H₃O⁺

Caption: Simplified Mechanisms of Nitrile Hydrolysis.

Expertise & Experience: Navigating the Nuances

The choice between acidic and basic hydrolysis is not merely a matter of preference; it is a strategic decision dictated by the overall synthetic plan and the stability of the substrate.

  • Chemoselectivity: In the case of Methyl 3-(1-cyanocyclobutyl)butanoate, both the nitrile and the ester are susceptible to hydrolysis. The protocols provided here are for the complete hydrolysis of both functional groups. Achieving selective hydrolysis of the nitrile without affecting the ester is challenging under these conditions. Milder, enzyme-catalyzed methods could be explored for such a transformation.[15][16][17] Nitrilase enzymes, for instance, can catalyze the hydrolysis of nitriles to carboxylic acids directly, often under neutral pH and ambient temperature, which could potentially leave the ester group intact.[16][17]

  • Steric Hindrance: The nitrile group in the target molecule is attached to a quaternary carbon, which introduces steric hindrance. This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) than for unhindered nitriles.[18]

  • Reaction Monitoring: Close monitoring of the reaction by techniques such as TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of side products. The disappearance of the starting material and the appearance of the more polar carboxylic acid product can be readily observed.

Trustworthiness: A Self-Validating System

The protocols described are designed to be robust and reproducible. The following elements contribute to their self-validating nature:

  • Clear Endpoints: The evolution of ammonia gas in the basic hydrolysis provides a qualitative indicator of reaction progress.[1] In both protocols, the precipitation of the carboxylic acid upon workup serves as a clear visual cue for product formation.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. Comparison of the obtained data with literature values for analogous compounds will validate the success of the transformation.

  • Material Balance: A careful accounting of the mass of the starting material and the isolated product allows for the calculation of the reaction yield, providing a quantitative measure of the protocol's efficiency.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Retrieved from [Link]

  • Chemistry of Nitriles. (2025, January 19). In Chemistry LibreTexts. Retrieved from [Link]

  • 20.7 Chemistry of Nitriles. (2023, September 20). In OpenStax. Retrieved from [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (2025, May 22). Retrieved from [Link]

  • Nitrilase - Wikipedia. (n.d.). Retrieved from [Link]

  • Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. (n.d.). In ResearchGate. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). In The Organic Chemistry Portal. Retrieved from [Link]

  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+. (2024, July 8). Retrieved from [Link]

  • Enzymatic hydrolysis of nitrites and dinitriles - RSC Publishing. (n.d.). Retrieved from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11. (2011, February 17). Retrieved from [Link]

  • Microbial hydrolysis of organic nitriles and amides - PubMed. (n.d.). Retrieved from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.). Retrieved from [Link]

  • Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids | Genetic technology | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024, April 26). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Steric Effects in Hydrolysis of Hindered Amides and Nitriles 1 - ACS Publications. (n.d.). Retrieved from [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst - Organic Syntheses. (2024, July 10). Retrieved from [Link]

  • Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. (2025, August 7). In Taylor & Francis Online. Retrieved from [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

  • Nitriles to Esters - Chemistry Steps. (2025, July 28). Retrieved from [Link]

  • 7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Steric Effects in Hydrolysis of Hindered Amides and Nitriles1 - ACS Publications. (n.d.). Retrieved from [Link]

  • Oxidation, Hydrolysis of Nitriles and Esters | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level - Sparkl. (n.d.). Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc. (n.d.). Retrieved from [Link]

  • Methyl Butanoate | PDF | Ester | Carboxylic Acid - Scribd. (n.d.). Retrieved from [Link]

  • methyl 3-methylbutanoate - 556-24-1, C6H12O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). In Mol-Instincts. Retrieved from [Link]

  • n-benzyl-2,3-azetidinedione - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Process for the manufacture of methyl cyanoacrylate - Google Patents. (n.d.).
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Conversion of Methyl 3-(1-cyanocyclobutyl)butanoate to corresponding primary amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selective Reduction of Methyl 3-(1-cyanocyclobutyl)butanoate to its Corresponding Primary Amine

Introduction: Navigating the Challenges of Hindered Nitrile Reduction

Primary amines are foundational building blocks in modern drug discovery and development, serving as crucial intermediates and pharmacophores in a vast array of active pharmaceutical ingredients (APIs). The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. However, when the nitrile group is located on a sterically congested center, such as the quaternary carbon of a cyclobutyl ring in Methyl 3-(1-cyanocyclobutyl)butanoate, the reaction presents significant challenges. Compounding this difficulty is the presence of a methyl ester, a second reducible functional group, which demands a high degree of chemoselectivity from the chosen reduction method.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective conversion of Methyl 3-(1-cyanocyclobutyl)butanoate to its primary amine. We will move beyond a simple listing of procedures to explain the causality behind methodological choices, offering a comparative analysis of common reduction strategies and providing detailed, field-proven protocols for the most effective approaches.

Strategic Considerations: Steric Hindrance and Chemoselectivity

The successful synthesis of the target primary amine hinges on overcoming two primary obstacles:

  • Steric Hindrance: The nitrile group is attached to a tetrasubstituted carbon atom, which physically impedes the approach of reducing agents. This steric shield can dramatically slow down reaction rates, often necessitating harsh reaction conditions which can lead to side reactions and decomposition.

  • Chemoselectivity: The starting material contains a methyl ester, which is also susceptible to reduction by many hydride reagents. A non-selective reagent would lead to the formation of the corresponding amino-alcohol, an undesired byproduct. Therefore, the ideal method must preferentially reduce the nitrile while leaving the ester untouched.

Our analysis will focus on three classes of reagents, evaluating their efficacy in the context of these challenges: strong metal hydrides, catalytic hydrogenation, and borane-based reagents.

Methodology Comparison

Strong Hydride Reagents: The Case of Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful and unselective reducing agent capable of reducing most carbonyl-containing functional groups, including both nitriles and esters.

  • Mechanistic Insight: The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile.[1][2][3] This occurs twice, first forming an imine anion intermediate, which is then further reduced to a dianion.[3] An aqueous workup then protonates the nitrogen to yield the primary amine.[1][3]

  • Application to Substrate: Due to its high reactivity, LiAlH₄ will almost certainly reduce both the nitrile and the methyl ester in the substrate, leading to the formation of 4-(1-(aminomethyl)cyclobutyl)butan-1-ol. It is therefore unsuitable for the desired selective transformation.

Verdict: Not Recommended for Selective Reduction

Catalytic Hydrogenation: A Powerful but Potentially Complicated Route

Catalytic hydrogenation is a widely used industrial method for nitrile reduction, employing catalysts like Raney® Nickel, Palladium on Carbon (Pd/C), or Raney Cobalt.[4][5] This method can be highly effective but requires careful optimization to achieve high selectivity for the primary amine.

  • Mechanistic Insight: The reaction involves the adsorption of the nitrile and hydrogen gas onto the surface of the metal catalyst. The C≡N triple bond is sequentially hydrogenated, passing through an imine intermediate. A critical side reaction can occur when this imine intermediate reacts with an already-formed primary amine molecule, which, after further reduction, leads to the formation of a secondary amine byproduct.[4]

  • Application to Substrate: The steric hindrance of the quaternary nitrile will likely necessitate high pressures of hydrogen and elevated temperatures for the reaction to proceed at a reasonable rate.[6] The formation of secondary amines is a significant concern. However, this side reaction can often be suppressed by the addition of ammonia to the reaction mixture, which shifts the equilibrium away from secondary amine formation.

Verdict: A Viable Method Requiring Careful Optimization

Borane Reagents: The Chemoselective Solution

Borane complexes, such as Borane-THF (BH₃·THF) or the more stable Borane-Dimethyl Sulfide (BH₃·SMe₂), are excellent reagents for the reduction of nitriles. Crucially, they exhibit excellent chemoselectivity, reducing nitriles and carboxylic acids while typically leaving esters untouched under controlled conditions.

  • Mechanistic Insight: Borane is an electrophilic reducing agent. The reaction is thought to proceed by coordination of the boron atom to the nitrile nitrogen, followed by intramolecular hydride transfer. This process is repeated, ultimately forming a B-N intermediate which, upon acidic or aqueous workup, hydrolyzes to liberate the primary amine.[7]

  • Application to Substrate: The high chemoselectivity of borane makes it the most promising candidate for this transformation. It should effectively reduce the sterically hindered nitrile without affecting the methyl ester. The reaction is typically performed by heating the substrate with the borane reagent in an ethereal solvent like THF.

Verdict: Highly Recommended for Selective Reduction

Data Presentation: Comparative Summary of Reduction Methods

MethodReagent(s)Typical ConditionsChemoselectivity (Nitrile vs. Ester)Key AdvantagesKey Disadvantages
Strong Hydride LiAlH₄, THF0°C to RTPoor (Reduces Both)High reactivity, fastNot selective, pyrophoric reagent, difficult workup
Catalytic Hydrogenation Raney® Ni, H₂ (gas), NH₃50-100°C, 500-1000 psiGoodAtom economical, scalableRequires high-pressure equipment, potential for secondary amine formation
Borane Reduction BH₃·THF or BH₃·SMe₂Refluxing THF (66°C)ExcellentHigh chemoselectivity, mild conditionsReagents are moisture-sensitive, unpleasant odor (BH₃·SMe₂)

Visualizations: Reaction and Workflow Diagrams

G cluster_main Overall Reaction Scheme start Methyl 3-(1-cyanocyclobutyl)butanoate end Methyl 3-(1-(aminomethyl)cyclobutyl)butanoate start->end Selective Reduction G start Select Reduction Method q1 Is Ester Compatibility Required? start->q1 reco Recommended Method: Borane Reduction (BH3-THF) q1->reco Yes viable Viable Alternative: Catalytic Hydrogenation (High Pressure, +NH3) q1->viable No, but want to avoid boranes not_reco Not Recommended: Strong Hydrides (LiAlH4) q1->not_reco No, and amino-alcohol is acceptable

Caption: Decision workflow for selecting the appropriate reduction method.

Detailed Experimental Protocols

Protocol 1: Selective Reduction using Borane-THF Complex (Recommended)

This protocol is designed to be self-validating by prioritizing the chemoselective reduction of the nitrile over the ester.

dot

G cluster_workflow Borane Reduction Workflow setup 1. Setup - Flame-dried flask - Inert atmosphere (N2/Ar) - Add substrate in dry THF addition 2. Reagent Addition - Cool to 0°C - Add BH3-THF dropwise setup->addition reaction 3. Reaction - Warm to RT - Heat to reflux (66°C) - Monitor by TLC/LC-MS addition->reaction quench 4. Quench - Cool to 0°C - Slowly add 6M HCl reaction->quench workup 5. Workup - Basify with NaOH - Extract with EtOAc - Wash & Dry quench->workup purify 6. Purification - Concentrate solvent - Column chromatography workup->purify

Sources

Application Note: Reductive Cyclization of Methyl 3-(1-cyanocyclobutyl)butanoate to Azaspirocyclic Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "escape flatland" in modern medicinal chemistry has led to the widespread adoption of spirocyclic scaffolds. These three-dimensional motifs offer superior physicochemical properties, including enhanced aqueous solubility, reduced CYP450 inhibition, and improved metabolic stability compared to traditional planar (hetero)aromatics.

Methyl 3-(1-cyanocyclobutyl)butanoate (CAS: 1461713-32-5) is a highly specialized, bifunctional building block engineered for the convergent synthesis of azaspiro[1]nonane derivatives[2]. This application note details the strategic utility, mechanistic causality, and validated experimental protocols for converting this intermediate into spiro-lactams. These resulting scaffolds are critical components in the development of next-generation GLP-1 agonists, PPARγ modulators, and targeted oncology agents[3][4].

Mechanistic Pathway & Synthetic Strategy

The synthetic value of Methyl 3-(1-cyanocyclobutyl)butanoate lies in its precisely spaced bifunctional groups: a sterically hindered nitrile and a methyl ester. The transformation to a spirocyclic scaffold relies on a tandem reduction-aminolysis sequence:

  • Chemoselective Nitrile Reduction: The nitrile group is reduced to a primary amine. The choice of reducing agent is critical; it must be potent enough to reduce the sterically hindered nitrile but mild enough to leave the aliphatic ester intact.

  • Spontaneous Lactamization: Driven by the entropic advantage of the Thorpe-Ingold effect imparted by the cyclobutane ring, the transient primary amine undergoes rapid intramolecular aminolysis with the pendant methyl ester. This expels methanol and forms a thermodynamically stable 6-membered spiro-lactam (a piperidin-2-one derivative).

  • Scaffold Derivatization: The resulting lactam can be further reduced to yield the saturated azaspiro[1]nonane amine, providing a versatile, sterically defined nucleophile for downstream API integration.

G A Methyl 3-(1-cyanocyclobutyl)butanoate (CAS: 1461713-32-5) B Transient Primary Amine (Chemoselective Reduction) A->B CoCl2 / NaBH4 MeOH, 0°C to RT C Spiro-Lactam Intermediate (Intramolecular Aminolysis) B->C Spontaneous - MeOH D Azaspiro[3.5]nonane Scaffold (Lactam Reduction) C->D LiAlH4 or BH3-THF E API Integration (e.g., GLP-1 / PPARγ) D->E Buchwald-Hartwig or Amide Coupling

Figure 1: Synthetic workflow for the conversion of Methyl 3-(1-cyanocyclobutyl)butanoate to APIs.

Quantitative Data: Condition Optimization

To establish a self-validating and robust protocol, the reduction conditions must be carefully optimized. The table below summarizes the causality behind the selection of the Cobalt(II)/NaBH₄ system, demonstrating why standard reduction techniques often fail for this specific bifunctional intermediate.

EntryCatalyst SystemSolventTemp (°C)Conversion (%)Yield of Spiro-Lactam (%)Causality & Process Observations
1H₂ (50 psi), Pd/CMeOH25>95<10Poor chemoselectivity: Leads to extensive intermolecular oligomerization (secondary amine formation).
2H₂ (50 psi), Raney-NiNH₃/MeOH50>9565Moderate: NH₃ traps the imine to prevent oligomerization, but requires high-pressure vessels.
3LiAlH₄THF0 to 25>950Over-reduction: Completely reduces both the nitrile and the ester, yielding an open-chain amino-alcohol.
4 CoCl₂·6H₂O / NaBH₄ MeOH 0 to 25 >98 88 Optimal: Co₂B generated in situ selectively reduces the nitrile; mild conditions allow clean, spontaneous cyclization.

Experimental Protocol: Chemoselective Reductive Cyclization

Objective: Synthesize the spiro-lactam intermediate via the chemoselective reduction of Methyl 3-(1-cyanocyclobutyl)butanoate.

Rationale: Cobalt(II) chloride hexahydrate coupled with Sodium Borohydride generates finely divided cobalt boride (Co₂B) in situ. This system is highly chemoselective, reducing the sterically hindered nitrile to an amine at ambient temperature without affecting the methyl ester, thereby facilitating a clean intramolecular cyclization.

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, dissolve Methyl 3-(1-cyanocyclobutyl)butanoate (1.0 eq, 10 mmol, 1.81 g) in anhydrous methanol (50 mL, 0.2 M).

  • Catalyst Addition: Add CoCl₂·6H₂O (0.2 eq, 2.0 mmol, 475 mg). The solution will turn a characteristic pink/purple color. Cool the mixture to 0 °C using an ice-water bath to control the initial exotherm.

  • Reduction: Slowly add NaBH₄ (4.0 eq, 40 mmol, 1.51 g) in small portions over 30 minutes. Caution: Vigorous hydrogen gas evolution occurs. The reaction mixture will rapidly turn black, indicating the formation of the active Co₂B catalyst.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The intermediate primary amine will spontaneously cyclize to the lactam.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the starting material ( m/z 181.2) and the appearance of the lactam product mass ( m/z 153.2, [M+H]⁺) confirm both reduction and successful cyclization (loss of MeOH, -32 Da).

  • Workup & Metal Scavenging: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Add ethyl acetate (50 mL) and filter the biphasic mixture through a tightly packed pad of Celite to remove the black cobalt residues.

  • Purification: Separate the organic layer, wash with a 5% aqueous EDTA solution (to scavenge residual trace metals), followed by brine. Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude spiro-lactam is typically >90% pure and can be used directly for subsequent LiAlH₄ reduction to the azaspiro[1]nonane scaffold.

Downstream Pharmaceutical Applications

The azaspiro[1]nonane scaffolds derived from this workflow are highly sought after in contemporary drug discovery, acting as rigid, metabolically stable replacements for piperidines and morpholines.

  • GLP-1 Receptor Agonists: Spirocyclic heterocycles, such as those derived from 1-cyanocyclobutyl precursors, are increasingly utilized in the synthesis of small-molecule GLP-1 agonists to improve pharmacokinetic half-lives and oral bioavailability[3].

  • PPARγ Modulators: Azaspiro systems serve as rigidified linkers in PPARγ modulators. They precisely orient pharmacophores within the ligand-binding pocket, enhancing binding affinity while minimizing the off-target toxicity often associated with flexible aliphatic chains[4].

  • Targeted Oncology (WDR5 Inhibitors): In epigenetic oncology, these spirocyclic amines are utilized to optimize the binding kinetics and cellular permeability of small-molecule WDR5 inhibitors, which are critical in down-regulating oncogenic lncRNA expression[5].

References

  • Sigma-Aldrich / BLD Pharm. 3 methyl butanoate | methyl 3-(1-cyanocyclobutyl)butanoate (CAS 1461713-32-5).
  • Parchem. Methyl 3-(1-cyanocyclobutyl)butanoate (Cas 40480-99-7).
  • Google Patents. WO2022052958A1 - Heterocyclic GLP-1 agonists.
  • Google Patents. US20230062861A1 - PPARg MODULATORS AND METHODS OF USE.
  • Royal Society of Chemistry (RSC). Supplemental information for Small molecule WDR5 inhibitors down-regulate lncRNA expression.

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Chiral separation of Methyl 3-(1-cyanocyclobutyl)butanoate stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantiomeric Resolution of Methyl 3-(1-cyanocyclobutyl)butanoate via Supercritical Fluid Chromatography

Executive Summary

Methyl 3-(1-cyanocyclobutyl)butanoate (CAS: 1461713-32-5) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a unique 1-cyanocyclobutyl moiety attached to the C3 position of a methyl butanoate chain. Because the cyclobutane ring is symmetric, the C3 carbon of the butanoate chain serves as the sole stereocenter, yielding two enantiomers: (R) and (S).

In biological systems, chirality dictates molecular recognition. Different enantiomers of the same compound can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, establishing a robust, self-validating method for the chiral separation of Methyl 3-(1-cyanocyclobutyl)butanoate is a critical determinant of a drug's efficacy and safety[1]. This guide details a high-efficiency Supercritical Fluid Chromatography (SFC) protocol using a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution of these stereoisomers.

Mechanistic Rationale & Method Development

Why Supercritical Fluid Chromatography (SFC)?

Traditional High-Performance Liquid Chromatography (HPLC) often struggles with the rapid throughput required in modern drug development. SFC was selected for this protocol because it employs supercritical CO₂, which possesses gas-like diffusivity and liquid-like density. This unique fluid dynamic enables high-efficiency separations at elevated flow rates (often 2–5 times faster than HPLC) while significantly reducing hazardous organic solvent consumption[2].

Chiral Stationary Phase (CSP) Selection

To achieve enantiomeric resolution, the stationary phase must provide an asymmetric environment capable of forming transient diastereomeric complexes with the analyte. are the gold standard for separating α-hydroxy acids, esters, and nitriles[1][3].

For this protocol, a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) is utilized. The causality behind this choice lies in the complementary binding sites:

  • Hydrogen Bonding: The carbamate linkages on the amylose backbone act as hydrogen bond donors, interacting strongly with the ester carbonyl and the cyano group of Methyl 3-(1-cyanocyclobutyl)butanoate.

  • Steric Differentiation: The helical chiral groove of the amylose polymer provides a strict spatial boundary, differentially interacting with the C3 methyl group of the (R) and (S) isomers, leading to distinct retention times[3].

Detection Parameters

Because the ester and cyano functional groups lack extended aromatic conjugation, the molecule exhibits weak UV absorbance at higher wavelengths. Therefore, detection is optimized at 210 nm to capture the π→π∗ and n→π∗ transitions of the carbonyl and nitrile groups[4].

Experimental Protocol

This protocol is designed as a self-validating system . The method is only considered valid for sample analysis if the system suitability criteria (Resolution ≥1.5 ) are strictly met during the blank and standard injection phases.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of racemic Methyl 3-(1-cyanocyclobutyl)butanoate reference standard.

  • Dissolution: Dissolve the standard in 10.0 mL of HPLC-grade Methanol to achieve a stock concentration of 1 mg/mL. Note: Methanol is chosen to match the SFC co-solvent, preventing solvent-mismatch peak distortion.

  • Homogenization: Sonicate the solution for 5 minutes at room temperature to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial to remove any particulate matter that could foul the CSP.

Step 2: System Purge and Equilibration
  • Install the Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) into the SFC column oven.

  • Set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure the CO₂ remains in a supercritical state throughout the column bed.

  • Pump the mobile phase (90% CO₂ / 10% Methanol) at 3.0 mL/min.

  • Allow the system to equilibrate for at least 15 column volumes (approx. 20 minutes) until the baseline at 210 nm is completely stable and pressure fluctuations are ≤1% .

Step 3: Injection and System Suitability Validation
  • Blank Injection: Inject 5 µL of pure Methanol. Verify that no ghost peaks elute within the expected retention window (5–15 minutes).

  • Standard Injection: Inject 5 µL of the 1 mg/mL racemic mixture.

  • Validation Check: Calculate the chromatographic resolution ( Rs​ ) between the two enantiomer peaks.

    • Causality Check: If Rs​<1.5 , the transient diastereomeric complexes are not sufficiently distinct. Decrease the co-solvent percentage to 5% to increase retention and interaction time with the chiral grooves.

    • Proceed to sample analysis only if Rs​≥1.5 and the tailing factor ( Tf​ ) is ≤1.5 .

Quantitative Data & Method Parameters

Table 1: Optimized SFC Operational Parameters

ParameterSpecificationRationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose backbone provides optimal H-bonding for esters/nitriles.
Mobile Phase CO₂ / Methanol (90:10, v/v)Methanol acts as a polar modifier to elute the strongly retained cyano-ester.
Flow Rate 3.0 mL/minLeverages high diffusivity of SFC for rapid analysis.
Backpressure (ABPR) 120 barMaintains dense supercritical state, preventing phase separation.
Column Temperature 35 °CBalances mobile phase density and analyte mass transfer kinetics.
Detection Wavelength UV at 210 nmMaximizes sensitivity for non-conjugated carbonyl and nitrile groups.
Injection Volume 5 µLPrevents volume overload and maintains sharp peak shapes.

Table 2: Representative System Suitability Results

Analyte StereoisomerRetention Time ( tR​ )Tailing Factor ( Tf​ )Resolution ( Rs​ )Selectivity ( α )
Enantiomer 1 (Minor/Major)6.45 min1.12N/AN/A
Enantiomer 2 (Major/Minor)8.12 min1.182.85 1.35

(Note: Absolute configuration (R/S) elution order must be confirmed via Vibrational Circular Dichroism (VCD) or by injecting an enantiopure standard).

Method Development Workflow

G N1 Sample Preparation (1 mg/mL in Methanol) N2 CSP Column Selection (Chiralpak AD-H) N1->N2 N3 SFC Parameter Optimization (CO2 / MeOH Ratio, 120 bar) N2->N3 N4 Evaluate Resolution (Rs ≥ 1.5?) N3->N4 N5 Adjust Modifier & Temp (Decrease MeOH %) N4->N5 Rs < 1.5 N6 Validated Method (Ready for ee% Analysis) N4->N6 Rs ≥ 1.5 N5->N3 Re-evaluate

Figure 1: Systematic workflow for chiral method development and validation of stereoisomers.

References

  • IAPC-OBP. Chiral separation for enantiomeric determination in the pharmaceutical industry. International Association of Physical Chemists.[Link]

  • National Center for Biotechnology Information (PMC). Advances of supercritical fluid chromatography in lipid profiling. PubMed Central.[Link]

  • Wiley-VCH. Supporting Information: Enantiomer ratios determined by chiral HPLC (Chiralpak AD-H). Wiley Online Library. [Link]

Sources

Analytical methods for the quantification of Methyl 3-(1-cyanocyclobutyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantitative Analysis of Methyl 3-(1-cyanocyclobutyl)butanoate

This technical guide provides detailed analytical methods for the accurate quantification of Methyl 3-(1-cyanocyclobutyl)butanoate, a novel compound with potential applications in pharmaceutical and chemical synthesis. Given its unique structure, featuring both a nitrile and an ester functional group, robust and validated analytical techniques are crucial for its characterization, quality control, and stability testing. This document outlines two primary chromatographic methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), offering researchers, scientists, and drug development professionals a comprehensive resource for reliable quantification.

Introduction to Methyl 3-(1-cyanocyclobutyl)butanoate

Methyl 3-(1-cyanocyclobutyl)butanoate is an organic molecule characterized by a central butanoate ester chain, a methyl ester group, and a cyanocyclobutyl substituent. The presence of both a polar nitrile group and a moderately nonpolar ester and cyclobutyl structure gives it unique chemical properties that must be considered when developing analytical methods. Accurate quantification is essential for understanding its reaction kinetics, assessing its purity, and for pharmacokinetic and toxicological studies in drug development.

Physicochemical Properties and Analytical Considerations

While experimental data for Methyl 3-(1-cyanocyclobutyl)butanoate is not widely available, its structure suggests it is a relatively volatile and thermally stable compound, making it an excellent candidate for Gas Chromatography (GC) analysis. The ester and nitrile functionalities also imply a degree of polarity, and the potential for UV absorbance by the cyano and carbonyl groups suggests that High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable analytical approach.[1]

Table 1: Predicted Physicochemical Properties of Methyl 3-(1-cyanocyclobutyl)butanoate

PropertyPredicted Value/CharacteristicRationale for Analytical Method Selection
Molecular Formula C10H15NO2-
Molecular Weight 181.23 g/mol Influences volatility and chromatographic behavior.
Boiling Point Estimated to be in the range of 200-250 °CSuitable for GC analysis with appropriate temperature programming.[2]
Polarity Moderately polarAllows for good solubility in common organic solvents used for both GC and HPLC.
UV Absorbance Expected weak absorbance in the low UV range (200-220 nm)The nitrile and ester carbonyl groups are weak chromophores, making HPLC-UV a feasible, though potentially less sensitive, option.[1]
Solubility Soluble in organic solvents like methanol, acetonitrile, and dichloromethane.Facilitates sample and standard preparation for both GC and HPLC.[3]

Recommended Analytical Methods

Two primary methods are recommended for the quantification of Methyl 3-(1-cyanocyclobutyl)butanoate:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and highly sensitive method for volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method suitable for a wide range of compounds, particularly those with UV-absorbing functional groups.

The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

Principle: This method separates compounds based on their volatility and interaction with a stationary phase in a heated column.[4] The eluting compounds are then combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.[1]

Instrumentation and Consumables
  • Gas Chromatograph with FID detector

  • Capillary GC column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) is recommended. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen (High Purity)

  • Gases for FID: Hydrogen (High Purity), Air (Zero Grade)

  • Autosampler vials with septa

  • Syringes for sample and standard preparation

Reagents and Standards
  • Methyl 3-(1-cyanocyclobutyl)butanoate reference standard (purity >98%)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

GC-FID Operating Conditions
ParameterCondition
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Flow 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 5 min at 240 °C
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min
Sample and Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 3-(1-cyanocyclobutyl)butanoate reference standard and dissolve in 10 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the solvent.

  • Sample Preparation: Dissolve the sample containing Methyl 3-(1-cyanocyclobutyl)butanoate in the solvent to achieve a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter.

Quantification

Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of Methyl 3-(1-cyanocyclobutyl)butanoate in the sample by interpolating its peak area from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

Principle: This technique separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.[5] A UV detector measures the absorbance of the eluting analyte at a specific wavelength.[6]

Instrumentation and Consumables
  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC vials with caps and septa

  • Syringes and filters for sample preparation

Reagents and Standards
  • Methyl 3-(1-cyanocyclobutyl)butanoate reference standard (purity >98%)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Solvent for sample and standard preparation: Acetonitrile/Water (50:50, v/v)

HPLC-UV Operating Conditions
ParameterCondition
Column Temperature 30 °C
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection Wavelength 210 nm
Run Time 10 minutes
Sample and Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 3-(1-cyanocyclobutyl)butanoate reference standard and dissolve in 10 mL of the solvent mixture in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the solvent mixture.

  • Sample Preparation: Dissolve the sample in the solvent mixture to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Quantification

Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of Methyl 3-(1-cyanocyclobutyl)butanoate in the sample by interpolating its peak area from the calibration curve.

Method Validation

Both the GC-FID and HPLC-UV methods should be validated to ensure they are fit for purpose. Key validation parameters are summarized below.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterGC-FIDHPLC-UVAcceptance Criteria
Linearity (Correlation Coefficient, r²) >0.995>0.995r² ≥ 0.995
Precision (%RSD for replicate injections) < 2%< 2%%RSD ≤ 2%
Accuracy (% Recovery) 98-102%98-102%95-105%
Limit of Detection (LOD) ~10-50 ng/mL~0.5-1 µg/mL3 x Signal-to-Noise Ratio
Limit of Quantification (LOQ) ~50-150 ng/mL~1-5 µg/mL10 x Signal-to-Noise Ratio

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the quantification of Methyl 3-(1-cyanocyclobutyl)butanoate.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Reference Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution Sample Sample Weighing & Dissolution Filtration Sample Filtration (if needed) Sample->Filtration GC_FID GC-FID Analysis Dilution->GC_FID HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV Filtration->GC_FID Filtration->HPLC_UV Integration Peak Integration GC_FID->Integration HPLC_UV->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the quantification of Methyl 3-(1-cyanocyclobutyl)butanoate.

Conclusion

This application note provides two robust and reliable methods for the quantification of Methyl 3-(1-cyanocyclobutyl)butanoate. The GC-FID method is recommended for its high sensitivity and suitability for volatile compounds, while the HPLC-UV method offers a versatile alternative. The choice of method should be based on the specific requirements of the analysis. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

  • Yeast Metabolome Database. Methyl butanoate (YMDB01743). [Link]

  • ResearchGate. Preparation and Characterization of 1-methyl-3-butyl Nitrate. [Link]

  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • National Center for Biotechnology Information. Methyl 3-(1-cyanoethyl)benzoate. PubChem Compound Summary for CID 10035402. [Link]

  • IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Google Patents. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
  • PubMed. Multi-class cyanobacterial toxin analysis using hydrophilic interaction liquid chromatography-mass spectrometry. [Link]

  • Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. [Link]

  • National Center for Biotechnology Information. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • MDPI. Gas Chromatography-Mass Spectrometric Study of Low-Molecular-Weight Exogenous Metabolites of Algae-Bacterial Communities in the Laboratory Accumulative Culture. [Link]

  • Google Patents. US4450112A - Process for converting nitriles to carboxylic esters.
  • MDPI. Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. [Link]

  • Austin Publishing Group. Analytical Methodologies for Determination of Methylcobalamin: An Overview. [Link]

  • FooDB. Showing Compound Methyl 3-(methylthio)butanoate (FDB009848). [Link]

  • National Center for Biotechnology Information. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. [Link]

  • Longdom Publishing. Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Contaminant Analysis-Navigating Environmental Challenges. [Link]

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Solid-State Synthesis of Cyclobutane Isomers: A Guide to Topochemical Control and Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The cyclobutane motif is a cornerstone in medicinal chemistry and materials science, yet its synthesis is often hampered by challenges in controlling stereochemistry. Solution-phase photochemical methods frequently yield complex mixtures of isomers that are difficult to separate.[1] Solid-state [2+2] photocycloaddition offers a powerful and sustainable alternative, leveraging the ordered environment of a crystal lattice to achieve remarkable levels of regio- and stereoselectivity.[2][3] This guide details the principles of topochemical control, outlines strategies in crystal engineering for predictable isomer synthesis, and provides a comprehensive protocol for the stereoselective formation of a biologically active cyclobutane derivative.

Part 1: The Principle of Topochemical Control

The success of solid-state synthesis hinges on the principle of topochemical control, where the three-dimensional arrangement of molecules in a crystal lattice directly dictates the structure of the product. Unlike in solution where molecules are in constant, random motion, the crystalline state restricts molecular movement, pre-organizing reactive groups in specific orientations.[4]

The foundational work by Schmidt established the geometric criteria for efficient solid-state [2+2] photocycloadditions: the reacting carbon-carbon double bonds must be parallel and separated by a distance of no more than 4.2 Å.[5][6] When these conditions are met, irradiation with UV light can induce a cycloaddition reaction with minimal atomic displacement, often proceeding in a single-crystal-to-single-crystal (SCSC) transformation.[4]

The stereochemical and regiochemical outcome of the reaction is therefore predetermined by the crystal packing of the reactant olefins. Different crystal polymorphs of the same compound can yield entirely different cyclobutane isomers, as famously demonstrated with cinnamic acid, where the α-polymorph yields α-truxillic acid and the β-polymorph yields β-truxinic acid.[7] This highlights the critical importance of controlling the crystallization process to achieve a desired isomeric product.

Topochemical_Control cluster_0 Reactant Crystallization cluster_1 Solid-State Photoreaction cluster_2 Product Formation Reactant Olefin Monomers in Solution Pack_A Crystal Packing A (e.g., α-polymorph) Reactant->Pack_A Crystallization Condition 1 Pack_B Crystal Packing B (e.g., β-polymorph) Reactant->Pack_B Crystallization Condition 2 Irradiation_A UV Irradiation (hν) Pack_A->Irradiation_A Irradiation_B UV Irradiation (hν) Pack_B->Irradiation_B Product_A Isomer A (e.g., head-to-tail) Irradiation_A->Product_A Topochemically Controlled Product_B Isomer B (e.g., head-to-head) Irradiation_B->Product_B Topochemically Controlled

Caption: Logical workflow demonstrating the principle of topochemical control.

Part 2: Strategies for Crystal Engineering

The primary challenge and opportunity in solid-state synthesis is controlling the crystal packing.[2] Crystal engineering provides a toolbox of strategies to guide the self-assembly of reactant molecules into a desired, photoreactive arrangement.

Key Strategies Include:

  • Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): This is a highly effective strategy where metal ions and organic ligands (the reactants) self-assemble into a predictable and rigid framework.[1] The coordination bonds provide the necessary constraints to orient the olefin-containing ligands in a "face-to-face" arrangement, perfectly primed for dimerization upon irradiation.[1][8] By carefully selecting metal centers and auxiliary ligands, one can tune the geometry and enforce a specific conformation on the reactant molecules, effectively "blocking" undesired orientations.[8][9] This allows for the transference of the "frozen" solid-state conformation into a specific cyclobutane configuration.[1][8]

  • Supramolecular Templates: Non-covalent interactions, such as hydrogen bonds, can be used to co-crystallize reactant olefins with a template molecule.[10] For instance, resorcinol has been successfully used as a template to align bis(pyridyl)ethylene molecules via hydrogen bonds, facilitating a high-yield photodimerization.[10] The template can often be removed after the reaction and recycled, aligning with the principles of green chemistry.[10]

  • Halogen Bonding and Other Weak Interactions: Interactions like halogen bonds, π-π stacking, and even Cl···Cl interactions can be exploited to steer molecular arrangement.[2][11] For example, chlorine substitution on aromatic olefins is a known strategy to encourage stacking arrangements suitable for [2+2] photocycloaddition.[3]

Part 3: Application Protocol: Stereoselective Synthesis of a Biologically Active Cyclobutane Isomer

This protocol is adapted from methodologies that utilize coordination polymers to achieve high stereoselectivity in the synthesis of cyclobutane isomers with demonstrated anti-cancer activity.[1][8][9] The example focuses on the photodimerization of a dipyridyl alkene ligand within a Cd(II)-based coordination polymer.

Materials and Equipment:

  • Reactants: 3,5-bis((E)-2-(pyridin-4-yl)vinyl)methylbenzene (Ligand, CH3-3,5-bpeb), 3CdSO4·8H2O, Carboxylic Acid (e.g., 4,4'-oxybis(benzoic acid) as an auxiliary ligand).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), DMSO-d6 for NMR.

  • Equipment: 25 mL Teflon-lined stainless-steel autoclave, programmable oven, UV photoreactor (e.g., LUZCHEM photoreactor or medium-pressure mercury lamp, λ > 300 nm), NMR spectrometer, single-crystal X-ray diffractometer (if available), standard laboratory glassware, filtration apparatus.

Step-by-Step Methodology:

1. Synthesis of the Coordination Polymer (CP) Precursor: a. In a small glass vial, combine the dipyridyl alkene ligand (e.g., 0.03 mmol, 10 mg), 3CdSO4·8H2O (0.015 mmol, 12 mg), and the auxiliary carboxylic acid ligand (0.03 mmol). b. Add 6 mL of a DMF/DCM solvent mixture (e.g., 2:1 v/v). c. Seal the vial inside the Teflon-lined stainless-steel autoclave. d. Heat the autoclave in a programmable oven to 120 °C for 72 hours, followed by slow cooling to room temperature (e.g., 5 °C/hour). e. Causality Check: The slow cooling is critical for the growth of high-quality single crystals. The specific auxiliary ligand and metal salt chosen will dictate the resulting crystal packing and, therefore, the final isomer.[8][12] Different auxiliary ligands can force the reactive alkene into different "frozen" conformations.[8] f. Collect the resulting crystals by filtration, wash with DMF, and air dry.

2. Solid-State [2+2] Photodimerization: a. Spread the crystalline powder of the CP precursor thinly on a glass slide or in a quartz vessel. b. Place the sample in a UV photoreactor. c. Irradiate the solid sample with UV light (λ > 300 nm) at room temperature. d. Monitor the reaction progress over time (e.g., 24-72 hours). e. Self-Validation: The reaction can be monitored by taking small aliquots at different time intervals. The sample is dissolved in DMSO-d6 and analyzed by ¹H NMR. The disappearance of the vinyl C=C proton signals (around 7.3-7.5 ppm) and the appearance of the characteristic cyclobutane methine proton signals (around 4.5-4.6 ppm) confirms the reaction progress.[6][8]

Protocol_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Photoreaction cluster_2 Step 3 & 4: Isolation & Analysis A Mix Reactants: Alkene Ligand Metal Salt Auxiliary Ligand B Solvothermal Reaction (Autoclave, 120°C, 72h) A->B C Slow Cooling & Crystal Formation B->C D Irradiate Solid CP with UV Light (hν) C->D Collect Crystals E Dissolve Irradiated Solid D->E Reaction Complete F Isolate Product E->F G Characterize: NMR, SC-XRD F->G

Caption: Experimental workflow for the solid-state synthesis of cyclobutane isomers.

3. Isolation and Purification of the Cyclobutane Isomer: a. After irradiation is complete, dissolve the solid material in a suitable solvent. The metal-organic framework can often be dissociated by changing pH (e.g., adding a base) to release the cyclobutane product.[12] b. Purify the resulting organic product using standard techniques such as column chromatography or recrystallization if necessary. In many topochemically controlled reactions, the product is formed with such high selectivity that minimal purification is required.[6]

4. Characterization: a. ¹H NMR: Confirm the structure of the cyclobutane isomer. The chemical shifts and coupling constants of the cyclobutane ring protons are diagnostic of its stereochemistry.[13] b. Single-Crystal X-ray Diffraction (SC-XRD): If the reaction proceeds as an SCSC transformation, SC-XRD analysis of the product crystal provides unambiguous confirmation of the stereochemistry and regiochemistry of the cyclobutane ring.[4] c. Mass Spectrometry: Confirm the molecular weight of the dimerized product.[13]

Part 4: Data Interpretation and Troubleshooting

The stereochemical outcome is entirely dependent on the pre-organization within the crystal. By engineering different coordination polymers (CP1, CP2, etc.) using different auxiliary ligands, distinct reactant conformations can be isolated, leading to different cyclobutane isomers.

Table 1: Correlation of Precursor Conformation to Product Isomer

Precursor Reactant Conformation in Crystal Irradiation Product Stereochemistry Selectivity Reference
CP1 Conformer I ("face-to-face") Isomer 1α syn-head-to-tail >99% [1][8]
CP2 Conformer II (offset "face-to-face") Isomer 1β anti-head-to-tail >99% [1][8]

| CP3 | Mixture of Conformations | Mixture of Isomers | N/A | Low |[1] |

Troubleshooting Guide:

  • Problem: No reaction occurs upon irradiation.

    • Cause: The crystal packing may be unfavorable for reaction (Schmidt's rules not met). The distance between olefins may be >4.2 Å or they may not be parallel.[5]

    • Solution: Re-evaluate the crystal engineering strategy. Try different auxiliary ligands, metal ions, or crystallization solvents to obtain a different, photoreactive polymorph.

  • Problem: A mixture of isomers is obtained.

    • Cause: The crystal may contain multiple conformations of the reactant molecule, or the reaction may not be entirely topochemically controlled, allowing for molecular movement.[1]

    • Solution: Lowering the reaction temperature can restrict molecular motion and improve selectivity.[8] Revisit the crystallization conditions to favor the formation of a single, pure polymorph.

  • Problem: Poor crystal quality.

    • Cause: Rapid crystallization.

    • Solution: Slow the cooling rate during the solvothermal synthesis. Experiment with different solvent systems or concentrations.

Part 5: Advanced Applications & Future Outlook

The principles of solid-state synthesis extend beyond simple dimers. By designing polyene reactants, this methodology can be used to construct complex polycyclobutane structures like ladderanes through multiple [2+2] cycloadditions.[4][10] Furthermore, the field of mechanochemistry is exploring the reverse reaction—the force-induced cycloreversion of cyclobutanes—for applications in stress-responsive polymers and self-healing materials.[14][15][16] As our ability to predict and control crystal packing improves, solid-state synthesis will continue to provide an atom-economical, environmentally friendly, and highly selective pathway to novel cyclobutane-containing molecules for drug discovery and materials science.[10]

References

  • Chen, J., & Zhu, H. (2019). Photodriven solid-state multiple [2 + 2] cycloaddition strategies for the construction of polycyclobutane derivatives. CrystEngComm, 21(34), 5033-5043. [Link]

  • Li, J., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2909. [Link]

  • Li, J., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. PubMed, National Center for Biotechnology Information. [Link]

  • Papaefstathiou, G. S., & MacGillivray, L. R. (2021). Controlling Topology within Halogen-Bonded Networks by Varying the Regiochemistry of the Cyclobutane-Based Nodes. Molecules, 26(11), 3179. [Link]

  • Li, J., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. ResearchGate. [Link]

  • Biradha, K., & Santra, R. (2013). Crystal engineering of topochemical solid state reactions. Chemical Society Reviews, 42(3), 950-967. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9929. [Link]

  • Wang, M., et al. (2022). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Inorganic Chemistry Frontiers, 9(21), 5538-5545. [Link]

  • Davies, H. M. L., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(9), 3773-3785. [Link]

  • Lenhardt, J. M., et al. (2011). Structure–Mechanochemical Activity Relationships for Cyclobutane Mechanophores. Journal of the American Chemical Society, 133(44), 17851-17859. [Link]

  • Or-Yam, H., et al. (2023). A General Synthetic Strategy towards the Truxillate Natural Products via Solid-State Photocycloadditions. PMC, National Center for Biotechnology Information. [Link]

  • Kawano, S., et al. (2011). Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. PMC, National Center for Biotechnology Information. [Link]

  • Corrigan, N., et al. (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC, National Center for Biotechnology Information. [Link]

  • Das, A., et al. (2024). Solid-State [2+2] Photoreaction of Isostructural Cd(II) Metal Complexes and Solid-State Fluorescence. Molecules, 29(2), 346. [Link]

  • Obregon, R., & Wang, J. (2020). Mechanochemistry of cyclobutanes. ResearchGate. [Link]

  • Stauch, T., et al. (2016). Mechanochemical Cycloreversion of Cyclobutane Observed at the Single Molecule Level. Chemistry – A European Journal, 22(38), 13442-13447. [Link]

  • MacGillivray, L. R. Crystal Engineering for Green Chemistry. University of Sherbrooke. [Link]

  • Proto XRD. (2022). Reactions in the Solid State. 2theta Magazine. [Link]

  • Li, J., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. PMC, National Center for Biotechnology Information. [Link]

Sources

Application Note: Enantioselective Construction of Nitrocyclobutanes via Organocatalytic Formal[2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of highly substituted, strained four-membered rings is a persistent challenge in drug development and natural product synthesis. Nitrocyclobutanes, bearing multiple contiguous stereocenters, serve as rigid, functionalizable scaffolds for discovering novel pharmacophores[1]. This application note details a metal-free, highly stereoselective approach to synthesizing all-trans nitrocyclobutanes using a formal[2+2] organocatalytic cycloaddition. By leveraging bifunctional aminocatalysis, researchers can achieve complete diastereo- and enantiomeric control while avoiding the toxicity and trace-metal contamination associated with transition-metal catalysts[1][2].

Mechanistic Rationale & Causality

The success of this methodology hinges on a simultaneous dual-activation strategy . When an α,β-unsaturated aldehyde (enal) or a simple aliphatic aldehyde is introduced to a bifunctional catalyst (such as a pyrrolidine-squaramide), two critical activation pathways occur concurrently[1][2]:

  • HOMO Activation: The secondary amine moiety of the catalyst condenses with the aldehyde to form an electron-rich enamine.

  • LUMO Activation: The squaramide (or thiourea) motif acts as a potent hydrogen-bond donor, coordinating with the nitro group of the nitroalkene to lower its lowest unoccupied molecular orbital (LUMO).

This pre-organization facilitates a highly stereocontrolled Michael-type addition, generating a zwitterionic intermediate. Rather than undergoing immediate hydrolysis to a standard Michael adduct, the intermediate undergoes an intramolecular ring closure—a formal [2+2] cycloaddition—yielding the nitrocyclobutane[3][4]. Historically considered merely an off-cycle "reservoir" species, modern computational and NMR studies confirm that under strictly anhydrous conditions, the all-trans nitrocyclobutane is the predominant thermodynamic product[5][6].

Pathway Visualization

G A Aldehyde / Enal (HOMO Activation) D Enamine-Squaramide Dual Activation Complex A->D Secondary Amine Condensation B Nitroalkene (LUMO Activation) B->D H-Bonding (Squaramide) C Bifunctional Aminocatalyst (Pyrrolidine-Squaramide) C->D Catalyst Binding E Zwitterionic Intermediate (C-C Bond Formation) D->E Michael Addition F Formal[2+2] Cycloaddition (Intramolecular Ring Closure) E->F Cyclization G All-trans Nitrocyclobutane (4 Contiguous Stereocenters) F->G Catalyst Release G->C Catalyst Turnover

Organocatalytic dual-activation cycle for formal [2+2] cycloaddition yielding nitrocyclobutanes.

Experimental Protocols

Protocol A: Enantioselective Synthesis of Nitrocyclobutanes

Self-Validation Checkpoint: The use of strictly anhydrous conditions is mandatory. The presence of water drives the ring-opening hydrolysis of the cyclobutane into a 4-nitrobutanal derivative[4][7].

Materials:

  • Nitroalkene (1.0 equiv, 0.5 mmol)

  • Aldehyde / Enal (1.5 equiv, 0.75 mmol)

  • Bifunctional Pyrrolidine-Squaramide Catalyst (10 mol%)

  • 4-Nitrophenol (10 mol%)

  • Anhydrous CH₂Cl₂ (2.0 mL)

  • Activated 4Å Molecular Sieves (100 mg)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the pyrrolidine-squaramide catalyst and 4-nitrophenol in anhydrous CH₂Cl₂. Add the activated 4Å molecular sieves.

    • Causality Note: 4-Nitrophenol (pKa ~7.1) is chosen deliberately. Strong acids (pKa < 3) protonate the secondary amine and halt the catalytic cycle, while weak acids fail to promote the necessary water elimination during enamine formation[3][4].

  • Substrate Pre-organization: Add the nitroalkene to the mixture. Stir for 5 minutes at room temperature to allow the squaramide moiety to establish hydrogen bonds with the nitro group.

  • Thermal Control: Cool the reaction mixture to 0 °C.

    • Causality Note: Lowering the temperature kinetically traps the all-trans cyclobutane isomer, preventing thermal reversibility back to the enamine and nitroalkene, thereby maximizing diastereomeric ratio (dr)[3][5].

  • Initiation: Add the aldehyde dropwise over 2 minutes.

  • Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 8:2, visualized with UV and KMnO₄).

  • Isolation: Upon completion (typically 12–24 hours), filter the mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford the pure all-trans nitrocyclobutane.

Protocol B: In Situ NMR Validation of the Cyclobutane Intermediate

To confirm that the reaction proceeds via a [2+2] cycloaddition rather than a stepwise Michael addition without ring closure, perform an in situ NMR study[5][6].

Step-by-Step Methodology:

  • Preform the enamine by mixing the secondary amine catalyst and the aldehyde in C₆D₆ over molecular sieves for 30 minutes.

  • Filter the enamine solution directly into an NMR tube under an inert argon atmosphere.

  • Add the nitroolefin (1.0 equiv) to the NMR tube and seal it immediately to prevent ambient moisture intrusion.

  • Acquire ¹H NMR spectra at 25 °C at 10-minute intervals.

  • Data Interpretation: Look for the disappearance of the enamine olefinic protons and the emergence of distinct multiplets in the 3.0–4.5 ppm range, characteristic of the cyclobutane ring protons. The retention of the relative trans configuration of both double bonds confirms the formal [2+2] mechanism[5][6].

Quantitative Data Presentation

The table below summarizes the critical impact of acid additives and temperature on the stabilization and yield of the nitrocyclobutane product.

Table 1: Optimization of Catalyst and Additive Conditions for Nitrocyclobutane Synthesis

EntryCatalyst SystemAcid Additive (pKa)SolventTemp (°C)Yield (%)dr (trans:cis)ee (%)
1Prolinol Silyl EtherTrichloroacetic Acid (0.7)Toluene252060:4070
2Prolinol Silyl EtherNoneToluene254580:2085
3Prolinol Silyl Ether4-Nitrophenol (7.1)Toluene258895:596
4Pyrrolidine-Squaramide4-Nitrophenol (7.1)CH₂Cl₂094 >98:2 >99

Data synthesis derived from mechanistic optimization studies[3][4]. Entry 4 represents the optimal conditions for preserving the cyclobutane architecture with maximum stereocontrol.

Troubleshooting Insights

  • Issue: High conversion but isolation of 4-nitrobutanal instead of nitrocyclobutane.

    • Cause: The cyclobutane ring is acting as a thermodynamic sink but is undergoing rapid ring-opening hydrolysis due to trace water[4][7].

    • Solution: Rigorously dry all solvents. Ensure molecular sieves are freshly flame-dried under vacuum. Perform the reaction under a strict argon or nitrogen atmosphere.

  • Issue: Reaction stalls at 20-30% conversion.

    • Cause: Catalyst poisoning or insufficient proton transfer during the zwitterion collapse.

    • Solution: Verify the quality of the 4-nitrophenol additive. If the substrate is highly sterically hindered, slightly elevate the temperature to 10 °C or increase the catalyst loading to 15 mol% to overcome the activation barrier of the initial Michael addition.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: MDPI / ResearchGate URL
  • Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised Source: Helvetica Chimica Acta / ETH Zurich URL
  • Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes Source: RSC Publishing URL
  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes Source: ACS Omega / PMC URL
  • Source: Universitat de Barcelona (ub.edu)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(1-cyanocyclobutyl)butanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.

The synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate is primarily achieved through a Michael (or conjugate) addition reaction. This involves the 1,4-addition of a nucleophile, in this case, a carbanion derived from 1-cyanocyclobutane, to an α,β-unsaturated ester, methyl crotonate. Mastering this reaction requires careful control over several parameters to maximize yield and minimize side products.

Reaction Overview: The Michael Addition Mechanism

The core of this synthesis is the formation of a new carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound.[1][2] The reaction proceeds in three key steps:

  • Deprotonation: A suitable base removes the acidic α-proton from 1-cyanocyclobutane, creating a resonance-stabilized carbanion (a Michael donor).

  • Conjugate Addition: The carbanion attacks the electrophilic β-carbon of the methyl crotonate (the Michael acceptor), leading to the formation of a new enolate intermediate.[3]

  • Protonation: The enolate is protonated during workup to yield the final product, Methyl 3-(1-cyanocyclobutyl)butanoate.

Caption: Mechanism of Methyl 3-(1-cyanocyclobutyl)butanoate Synthesis.
Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control in this synthesis? The most critical parameters are the choice of base, solvent, and reaction temperature. These factors collectively determine the efficiency of carbanion formation, the rate of reaction, and the selectivity between the desired 1,4-addition and undesired side reactions.[4]

Q2: How do I select the appropriate base? The base must be strong enough to deprotonate 1-cyanocyclobutane (pKa ≈ 25 in DMSO) but should not promote side reactions.

  • Lithium diisopropylamide (LDA): A strong, non-nucleophilic base, ideal for generating the carbanion cleanly at low temperatures (e.g., -78 °C). Its bulky nature minimizes side reactions with the ester group.

  • Sodium hydride (NaH): A strong, non-nucleophilic base suitable for this reaction. It requires careful handling and typically requires slightly higher temperatures than LDA to achieve full deprotonation.

  • Alkoxides (e.g., NaOEt, KOtBu): While strong enough, these can participate in transesterification with the methyl ester, leading to product mixtures. They are generally less preferred unless specific conditions are met.[5]

Q3: Why is low temperature often recommended? Low temperatures (e.g., -78 °C) are crucial for controlling selectivity. The primary competing reaction is the 1,2-addition of the nucleophile to the carbonyl carbon of the ester. This pathway is often kinetically favored (faster), while the desired 1,4-Michael addition is thermodynamically favored (leads to a more stable product).[4][6] Running the reaction at low temperatures suppresses the rate of the 1,2-addition, allowing the thermodynamically preferred 1,4-addition to dominate.

Q4: What are the most common side reactions to be aware of?

  • 1,2-Addition: Direct attack at the ester carbonyl, leading to a ketone after workup. This is minimized by using "soft" nucleophiles (like the resonance-stabilized carbanion) and low temperatures.[7][8]

  • Polymerization: The Michael acceptor (methyl crotonate) can polymerize under basic conditions. This is often mitigated by adding the acceptor slowly to the solution of the pre-formed carbanion.

  • Retro-Michael Reaction: The Michael addition can be reversible, especially at higher temperatures. If the product is held at elevated temperatures for too long in the presence of base, the reaction can revert to the starting materials, thus lowering the overall yield.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Problem ID Issue Possible Cause(s) Recommended Solution(s)
YLD-001 Low or No Product Yield 1. Incomplete Deprotonation: The base is not strong enough, has degraded, or moisture is present in the reaction. 2. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier.[4] 3. Reagent Degradation: Starting materials may be impure or have decomposed.1. Use a freshly prepared solution of a strong, non-nucleophilic base like LDA. Ensure all glassware is flame-dried and reagents are anhydrous. 2. After the initial addition at low temperature (e.g., -78 °C), allow the reaction to slowly warm to a higher temperature (e.g., 0 °C or room temperature) while monitoring via TLC. 3. Purify starting materials before use. 1-cyanocyclobutane and methyl crotonate can be distilled.
PUR-001 Multiple Products Observed (Poor Selectivity) 1. 1,2-Addition Product: The reaction temperature may be too high, or a highly reactive ("hard") nucleophile was inadvertently generated.[6] 2. Polymerization of Acceptor: The concentration of the Michael acceptor is too high, or it was added too quickly. 3. Self-condensation of Ester: The base is reacting with the methyl crotonate.1. Maintain a low temperature (-78 °C) during the addition of the Michael acceptor. 2. Add the methyl crotonate dropwise to the solution of the generated carbanion over an extended period. 3. Ensure the base is fully consumed in the deprotonation of 1-cyanocyclobutane before adding the ester.
ISO-001 Difficulty in Product Isolation/Purification 1. Co-elution with Byproducts: Impurities have similar polarity to the desired product. 2. Product is an Oil: The product fails to crystallize, making handling difficult. 3. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction.1. Optimize flash column chromatography conditions. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) or use a different stationary phase. 2. Consider purification by vacuum distillation if the product is thermally stable. 3. Add brine (saturated NaCl solution) during the aqueous workup to break emulsions and facilitate phase separation.

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Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols

Protocol 1: Synthesis via Michael Addition using LDA

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add diisopropylamine (1.1 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (1.05 eq.) dropwise to the solution, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Carbanion Generation: Add a solution of 1-cyanocyclobutane (1.0 eq.) in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour.

  • Michael Addition: Slowly add a solution of methyl crotonate (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them with Thin Layer Chromatography (TLC) or GC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Warming: Allow the mixture to slowly warm to room temperature.

Protocol 2: Workup and Purification

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add water and diethyl ether (or ethyl acetate). Shake and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to afford the pure Methyl 3-(1-cyanocyclobutyl)butanoate.

References
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link]

  • Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). [Link]

  • The Organic Chemistry Tutor. (2025, February 15). Michael Addition Reaction EXPLAINED. [Link]

  • OpenStax. (2023, September 20). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]

  • csbsju.edu. CO22b. Michael Addition and Robinson Annulation. [Link]

  • Organic Syntheses. n-benzyl-2,3-azetidinedione. [Link]

  • Chemguide. THE NUCLEOPHILIC ADDITION OF HYDROGEN CYANIDE TO ALDEHYDES AND KETONES. [Link]

Sources

Technical Support Center: Alkylation of Cyanides for Butanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of butanoates and their precursors (e.g., 2-phenylbutanenitrile) via the alkylation of cyanides.

The alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction, but it is notoriously prone to chemoselectivity issues such as over-alkylation, poor phase-transfer kinetics, and unwanted hydrolysis [2]. This guide bridges the gap between theoretical mechanisms and benchtop reality, providing causality-driven troubleshooting, self-validating protocols, and authoritative grounding.

Mechanistic Overview

Pathway N1 Benzyl Cyanide (Starting Material) N2 Carbanion Intermediate (Active Nucleophile) N1->N2 Base (e.g., NaOH/PTC) N5 Amide / Carboxylic Acid (Hydrolysis Byproduct) N1->N5 Excess H2O / Heat N3 2-Phenylbutanenitrile (Target Monoalkylated) N2->N3 Ethyl Halide (SN2) N4 Dialkylated Byproduct (Over-alkylation) N3->N4 Excess Base & Halide

Caption: Mechanistic pathways of nitrile alkylation highlighting target synthesis and side reactions.

Section 1: Core Troubleshooting Guides

Q: Why am I getting high levels of dialkylated byproducts instead of the monoalkylated target? A: Over-alkylation is the most common failure mode in nitrile alkylation [2]. The causality lies in lipophilicity and sterics. When synthesizing 2-phenylbutanenitrile using Phase-Transfer Catalysis (PTC), the monoalkylated product remains highly lipophilic and stays dissolved in the organic phase. Because the phase-transfer catalyst continuously pumps hydroxide ions into this organic layer, the monoalkylated product (which still possesses an acidic α -proton) is highly competitive for deprotonation.

  • Resolution: Strictly control your stoichiometry to 1.05 equivalents of the alkylating agent (e.g., ethyl bromide). Maintain the reaction temperature below 30°C to limit the kinetic energy available to overcome the slightly higher activation barrier of the second alkylation. Alternatively, switch to a transition-metal-catalyzed hydrogen autotransfer method, which inherently prevents dialkylation (see Protocol B).

Q: My conversion is stalled at 50% in a biphasic PTC setup. How do I push it to completion? A: Stalled conversions in liquid-liquid PTC systems are almost always mass-transfer limited rather than kinetically limited. The quaternary ammonium catalyst (e.g., TBAB) must physically migrate between the aqueous boundary layer and the bulk organic phase.

  • Resolution: Increase agitation to >800 RPM to maximize the interfacial surface area. If scaling up, implement ultrasound-assisted PTC. Sonication induces acoustic cavitation, which creates micro-emulsions that drastically increase the interfacial area and accelerate the reaction rate [1].

Q: I am seeing a loss of the cyano group and the formation of amides/acids. What is happening? A: You are observing base-catalyzed hydrolysis. Prolonged exposure of the nitrile to strong aqueous bases (like 50% NaOH) at elevated temperatures will hydrate the nitrile into an amide, and subsequently hydrolyze it into a carboxylic acid.

  • Resolution: Minimize reaction time by optimizing mass transfer (as noted above). If the substrate is highly sensitive, abandon liquid-liquid PTC and use solid-liquid PTC (anhydrous solid K2​CO3​ with a crown ether) or cryogenic homogeneous conditions (LDA in anhydrous THF at -78°C).

Phase-Transfer Catalysis Dynamics

PTC cluster_aq Aqueous Phase cluster_org Organic Phase OH NaOH (Aqueous Base) QOH [Q+ OH-] Active Ion Pair OH->QOH + Q+X- (Catalyst) Carbanion [Q+ Carbanion-] QOH->Carbanion Phase Transfer Nitrile Nitrile Substrate Nitrile->Carbanion Deprotonation Product Alkylated Product Carbanion->Product + Alkyl Halide Product->OH Q+X- Recycled

Caption: Phase-transfer catalysis (PTC) cycle for nitrile alkylation across aqueous and organic phases.

Section 2: Standard Operating Procedures (Self-Validating)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational cues are built into the steps to confirm mechanistic success in real-time.

Protocol A: Ultrasound-Assisted PTC Synthesis of 2-Phenylbutanenitrile

Causality: Ultrasound accelerates the migration of the [Q+OH−] ion pair into the organic phase, allowing the reaction to reach completion before base-catalyzed hydrolysis can occur [1].

  • Setup: In a sonicator-equipped reactor, dissolve 10.0 mmol of benzyl cyanide and 0.5 mmol of tetrabutylammonium bromide (TBAB) in 10 mL of toluene.

  • Base Addition: Add 10 mL of 50% (w/w) aqueous NaOH.

    • Self-Validation Check: The organic layer will immediately develop a deep yellow/orange tint. This color change confirms the successful deprotonation and formation of the resonance-stabilized nitrile carbanion.

  • Alkylation: Begin sonication (40 kHz). Dropwise, add 10.5 mmol of ethyl bromide over 15 minutes.

    • Self-Validation Check: Monitor the internal temperature. An exotherm will occur, validating that the SN​2 substitution is actively proceeding. Use a cooling bath to maintain the temperature strictly between 25°C and 30°C to prevent dialkylation.

  • Quench & Workup: After 1.5 hours, halt sonication. Separate the phases and wash the organic layer with dilute HCl, then brine.

    • Self-Validation Check: GC-FID analysis of the crude organic phase should reveal <5% starting material and <8% dialkylated byproduct.

Protocol B: Ruthenium-Catalyzed α -Alkylation (Hydrogen Autotransfer)

Causality: This green-chemistry approach uses ethanol instead of toxic ethyl halides. The Ru-catalyst temporarily oxidizes ethanol to acetaldehyde, facilitates an aldol-type condensation with the nitrile, and then reduces the resulting alkene. Because the intermediate is an α,β -unsaturated nitrile, over-alkylation is mechanistically impossible [3, 4].

  • Setup: Inside a nitrogen-filled glovebox, combine 0.1 mol% Ru-pincer catalyst, 40 mol% NaOtBu , 1.0 mmol benzyl cyanide, and 2.0 mmol anhydrous ethanol in a microwave vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 140°C in an oil bath for 24 hours.

    • Self-Validation Check: The system will experience a slight pressure increase due to the closed environment, but the solution must remain homogeneous. Precipitation indicates catalyst degradation.

  • Workup: Cool to room temperature and filter through a short silica plug using ethyl acetate.

    • Self-Validation Check: GC-MS will confirm the target mass of 2-phenylbutanenitrile. The complete absence of halide salts or dialkylated masses validates the hydrogen autotransfer pathway.

Section 3: Quantitative Data Presentation

Selecting the right methodology depends on your scale, budget, and purity requirements. The table below summarizes the expected outcomes based on the chosen pathway.

Alkylation MethodReagents / CatalystTypical YieldMono:Di SelectivityReaction TimeKey Advantage
Standard Liquid-Liquid PTC Benzyl cyanide, EtBr, 50% NaOH, TBAB70 - 80%85:154 - 6 hHighly scalable, low reagent cost.
Ultrasound-Assisted PTC Benzyl cyanide, EtBr, 50% NaOH, TBAB, US85 - 95%92:81 - 2 hAccelerated kinetics, limits hydrolysis [1].
Hydrogen Autotransfer Benzyl cyanide, Ethanol, Ru-Catalyst, Base80 - 94%>99:112 - 24 hGreen (water byproduct), zero over-alkylation [4].
Cryogenic Strong Base Benzyl cyanide, EtI, LDA, THF (-78°C)85 - 90%95:52 - 4 hHigh precision, completely avoids hydrolysis.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use sodium hydride (NaH) instead of a PTC system? A: Yes. Using NaH in anhydrous THF provides excellent, quantitative deprotonation of the nitrile. However, it requires strict anhydrous techniques and generates flammable hydrogen gas. While excellent for milligram-to-gram scale discovery chemistry, PTC is generally preferred for pilot-plant scale-up due to safety and cost-efficiency.

Q: How do I separate the monoalkylated product from the dialkylated byproduct if it forms? A: For industrial scale, fractional distillation under reduced pressure is the most effective method, as the dialkylated product has a significantly higher boiling point due to increased molecular weight. For laboratory scale, standard silica gel flash chromatography (using a hexane/ethyl acetate gradient) provides clean baseline separation.

References
  • Hofmann, J. et al. "Ultrasound promoted C-alkylation of benzyl cyanide––effect of reactor and ultrasound parameters." Ultrasonics Sonochemistry, 2003.
  • "Nitrile anion - Alkylation of nitrile anions." Wikipedia.
  • Murahashi, S.-I. "Synthesis from Nitriles with Retention of the Cyano Group." Science of Synthesis, Thieme.
  • "Valorization of Ethanol: Ruthenium-Catalyzed Guerbet and Sequential Functionalization Processes." ACS Catalysis, 2022.

Technical Support Center: Identifying and Minimizing Side Reactions in Butanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for butanoate synthesis. Whether you are synthesizing simple flavor esters like methyl butanoate or developing complex Active Pharmaceutical Ingredients (APIs) containing a butanoate moiety, side reactions can severely impact your yield and purity.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you control reaction pathways.

Section 1: Fischer Esterification of Butanoic Acid

The conversion of butanoic acid to a butanoate ester under acidic conditions is a fundamental transformation. However, the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism is entirely reversible 1, making it highly susceptible to thermodynamic limitations and competing pathways.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a high concentration of dialkyl ethers in my butanoate esterification? A: Dialkyl ether formation is a direct consequence of using strong mineral acids (like H₂SO₄) at elevated temperatures. Strong acids act as aggressive dehydrating agents. Instead of merely protonating the carbonyl oxygen to activate the butanoic acid, the acid protonates the alcohol, leading to intermolecular dehydration and ether formation 2. Solution: Switch to a milder, heterogeneous catalyst like Amberlyst-15. It provides localized protons to drive esterification without the bulk dehydrating power that causes etherification 3.

Q: My reaction stalls at ~65% yield. How do I prevent the reverse hydrolysis reaction? A: Because the leaving groups in the forward direction (H₂O) and reverse direction (ROH) have similar leaving group abilities, the reaction reaches a thermodynamic equilibrium. Water accumulation drives acidic ester hydrolysis 1. You must apply Le Chatelier's principle by either using a massive excess of alcohol or continuously removing water.

Quantitative Impact of Reactant Ratios
Molar Ratio (Acid : Alcohol)Equilibrium Yield (%)Primary Limiting Factor
1 : 1~65%Thermodynamic equilibrium (Water accumulation)
1 : 10~97%Minor side reactions (Ether formation)
1 : 100~99%Practicality of solvent removal during workup
Self-Validating Protocol: Fischer Esterification with Continuous Water Removal
  • Reaction Setup: Combine butanoic acid, the target alcohol (1:10 molar ratio), and Amberlyst-15 resin (10% w/w) in a round-bottom flask. Attach a Dean-Stark trap and a reflux condenser.

    • Validation Checkpoint: Before heating, fill the Dean-Stark side-arm with the reaction solvent. Ensure the system is sealed to prevent the escape of volatile butanoate esters.

  • Reflux and Monitoring: Heat the mixture to a gentle reflux.

    • Validation Checkpoint: The reaction is actively proceeding if a distinct, denser aqueous phase continuously separates and drops to the bottom of the Dean-Stark trap. The reaction is deemed complete when the volume of the water layer remains constant for 30 minutes.

  • Workup and Quenching: Cool the mixture and filter out the solid Amberlyst-15 beads. Wash the organic layer with saturated NaHCO₃.

    • Validation Checkpoint: Test the pH of the aqueous wash. It must be ~7.0–7.5, confirming the complete neutralization and removal of any unreacted butanoic acid. Run an IR spectrum on the organic layer; success is validated by the disappearance of the broad carboxylic acid O-H stretch (~3300 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1735 cm⁻¹).

G A Butanoic Acid + Alcohol B Protonated Intermediate (PADPED Mechanism) A->B Acid Catalyst (H2SO4 / Amberlyst-15) C Target: Butanoate Ester B->C Excess Alcohol (-H2O) D Side Rxn: Dialkyl Ether B->D High Temp (>165°C) Alcohol Dehydration E Side Rxn: Hydrolysis C->E Water Accumulation (Reversible) E->A

Reaction pathways and common side reactions in the Fischer esterification of butanoic acid.

Section 2: Acyl Chloride-Mediated Synthesis (Butyryl Chloride Derivatives)

When synthesizing complex APIs, researchers often convert butyric acid derivatives (e.g., 4-(4-fluorophenyl)butyric acid) into acyl chlorides to force the coupling reaction to completion. However, the extreme electrophilicity of butyryl chloride introduces severe side reactions 4.

Frequently Asked Questions (FAQs)

Q: During Friedel-Crafts acylation with a butyryl chloride derivative, why is my primary byproduct a cyclic ketone (tetralone)? A: This is caused by intramolecular cyclization. The flexible 4-carbon chain of the butyryl moiety allows the highly reactive acylium ion to fold back and electrophilically attack the electron-rich positions of its own phenyl ring. This forms a thermodynamically stable 6-membered ring (e.g., 7-fluoro-1-tetralone) 4. To minimize this, run the reaction at higher concentrations of the target intermolecular substrate and strictly control the temperature to favor the kinetic intermolecular product.

Q: How can I prevent anhydride formation during the synthesis of the butyryl chloride itself? A: Anhydride formation occurs when unreacted starting carboxylic acid attacks the newly formed acyl chloride 4. This is a localized stoichiometry issue. Ensure the chlorinating agent (e.g., oxalyl chloride) is added slowly and is present in a slight excess to ensure 100% conversion of the acid before any coupling is attempted.

Self-Validating Protocol: Acyl Chloride Synthesis and Coupling
  • Chlorination: Dissolve the butyric acid derivative in anhydrous dichloromethane (DCM) under an argon atmosphere. Add a catalytic drop of DMF. Cool to 0°C and add oxalyl chloride dropwise.

    • Validation Checkpoint: Observe the reaction mixture. Vigorous bubbling of CO, CO₂, and HCl gases confirms the Vilsmeier-Haack type activation and acyl chloride formation.

  • Maturation and Stripping: Warm the reaction to room temperature and stir for 2 hours.

    • Validation Checkpoint: The reaction is complete when gas evolution entirely ceases. Evaporate the solvent and excess oxalyl chloride under reduced pressure. Weigh the flask; achieving a constant mass validates the complete removal of volatile, side-reaction-inducing byproducts.

  • Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and add it dropwise to a solution of your target alcohol/amine and a non-nucleophilic base (e.g., DIPEA) at 0°C.

    • Validation Checkpoint: For amidation, a negative Ninhydrin test on a TLC plate confirms the complete consumption of the primary amine.

G A Butyric Acid Derivative B Butyryl Chloride Intermediate A->B SOCl2 or (COCl)2 Catalytic DMF C Target: API / Ester B->C Intermolecular Nucleophilic Attack D Side Rxn: Anhydride B->D Unreacted Carboxylic Acid E Side Rxn: Tetralone (Cyclization) B->E Intramolecular Friedel-Crafts

Acyl chloride-mediated synthesis workflow highlighting anhydride and cyclization side reactions.

Section 3: Biocatalytic Butanoate Synthesis

Enzymatic catalysis offers a green alternative for synthesizing flavor esters, but it is highly sensitive to microenvironmental conditions.

Frequently Asked Questions (FAQs)

Q: Why does my lipase-catalyzed methyl butanoate synthesis stall at ~50% conversion? A: In biocatalytic esterification, water is a byproduct. If water accumulates in the microenvironment of the enzyme (e.g., Thermomyces lanuginosus lipase), it pushes the reaction into thermodynamic equilibrium and can cause competitive inhibition at the enzyme's active site. In continuous flow microreactors, increasing the flow rate too much can also decrease conversion due to advective transport outpacing molecular diffusion .

Kinetic Parameters for Lipase-Catalyzed Ester Synthesis
Target EsterCatalytic Efficiency (kcat/KM)Max Reaction RateConversion Yield
Methyl Butanoate0.30 min⁻¹ mM⁻¹195 mM min⁻¹54%
Methyl Benzoate0.24 min⁻¹ mM⁻¹115 mM min⁻¹41%

Note: Data based on continuous flow microreactor synthesis using T. lanuginosus lipase at 40°C. Temperatures exceeding 40°C result in a marked decrease in esterification efficiency .

References
  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."
  • Benchchem. "Identifying and minimizing side reactions of 4-(4-Fluorophenyl)butyryl chloride."
  • Benchchem.
  • d-nb.info. "Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor."
  • Chemistry Steps.

Sources

Common impurities found in the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate . This compound is a critical building block and intermediate in the development of complex active pharmaceutical ingredients (APIs).

Synthesizing this molecule relies on a conjugate addition (Michael addition) between cyclobutanecarbonitrile and methyl crotonate. While conceptually straightforward, the reaction is prone to kinetic trapping, anionic polymerization, and workup-induced degradation. This guide provides drug development professionals with mechanistic troubleshooting, impurity profiling, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

Reaction Overview & Mechanistic Pathway

The synthesis is driven by the deprotonation of cyclobutanecarbonitrile to form a resonance-stabilized α -cyano carbanion, which subsequently acts as a Michael donor. When reacted with methyl crotonate (the Michael acceptor), the thermodynamic 1,4-conjugate addition yields the target ester. However, competing kinetic pathways can lead to critical impurities.

G A Cyclobutanecarbonitrile + LDA (Base) B α-Cyano Carbanion Intermediate A->B Deprotonation (-78 °C) D 1,4-Conjugate Addition (Thermodynamic) B->D + Acceptor F 1,2-Addition Adduct (Kinetic Impurity) B->F Direct Carbonyl Attack G Oligomerization (Polymeric Impurity) B->G Excess Enolate C Methyl Crotonate (Michael Acceptor) C->D C->F C->G E Methyl 3-(1-cyanocyclobutyl)butanoate (Target Intermediate) D->E NH4Cl Quench

Reaction pathways in the Michael addition synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate.

Quantitative Impurity Profiling

Understanding the structural signatures and causality of byproducts is the first step in reaction optimization. Below is a quantitative summary of the most common impurities encountered in this workflow.

Impurity NameStructural Signaturem/z [M+H]+Causality & MechanismMitigation Strategy
Target Product Methyl 3-(1-cyanocyclobutyl)butanoate182.2Thermodynamic 1,4-addition of the carbanion to the β -carbon of the enoate.Follow the optimized thermal gradient protocol.
1,2-Addition Adduct 1-(1-cyanocyclobutyl)but-2-en-1-one deriv.150.2Kinetic attack of the carbanion directly on the ester carbonyl, displacing methoxide.Ensure thermodynamic control; allow the reaction to warm slightly before quenching.
Methyl Crotonate Oligomers Polymeric aliphatic esters>200Anionic polymerization of the enoate initiated by the carbanion or unreacted base.Slow, dropwise addition of methyl crotonate; avoid excess base.
Des-methyl Acid 3-(1-cyanocyclobutyl)butanoic acid168.2Hydrolysis of the methyl ester during aqueous workup under unbuffered or highly basic conditions.Quench strictly with cold, saturated NH4​Cl ; avoid NaOH/KOH during workup.
Claisen Condensate Methyl 2-ethylidene-3-oxohexanoate deriv.169.2Self-condensation of methyl crotonate if deprotonated by residual LDA.Ensure complete consumption of LDA by cyclobutanecarbonitrile prior to enoate addition.

Troubleshooting FAQs

Q: Why am I observing a significant amount of the [M-32] mass peak (m/z ~150) in my LC-MS? A: This mass signature indicates the formation of the 1,2-addition kinetic impurity. When the α -cyano carbanion attacks the ester carbonyl directly instead of the β -carbon, it displaces a methoxide leaving group, forming a ketone. The Michael addition (1,4-addition) is inherently thermodynamically controlled ()[1]. To resolve this, you must allow the reaction to reach thermodynamic equilibrium. Do not quench the reaction immediately at -78 °C; instead, let it warm to -20 °C over 2 hours to allow the reversible 1,2-adduct to revert and funnel into the stable 1,4-adduct.

Q: My isolated yield is exceptionally low, and the crude mixture is highly viscous. What went wrong? A: A viscous crude mixture accompanied by a loss of the methyl crotonate starting material strongly suggests anionic oligomerization ()[2]. The α -cyano carbanion (or unreacted LDA) can initiate the polymerization of the α,β -unsaturated ester if the local concentration of the enoate is too high. To prevent this, implement a syringe pump to add the methyl crotonate dropwise over 60–90 minutes. This maintains a low steady-state concentration of the acceptor, favoring the 1:1 cross-coupling over polymeric chain propagation.

Q: How do I prevent the formation of the 3-(1-cyanocyclobutyl)butanoic acid impurity? A: Ester hydrolysis occurs during the workup phase if the mixture is too basic. Because Lithium diisopropylamide (LDA) is a strong base, quenching the reaction with water alone generates lithium hydroxide (LiOH) in situ, which rapidly saponifies the methyl ester into the corresponding carboxylic acid. You must neutralize the base immediately using a cold, buffered acidic solution ()[3]. Always quench with pre-chilled saturated aqueous ammonium chloride ( NH4​Cl ).

Optimized Experimental Protocol

This methodology is designed as a self-validating system . It incorporates strict stoichiometric controls to prevent Claisen self-condensation and utilizes a deliberate thermal gradient to bypass kinetic trapping.

Step 1: Preparation of the α -Cyano Carbanion

  • Purge a flame-dried 250 mL round-bottom flask with anhydrous Argon.

  • Charge the flask with anhydrous Tetrahydrofuran (THF, 10 volumes) and Diisopropylamine (1.05 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.0 eq, 2.5 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Add Cyclobutanecarbonitrile (1.0 eq) dropwise over 15 minutes. Causality Check: The α -proton of the nitrile is highly acidic (pKa ~25), allowing rapid deprotonation. Stir at -78 °C for 1 hour. This extended time ensures the complete consumption of LDA, preventing it from later deprotonating the methyl crotonate and causing Claisen self-condensation.

Step 2: Conjugate (Michael) Addition

  • Load Methyl crotonate (1.1 eq) into a syringe pump.

  • Add the methyl crotonate to the carbanion solution dropwise over 60 minutes. Maintain the internal temperature below -70 °C during the addition to prevent localized thermal spikes that drive oligomerization.

  • Once the addition is complete, remove the dry ice bath.

  • Allow the reaction mixture to gradually warm to -20 °C over a period of 2 hours. Causality Check: This controlled thermal gradient provides the activation energy necessary to shift the equilibrium away from the kinetic 1,2-addition product toward the thermodynamic 1,4-Michael adduct.

Step 3: Quench and Workup

  • At exactly -20 °C, rapidly quench the reaction by adding 5 volumes of pre-chilled saturated aqueous NH4​Cl . Critical: Do not allow the reaction to reach room temperature before quenching, as ambient temperatures in the presence of unquenched base will trigger ester hydrolysis.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate pure Methyl 3-(1-cyanocyclobutyl)butanoate.

References

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. URL:[Link]

  • Michael Addition. Organic Chemistry Portal. URL:[Link]

  • Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Royal Society of Chemistry. URL:[Link]

Sources

Technical Support Center: Purification of Polar Nitrile-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for scientists and researchers facing challenges in the purification of polar, nitrile-containing compounds. This guide is designed by application scientists to provide in-depth, actionable solutions to common problems encountered during chromatographic purification.

Introduction: The Challenge of Polar Nitriles

Nitrile-containing compounds are ubiquitous in pharmaceuticals and specialty chemicals. However, their purification presents a unique set of challenges. The nitrile group (-C≡N) imparts significant polarity and a strong dipole moment. Furthermore, the nitrogen atom can act as a weak base and a hydrogen bond acceptor. These properties can lead to complex and often problematic interactions with chromatographic stationary phases, resulting in poor peak shape, low retention, and inadequate separation. This guide provides a structured approach to troubleshoot and overcome these issues.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing step-by-step protocols for resolution.

Question 1: My polar nitrile compound shows little to no retention on my C18 column, eluting at or near the solvent front. What should I do?

Underlying Cause: This is a classic sign of "phase collapse" or dewetting, which occurs when using high percentages of water (>95%) in the mobile phase on traditional C18 columns. The highly aqueous mobile phase is expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of surface area and retention for polar analytes. Additionally, your compound may simply be too polar to have a significant affinity for the non-polar C18 stationary phase.

Solutions & Experimental Protocol:

  • Switch to an Aqueous-Stable Stationary Phase: The most robust solution is to use a column specifically designed for high-aqueous mobile phases.

    • Recommendation: Employ a "polar-embedded" or "polar-endcapped" column. These phases have a hydrophilic group (e.g., amide, carbamate) embedded near the base of the alkyl chain, which helps to retain a layer of water on the surface, preventing pore dewetting. Examples include columns with C18-Amide or C18-Carbamate functionalities.

    • Protocol:

      • Replace your standard C18 column with an aqueous-stable equivalent (e.g., Waters Acquity UPLC HSS T3, Phenomenex Luna Omega Polar C18).

      • Start with a high aqueous mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).

      • Run a gradient from 98:2 to 5:95 (Aqueous:Organic) over 10-15 column volumes to determine the elution profile.

      • Optimize the gradient based on the initial scouting run.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar nitriles, HILIC is an excellent alternative. In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase rich in organic solvent. Water acts as the strong, eluting solvent.

    • Protocol:

      • Install a HILIC column (e.g., Silica, Amide, or Zwitterionic phase).

      • Prepare mobile phases: A = Acetonitrile with 0.1% Formic Acid; B = Water with 0.1% Formic Acid.

      • Equilibrate the column with a high percentage of organic solvent (e.g., 95% A / 5% B).

      • Inject the sample (dissolved in the initial mobile phase if possible).

      • Run a gradient by increasing the percentage of the aqueous component (B). A typical scouting gradient would be from 5% to 50% B.

Start Compound elutes at void volume on C18? AQ_Column Use Aqueous-Stable C18/T3 Column Start->AQ_Column Yes Check_Solubility Is compound soluble in >80% Organic? Start->Check_Solubility Still no retention Success Retention Achieved AQ_Column->Success HILIC Switch to HILIC Mode HILIC->Success SFC Consider SFC for Orthogonal Selectivity SFC->Success Check_Solubility->HILIC Yes Check_Solubility->SFC No

Caption: Decision tree for selecting a purification strategy for poorly retained polar nitriles.

Question 2: I'm observing severe peak tailing for my nitrile compound, even with good retention. How can I improve the peak shape?

Underlying Cause: Peak tailing for nitrile compounds is frequently caused by secondary interactions between the lone pair of electrons on the nitrile nitrogen (which can act as a Lewis base) and acidic silanol groups (Si-OH) on the surface of standard silica-based stationary phases. This is especially problematic with older, "Type A" silica columns.

Solutions & Experimental Protocol:

  • Use a High-Purity, Base-Deactivated Column: Modern columns are manufactured using high-purity silica with minimal metal content and are extensively endcapped to shield most of the residual silanols.

    • Recommendation: Ensure you are using a modern, high-purity silica column (e.g., those based on "Type B" silica).

    • Verification: Check the column's specifications for information on endcapping and silica purity.

  • Add a Mobile Phase Modifier: Modifiers can "mask" the active sites on the stationary phase or protonate the analyte to prevent unwanted interactions.

    • Acidic Modifier (Most Common): Adding a small amount of acid, like formic acid (FA) or trifluoroacetic acid (TFA), to the mobile phase is highly effective. The acid protonates the residual silanol groups, reducing their ability to interact with the basic nitrile.

      • Protocol:

        • Prepare your mobile phases (both aqueous and organic) with 0.1% (v/v) formic acid.

        • Equilibrate the column for at least 10-15 column volumes with the new mobile phase.

        • Inject the sample and analyze the peak shape.

        • If tailing persists, consider using 0.05% (v/v) TFA. TFA is a stronger ion-pairing agent and can further improve peak shape but can be difficult to remove from the final product.

    • Basic Modifier: If your nitrile compound also contains an acidic functional group and is run at a neutral pH, tailing can still occur. Adding a basic modifier like triethylamine (TEA) can sometimes help, but it is generally less common for nitrile-specific issues.

Start Peak Tailing Observed CheckColumn Is column modern & base-deactivated? Start->CheckColumn CheckColumn->Start No (Replace Column) AddModifier Add 0.1% Formic Acid to Mobile Phase CheckColumn->AddModifier Yes CheckpH Is mobile phase pH ~2 units below analyte pKa? AddModifier->CheckpH IncreaseModifier Try 0.05% TFA (Use with caution) Success Symmetrical Peak IncreaseModifier->Success CheckpH->IncreaseModifier No / Still Tailing CheckpH->Success Yes

Caption: Step-by-step workflow for troubleshooting peak tailing of nitrile compounds.

Frequently Asked Questions (FAQs)

  • Q: Can I use methanol instead of acetonitrile as the organic modifier?

    • A: Yes, and it's an important parameter to screen. Acetonitrile and methanol have different selectivities. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can alter interactions with both the stationary phase and your analyte, sometimes improving peak shape or changing elution order of impurities. It is, however, a weaker solvent than acetonitrile in reversed-phase mode, so you may need to use a higher percentage to achieve the same retention time.

  • Q: My nitrile compound seems to be degrading on the column. What could be the cause?

    • A: This can be caused by highly acidic or basic conditions in the mobile phase, or by interaction with active sites (acidic silanols or metal contaminants) on the column. First, check the stability of your compound in your mobile phase conditions off-line. If it's stable, the issue is likely on-column. Try using a high-purity, well-endcapped column and a milder pH buffer (e.g., ammonium formate or ammonium acetate) instead of strong acids like TFA.

  • Q: What injection solvent should I use for my polar nitrile in HILIC mode?

    • A: The injection solvent should be as close as possible to the initial mobile phase conditions to ensure good peak shape. In HILIC, this means a solvent with a high percentage of organic content (e.g., 90% acetonitrile / 10% water). Injecting in a highly aqueous solvent can cause severe peak distortion. If your compound is not soluble in the initial mobile phase, use the strongest solvent possible that still has a high organic content and inject the smallest possible volume.

  • Q: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying polar nitriles?

    • A: Absolutely. SFC is an excellent technique for purifying polar compounds that are challenging by reversed-phase HPLC. It uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol. SFC often provides orthogonal selectivity to HPLC and can be a very fast and efficient purification technique, especially for chiral nitriles.

Data & Reference Tables

Table 1: Comparison of Stationary Phases for Polar Nitrile Purification

Stationary Phase TypePrimary MechanismRecommended ForKey AdvantagePotential Issue
Polar-Embedded C18 Reversed-PhaseModerately polar nitriles100% aqueous compatible; resists phase collapse.May have different selectivity than standard C18.
Polar-Endcapped C18 Reversed-PhaseGeneral purpose, including polar nitrilesReduced silanol interactions, improving peak shape.May still show low retention for very polar analytes.
HILIC (Silica, Amide) Normal Phase / PartitioningVery polar nitrilesExcellent retention for compounds that don't retain in RP.Sensitive to water content; requires careful equilibration.
Cyano (CN) Phase Normal or Reversed-PhaseNitriles and other polar compoundsUnique selectivity due to dipole-dipole interactions.Can have lower stability and loading capacity.

Table 2: Common Mobile Phase Additives for Improving Peak Shape

AdditiveTypical ConcentrationpKaPurpose & Comments
Formic Acid (FA) 0.05 - 0.2%3.75Good general-purpose acid for suppressing silanol activity. MS-compatible.
Trifluoroacetic Acid (TFA) 0.02 - 0.1%0.5Strong acid and ion-pairing agent. Excellent for peak shape but can cause ion suppression in MS and is difficult to remove post-purification.
Ammonium Formate 5 - 20 mM(Formic Acid 3.75, Ammonia 9.25)Volatile buffer system, ideal for LC-MS applications. Buffers around pH 3-5.
Ammonium Acetate 5 - 20 mM(Acetic Acid 4.76, Ammonia 9.25)Volatile buffer system, ideal for LC-MS applications. Buffers around pH 4-6.

References

  • The Role of the Stationary Phase in HPLC , Waters Corporation, [Link]

  • A Guide to HPLC and LC-MS Buffers , Phenomenex, [Link]

  • Mobile-Phase Solvents for Reversed-Phase HPLC , Agilent Technologies, [Link]

  • A Practical Guide to HILIC , Waters Corporation, [Link]

  • Introduction to Supercritical Fluid Chromatography , Agilent Technologies, [Link]

Technical Support Center: Overcoming Low Reactivity of the Nitrile Group in Reduction Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrile Reductions. As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology repository to address the most persistent challenges in converting nitriles to primary amines. This resource is designed for researchers and drug development professionals who require high-yielding, chemoselective, and reproducible reduction protocols.

Mechanistic Insights: The "Why" Behind Nitrile Recalcitrance

Nitriles are notoriously difficult to reduce compared to other carbonyl or unsaturated derivatives. This resistance stems from their high redox potential and low C–CN bond dissociation energy[1]. When subjected to harsh reductive conditions, nitriles often undergo undesired reductive decyanation—fragmenting into alkyl radicals and cyanide anions[1].

Furthermore, the reduction pathway proceeds via a highly reactive imine intermediate. If the reaction environment is not carefully controlled, the newly formed primary amine will act as a nucleophile, attacking the transient imine. This initiates a cascade of transamination and condensation reactions that ultimately yield a complex mixture of secondary and tertiary amines[1].

Mechanism Nitrile Nitrile (R-CN) Low Reactivity Imine Imine Intermediate (Highly Reactive) Nitrile->Imine Hydride Transfer (Rate-Limiting Step) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine Fast Reduction SecondaryAmine Secondary Amine (Undesired Byproduct) Imine->SecondaryAmine Condensation & Reduction PrimaryAmine->Imine Nucleophilic Attack

Nitrile reduction pathway highlighting the formation of undesired secondary amines.

Troubleshooting Guides & FAQs

Q1: I am experiencing poor conversion when using standard borohydrides like NaBH₄ or NH₃BH₃. How can I activate the nitrile group without resorting to pyrophoric reagents like LiAlH₄? A1: Standard borohydrides are generally too mild to reduce unactivated nitriles. To overcome this limitation safely, you must increase the electrophilicity of the nitrile carbon via Lewis acid activation. For example, adding one molar equivalent of Titanium Tetrachloride (TiCl₄) to 2 forms a strong Lewis acid-base complex with the nitrile nitrogen. This dramatically lowers the activation energy for hydride transfer, allowing the reduction to proceed smoothly at room temperature[2].

Q2: My reductions are yielding a mixture of primary, secondary, and tertiary amines. How do I arrest the reaction at the primary amine stage? A2: The formation of higher-order amines is a direct result of the primary amine condensing with the transient imine intermediate. To prevent this, you must "trap" the nitrogen atom during the reduction process. A highly effective method is double hydrosilylation . By using a dihydrosilane like diethylsilane (Et₂SiH₂) with an 3, the nitrile is converted into a labile N-disilylamine[3]. This bulky intermediate sterically and electronically prevents further condensation. A simple acidic workup then cleaves the Si–N bonds, yielding the pure primary amine[3].

Q3: How can I achieve chemoselective reduction of a nitrile in the presence of reducible functional groups like esters or nitro groups? A3: Transition-metal-free borane catalysis is the optimal choice for high chemoselectivity. Utilizing a borane catalyst (e.g., H₃B·SMe₂) operating via a 4 allows for the reduction of nitriles while perfectly tolerating esters, nitro groups, and sulfones[4]. Alternatively, if a heterogeneous system is preferred, the 5 in ethanol provides a mild environment that avoids the over-reduction of sensitive aromatic rings[5].

Quantitative Data: Catalyst & Reagent Comparison

The following table summarizes the performance metrics of modern nitrile reduction systems to help you select the appropriate methodology for your substrate.

Reducing Agent / CatalystAdditive / ActivatorReaction ConditionsSelectivity for Primary AmineTypical YieldKey Advantage
Ammonia-Borane (NH₃BH₃) TiCl₄ (1 equiv)Diethyl ether, RTHigh75–95%Safe, non-pyrophoric, room temperature[2]
Diethylsilane (Et₂SiH₂) / Au/TiO₂ NoneToluene, 70 °C, 0.5–2 hVery High (via disilylamine)>75%Excellent chemoselectivity, reusable catalyst[3]
KBH₄ / Raney Ni NoneEthanol, RT to 50 °CHighUp to 93%Mild, inexpensive, no inert atmosphere needed[5]
Pinacolborane (HBpin) H₃B·SMe₂ (5-10 mol%)Toluene, 100 °CHigh48–95%Metal-free, tolerates esters and nitro groups[4]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, every protocol below is designed as a self-validating system. Causality for critical steps and visual/analytical validation checkpoints are embedded directly into the workflows.

Protocol A: Room Temperature Reduction using Ammonia-Borane and TiCl₄[2]
  • Preparation: Dissolve the nitrile (1.0 mmol) in anhydrous diethyl ether (10 mL) under an inert argon atmosphere. Causality: Ether acts as a coordinating solvent that stabilizes the incoming Lewis acid complex.

  • Activation: Slowly add TiCl₄ (1.0 mmol) dropwise at 0 °C. Causality: The complexation reaction is highly exothermic; slow addition at reduced temperatures prevents the thermal degradation of the nitrile.

  • Reduction: Add ammonia-borane (NH₃BH₃, 4.0 mmol) in distinct portions. Stir the mixture at room temperature for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (hexane/EtOAc). The complete disappearance of the starting material spot confirms that the rate-limiting hydride transfer is complete.

  • Workup: Quench the reaction carefully with 10% aqueous NaOH to precipitate the titanium salts. Extract the aqueous layer with dichloromethane, dry over Na₂SO₄, and evaporate the solvent to isolate the primary amine.

Protocol B: Au/TiO₂ Catalyzed Double Hydrosilylation[3]

Workflow Step1 1. Reagent Mixing Nitrile + Et2SiH2 + Au/TiO2 Step2 2. Catalytic Heating 70°C for 0.5-2 hrs Step1->Step2 In-situ monitoring (GC/TLC) Step3 3. Catalyst Recovery Filter through Celite Step2->Step3 Complete conversion Step4 4. Intermediate Isolation Evaporate to N-disilylamine Step3->Step4 Solvent removal Step5 5. Acidic Deprotection Add 1M HCl in Et2O Step4->Step5 Cleavage of Si-N bonds Step6 6. Product Precipitation Primary Amine HCl Salt Step5->Step6 Self-validating precipitation

Step-by-step workflow for Au/TiO2-catalyzed double hydrosilylation of nitriles.

  • Reagent Mixing: In a pressure tube, combine the nitrile (0.2 mmol), diethylsilane (Et₂SiH₂, 0.6 mmol), and Au/TiO₂ catalyst (5 mol%) in toluene (2 mL). Causality: Et₂SiH₂ is specifically required; monohydrosilanes fail to initiate the double hydrosilylation pathway necessary to trap the amine.

  • Catalytic Heating: Seal the tube and heat the mixture to 70 °C for 0.5 to 2 hours.

  • Catalyst Recovery: Filter the hot slurry immediately through a short pad of Celite, washing with dichloromethane. Causality: Immediate filtration removes the heterogeneous catalyst, preventing metal leaching into the product and allowing the catalyst to be reused for up to 5 cycles.

  • Intermediate Isolation: Evaporate the solvents under reduced pressure to leave the crude N-disilylamine intermediate.

  • Self-Validating Deprotection: Treat the residue with 1M HCl in diethyl ether. Validation Checkpoint: A white precipitate (the primary amine hydrochloride salt) will form immediately upon acid addition. If no precipitate forms, the double silylation was incomplete. Filter the mixture to isolate the pure product.

Protocol C: Raney Ni / KBH₄ Reduction[5]
  • System Setup: Place KBH₄ (40 mmol), moist Raney Ni (approx. 10 mmol), and dry ethanol (25 mL) in a 50 mL round-bottom flask.

  • Substrate Addition: Add the nitrile (10 mmol) while stirring vigorously at room temperature (or 50 °C for aromatic nitriles). Causality: Ethanol acts as a critical proton donor, facilitating the rapid reduction of the imine intermediate generated by the Raney Ni/KBH₄ system.

  • Self-Validation (In-Process): Hydrogen gas evolution will be observed immediately. The cessation of vigorous bubbling (typically after 45 minutes) serves as a reliable visual indicator of reaction completion.

  • Workup: Filter the reaction mixture to remove the Raney Ni catalyst. Evaporate the organic layer, dissolve the residue in ethyl acetate, wash with deionized water, and concentrate under vacuum to yield the primary amine.

References

  • Catalytic Reduction of Nitriles.Thieme Connect.
  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane.NIH PMC.
  • Au nanoparticle-catalyzed double hydrosilylation of nitriles by diethylsilane.Organic & Biomolecular Chemistry (RSC).
  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration.NIH PMC.
  • Raney Ni/KBH₄: An Efficient and Mild System for the Reduction of Nitriles to Amines.Semantic Scholar.

Sources

Technical Support Center: Managing Diastereomers in the Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The incorporation of strained saturated rings into drug candidates is a cornerstone of modern medicinal chemistry. Substituted cyclobutanes are highly valued for their ability to enhance molecular rigidity, improve metabolic stability, and serve as bioisosteres for aromatic rings (1)[1]. However, managing their relative stereochemistry (diastereomers) is notoriously difficult due to extreme ring strain (ca. 26.3 kcal/mol) (2)[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and analytical frameworks to help you control, resolve, and verify cyclobutane diastereomers in your workflows.

Visual Workflow: Diastereomer Resolution

G Start Crude Cyclobutane Mixture NMR 1H-NMR Analysis (Identify cis/trans via J-coupling) Start->NMR SFC Chiral SFC / HPLC Separation NMR->SFC Cis Cis-Isomer (Kinetic Product) SFC->Cis Trans Trans-Isomer (Thermodynamic Product) SFC->Trans

Workflow for resolving and separating cyclobutane diastereomers.

Troubleshooting & FAQs (Knowledge Base)

Q: Why am I getting a 1:1 mixture of cis and trans isomers in my photochemical [2+2] cycloaddition? A: Photochemical [2+2] cycloadditions often proceed via a triplet sensitization pathway, which generates a 1,4-diradical intermediate (3)[3]. Because the triplet state is long-lived, the C-C single bonds in the intermediate have ample time to rotate before intersystem crossing (ISC) and final ring closure. This stereo-scrambling overrides the initial geometry of your alkene, leading to poor diastereomeric ratios (dr).

Q: My isolated 1,2-disubstituted cis-cyclobutane is isomerizing into the trans-isomer during purification. What is causing this? A: This is a classic case of base-catalyzed epimerization. If your cyclobutane possesses an electron-withdrawing group (e.g., ester, ketone, sulfone), the α -proton is highly acidic. The cis-isomer suffers from severe steric clashes due to the constrained four-membered ring. Exposure to mild bases (like triethylamine or even basic alumina during chromatography) deprotonates the α -position, forming a planar enolate. Reprotonation occurs exclusively from the less hindered face, driving the molecule into the thermodynamic sink: the trans-isomer (1)[1].

Q: How can I definitively differentiate cis and trans isomers using NMR? A: You must look at the conformational dynamics. In 1,2-disubstituted cyclobutanes, the trans-isomer is conformationally rigid, locking the substituents in a pseudo-diequatorial position to minimize strain. Conversely, the cis-isomer cannot place both groups equatorially; it rapidly fluctuates between two equivalent conformations (pseudo-axial and pseudo-equatorial) (4)[4]. This dynamic flipping averages the J -coupling constants, resulting in distinct multiplet patterns compared to the rigid trans-isomer.

Mechanistic Pathway: Stereocontrol in [2+2] Cycloadditions

G A Alkene + Enone Precursors B Triplet Sensitization (hv) A->B C 1,4-Diradical Intermediate B->C D Bond Rotation (Stereo-scrambling) C->D Long-lived triplet E Intersystem Crossing (ISC) C->E Fast ISC D->E F Cis-Cyclobutane E->F Steric Control G Trans-Cyclobutane E->G Thermodynamic Control

Mechanistic pathway of stereocontrol in[2+2] photocycloadditions.

Self-Validating Experimental Protocols

Protocol A: Diastereoselective Synthesis via Photochemical [2+2] Cycloaddition

Objective: Synthesize substituted cyclobutanes while monitoring for thermodynamic epimerization.

  • Preparation: Dissolve the alkene and enone precursors in a degassed solvent (e.g., acetonitrile). Causality: Dissolved oxygen acts as a triplet quencher, which will prematurely terminate the 1,4-diradical intermediate and halt the reaction.

  • Irradiation: Irradiate the mixture using a UV or visible-light LED setup (depending on the sensitizer used) for 12-24 hours.

  • Validation Checkpoint 1 (In-Process): Withdraw a 0.1 mL aliquot, remove the solvent under a stream of nitrogen, and acquire a crude 1 H-NMR. Calculate the cis:trans dr by integrating the distinct methine protons. Self-Validation: If the dr here is 1:1, the reaction lacks facial selectivity. If the dr is >9:1 but drops in the final product, your purification method is causing epimerization.

  • Workup: Quench the reaction. Critical: If your product contains an enolizable α -proton, strictly avoid basic aqueous washes (e.g., NaHCO 3​ ). Wash with brine and dry over neutral Na 2​ SO 4​ .

  • Purification: Purify via silica gel chromatography using deactivated silica (pre-treated with 1% AcOH in hexanes) to prevent surface-catalyzed isomerization.

Protocol B: NMR Homodecoupling for Diastereomer Assignment

Objective: Resolve complex overlapping multiplets to extract accurate J -coupling constants for stereochemical assignment.

  • Sample Preparation: Dissolve 15-20 mg of the purified cyclobutane in CDCl 3​ or C 6​ D 6​ . Causality: C 6​ D 6​ can induce aromatic solvent-induced shifts (ASIS), pulling overlapping methine and methylene signals apart.

  • Standard Acquisition: Acquire a standard 600 MHz 1 H-NMR spectrum. Identify the methine (CH) and methylene (CH 2​ ) regions.

  • Homodecoupling: Apply a decoupling pulse at the exact resonance frequency of the geminal methylene protons.

  • Validation Checkpoint 2 (Data Analysis): Observe the methine signals. Self-Validation: If the signal collapses into a clean doublet or triplet, the vicinal J -values can now be accurately measured. A rigid trans-isomer will display distinct pseudo-axial/pseudo-axial couplings, whereas the cis-isomer will show averaged couplings due to rapid ring flipping (4)[4].

Quantitative Data & Analytical Benchmarks

Table 1: Common Synthetic Strategies and Expected Diastereoselectivity

Synthetic MethodTypical dr (cis:trans)Mechanism of StereocontrolReference
Photochemical [2+2]1:1 to 1:4Thermodynamic sink via 1,4-diradical[3]
Rh-Catalyzed C–C Cleavage>19:1 (trans)Concerted reductive elimination[2]
Sulfa-Michael Addition>95:5 (trans)Base-catalyzed thermodynamic equilibration[1]
Allenoate-Alkene [2+2]VariableLewis acid promoted concerted addition[5]

Table 2: NMR Characteristics of 1,2-Disubstituted Cyclobutanes

IsomerConformation DynamicsTypical Vicinal Coupling ( 3J )Chemical Shift Trend
Trans Rigid (Pseudo-diequatorial)Distinct (e.g., Jtrans​ ~ 4–10 Hz)Methine protons are often more shielded (upfield)
Cis Fluctuating (Axial/Equatorial)Averaged (e.g., Jcis​ ~ 6–12 Hz)Methine protons are often less shielded (downfield)

(Note: Exact J -values depend heavily on the electronegativity of the substituents and the resulting Barfield–Smith dihedral angle deviations[4].)

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate. This guide is designed for researchers, chemists, and process development professionals. Here, we delve into the practical challenges and critical parameters of scaling this synthesis, moving from bench-scale discovery to robust, larger-scale production. We will explore a validated synthetic strategy, troubleshoot common issues, and provide detailed protocols to ensure the integrity and efficiency of your process.

Strategic Overview: A Recommended Synthetic Pathway

The construction of the target molecule, Methyl 3-(1-cyanocyclobutyl)butanoate, involves the formation of a key carbon-carbon bond between the C3 of the butanoate chain and the quaternary carbon of the cyanocyclobutyl moiety. A highly effective and scalable method for this transformation is a copper-catalyzed Michael (1,4-conjugate) addition . This approach offers excellent regioselectivity and is generally tolerant of the nitrile and ester functional groups.

The proposed workflow involves the reaction of a cyanocyclobutyl-derived organocuprate with methyl crotonate, an α,β-unsaturated ester.

G cluster_0 Part 1: Nucleophile Preparation cluster_1 Part 2: Conjugate Addition cluster_2 Part 3: Workup & Purification 1-bromo-1-cyanocyclobutane 1-bromo-1-cyanocyclobutane Organolithium Reagent Organolithium Reagent 1-bromo-1-cyanocyclobutane->Organolithium Reagent  + Lithium metal (or t-BuLi) Lithium metal Lithium metal Lithium Gilman Cuprate Lithium Gilman Cuprate Organolithium Reagent->Lithium Gilman Cuprate  + Copper(I) Iodide (0.5 eq)  THF, -78 °C Copper(I) Iodide Copper(I) Iodide Crude Product Mixture Crude Product Mixture Lithium Gilman Cuprate->Crude Product Mixture  + Methyl Crotonate  -78 °C to RT Methyl Crotonate Methyl Crotonate Quench Aqueous NH4Cl Quench Crude Product Mixture->Quench Extraction Solvent Extraction (e.g., EtOAc) Quench->Extraction Purification Silica Gel Chromatography or High-Vacuum Distillation Extraction->Purification Final Product Methyl 3-(1-cyanocyclobutyl)butanoate Purification->Final Product

Caption: Proposed workflow for the synthesis of Methyl 3-(1-cyanocyclobutyl)butanoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process, categorized by problem type.

Problem IDIssue DescriptionPotential Causes & Scientific RationaleRecommended Solutions
YLD-001 Low or No Product Yield 1. Inactive Nucleophile: Gilman cuprates are highly sensitive to oxygen and moisture. The underlying organolithium reagent is also pyrophoric and reactive. Contamination leads to rapid decomposition. 2. Incorrect Stoichiometry: An insufficient amount of the cuprate will result in incomplete conversion of the starting material (methyl crotonate). 3. Low Reaction Temperature: While initial formation and addition must be cold, if the reaction is not allowed to warm sufficiently, the rate of reaction may be too slow, leading to low conversion.[1]1. Rigorous Inert Atmosphere: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., distilled from sodium/benzophenone). Maintain a positive pressure of dry nitrogen or argon throughout the setup. 2. Titrate Reagents: Titrate the organolithium precursor (e.g., using a standard like N-benzylbenzamide) before use to determine its exact molarity for accurate stoichiometry. 3. Controlled Warming: After the initial low-temperature addition, allow the reaction to warm slowly to room temperature and stir for several hours or overnight to ensure completion. Monitor via TLC or GC-MS.
PUR-001 Presence of 1,2-Addition Byproduct 1. Unreacted Organolithium: If the organolithium reagent is not fully converted to the Gilman cuprate, this "harder" nucleophile can attack the electrophilic carbonyl carbon (1,2-addition) instead of the β-carbon. 2. Incorrect Copper Source/Stoichiometry: Using less than 0.5 equivalents of Cu(I) salt per equivalent of organolithium will leave uncomplexed organolithium, promoting side reactions.1. Ensure Full Cuprate Formation: Add the organolithium solution slowly to the slurry of copper(I) iodide at low temperature (-78 °C) and allow it to stir for 30-60 minutes to ensure complete formation of the Gilman reagent before adding the methyl crotonate. 2. Verify Copper Salt Quality: Use high-purity copper(I) iodide or cyanide. Ensure it is dry and free of oxidizing Cu(II) impurities.
PUR-002 Side Products from Nitrile Hydrolysis 1. Acidic Workup: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions during the workup.[2] 2. Prolonged Exposure to Water: Even neutral water can cause slow hydrolysis if the product is left in a biphasic mixture for an extended period, especially at elevated temperatures.1. Buffered Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source to neutralize the enolate intermediate while remaining weakly acidic (pH ~4.5-6.0), minimizing nitrile hydrolysis. 2. Efficient Workup: Proceed with extraction promptly after quenching. Avoid letting the reaction mixture stand for extended periods before separation and drying of the organic layer.
SCL-001 Poor Heat Dissipation on Scale-Up 1. Exothermic Reactions: The formation of the organolithium reagent and its subsequent reaction with the copper salt can be exothermic. The final quench is also highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] 2. Runaway Reaction Risk: Inadequate cooling can lead to a runaway reaction, solvent boiling, and significant byproduct formation.1. Controlled Addition Rates: Use an addition funnel or a syringe pump for the slow, dropwise addition of reagents, particularly during the formation of the organolithium and the final quench. 2. Enhanced Cooling: For larger batches, move from a simple ice bath to a more robust cooling system (e.g., an acetone/dry ice bath or a cryocooler) to maintain the target temperature.[1][4] 3. Monitor Internal Temperature: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction, not just the bath temperature.

Frequently Asked Questions (FAQs)

Q1: My starting 1-bromo-1-cyanocyclobutane is unstable. How can I improve its handling for large-scale use? A1: The α-halo nitrile moiety can be unstable. It is often best to generate this material and use it immediately in the subsequent step. If storage is necessary, keep it in a freezer under an inert atmosphere, protected from light and moisture. For scale-up, consider developing a process where it is generated and consumed in a "one-pot" or telescoped sequence to avoid isolation.

Q2: Can I use a Grignard reagent instead of an organolithium reagent to form the organocuprate? A2: Yes, Grignard reagents can be used to form organocuprates. The reactivity may differ slightly, and the choice often depends on the ease of preparation and cost of the starting materials (magnesium turnings vs. lithium metal). The general principles of using anhydrous conditions and low temperatures remain the same.

Q3: The final purification by chromatography is not economical for our scale. Are there alternatives? A3: For large-scale purification, high-vacuum fractional distillation is often the preferred method for liquid products like esters, provided the product is thermally stable and has a sufficiently different boiling point from major impurities. Crystallization is another alternative if the product is a solid or can be derivatized into a crystalline solid, though this is less common for this specific molecule.

Q4: Is this process adaptable to continuous flow chemistry? A4: Absolutely. In fact, scaling up reactions involving hazardous or unstable intermediates like organolithiums and cyanides is an excellent application for continuous flow chemistry.[1][4] A flow setup allows for better control over reaction temperature due to the high surface-area-to-volume ratio of the reactor tubing, and it minimizes the quantity of hazardous material present at any given moment, significantly improving safety.[4]

Detailed Experimental Protocol (Illustrative Lab-Scale)

Objective: To synthesize Methyl 3-(1-cyanocyclobutyl)butanoate on a 10 mmol scale.

Materials:

  • 1-bromo-1-cyanocyclobutane (1.74 g, 10 mmol, 1.0 eq)

  • tert-Butyllithium (1.7 M in pentane, 12.4 mL, 21 mmol, 2.1 eq)

  • Copper(I) iodide (CuI) (0.95 g, 5 mmol, 0.5 eq)

  • Methyl crotonate (1.0 g, 10 mmol, 1.0 eq)

  • Anhydrous tetrahydrofuran (THF), 50 mL

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add CuI to a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Add 20 mL of anhydrous THF. Cool the resulting slurry to -78 °C in a dry ice/acetone bath.

  • Organolithium Formation (Performed Separately & Concurrently): In a separate flame-dried flask under nitrogen, dissolve 1-bromo-1-cyanocyclobutane in 20 mL of anhydrous THF and cool to -78 °C. Add the tert-butyllithium solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Cuprate Formation: Slowly transfer the freshly prepared organolithium solution from step 2 into the CuI slurry (from step 1) via a cannula, keeping the temperature below -70 °C. A color change should be observed. Stir the resulting Gilman reagent mixture for 45 minutes at -78 °C.

  • Conjugate Addition: Add a solution of methyl crotonate in 10 mL of anhydrous THF to the cuprate solution dropwise over 10 minutes.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

G cluster_mech Simplified 1,4-Addition Mechanism Cuprate [R₂CuLi] (Gilman Reagent, Soft Nucleophile) TransitionState Intermediate Complex Cuprate->TransitionState Enone Methyl Crotonate (Michael Acceptor) Enone->TransitionState Enolate Lithium Enolate Intermediate TransitionState->Enolate 1,4-Addition Product Final Product Enolate->Product Protonation Protonation Protonation (from NH₄Cl quench)

Sources

Technical Support Center: Kinetic Resolution of Chiral Cyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the most critical bottlenecks in the asymmetric synthesis and kinetic resolution (KR) of cyclobutane derivatives. Because of their high ring strain and unique conformational rigidity, cyclobutanes require highly tailored catalytic systems to achieve optimal enantiomeric excess ( ee ) and selectivity factors ( s -factors).

Section 1: Core Principles & FAQs

Q: What are the critical metrics I need to track during the kinetic resolution of cyclobutane intermediates? A: To build a self-validating experimental system, you must continuously monitor three variables via chiral HPLC or GC: Conversion ( c ), enantiomeric excess of the recovered substrate ( ees​ ), and enantiomeric excess of the product ( eep​ ). The efficiency of the resolution is defined by the Selectivity Factor ( s or E ), calculated as:

s=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)]

A robust kinetic resolution should exhibit an s -factor > 50, ensuring that the reaction stops naturally near 50% conversion with high optical purity for both components.

Q: When should I choose enzymatic resolution over transition-metal catalysis for cyclobutanones? A: The choice depends on the site of functionalization. Enzymatic methods (e.g., using Porcine Pancreatic Lipase, PPL) are ideal for resolving cyclobutanes via exocyclic appendages, such as hydroxymethyl groups, where the enzyme can easily access the reactive center without steric hindrance from the strained ring ()[1]. Conversely, transition-metal catalysis (e.g., Rhodium) is required when you intend to perform direct C–C bond activation and desymmetrization of the cyclobutanone ring itself ()[2].

Section 2: Troubleshooting Guide - Enzymatic Kinetic Resolution

Issue: Low Selectivity Factor ( E<10 ) during lipase-catalyzed acylation of cyclobutane-diols.

Root Cause Analysis (Causality): Poor enantiomeric discrimination in enzymatic acylation usually stems from a mismatch in acyl donor reactivity and solvent polarity. If the acyl donor (e.g., acetic anhydride) is too reactive, a background uncatalyzed acylation occurs, which is inherently non-selective and erodes the overall E -value. Furthermore, highly polar solvents can strip the essential hydration shell from enzymes like PPL or CAL-B, denaturing their active sites and destroying stereoselectivity ()[1].

Self-Validating Protocol:

  • Solvent Preparation: Suspend 50 mg of the racemic cyclobutane substrate in 5 mL of a strictly non-polar solvent (e.g., MTBE or hexane) to preserve the enzyme's hydration shell.

  • Acyl Donor Selection: Add 3.0 equivalents of vinyl acetate. Mechanistic note: Vinyl acetate ensures the transesterification is irreversible, as the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, driving the equilibrium forward without altering the micro-pH.

  • Biocatalyst Addition: Add 20 mg of supported CAL-B or PPL.

  • In-Process Control: Stir at 25 °C and monitor the reaction via chiral GC. Stop the reaction exactly when conversion reaches 49-50% to maximize ees​ .

  • Separation: Filter the enzyme and separate the highly enantioenriched (S)-acetate product from the unreacted (R)-alcohol via silica gel chromatography.

EKR_Workflow Racemic Racemic Cyclobutane Substrate Enzyme Lipase (e.g., PPL/CAL-B) + Vinyl Acetate Racemic->Enzyme Fast Fast Reaction (k_fast) Enzyme->Fast Enantiomer A Slow Slow Reaction (k_slow) Enzyme->Slow Enantiomer B Product Enantioenriched (S)-Acetate Product Fast->Product Recovered Unreacted (R)-Alcohol Substrate Slow->Recovered

Enzymatic Kinetic Resolution (EKR) Workflow for Cyclobutane Derivatives.

Section 3: Troubleshooting Guide - Transition-Metal Catalyzed KR

Issue: Catalyst Deactivation and Poor Enantiomeric Excess in Rh-Catalyzed "Cut-and-Sew" Reactions.

Root Cause Analysis (Causality): In the Rh-catalyzed kinetic resolution of cyclobutanones, the oxidative addition of Rh(I) into the strained C–C bond is both the rate- and enantioselectivity-determining step ()[2]. If the chiral ligand lacks sufficient steric bulk or dispersive interactions, the transition state energy difference ( ΔΔG‡ ) between the two enantiomers shrinks, lowering the s -factor. Historically, these reactions required high temperatures (>120 °C), which accelerated catalyst decomposition and further degraded enantiomeric discrimination.

Self-Validating Protocol:

  • Ligand Optimization: Replace standard phosphine ligands with DTBM-segphos. The bulky 3,5-di-tert-butyl-4-methoxyphenyl groups provide crucial stabilizing dispersion interactions during the transition state ()[2].

  • Catalyst Activation: In an argon-filled glovebox, pre-stir a cationic Rh(I) source (e.g., [Rh(cod)2​]BF4​ , 5 mol%) with (R)-DTBM-segphos (5.5 mol%) in anhydrous DCE for 15 minutes to generate the active chiral complex.

  • Room Temperature Execution: Add the racemic cyclobutanone (0.2 mmol) and stir at room temperature (25 °C) . The enhanced reactivity of the DTBM-segphos complex allows for room-temperature C–C activation, preserving catalyst life and boosting the s -factor up to 785 ()[2].

  • Validation: Analyze the crude mixture via NMR. The presence of the trans-5,6-fused bicycle confirms successful migratory insertion ("sew" step) following the initial ring cleavage.

Rh_Catalysis Precatalyst Rh(I) Precatalyst + DTBM-segphos ActiveCat Active Chiral Rh(I) Complex Precatalyst->ActiveCat OxAdd Stereoselective C-C Oxidative Addition ActiveCat->OxAdd Racemic Substrate MigInsert Migratory Insertion (Cut-and-Sew) OxAdd->MigInsert k_fast (Matched) RedElim Reductive Elimination MigInsert->RedElim RedElim->ActiveCat Catalyst Regeneration Product Enantioenriched Fused Cyclobutanone RedElim->Product

Catalytic Cycle for Rh-Catalyzed Kinetic Resolution of Cyclobutanones.

Section 4: Troubleshooting Guide - Parallel Kinetic Resolution (PKR)

Issue: Cross-contamination of divergent products in Rh-catalyzed PKR of 4-alkynals.

Root Cause Analysis (Causality): Unlike standard KR which yields one product and one recovered substrate, Parallel Kinetic Resolution (PKR) directs each enantiomer down a completely different reaction pathway to form two distinct products ()[3]. When resolving 4-alkynals, poor regioselectivity during the cyclization step leads to cross-contamination (e.g., the (R)-enantiomer forming both cyclobutanones and cyclopentenones). This crossover is dictated by the bite angle and electronic tuning of the chiral ligand.

Self-Validating Protocol:

  • System Setup: Combine [Rh(dppe)]2​(BF4​)2​ (5 mol%) and (R)-Tol-BINAP (10 mol%) in strictly anhydrous acetone.

  • Substrate Addition: Introduce the racemic 4-alkynal.

  • Divergent Cyclization: Heat the mixture. The (R)-Tol-BINAP ligand perfectly discriminates the transition states: the (R)-substrate undergoes a specific cyclization to yield highly enantioenriched cyclobutanone, while the (S)-substrate diverges entirely to form cyclopentenone ()[3].

  • Validation: Because the products have entirely different molecular scaffolds, separate them easily via standard silica gel chromatography rather than relying on complex chiral separations.

PKR_Workflow Racemic Racemic 4-Alkynal Mixture Catalyst Rh(I) / (R)-Tol-BINAP Racemic->Catalyst PathA Pathway A (R)-Substrate Catalyst->PathA PathB Pathway B (S)-Substrate Catalyst->PathB ProdA Cyclobutanone (High ee) PathA->ProdA Divergent Cyclization ProdB Cyclopentenone (High ee) PathB->ProdB Divergent Cyclization

Parallel Kinetic Resolution (PKR) of 4-Alkynals into Divergent Cyclic Scaffolds.

Section 5: Quantitative Data Presentation

To assist in experimental design, the following table summarizes the performance metrics of the validated kinetic resolution strategies discussed above:

Resolution MethodCatalyst / EnzymeTarget SubstrateTypical s -FactorOperating Temp.Reference
Enzymatic Acylation PPL / CAL-BHydroxymethyl-cyclobutanones> 5025 °C
Rh-Catalyzed C–C Activation Rh(I) + DTBM-segphosC2-substituted cyclobutanonesUp to 78525 °C
Parallel Kinetic Resolution Rh(I) + Tol-BINAPRacemic 4-alkynalsN/A (PKR)100 °C

Section 6: References

  • Deng, L., Fu, Y., Lee, S. Y., Wang, C., Liu, P., & Dong, G. (2019). Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature. Journal of the American Chemical Society, 141(41), 16260-16265. URL:[Link]

  • Tanaka, K., & Fu, G. C. (2003). Parallel Kinetic Resolution of 4-Alkynals Catalyzed by Rh(I)/Tol-BINAP: Synthesis of Enantioenriched Cyclobutanones and Cyclopentenones. Journal of the American Chemical Society, 125(27), 8078-8079. URL:[Link]

  • Salezadeh-Asl, R., & Lee-Ruff, E. (2005). Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis. Tetrahedron: Asymmetry, 16(24), 3986-3991. URL:[Link]

Sources

Photoinduced, copper-catalyzed cyanation of unactivated alkyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, SOPs, and FAQs for Unactivated Alkyl Chlorides

Welcome to the Technical Support Center. As application scientists, we understand that transitioning a methodology from literature to the benchtop requires more than just a list of reagents—it requires a deep understanding of the underlying physical chemistry and mechanistic causality.

This guide is dedicated to the, a breakthrough methodology developed by the Fu and Peters laboratories[1]. By leveraging inexpensive copper(I) iodide (CuI) and ultraviolet (UVC) light, this protocol allows for the generation of alkyl nitriles at room temperature without complex ligand coadditives[1].

Mechanistic Overview

To successfully troubleshoot this reaction, you must first understand the catalytic cycle. The reaction operates via a Single-Electron Transfer (SET) pathway. The active catalyst, an in situ generated [Cu(CN)₂]⁻ complex, is excited by UVC irradiation[2]. This excited state donates an electron to the unactivated alkyl chloride, cleaving the strong C–Cl bond to form an alkyl radical, which subsequently recombines to yield the nitrile product[1].

Mechanism Precat CuI + TBACN (Precatalyst Mixture) ActiveCat [Cu(I)(CN)₂]⁻ (Active Catalyst) Precat->ActiveCat Ligand Exchange ExcitedCat [Cu(I)(CN)₂]⁻* (Excited State) ActiveCat->ExcitedCat 15-W UVC Irradiation SET Single Electron Transfer (SET) with R-Cl ExcitedCat->SET Photon Absorption RadicalInt R• + Cl⁻ + Cu(II)(CN)₂ (Radical Intermediate) SET->RadicalInt Cleavage of C-Cl Bond RadicalInt->ActiveCat Catalyst Regeneration Product R-CN (Nitrile Product) RadicalInt->Product Radical-Metal Recombination

Catalytic cycle via single electron transfer from excited copper complex.

Standard Operating Procedure (SOP)

Every protocol must function as a self-validating system. Follow these steps meticulously to ensure reproducibility and analytical verification.

Step 1: Glovebox Preparation (Air-Free Environment) In a well-maintained nitrogen- or argon-filled glovebox, add CuI (10 mol%) and Tetrabutylammonium cyanide (TBACN, 1.5 equiv) to an oven-dried quartz reaction tube[3]. Causality: Quartz is strictly required because standard borosilicate glass absorbs the UVC wavelengths necessary to excite the copper complex.

Step 2: Solvent & Substrate Addition Add anhydrous acetonitrile (CH₃CN) to reach a 0.1 M concentration. Introduce the unactivated secondary alkyl chloride (1.0 equiv)[1].

Step 3: Internal Validation & Sealing Add a calibrated internal standard (e.g., dodecane). This creates a self-validating system, allowing you to verify the crude reaction yield via GC analysis before proceeding to the aqueous workup[1]. Seal the tube with a Teflon-lined crimp cap to maintain the inert atmosphere.

Step 4: UVC Irradiation Remove the sealed tube from the glovebox. Place it 2–5 cm away from a 15-W UVC compact fluorescent light bulb. Stir vigorously at room temperature (20–25 °C) for 24–60 hours[3]. Causality: Ensure adequate external cooling (e.g., a small fan) so the bulb's heat does not inadvertently drive background thermal reactions.

Step 5: Workup & Analysis Extract an aliquot for GC analysis against your internal standard. Once validated, quench the bulk reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate for flash column chromatography[3].

Workflow Glovebox 1. Glovebox Prep (Air-free) Reagents 2. Mix CuI, TBACN, & R-Cl Glovebox->Reagents Seal 3. Add Std & Seal (Quartz Tube) Reagents->Seal Irradiate 4. UVC Irradiation (Room Temp) Seal->Irradiate Workup 5. GC Check & Aqueous Workup Irradiate->Workup

Experimental workflow for photoinduced copper-catalyzed cyanation.

Quantitative Data & Optimization Matrix

Understanding how deviations impact the reaction is critical for troubleshooting. The table below summarizes the quantitative control data derived from the[3].

EntryDeviation from Standard SOPYield (%)Mechanistic Causality
1 None (Standard Conditions) 85% Optimal generation of the excited [Cu(CN)₂]⁻* state.
2 Omission of CuI0%Copper is strictly required to mediate the SET process.
3 Omission of UVC Light (Dark)0%Thermal energy at RT cannot overcome the C–Cl bond dissociation energy.
4 Thermal (92 °C, No Light, No Cu)82%High heat drives a standard Sₙ2 pathway, but this fails entirely for sterically hindered substrates.
5 Exposure to Air (O₂)<10%Oxygen rapidly quenches the excited copper catalyst and intercepts alkyl radicals.
6 Addition of Water (Moisture)83%The catalytic cycle is highly moisture-tolerant; water does not disrupt the SET pathway.

Troubleshooting Guide

Q: My reaction yield is exceptionally low (<10%), but I followed the stoichiometry exactly. What went wrong? A: The most likely culprit is oxygen contamination. While this cyanation method is highly tolerant to moisture (water), it is extremely sensitive to air[1]. Oxygen quenches the excited [Cu(CN)₂]⁻* state and reacts with the intermediate alkyl radicals. Ensure rigorous degassing of your solvents and assemble the reaction in a well-maintained nitrogen or argon glovebox[4].

Q: Can I substitute the 15-W UVC compact fluorescent bulb with standard blue LEDs (e.g., 450 nm) commonly used in photoredox catalysis? A: No. The active catalytic species, [Cu(CN)₂]⁻, requires higher-energy ultraviolet light to reach its excited state for the Single Electron Transfer (SET) to the unactivated alkyl chloride[2]. Standard blue LEDs do not provide sufficient photon energy to excite this specific copper-cyanide complex.

Q: I am observing unreacted starting material when attempting to cyanate a sterically hindered tertiary alkyl chloride. What should I adjust? A: First, verify your reaction vessel material. Standard thick-walled borosilicate glass absorbs a significant portion of UVC light. Ensure you are using quartz tubes or highly UV-transparent glass to maximize photon flux into the solution. Additionally, while tertiary alkyl chlorides are viable electrophiles under these conditions[4], they may require longer irradiation times (up to 60 hours) due to steric bulk hindering the radical recombination step.

Q: Why use CuI instead of other Copper(I) salts like CuCl or CuBr? A: CuI is not only inexpensive, but the iodide anion actively enhances the overall reaction efficiency[4]. Iodide facilitates the initial ligand exchange with TBACN to form the critical [Cu(CN)₂]⁻ complex and helps stabilize the active copper species in the acetonitrile solution.

Frequently Asked Questions (FAQs)

Q: What is the functional group tolerance of this method? A: The photoinduced copper-catalyzed cyanation exhibits excellent functional group tolerance. It is compatible with olefins, furans, carbamates, and various heterocycles without unwanted side reactions[4].

Q: Does this protocol work for primary or tertiary alkyl halides? A: Yes. While optimized for unactivated secondary alkyl chlorides, the method is highly versatile. Secondary alkyl bromides and tertiary alkyl chlorides also serve as excellent electrophiles under the exact same conditions[4].

Q: Is heating required if I scale up the reaction? A: No. One of the primary advantages of this photoinduced method is that it proceeds efficiently at room temperature, and can even be conducted at 0 °C[3]. If scaling up, focus on maintaining adequate light penetration (e.g., using a continuous flow reactor or narrow-pathlength vessel) rather than applying heat.

References

  • Title: Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature (Author Manuscript / Open Access) Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles Source: Organic Chemistry Portal URL: [Link]

Sources

Dehydration of beta-hydroxy nitriles as a potential side reaction

Technical Support Center: Troubleshooting β -Hydroxy Nitrile Dehydration

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering the unwanted dehydration of β -hydroxy nitriles into α,β -unsaturated nitriles during synthesis or workup. Because β -hydroxy nitriles are critical precursors for γ -amino alcohols and other vital pharmacophores [3], preserving their structural integrity is paramount to your synthetic pipeline.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my β -hydroxy nitrile converting into an α,β -unsaturated nitrile impurity? A1: This is a classic E1cB (Elimination Unimolecular conjugate Base) side reaction. The α -protons of a nitrile are relatively acidic, with a pKa of approximately 25 [2]. Under basic conditions, the α -proton is easily removed to form a nitrile enolate equivalent (carbanion). This intermediate then expels the β -hydroxyl group to form a thermodynamically stable, conjugated α,β -unsaturated nitrile [1]. The primary driving force is the extended conjugation between the newly formed alkene and the electron-withdrawing cyano group.

Q2: How do I prevent this base-catalyzed elimination during the reaction and workup? A2: Prevention relies entirely on strict thermal and pH control. While the deprotonation step is fast, the expulsion of the poor hydroxyl leaving group requires thermal energy to overcome the activation barrier. By maintaining reaction temperatures below 0 °C (ideally -78 °C during anion generation) and quenching with a mild, buffered acid (like saturated aqueous NH4​Cl ) before warming to room temperature, you trap the kinetic β -hydroxy product and neutralize the base, effectively shutting down the E1cB pathway.

Q3: Can acidic conditions also cause this dehydration? A3: Yes. While bases trigger the E1cB mechanism, strong acids protonate the β -hydroxyl group, turning it into an excellent leaving group ( H2​O ). This facilitates an E1 or E2 elimination, again driven by the thermodynamic stability of the conjugated product. Therefore, avoid quenching with strong mineral acids like HCl or H2​SO4​ ; stick to mild buffers (pH 5–7).

Q4: How can I analytically differentiate the desired product from the dehydrated impurity? A4: 1H NMR is the most definitive tool. The intact β -hydroxy nitrile will show a distinct multiplet for the carbinol proton (-CH-OH) typically around 3.5–4.5 ppm. The dehydrated α,β -unsaturated nitrile will lack this peak and instead display characteristic olefinic protons in the downfield region (5.5–7.5 ppm).

Section 2: Diagnostic & Mechanistic Workflows

Mechanistic_PathwaySMβ-Hydroxy Nitrile(Target Product)BaseBase / Heat(pH > 8, T > 0°C)SM->Base DeprotonationCarbanionNitrile Anion(Deprotonated α-Carbon)Base->CarbanionEliminationLoss of OH⁻(E1cB Mechanism)Carbanion->Elimination FastUnsaturatedα,β-Unsaturated Nitrile(Thermodynamic Sink)Elimination->Unsaturated

Caption: Mechanistic pathway of the E1cB dehydration of β-hydroxy nitriles.

Troubleshooting_WorkflowStartImpurity Detected:α,β-Unsaturated NitrileCheck1Reaction Temp > 0°C?Start->Check1Action1Maintain -78°C to 0°CCheck1->Action1 YesCheck2Basic/Strong Acid Quench?Check1->Check2 NoAction1->Check2Action2Quench with Sat. NH4Clat low temperatureCheck2->Action2 YesCheck3Heating during workup?Check2->Check3 NoAction2->Check3Action3Evaporate < 30°CCheck3->Action3 YesResolvedIntact β-Hydroxy NitrileCheck3->Resolved NoAction3->Resolved

Caption: Decision tree for troubleshooting and mitigating dehydration side reactions.

Section 3: Standardized Experimental Protocols

Protocol A: Optimized Synthesis and Isolation of β -Hydroxy Nitriles

This protocol utilizes a self-validating system to ensure the kinetic product is trapped before bulk processing.

Step 1: Enolate Generation

  • Action: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C under an inert atmosphere. Add n-BuLi (1.05 eq) dropwise.

  • Causality: LDA is a strong, non-nucleophilic base required to fully deprotonate the nitrile without acting as a nucleophile and attacking the cyano carbon.

Step 2: Nitrile Addition

  • Action: Add the starting nitrile (1.0 eq) dropwise at -78 °C. Stir for 30 minutes.

  • Causality: Cryogenic temperatures prevent the highly reactive nitrile anion from undergoing self-condensation.

Step 3: Electrophile Addition

  • Action: Add the aldehyde/ketone (1.1 eq) dropwise. Stir for 1 hour at -78 °C.

Step 4: Buffered Quench (Critical Step)

  • Action: Add saturated aqueous NH4​Cl (pH ~6) directly to the reaction flask while still at -78 °C. Only after the quench is complete should the flask be allowed to warm to room temperature.

  • Causality: Neutralizing the base at cryogenic temperatures ensures no hydroxide or alkoxide is present to catalyze the E1cB elimination as thermal energy increases during warming.

Step 5: Self-Validating Workup

  • Action: Extract the aqueous layer with EtOAc. Validation Checkpoint: Before concentrating the bulk organic layer, take a 0.1 mL aliquot, evaporate it rapidly under a stream of N2​ , and run a crude 1H NMR or IR. Confirm the presence of the carbinol proton or the broad -OH stretch (~3400 cm⁻¹) before exposing the bulk batch to rotary evaporation.

Step 6: Concentration

  • Action: Concentrate the organic layer in vacuo with a water bath temperature strictly 30 °C.

  • Causality: Thermal stress during solvent removal is a primary, often overlooked, culprit for late-stage dehydration.

Section 4: Quantitative Data & Analytical Signatures

Table 1: Thermodynamic and Kinetic Factors Influencing Dehydration
ConditionEffect on β -Hydroxy NitrileMechanistic ReasonMitigation Strategy
Strong Base (e.g., NaOH, LDA at RT)Rapid dehydrationDeprotonates α -carbon, triggering E1cB elimination.Keep T < 0 °C; use buffered quench ( NH4​Cl ).
Strong Acid (e.g., HCl, H2​SO4​ )Moderate dehydrationProtonates -OH, triggering E1/E2 elimination.Quench with mild acids (citric acid, NH4​Cl ).
High Temperature (> 40 °C)Thermal dehydrationProvides activation energy for C-O bond cleavage.Evaporate solvents at 30 °C in vacuo.
Table 2: Analytical Signatures Distinguishing Products
Analytical Method β -Hydroxy Nitrile (Target Product) α,β -Unsaturated Nitrile (Impurity)
1 H NMR Carbinol proton (-CH-OH) at 3.5–4.5 ppm; broad -OH singlet.Olefinic protons (-CH=C-) at 5.5–7.5 ppm; absence of -OH.
IR Spectroscopy Strong, broad O-H stretch at ~3400 cm⁻¹; C≡N stretch at ~2250 cm⁻¹.No O-H stretch; conjugated C≡N stretch shifted to ~2220 cm⁻¹; C=C stretch at ~1620 cm⁻¹.
HPLC-UV Weak absorbance > 210 nm (aliphatic system).Strong chromophore at 210–240 nm due to extended conjugation.

References

  • Title: Nitriles can have their alpha proton removed to complete an aldol reaction Source: Brainly URL: [Link]

  • Title: Formation & reaction of nitrile enolates Source: Chem Help ASAP URL: [Link]

  • Title: Efficient lipase-catalyzed kinetic resolution and dynamic kinetic resolution of beta-hydroxy nitriles. A route to useful precursors for gamma-amino alcohols. Source: ResearchGate URL: [Link]

Technical Support Center: Cyanation Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cyanation Reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering challenges with unwanted polymerization during their experiments. By understanding the underlying causes and implementing the strategies outlined below, you can significantly improve the yield, purity, and safety of your cyanation reactions.

Frequently Asked Questions (FAQs)

Q1: My cyanation reaction turned into a solid mass/viscous goo. What happened?

This is a classic sign of uncontrolled polymerization, a common side reaction in cyanation chemistry. There are two primary culprits:

  • Self-polymerization of the Cyanide Source: Hydrogen cyanide (HCN) and its salts can polymerize, especially under basic conditions. This reaction is often autocatalytic and highly exothermic, meaning it can accelerate rapidly and become hazardous if not controlled.[1]

  • Polymerization of the Alkene/Alkyne Substrate: Many unsaturated starting materials, particularly activated alkenes like styrenes or acrylates, are susceptible to radical or anionic polymerization. This can be initiated by heat, impurities, or even the reaction conditions and catalysts themselves.[2][3]

Understanding which of these processes is dominant is key to effective troubleshooting.

Q2: What are the primary factors that trigger polymerization in cyanation reactions?

Several factors can initiate or accelerate unwanted polymerization:

  • pH: Basic conditions (pH > 7) significantly promote the self-polymerization of HCN by increasing the concentration of the highly nucleophilic cyanide anion (CN⁻).[4]

  • Temperature: Higher temperatures increase the rate of all reactions, including polymerization. The exothermic nature of HCN polymerization can create a dangerous feedback loop where the reaction generates heat, which in turn speeds up the polymerization.[1][5] It is often recommended to keep reaction temperatures for hydrocyanation below 50°C to prevent polymerization.[6]

  • Presence of Water: Water can facilitate the dissociation of HCN and increase the concentration of cyanide ions, promoting polymerization. It can also lead to hydrolysis of the desired nitrile product into amides or carboxylic acids, which can alter the reaction pH.[4][7]

  • Catalyst Choice and Concentration: While essential for the desired cyanation, the catalyst system can sometimes initiate substrate polymerization. For example, certain transition metal catalysts can generate radical species that trigger polymerization of the alkene.

  • Impurities: Oxygen can react with free radicals to form peroxy radicals, which can initiate polymerization.[5][8] Similarly, basic or acidic impurities in reagents or solvents can disrupt the optimal reaction conditions.

Q3: What is a polymerization inhibitor, and how does it work?

A polymerization inhibitor is a chemical compound added in small quantities to prevent or retard polymerization.[9][10][11] They work by scavenging the reactive intermediates that initiate polymerization. For cyanation reactions, two main types are relevant:

  • Acidic Stabilizers for HCN: Small amounts of a weak acid, such as phosphoric acid or sulfuric acid, are often added to anhydrous HCN to prevent its explosive self-polymerization.[8][12] These acids neutralize any basic impurities and keep the concentration of free CN⁻ ions low.

  • Radical Scavengers: For substrate polymerization that proceeds via a radical mechanism, inhibitors like hydroquinone, its derivatives (e.g., p-tert-butylcatechol), or stable free radicals like TEMPO are effective.[8][11][13][14] Hydroquinone, for instance, reacts with peroxy free radicals to form stable, non-reactive species, thus terminating the polymerization chain.[5][8]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, scenario-based troubleshooting advice.

Scenario 1: Rapid formation of a solid black/brown precipitate upon addition of the cyanide source.
  • Likely Cause: Aggressive self-polymerization of HCN, often referred to as "azulmic acid." This is common when using alkali metal cyanides (NaCN, KCN) in protic solvents or when the reaction mixture is basic.

  • Immediate Action: If safe to do so, cool the reaction vessel in an ice bath to slow the exothermic process.

  • Long-Term Solutions:

    • pH Control: Ensure the reaction medium is not basic. For reactions sensitive to pH, consider using a buffered system.

    • Use a Stabilized or Alternative Cyanide Source:

      • Acetone Cyanohydrin: This is a safer alternative to HCN gas or alkali metal cyanides. It releases HCN in situ, often at a controlled rate, which can be further modulated by the choice of catalyst and temperature.[15][16]

      • Trimethylsilyl Cyanide (TMSCN): Another common and less hazardous cyanide source that can be effective in many cyanation reactions.

      • Formamide: In some nickel-catalyzed systems, formamide can serve as a safe in situ source of HCN, with the slow generation of cyanide helping to prevent catalyst deactivation.[17]

    • Slow Addition: Instead of adding the cyanide source all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of free cyanide low, minimizing self-polymerization.

Scenario 2: The reaction proceeds, but the final product is contaminated with a significant amount of a high-molecular-weight, sticky substance.
  • Likely Cause: Polymerization of the alkene or alkyne starting material. This is particularly common with electron-rich or conjugated substrates like styrene.

  • Solutions:

    • Incorporate a Radical Inhibitor: Add a small amount (typically 50-200 ppm) of a radical inhibitor like hydroquinone or p-tert-butylcatechol (TBC) to the reaction mixture before starting the reaction.

    • Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For highly sensitive substrates, this may require running the reaction at or below room temperature for an extended period.

    • Degas Solvents and Reagents: To remove dissolved oxygen, which can initiate radical polymerization, thoroughly degas all solvents and liquid reagents by sparging with an inert gas (nitrogen or argon) or by using several freeze-pump-thaw cycles.[6]

    • Catalyst and Ligand Choice: The electronic and steric properties of the catalyst and its ligands can influence the propensity for side reactions. In some cases, a less active but more selective catalyst may be preferable.

Experimental Protocols: Putting Theory into Practice

Protocol 1: General Procedure for Nickel-Catalyzed Hydrocyanation of an Alkene with Polymerization Prevention

This protocol is a general guideline and should be optimized for the specific substrate.

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon) to remove moisture.

  • Reagent Preparation:

    • Anhydrous, degassed solvent (e.g., toluene, THF) should be used.

    • If using a solid alkene, ensure it is dry. Liquid alkenes should be passed through a short plug of basic alumina to remove any acidic impurities and inhibitors from storage.

    • Add a radical inhibitor, such as hydroquinone (100 ppm), to the alkene.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the nickel precatalyst (e.g., Ni(COD)₂, 1-5 mol%) and the phosphine or phosphite ligand.

    • Add the anhydrous, degassed solvent and stir until the catalyst is dissolved.

    • Add the alkene substrate containing the inhibitor.

  • Cyanide Addition:

    • Use a less hazardous cyanide source like acetone cyanohydrin.

    • Using a syringe pump, add the acetone cyanohydrin to the reaction mixture at a slow, constant rate over 2-4 hours.

  • Reaction Monitoring and Workup:

    • Monitor the reaction by TLC or GC/MS.

    • Upon completion, quench the reaction by carefully adding a mild oxidizing agent (e.g., a dilute solution of sodium hypochlorite) to destroy any remaining cyanide. Caution: This step can be exothermic and should be done in a fume hood with appropriate personal protective equipment.

  • Purification:

    • If polymeric byproducts are present, follow the purification protocol below.

Protocol 2: Purification of a Nitrile Product from Polymeric Byproducts
  • Initial Solvent Removal: After the aqueous workup, concentrate the organic layer under reduced pressure to obtain the crude product.

  • Re-precipitation/Trituration:

    • Dissolve the crude material in a minimal amount of a good solvent for the desired nitrile (e.g., dichloromethane or ethyl acetate). The polymer should be less soluble in this solvent.

    • Slowly add this solution to a large volume of a poor solvent for the nitrile in which the polymer is insoluble (e.g., hexanes or pentane), with vigorous stirring.

    • The desired nitrile should remain in solution while the polymer precipitates out.

    • Filter the mixture to remove the solid polymer.

    • Repeat the process if necessary.

  • Column Chromatography: If re-precipitation is not effective, purify the product by column chromatography on silica gel. The non-polar polymeric material will typically elute first with a non-polar eluent, while the more polar nitrile product will require a more polar solvent system.

Visualizing the Problem and Solution

To better understand the competing reaction pathways, consider the following diagram:

CyanationPathways cluster_reactants Reactants cluster_products Products cluster_side_reactions Unwanted Polymerization Alkene Alkene/Alkyne Nitrile Desired Nitrile Product Alkene->Nitrile Catalyst (e.g., Ni(0)) + Cyanide Alkene_Polymer Alkene Polymer Alkene->Alkene_Polymer Initiator (Heat, O₂, Catalyst) - Inhibitor (Hydroquinone) Cyanide Cyanide Source (HCN) Cyanide->Nitrile HCN_Polymer HCN Polymer Cyanide->HCN_Polymer Base (OH⁻) - Stabilizer (Acid) Inhibitor Radical Inhibitor Inhibitor->Alkene_Polymer Terminates Stabilizer Acid Stabilizer Stabilizer->HCN_Polymer Prevents

Caption: Competing pathways in cyanation reactions.

Quantitative Impact of Inhibitors

While specific data is highly substrate and condition-dependent, the following table illustrates the potential impact of implementing preventative measures.

Reaction Conditions Substrate Yield of Nitrile Polymer Formation Comments
Styrene, Ni(dppf)Cl₂, Zn(CN)₂, 120°C, no inhibitorStyrene35%60%Significant polymerization observed.
Styrene, Ni(dppf)Cl₂, Zn(CN)₂, 80°C, with 150 ppm TBCStyrene85%<5%Lower temperature and inhibitor drastically reduce polymer formation.
Acrylonitrile, KCN, H₂O, 60°CAcrylonitrile20%>75%Basic conditions and water lead to extensive HCN and substrate polymerization.
Acrylonitrile, Acetone cyanohydrin, Ni(COD)₂, Toluene, 40°CAcrylonitrile92%<2%Use of a safer cyanide source and non-aqueous conditions prevent polymerization.

Disclaimer: The data in this table is illustrative and compiled from general observations in the literature. Actual results will vary.

By carefully considering the factors that lead to polymerization and proactively implementing the strategies and protocols outlined in this guide, researchers can significantly improve the outcomes of their cyanation reactions.

References

  • AK Lectures. (n.d.). Radical Reaction Inhibitors. Retrieved from [Link]

  • Illustration of the mechanism of hydroquinone as a polymerization inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Chemical Specific Volume 10: Control of Accidental Releases of Hydrogen Cyanide. Retrieved from [Link]

  • Development of an Operationally Simple, Scalable, and HCN-Free Transfer Hydrocyanation Protocol Using an Air-Stable Nickel Precatalyst. (2022). ETH Research Collection. [Link]

  • Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures. (2024). MDPI. [Link]

  • Powell, K. J., Han, L.-C., Sharma, P., & Moses, J. E. (2014). A palladium-catalyzed cyanation of alkenyl halides using acetone cyanohydrin. Organic Letters, 16(8), 2158–2161.
  • Park, E. J., Lee, S., & Chang, S. (2010). Cu-catalyzed hydrocyanation of α-aryl diazoesters using acetone cyanohydrin. The Journal of Organic Chemistry, 75(8), 2760–2762.
  • Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source. (2017). Green Chemistry. [Link]

  • Syngenta Process Hazards Group. (n.d.). Liquid Hydrogen Cyanide Polymerisation Hazards. IChemE. Retrieved from [Link]

  • Quimidroga. (n.d.). Polymerization Inhibitors. Retrieved from [Link]

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • Inherently Safety Quenching of HCN Polymerization with Phosphoric Acid. (2016). AIChE. [Link]

  • RajanBabu, T. V. (2021). Hydrocyanation in Organic Synthesis.
  • A metal-free and direct alkene C-H cyanation is described. (2016). PMC. [Link]

  • Peng, L., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic & Biomolecular Chemistry. [Link]

  • Mechanistic insights into the hydrocyanation reaction. (2009). Pure. [Link]

  • U.S. Bureau of Mines. (n.d.). Removal of Cyanide and Metals From Mineral Processing Waste Waters. CDC Stacks. [Link]

  • Styrene polymerization inhibitor. (1994).
  • Clark, J. (2015). The Polymerisation of Alkenes. Chemguide. [Link]

  • Polymerisation reaction inhibition: an alternative basis of safety. (1997). IChemE. [Link]

  • Alkylation of Cyanide, Part 3: Alkenes. (2022). YouTube. [Link]

  • LibreTexts. (2020). 18.5. Radical Polymerization of Alkenes, Polymers. [Link]

  • Bioremediation of cyanide-containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. (2020). PMC. [Link]

  • Elbow Creek Engineering. (n.d.). Overview of Cyanide Treatment Methods. Retrieved from [Link]

  • Hach. (n.d.). Cyanide Waste Treatment. Retrieved from [Link]

  • A kind of acetone cyanohydrin reacts the method for preparing nitrile with alkyl halide. (2019).
  • Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes. (2023). ACS Catalysis. [Link]

  • Synthesis of N-formyl-protected amino nitrile 1 a from acetone cyanohydrin. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes. (2023). PMC. [Link]

  • Method for preparing α-hydroxy nitrile using acetone cyanohydrin. (2019).

Sources

Validation & Comparative

Validation of Methyl 3-(1-cyanocyclobutyl)butanoate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Elucidation of Methyl 3-(1-cyanocyclobutyl)butanoate: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy

Executive Summary: For drug development professionals and synthetic chemists, confirming the absolute 3D architecture of flexible intermediates is a critical quality control step. Methyl 3-(1-cyanocyclobutyl)butanoate (CAS: 1461713-32-5) presents a unique analytical challenge due to the dynamic conformational flux of its four-membered ring. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against Solution-State Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating why crystallographic validation is the gold standard for resolving cyclobutane puckering and absolute stereochemistry.

The Conformational Challenge of the Cyclobutane Scaffold

Methyl 3-(1-cyanocyclobutyl)butanoate consists of a cyclobutane ring substituted with a cyano group and an ester-bearing aliphatic chain. While seemingly simple, cyclobutane rings are inherently strained. If forced into a planar geometry, the molecule suffers from severe torsional strain due to the eclipsing of adjacent C-H bonds.

To relieve this strain, the ring naturally adopts a "puckered" conformation, typically exhibiting a dihedral angle of 20° to 30°[1]. However, this puckering introduces a secondary complication: dynamic ring inversion. The energy barrier between the two puckered states (pseudo-axial vs. pseudo-equatorial substituents) is exceptionally low—often less than 1 kcal/mol[2]. At room temperature, the ring rapidly flips between these states via a planar transition state.

Puckering Puckered1 Puckered State A (Pseudo-Equatorial) Planar Planar Transition State Puckered1->Planar Thermal Energy (<1 kcal/mol) Puckered2 Puckered State B (Pseudo-Axial) Planar->Puckered2 Rapid Inversion

Caption: Dynamic ring inversion of the cyclobutane ring between two puckered states.

Method Comparison: Why NMR Falls Short

When analyzing Methyl 3-(1-cyanocyclobutyl)butanoate, researchers frequently default to 1D and 2D NMR (COSY, HSQC, NOESY). While NMR is excellent for confirming atomic connectivity, it operates on a timescale that is significantly slower than the cyclobutane ring inversion[3].

The Causality of the NMR Limitation: Because the NMR timescale cannot "freeze" the molecule, the resulting spectra display a time-averaged signal. NOESY cross-peaks and J-coupling constants will mathematically average out, often falsely suggesting a planar cyclobutane ring or providing ambiguous data regarding the spatial relationship between the cyano group and the ester chain.

Conversely, X-ray crystallography physically locks the molecule into a crystalline lattice. This solid-state environment suppresses the dynamic inversion, freezing the molecule in its lowest-energy puckered conformation. This allows for the precise measurement of the puckering angle and the absolute configuration of the chiral center on the butanoate chain[4].

Quantitative Performance Comparison

Analytical ParameterSolution-State NMR (NOESY/J-Coupling)Single-Crystal X-Ray CrystallographyAdvantage / Winner
State of Matter Solution (Dynamic)Solid (Static)Context Dependent
Timescale Milliseconds (Time-averaged)Instantaneous (Lattice-locked)X-Ray (Resolves flux)
Cyclobutane Puckering Ambiguous / Falsely PlanarExact Dihedral Angle (~20-30°)X-Ray
Absolute Stereochemistry Requires chiral derivatizationDirect determination (Flack parameter)X-Ray
Sample Requirement ~5-10 mg, recoverableSingle high-quality crystal, non-recoverableNMR

Experimental Methodology: Self-Validating Crystallographic Protocol

To achieve unambiguous structural validation of Methyl 3-(1-cyanocyclobutyl)butanoate, the following self-validating X-ray crystallographic workflow must be employed. Every step contains an internal quality control metric to ensure data integrity.

Workflow Cryst 1. Vapor Diffusion Crystallization Mount 2. Cryo-Mounting (100 K) Cryst->Mount Diffract 3. X-Ray Diffraction Data Collection Mount->Diffract Phase 4. Phase Resolution & Integration Diffract->Phase Refine 5. Least-Squares Refinement Phase->Refine

Caption: Step-by-step experimental workflow for X-ray crystallographic validation.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of Methyl 3-(1-cyanocyclobutyl)butanoate in a minimal volume of a good solvent (e.g., ethyl acetate). Place this open vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., hexanes). Allow vapor equilibration over 3-7 days.

  • Causality: Slow diffusion minimizes nucleation sites, promoting the growth of a single, highly ordered crystal rather than a microcrystalline powder.

  • Self-Validation: Inspect under a polarized light microscope. A single crystal will extinguish light uniformly upon rotation. If the crystal extinguishes in patches, it is twinned and must be rejected.

Step 2: Cryo-Mounting and Data Collection

  • Procedure: Mount the validated crystal on a MiTeGen loop using paratone oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect data using Cu Kα radiation (λ = 1.54184 Å).

  • Causality: Cooling the crystal to 100 K drastically reduces thermal atomic displacement (B-factors). This is critical for cyclobutanes, as high thermal motion at room temperature can blur the electron density of the puckered ring, mimicking dynamic disorder. Cu Kα radiation is chosen over Mo Kα to maximize anomalous dispersion, which is necessary for determining absolute stereochemistry in light-atom molecules (C, H, N, O).

  • Self-Validation: Analyze the initial diffraction frames. Sharp, well-defined diffraction spots extending to high resolution (< 0.8 Å) confirm lattice integrity.

Step 3: Integration and Phase Resolution

  • Procedure: Integrate the diffraction frames using software like APEX3 or XDS. Solve the phase problem using direct methods (e.g., SHELXT).

  • Self-Validation: The internal merging R-factor ( Rint​ ) must be < 0.05. A higher value indicates poor crystal quality or incorrect symmetry assignment.

Step 4: Anisotropic Refinement

  • Procedure: Refine the structural model against F2 using full-matrix least-squares techniques (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation: The final structural model is validated by the R1​ value and the Flack parameter.

Quantitative Validation Metrics for X-ray Crystallography

MetricTarget ValueMechanistic Significance
Rint​ (Merging R-factor) < 0.05 (5%)Confirms the symmetry and consistency of the collected diffraction data.
R1​ (Final R-factor) < 0.05 (5%)Demonstrates that the calculated structural model perfectly matches the experimental electron density.
Flack Parameter ~0.00 (± 0.1)Unambiguously confirms the absolute stereochemistry of the chiral center. A value near 1.0 indicates the inverted enantiomer.
Goodness-of-Fit (GoF) ~1.00Indicates that the model is neither over-parameterized nor under-parameterized.

Conclusion

While Solution-State NMR remains an indispensable tool for rapid, non-destructive chemical identification, it is fundamentally limited by its timescale when analyzing highly dynamic systems like cyclobutanes. For the rigorous structural validation of Methyl 3-(1-cyanocyclobutyl)butanoate, Single-Crystal X-ray Crystallography is the superior alternative. By freezing the conformational flux within a crystalline lattice at 100 K, X-ray diffraction provides an absolute, self-validating 3D map of the molecule, definitively resolving the cyclobutane puckering angle and the absolute stereochemistry required for advanced drug development.

References

2.[2] Title: Cycloalkanes Source: ic.ac.uk URL: [Link]

3.[1] Title: The Molecular Structure of Cyclobutane - SciSpace Source: scispace.com URL: [Link]

4.[3] Title: Comparison of NMR and X-ray crystallography Source: bbk.ac.uk URL: [Link]

5.[4] Title: X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net Source: news-medical.net URL: [Link]

Sources

Comparative study of cyclobutane versus cyclopentane analogs in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Ring: A Comparative Guide to Cyclobutane vs. Cyclopentane Analogs in Biological Assays

In modern medicinal chemistry, the transition from planar aromatic systems to sp3-rich alicyclic frameworks is a proven strategy to enhance pharmacokinetic properties and target selectivity. As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of cyclic scaffolds during lead optimization. Two of the most heavily utilized alicyclic systems—cyclobutane and cyclopentane—offer distinct advantages. While both serve as excellent bioisosteres and are foundational to the design of carbocyclic nucleosides, their divergent ring strains, bond lengths, and conformational dynamics dictate entirely different behaviors in biological assays.

This guide provides an objective, data-driven comparison of these analogs, detailing their structural mechanics and the self-validating experimental protocols required to accurately benchmark their performance.

Structural Mechanics and Physicochemical Causality

The biological activity of any analog is inextricably linked to its physicochemical baseline. Understanding these parameters is critical for interpreting assay data and understanding the causality behind a compound's performance.

  • Cyclobutane : The four-membered cyclobutane ring is characterized by a high strain energy of approximately 26.3 kcal/mol and elongated C-C bonds (~1.56 Å)[1]. To relieve torsional strain, it adopts a rigid, puckered conformation[1]. In biological assays, this rigidity acts as a conformational lock. When used as a 1,3-disubstituted bioisostere for meta-substituted phenyl rings, cyclobutane pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty of protein-ligand binding[1][2].

  • Cyclopentane : With a drastically lower strain energy of 7.1 kcal/mol, cyclopentane is highly flexible, rapidly interconverting between envelope and half-chair conformations[1]. This flexibility is paramount in the design of carbocyclic nucleosides. By replacing the hydrolytically labile oxygen of a furanose ring with a methylene group, cyclopentane mimics the natural ribose sugar's geometry while conferring absolute resistance to enzymatic cleavage by nucleoside phosphorylases[3][4].

Table 1: Quantitative Comparison of Alicyclic Scaffolds

Property / MetricCyclobutane AnalogsCyclopentane AnalogsAssay Implication (Causality)
Ring Strain Energy ~26.3 kcal/mol[1]~7.1 kcal/mol[1]High strain in cyclobutane forces a rigid geometry, enhancing target selectivity but potentially reducing thermodynamic stability.
Conformational State Puckered (Rigid)[1]Envelope / Half-chair (Flexible)[1]Cyclopentane's flexibility allows induced-fit binding in broad-spectrum viral polymerases.
C-C Bond Length ~1.56 Å[1]~1.54 ÅLonger bonds in cyclobutane alter the vector trajectories of substituents, crucial for precise pharmacophore mapping in GPCRs.
Primary Application Phenyl bioisostere; Conformational locking[1][2]Carbocyclic nucleosides (e.g., Entecavir, Abacavir)[3][4]Cyclopentane excels in mimicking endogenous ribose; cyclobutane excels in optimizing ADME by increasing the Fsp3 fraction[2].

Biological Assay Performance: Nucleosides and Bioisosteres

The structural differences between these rings manifest prominently in high-throughput and phenotypic screens.

In antiviral drug development, cyclopentane-based carbocyclic nucleosides like Entecavir and Abacavir demonstrate exceptional efficacy[4]. Their flexible envelope conformation is readily accepted by viral reverse transcriptases and polymerases. However, cyclobutane nucleosides, such as the potent antiviral SQ-33,054, leverage their rigid, puckered geometry to force the nucleobase into a highly specific orientation. This rigidity can overcome resistance mutations, as the locked conformation may bind tightly to mutant polymerases that reject the more flexible cyclopentane analogs.

Furthermore, in kinase and GPCR target assays, replacing a benzene ring with a cyclobutane or cyclopentane moiety often maintains bioactivity (ΔpIC50 ≤ 0.3) while drastically improving membrane permeability and reducing clearance rates[2].

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the performance of cyclobutane versus cyclopentane analogs, the experimental design must be inherently self-validating. The protocols below integrate internal controls to ensure that the observed biological effects are directly causal to the analog's structure, not assay artifacts.

Protocol 1: In Vitro Enzymatic Inhibition Assay (Target Affinity)

Objective: Determine the IC50 of the analogs against a target kinase or polymerase. Causality & Self-Validation: Rigidified cyclobutane analogs often exhibit slower binding kinetics (lower on-rates) but exceptionally long residence times compared to flexible cyclopentane analogs. Standard rapid-quench assays may falsely report cyclobutanes as inactive. This protocol utilizes a pre-incubation step to account for slow-binding kinetics and incorporates a Z'-factor validation to ensure assay integrity.

  • Compound Preparation : Perform 10-point serial dilutions of the analogs in 100% DMSO. Acoustically dispense the compounds into a 384-well plate to maintain a constant final DMSO concentration of 1%. Causality: Fluctuating solvent concentrations can denature the enzyme, leading to false positives.

  • Enzyme Pre-incubation : Add the target enzyme in assay buffer (containing 0.01% Triton X-100) to the compound wells and incubate for 60 minutes at room temperature. Causality: Triton X-100 prevents the lipophilic alicyclic compounds from forming colloidal aggregates, which can non-specifically inhibit the enzyme. The 60-minute pre-incubation allows rigid cyclobutane analogs to reach binding equilibrium.

  • Reaction Initiation : Add the substrate and ATP to initiate the reaction.

  • Quench and Read : Stop the reaction using a chelating agent (e.g., EDTA) and read the luminescent or fluorescent output.

  • Self-Validation Check : Calculate the Z'-factor using the "Vehicle" (1% DMSO, maximum activity) and "No Enzyme" (baseline noise) controls. The assay is only validated for comparative analysis if Z' > 0.6.

Protocol 2: Microsomal Stability Assay (ADME Profiling)

Objective: Quantify the metabolic clearance rate to prove the stability advantage of alicyclic substitutions over planar aromatic rings. Causality & Self-Validation: Replacing a phenyl ring with a cyclobutane or cyclopentane reduces CYP450-mediated oxidative metabolism[2]. To prove this, the metabolic competency of the assay must be independently verified.

  • Incubation : Incubate 1 µM of the analog with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Time-Course Sampling : Extract aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

  • Internal Control Validation : Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. Causality: If Verapamil is not rapidly degraded, the HLM batch is metabolically inactive, and the prolonged half-life of the cyclobutane/cyclopentane analogs must be discarded as a false negative for clearance.

  • LC-MS/MS Analysis : Quantify the remaining parent compound to calculate the in vitro half-life (T1/2) and intrinsic clearance (CLint).

Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints of the comparative screening workflow.

Figure 1: Self-validating biological assay workflow for evaluating alicyclic drug analogs.

References

  • The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols Source: Benchchem URL
  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides Source: ResearchGate URL
  • Synthesis and reactivity of novel spirocarbocycles as scaffolds for new nucleoside analogues Source: Vrije Universiteit Brussel URL
  • Source: Researcher.

Sources

A Senior Application Scientist's Guide to Nitrile Reduction in Complex Molecules

Author: BenchChem Technical Support Team. Date: March 2026

The transformation of a nitrile (R-C≡N) into a primary amine (R-CH₂NH₂) is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the primary amine serves as a critical synthetic handle.[1][2] The choice of reduction method is a crucial decision, dictated by the molecular complexity of the substrate, the presence of other sensitive functional groups, and considerations of scale, cost, and safety. This guide provides an in-depth comparison of the most prevalent methods for nitrile reduction, offering insights into their mechanisms, operational windows, and best-practice applications, grounded in experimental evidence.

Catalytic Hydrogenation: The Workhorse of Industry

Catalytic hydrogenation is an atom-economical and scalable method for nitrile reduction, making it a favored approach in industrial settings.[2][3] The process involves the reaction of the nitrile with molecular hydrogen (H₂) in the presence of a metal catalyst.

Mechanism & Causality: The reaction proceeds via adsorption of the nitrile and H₂ onto the catalyst surface. The C≡N triple bond undergoes sequential hydrogenation, first to an imine intermediate (R-CH=NH) and then to the desired primary amine. The choice of catalyst and conditions is critical to prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the primary amine product.[4] The addition of ammonia can help suppress these side reactions by competitively binding to the catalyst surface and shifting the equilibrium away from secondary amine formation.[5]

Common Catalysts & Their Attributes:

  • Raney® Nickel: A cost-effective and highly active catalyst, Raney Ni is widely used for the hydrogenation of both aliphatic and aromatic nitriles.[5][6] It is particularly effective but can be pyrophoric and requires careful handling.[7]

  • Palladium on Carbon (Pd/C): Often the catalyst of choice for its high activity and good selectivity. However, it can be sensitive to catalyst poisons and may catalyze the hydrogenolysis of sensitive functional groups like benzyl ethers or halides.[8]

  • Platinum and Rhodium: These catalysts are also highly effective, often requiring milder conditions than nickel-based systems, but come at a higher cost.[9]

Advantages:

  • High Atom Economy: The only byproduct is typically water or trace side products.[2]

  • Scalability: Well-suited for large-scale industrial production.[4]

  • Clean Workup: The catalyst is easily removed by filtration.

Limitations:

  • Harsh Conditions: Often requires elevated temperatures and high pressures of H₂, necessitating specialized equipment.[7][10]

  • Functional Group Intolerance: Other reducible groups, such as alkenes, alkynes, nitro groups, and some protecting groups, may be reduced concurrently.[11]

  • Catalyst Poisoning: Substrates containing sulfur or other heteroatoms can deactivate the catalyst.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Substrate & Solvent B Inert with N₂/Ar A->B C Add Catalyst Slurry B->C D Pressurize with H₂ C->D Seal Reactor E Heat to Target Temperature D->E F Monitor H₂ Uptake & Reaction Progress (TLC/GC) E->F G Cool & Vent Reactor F->G Reaction Complete H Filter Catalyst (e.g., through Celite®) G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: General workflow for a batch catalytic hydrogenation.

Metal Hydride Reagents: Precision and Versatility

For smaller-scale syntheses, particularly in research and drug development, metal hydride reagents offer excellent predictability and often operate under milder conditions than catalytic hydrogenation.[1][10]

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse

LiAlH₄ is an extremely powerful and versatile reducing agent capable of reducing nitriles to primary amines with high efficiency.[6][12]

Mechanism & Causality: The reaction involves two sequential nucleophilic additions of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile.[12][13] The first addition forms an imine-metal complex, which is then rapidly reduced by a second hydride addition to a diamidoaluminate complex. An aqueous workup is required to quench excess reagent and hydrolyze the metal-amine complexes to liberate the primary amine.[13][14] Due to its high reactivity, anhydrous conditions are absolutely essential to prevent violent reaction with water.

G cluster_mech A R-C≡N C Imine-Aluminum Complex [R-CH=N-AlH₃]⁻Li⁺ A->C 1. Hydride Attack B [AlH₄]⁻Li⁺ E Diamidoaluminate Complex [R-CH₂-N(AlH₃)₂]²⁻2Li⁺ C->E 2. Hydride Attack D [AlH₄]⁻Li⁺ G Primary Amine R-CH₂NH₂ E->G 3. Hydrolysis F H₃O⁺ Workup

Caption: Simplified mechanism of nitrile reduction by LiAlH₄.

Advantages:

  • High Reactivity: Rapidly reduces most nitriles at or below room temperature.[15]

  • Broad Applicability: Effective for a wide range of nitrile substrates.[12]

Limitations:

  • Poor Chemoselectivity: Will reduce nearly all other polar functional groups, including esters, amides, ketones, and carboxylic acids.[15]

  • Safety Hazards: Highly reactive with protic solvents (water, alcohols) and requires careful handling and quenching procedures. Not suitable for large-scale operations.[15]

  • Stoichiometric Waste: Generates significant aluminum salt waste, which can complicate workup and purification.[10]

Borane Complexes (BH₃·THF, BH₃·SMe₂): The Chemoselective Alternative

Borane and its complexes are milder reducing agents than LiAlH₄, offering a significant advantage in chemoselectivity. They can reduce nitriles while leaving other functional groups, such as esters and nitro groups, intact.[16] The reaction typically requires heating in a solvent like THF. Recent studies have even shown that boranes can be used catalytically for hydroboration of nitriles.[16]

Diisobutylaluminum Hydride (DIBAL-H): The Aldehyde Specialist

A unique and highly valuable application of nitrile reduction is the synthesis of aldehydes. This is achieved by using a sterically hindered and less reactive hydride reagent, Diisobutylaluminum Hydride (DIBAL-H), under specific conditions.

Mechanism & Causality: DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen. This is followed by the transfer of its single hydride to the nitrile carbon.[4][17] The key to success is using exactly one equivalent of DIBAL-H at very low temperatures (typically -78 °C).[12][18] At this temperature, the resulting N-aluminated imine intermediate is stable and does not undergo further reduction.[13] Upon subsequent aqueous workup, this intermediate hydrolyzes to furnish the aldehyde.[17][18]

Advantages:

  • Excellent Control: Allows for the partial reduction of nitriles to aldehydes, a transformation not possible with LiAlH₄.[18]

  • High Selectivity: A premier reagent for this specific transformation.[13]

Limitations:

  • Strict Stoichiometry & Temperature Control: Requires precise control of reagent equivalents and cryogenic temperatures to prevent over-reduction to the amine.[17][18]

Comparative Analysis and Data Summary

The selection of an appropriate reduction method is a multi-parameter decision. The following table summarizes the key characteristics of each method to guide the researcher.

FeatureCatalytic Hydrogenation (e.g., Raney Ni)LiAlH₄ ReductionBorane (BH₃·THF) ReductionDIBAL-H Reduction (to Aldehyde)
Primary Product Primary AminePrimary AminePrimary AmineAldehyde
Typical Conditions High H₂ pressure (10-100 bar), elevated temp (80-150 °C)[19][20]0 °C to RT, atmospheric pressure[15]RT to reflux (e.g., 65 °C in THF)[16]-78 °C , atmospheric pressure[12][18]
Chemoselectivity Low (reduces C=C, C≡C, NO₂, C=O)[11]Very Low (reduces most polar π-bonds)[15]Good (tolerates esters, nitro, amides)[16]Excellent (for aldehyde synthesis)[17]
Scalability ExcellentPoor (Safety concerns)[15]ModerateGood
Safety Concerns Flammable H₂ gas, pyrophoric catalysts[7]Highly reactive with water/alcohols, pyrophoricGenerates flammable diborane gasPyrophoric, reactive with water
Workup Simple filtration[7]Complex quenching, emulsion formation[15]Quenching with acid/alcoholCareful quenching at low temp[21]
Atom Economy Very HighPoor (stoichiometric)[2][22]Poor (stoichiometric)[16][22]Poor (stoichiometric)[17]

Experimental Protocols

Protocol 4.1: Reduction of an Aliphatic Nitrile with Raney® Ni and KBH₄

This method provides a milder alternative to high-pressure hydrogenation for generating primary amines.[23]

  • To a 50 mL flask, add potassium borohydride (KBH₄, 2.16 g, 40 mmol), Raney Nickel (approx. 10 mmol, 0.64 g moist weight), and 25 mL of dry ethanol.[23]

  • While stirring, add 2-phenylacetonitrile (1.2 mL, 10 mmol).[23]

  • Stir the mixture vigorously at room temperature for 45 minutes, monitoring by TLC.[23]

  • Once the reaction is complete, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent from the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water to remove borate salts.[23]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylethanamine. Purify by column chromatography if necessary.

Protocol 4.2: Reduction of a Nitrile to a Primary Amine with LiAlH₄
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of Lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF (10 volumes).[15]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the nitrile (1.0 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.[15]

  • After completion, cool the reaction back to 0 °C.

  • Crucially, quench the reaction with extreme care by the slow, sequential dropwise addition of:

    • Water (1 mL per 1 g of LiAlH₄ used)[15]

    • 15% aqueous NaOH (1 mL per 1 g of LiAlH₄ used)

    • Water (3 mL per 1 g of LiAlH₄ used)

  • Stir the resulting granular white precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate or DCM.[15]

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Conclusion

The reduction of nitriles is a versatile and powerful transformation in the synthetic chemist's toolkit. For large-scale, cost-effective synthesis of primary amines from robust substrates, catalytic hydrogenation remains the undisputed champion.[1][2] For complex, multifunctional molecules on a smaller scale where chemoselectivity is paramount, borane-based reductions offer a significant advantage over the less discriminate powerhouse, LiAlH₄ .[16] Finally, for the targeted synthesis of aldehydes, a task that is challenging with most other reagents, DIBAL-H stands out as the reagent of choice, provided its stringent temperature and stoichiometric requirements are met.[17][18] By understanding the underlying mechanisms and operational boundaries of each method, researchers can make informed decisions to achieve their synthetic goals efficiently and safely.

References

  • Libretexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Ansari, S., & Shariati, S. (2025). Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. Combinatorial Chemistry & High Throughput Screening, 28(3), 392-416. [Link]

  • Ashenhurst, J. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Wang, L., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Ansari, S., & Shariati, S. (2024, April 4). Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. Bentham Science. [Link]

  • Kallmeier, F., et al. (2016). Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes. Journal of the American Chemical Society, 138(23), 7345-7355. [Link]

  • Bentham Science Publishers. (2024, April 4). Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. [Link]

  • ResearchGate. (2025, October 5). Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines | Request PDF. [Link]

  • Green, S., et al. (2021). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry, 17, 2231-2238. [Link]

  • Gandhamsetty, N., et al. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry, 80(15), 7281-7287. [Link]

  • Wang, W., et al. (2020). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry, 44(35), 15029-15036. [Link]

  • Wang, L., et al. (2023). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Fujisawa, T., et al. (1982). Novel borane–selenium complex: highly selective reduction of tertiary amides and nitriles to the corresponding amines with sodium borohydride–dialkylselenium dibromide. Journal of the Chemical Society, Perkin Transactions 1, 1059-1061. [Link]

  • Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. [Link]

  • Ding, M., et al. (2022). Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride. The Journal of Organic Chemistry, 87(24), 16230-16235. [Link]

  • Clark, J. (n.d.). reducing nitriles to primary amines. Chemguide. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. South African Journal of Chemistry, 61, 144-156. [Link]

  • ResearchGate. (n.d.). The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. [Link]

  • ResearchGate. (2017, March 24). How to selectively reduction of nitrile group in presence of ester group?. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Sarkar, N., et al. (2023). Zinc-Catalyzed Chemoselective Reduction of Nitriles to N-Silylimines through Hydrosilylation: Insights into the Reaction Mechanism. Inorganic Chemistry, 62(31), 12431-12443. [Link]

  • Schrittwieser, J. H., et al. (2023). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. Advanced Synthesis & Catalysis, 365(1), 37-43. [Link]

  • Van Vranken, D. (2020, May 5). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles [Video]. YouTube. [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 94-101. [Link]

  • ResearchGate. (2021, February 25). Which is more reactive under Ni(Raney)/H2 reduction: double bond or nitirle?. [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

Sources

Strategic Evaluation of Alternative Synthetic Routes to Substituted Butanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted butanoic acids—encompassing γ-aminobutyric acid (GABA) derivatives like (S)-pregabalin and baclofen, as well as 4-aryl-butanoic acids—are highly valuable pharmacophores in neuro-therapeutics and metabolic disease management. Historically, synthesizing enantiopure butanoic acids relied heavily on the classical resolution of racemic mixtures, a process that inherently caps the theoretical yield at 50% and generates significant chemical waste.

Today, process chemistry has pivoted toward asymmetric organocatalysis and engineered biocatalysis. This guide objectively evaluates three distinct synthetic paradigms, providing mechanistic insights, self-validating experimental protocols, and comparative data to aid drug development professionals in optimal route selection.

Route 1: Organocatalytic Asymmetric Michael Addition (The Modern Standard for Chiral GABA Derivatives)

Mechanism & Causality

The synthesis of 3-substituted butanoic acids requires precise stereocontrol at the β-carbon. The asymmetric Michael addition of carbon nucleophiles (e.g., nitromethane) to α,β-unsaturated acceptors is the modern industrial standard[1]. By employing bifunctional organocatalysts—such as Cinchona-alkaloid derived ammonium salts—the catalyst simultaneously activates the electrophile via hydrogen bonding and sterically directs the nucleophilic attack to a single enantiotopic face. This dual-activation model drastically lowers the transition state energy for the desired enantiomer, consistently yielding high enantiomeric excess (ee) before final purification.

Self-Validating Protocol: Enantioselective Synthesis of (S)-Pregabalin Precursor
  • Preparation of Michael Acceptor: Condense isovaleraldehyde with acetylacetone in a two-phase system to yield the α,β-unsaturated intermediate.

  • Catalyst Loading: In a round-bottom flask, dissolve the Michael acceptor (1.0 eq) in toluene. Add 0.03 eq of a polystyrene-bound Cinchona-based phase-transfer catalyst.

    • Causality: The polymer-bound matrix allows for simple filtration and recycling of the expensive chiral catalyst (up to 10 cycles) without loss of enantioselectivity, drastically optimizing the process mass intensity (PMI).

  • Nucleophilic Addition: Add nitromethane (5.0 eq) and a mild base (e.g., K2CO3). Stir at -10°C for 24 hours.

    • Causality: Low temperatures enhance the rigidity of the hydrogen-bonded transition state, maximizing stereofacial discrimination.

  • Workup & Recrystallization: Filter the catalyst. Concentrate the filtrate and recrystallize the crude product from an ethanol/water mixture.

    • Validation: The initial ee of ~72-86% is enriched to >99.7% ee in the crystalline solid. Analyzing the mother liquor versus the crystal via chiral HPLC provides a self-validating check of optical purity prior to the final nitro-reduction step[1].

Route 2: Traditional Friedel-Crafts Acylation & Wolff-Kishner Reduction (The Scalable Standard for Aryl-Butanoic Acids)

Mechanism & Causality

For non-chiral 4-aryl-butanoic acids (e.g., 4-phenylbutanoic acid, used in urea cycle disorder treatments), stereocenters are absent, making asymmetric routes unnecessary. The most robust approach is a two-step sequence: Friedel-Crafts acylation of an arene with succinic anhydride, followed by the complete deoxygenation of the resulting 4-oxo-4-arylbutanoic acid[2]. The Wolff-Kishner reduction is preferred over the Clemmensen reduction for substrates sensitive to strong acids, as it operates via hydrazone formation and subsequent base-catalyzed extrusion of nitrogen gas.

Self-Validating Protocol: Synthesis of 4-Phenylbutanoic Acid
  • Acylation: Suspend anhydrous AlCl3 (2.2 eq) in dry benzene at 0–5°C. Add succinic anhydride (1.0 eq) portion-wise. Stir at 60°C for 2 hours. Quench with ice/HCl. Filter and recrystallize the 4-oxo-4-phenylbutanoic acid.

  • Hydrazone Formation: In a flask equipped with a Dean-Stark trap, combine the keto-acid (1.0 eq), 85% hydrazine hydrate (2.0 eq), and KOH (4.0 eq) in diethylene glycol. Heat to 130°C for 1 hour.

    • Causality: Holding the temperature at 130°C ensures complete conversion of the ketone to the intermediate hydrazone before the temperature is raised, preventing unreacted ketone from undergoing degradation.

  • Nitrogen Extrusion: Raise the temperature to 195°C, distilling off water and excess hydrazine. Maintain for 3 hours.

    • Validation: The cessation of nitrogen gas (N2) bubbling in the reaction vessel serves as a visual, self-validating thermodynamic indicator of reaction completion[2].

  • Isolation: Cool, dilute with water, and acidify with HCl to pH 2. Filter the precipitated 4-phenylbutanoic acid and recrystallize from aqueous ethanol.

Route 3: Engineered Biocatalysis (The Emerging Green Frontier)

Mechanism & Causality

Biocatalysis offers unparalleled atom economy and operates under ambient, aqueous conditions. For β-substituted amino acids (a highly functionalized subclass of substituted butanoic acids), engineered variants of the tryptophan synthase β-subunit (TrpB) have been developed via directed evolution[3]. TrpB stabilizes an electrophilic aminoacrylate intermediate derived from L-serine. The engineered active site precisely positions incoming nucleophiles (e.g., indoles, aryl amines), facilitating highly regioselective and stereoselective bond formation.

Protocol Overview: Biocatalytic β-Substitution
  • Enzyme Preparation: Express the engineered TrpB variant in E. coli and isolate via Ni-NTA affinity chromatography.

  • Reaction Assembly: In a potassium phosphate buffer (pH 8.0), combine L-serine (2.0 eq), the aryl nucleophile (1.0 eq), and pyridoxal phosphate (PLP) cofactor (0.1 mM).

    • Causality: Supplying excess L-serine kinetically outcompetes product re-entry into the active site, preventing the reverse promiscuous β-lyase reaction and subsequent product degradation[3].

  • Incubation & Extraction: Add purified TrpB (0.1 mol%) and incubate at 37°C for 18 hours.

    • Validation: Monitor the depletion of the L-serine starting material via LC-MS. Extract the product using ethyl acetate after adjusting the pH to the isoelectric point of the target amino acid.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three synthetic routes to aid in strategic decision-making.

MetricRoute 1: Asymmetric Michael AdditionRoute 2: Friedel-Crafts + ReductionRoute 3: Engineered Biocatalysis
Target Subclass Chiral 3-substituted butanoic acids (GABA analogs)Achiral 4-aryl-butanoic acidsβ-substituted α-amino acids
Typical Yield 65-88% (Over 3-4 steps)75-90% (Over 2 steps)60-95% (Single step)
Enantiomeric Excess >99% (Post-recrystallization)N/A (Achiral)>99% (Enzyme-controlled)
Atom Economy Moderate (Requires protecting groups/auxiliaries)Low (Loss of AlCl3, N2, H2O)High (Direct substitution, water byproduct)
Scalability High (Kilogram scale proven)Very High (Multi-ton industrial scale)Moderate (Scale-up limited by enzyme stability)
Environmental Impact Medium (Solvent intensive, but recyclable catalysts)High (Stoichiometric metal waste, toxic solvents)Low (Aqueous, mild conditions, renewable catalysts)

Visualizing Workflows and Logic

Workflow1 A Isovaleraldehyde + Acetylacetone B Michael Acceptor Formation A->B Condensation C Asymmetric Michael Addition (Nitromethane + Cinchona Catalyst) B->C Chiral Induction D Recrystallization (>99% ee) C->D Enantioenrichment E Nitro Reduction & Hydrolysis D->E Deprotection F (S)-Pregabalin E->F Final Yield

Step-by-step synthetic workflow for the asymmetric organocatalytic synthesis of (S)-Pregabalin.

DecisionMatrix Start Target: Substituted Butanoic Acid Q1 Is the target chiral? Start->Q1 Q2 Are aryl substituents present at the 4-position? Q1->Q2 No RouteA Organocatalytic Michael Addition Q1->RouteA Yes (e.g., Pregabalin) RouteC Biocatalytic Synthesis (e.g., TrpB) Q1->RouteC Yes (Amino Acid Deriv.) Q2->RouteA No (General Aliphatic) RouteB Friedel-Crafts + Wolff-Kishner Q2->RouteB Yes (e.g., 4-phenylbutanoic acid)

Logical decision matrix for selecting the optimal synthetic route based on substrate structure.

References

  • Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)
  • Comparison of different synthesis routes for 4-aryl-butanoic acids Source: Benchchem URL
  • Source: PMC (NIH)

Sources

Analysis of Methyl 3-(1-cyanocyclobutyl)butanoate purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Purity Analysis of Methyl 3-(1-cyanocyclobutyl)butanoate: A Comparative Guide to GC-MS and HPLC Strategies

As a highly functionalized intermediate, Methyl 3-(1-cyanocyclobutyl)butanoate (CAS: 1461713-32-5) is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including cyclobutane-containing androgen receptor antagonists. However, its unique structural features—a cyclobutane ring, a nitrile group, and a methyl ester—present significant analytical challenges for purity assessment and impurity profiling.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, providing field-proven protocols grounded in mechanistic causality and regulatory validation frameworks[1].

Physicochemical Profiling & The Analytical Dilemma

To design a robust analytical method, we must first analyze the intrinsic properties of the molecule (MW: 181.23 g/mol ):

  • The UV-Vis Limitation: The molecule lacks conjugated double bonds or aromatic systems. The nitrile (-C≡N) and ester (-COOCH₃) groups only exhibit weak end-absorption below 210 nm. Attempting to use HPLC-UV at these low wavelengths results in severe baseline drift during gradient elution and massive interference from mobile phase impurities or dissolved oxygen.

  • The Volatility Paradox in Aerosol Detection: For non-UV active compounds, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are standard choices. However, these detectors require the analyte to be strictly non-volatile. Because Methyl 3-(1-cyanocyclobutyl)butanoate is a low-molecular-weight, highly volatile ester, it will evaporate alongside the mobile phase in the CAD drying tube, leading to poor recovery, non-linear response, and compromised sensitivity[2],[3].

  • The GC-MS Advantage: The compound's high volatility and thermal stability make it a perfect candidate for Gas Chromatography. When coupled with Mass Spectrometry (GC-MS), it allows for baseline resolution of structurally similar process impurities (e.g., isomeric cyclobutane derivatives) and unambiguous identification via electron ionization (EI) fragmentation patterns[4].

Methodological Comparison

The following table summarizes the performance metrics of each technique when applied specifically to Methyl 3-(1-cyanocyclobutyl)butanoate.

Analytical ParameterGC-MS (Electron Ionization)HPLC-CAD (Charged Aerosol)HPLC-UV (Diode Array)
Primary Use Case Optimal for main peak assay & volatile impurities. Secondary analysis for non-volatile, non-UV oligomers.Sub-optimal; only useful for UV-active aromatic impurities.
Sensitivity (LOD) High (Low ng/mL range).Poor for this specific analyte due to evaporative loss[3].Very Poor (Requires <210 nm, high noise).
Specificity Excellent (Mass spectral fingerprinting).Moderate (Universal response, no structural data).Low (End-absorption is non-specific).
Volatility Compatibility Ideal (Requires vaporization).Incompatible (Analyte evaporates in detector)[2].Compatible (Non-destructive).
Run Time ~15–20 minutes.~25–30 minutes (Requires column equilibration).~20 minutes.

Experimental Protocols (Self-Validating Systems)

To ensure analytical trustworthiness and compliance with ICH Q2(R1) validation guidelines[5],[1], the following protocols are designed as self-validating systems.

Protocol A: GC-MS Analysis (The Gold Standard)

Causality: GC-MS exploits the volatility of the methyl ester. The use of a mid-polarity column ensures the separation of the cyano-ester from closely related aliphatic byproducts.

  • Sample Preparation: Dissolve the sample in GC-grade ethyl acetate to a concentration of 1.0 mg/mL.

    • Self-Validating Step: Spike the diluent with Methyl pentanoate (0.1 mg/mL) as an Internal Standard (IS). The IS corrects for injection volume variability and inlet discrimination.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Split injection mode (Split ratio 20:1) to prevent column overloading.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Mass Spectrometry (MS) Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

    • Acquisition: SCAN mode (m/z 40–300) for impurity identification; SIM mode for trace quantification of specific target ions (e.g., monitoring the McLafferty rearrangement fragment of the ester).

  • System Suitability Test (SST): The method is only considered valid if the resolution ( Rs​ ) between the analyte and the Internal Standard is ≥2.0 , and the relative standard deviation (RSD) of the analyte/IS peak area ratio for six replicate injections is ≤2.0% [6].

Protocol B: HPLC-CAD Analysis (For Non-Volatile Impurities)

Causality: While GC-MS is optimal for the main component, it cannot detect non-volatile dimeric/oligomeric impurities or inorganic salts. HPLC-CAD is employed strictly as an orthogonal method for the non-volatile fraction of the sample[7].

  • Sample Preparation: Dissolve the sample in Water/Acetonitrile (50:50, v/v) to 2.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Core-shell C18 (150 × 4.6 mm, 2.6 µm) to maximize peak capacity.

    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid). Note: No non-volatile buffers (e.g., phosphates) can be used with CAD.

    • Gradient: 5% B to 95% B over 20 minutes.

  • CAD Settings & Self-Validation:

    • Evaporation Temperature: Set to 35°C. Causality: A lower temperature minimizes the evaporative loss of semi-volatile impurities while still evaporating the mobile phase[8].

    • Self-Validating Step: Implement an Inverse Gradient post-column using a second pump. Because CAD response depends heavily on the organic content of the mobile phase, pumping an inverse gradient ensures the detector always receives a constant 50:50 aqueous/organic mixture, ensuring uniform response factors for all unknown impurities[9].

Method Selection Workflow

The following decision matrix illustrates the logical flow for selecting the appropriate analytical technique based on the specific impurity profile of the batch.

G Start Impurity Profiling: Methyl 3-(1-cyanocyclobutyl)butanoate CheckVol Is the impurity/analyte highly volatile? (MW < 200) Start->CheckVol CheckUV Does the impurity possess a strong chromophore? CheckVol->CheckUV No (e.g., Oligomeric impurities) GCMS GC-MS Analysis (Optimal for main peak & volatiles) CheckVol->GCMS Yes (e.g., Main peak, unreacted ester) HPLCUV HPLC-UV Analysis (Standard for UV-active) CheckUV->HPLCUV Yes (e.g., Aromatic reagents) HPLCCAD HPLC-CAD Analysis (For non-volatile, non-UV) CheckUV->HPLCCAD No (e.g., Aliphatic dimers/salts)

Decision matrix for selecting analytical methods based on analyte volatility and UV activity.

Sources

Comparison of catalytic systems for the hydroboration of nitriles and esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Catalytic Systems for the Hydroboration of Nitriles and Esters

Executive Summary & Mechanistic Causality

The reduction of esters and nitriles to their corresponding alcohols and amines is a critical transformation in pharmaceutical synthesis and drug development. Traditional methods relying on harsh stoichiometric hydrides (e.g., LiAlH₄) or high-pressure hydrogenation suffer from poor chemoselectivity, functional group intolerance, and severe safety risks. Catalytic hydroboration using pinacolborane (HBpin) has emerged as a mild, highly chemoselective alternative.

Mechanistically, the hydroboration of C=O and C≡N bonds requires a delicate balance of Lewis acidity and hydridic character. The pre-catalyst is activated to form an active metal-hydride species. The substrate coordinates to the metal center, followed by the migratory insertion of the hydride into the unsaturated bond. Subsequent σ-bond metathesis with HBpin releases the borylated product (alkoxyborane or diborylamine) and regenerates the active catalyst. Nitriles, possessing a high bond dissociation energy (179.3 kcal/mol), typically require more robust activation than esters[1].

Visualizing the Catalytic Workflow

G Precat Pre-Catalyst (e.g., Zn, W, Mg) ActCat Active Metal Hydride Species Precat->ActCat Activation Insertion Insertion Complex (Metal-Alkoxide/Amide) ActCat->Insertion Substrate Binding & Hydride Transfer Substrate Substrate (Ester / Nitrile) Substrate->Insertion Borane Borane Source (e.g., HBpin) Product Borylated Product (Alkoxyborane / Diborylamine) Borane->Product Insertion->Product Borane Addition (Regenerates ActCat) Product->ActCat Catalyst Turnover Hydrolysis Hydrolysis (MeOH / H2O) Product->Hydrolysis Workup Final Final Product (Alcohol / Amine) Hydrolysis->Final

Figure 1: General catalytic workflow for the hydroboration of esters and nitriles.

In-Depth Comparison of Catalytic Systems

A. Grignard Reagents (Magnesium Catalysis) Recent advancements have demonstrated that commercially available Grignard reagents, specifically MeMgCl, act as highly efficient, green catalysts[2].

  • Causality: MeMgCl serves a dual purpose. It acts as a strong nucleophile to initiate the catalytic cycle by reacting with HBpin to form the active magnesium hydride, while eliminating the need for complex, expensive ligands. At 25 °C, it reduces esters in ~0.5 hours and nitriles in 12 hours[2].

B. Zinc-Based Complexes Bench-stable iminopyridine-ligated zinc complexes have proven highly effective under solvent-free conditions[3].

  • Causality: The Schiff base ligand stabilizes the earth-abundant Zn center in a tetrahedral geometry. Operating under solvent-free conditions maximizes the effective concentration of reactants, overcoming the entropic barriers of bimolecular hydride transfer. This allows the hydroboration of esters at 90 °C and nitriles at 60 °C with excellent yields[3].

C. Low-Valent Tungsten Catalysis While tungsten is traditionally underutilized due to its strong Lewis acidity in high-valent states, low-valent pre-catalysts like W(CO)₄(NCMe)₂ have unlocked new reactivity[4].

  • Causality: The W(0)/W(II) redox cycle facilitates oxidative addition and reductive elimination, providing a distinct mechanistic pathway from main-group metals, enabling smooth reduction under solvent-free conditions[5].

D. Organoaluminum Hydrides Economical aluminum hydrides provide highly efficient hydroboration of nitriles[1].

  • Causality: The high oxophilicity and nitrogen-affinity of aluminum make it particularly suited for activating the robust C≡N triple bond. The reaction proceeds via an imine intermediate, achieving quantitative yields at 80 °C with 5 mol% loading[1].

E. Precious Metals: Ruthenium Complexes Ruthenium remains a benchmark for ultra-high turnover numbers (TON). The dinuclear complex[{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] achieves complete hydroboration of nitriles at a mere 1 mol% loading at 60 °C[6].

  • Causality: The exceptional stability of the Ru-H intermediate allows for prolonged catalytic lifetimes and prevents catalyst degradation, though the high cost limits large-scale industrial appeal[6].

Quantitative Performance Matrix

Catalytic SystemSubstrate TypeCatalyst LoadingTemp (°C)Time (h)Yield (%)Key Advantage
MeMgCl Esters3 mol%250.5>90%Room temperature, commercially available
MeMgCl Nitriles3 mol%2512>90%Chemoselective, green conditions
Iminopyridine-Zn Esters5 mol%901297%Bench-stable, solvent-free
Iminopyridine-Zn Nitriles5 mol%60897%Solvent-free, earth-abundant
W(CO)₄(NCMe)₂ Nitriles/EstersVariesVariesVariesHighLow-valent redox cycling
Organoaluminum Nitriles5 mol%80VariesQuant.Eco-friendly, solvent-free
Ru-cymene Nitriles1 mol%6024Quant.Ultra-low loading, high TON

Self-Validating Experimental Protocols

Protocol A: Grignard-Catalyzed Hydroboration of Esters Causality & Design: Using THF as a solvent stabilizes the Grignard reagent via coordination, while a slight excess of HBpin ensures complete conversion of the ester to the alkoxyborane.

  • Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with the ester substrate (1.0 mmol).

  • Solvation: Add dry THF to achieve a 0.5 M concentration. Validation: Complete dissolution ensures optimal mass transfer and stabilization of the active Mg species.

  • Borane Addition: Introduce HBpin (2.5 equiv). The excess drives the equilibrium toward the fully reduced alkoxyborane.

  • Catalyst Activation: Add MeMgCl (3 mol%, 0.5 M in THF). Validation: The immediate evolution of methane gas provides visual confirmation that the pre-catalyst has been activated to the active Mg-H species.

  • Propagation: Stir at 25 °C for 0.5 h. Validation: Monitor via ¹H NMR; the disappearance of the ester carbonyl peak confirms reaction completion.

  • Termination: Quench with methanol/silica to hydrolyze the alkoxyborane, yielding the corresponding primary alcohol.

Protocol B: Zinc-Catalyzed Solvent-Free Hydroboration of Nitriles Causality & Design: Solvent-free conditions increase the collision frequency between the bulky zinc complex and the nitrile, overcoming the high activation energy of the C≡N bond.

  • Preparation: In a glovebox, combine the nitrile (1.0 mmol), HBpin (2.0 mmol), and the iminopyridine-ligated zinc complex (5 mol%) in a reaction vial.

  • Thermal Activation: Seal the vial and heat to 60 °C for 8 hours. Validation: The neat conditions prevent solvent coordination from competing with substrate binding at the Zn center.

  • Reaction Monitoring: Cool to room temperature. Validation: The formation of a highly viscous liquid or solid residue indicates successful conversion to the diborylamine intermediate.

  • Hydrolysis: Treat the intermediate with methanol at 60 °C for 4 hours to isolate the primary amine.

References

  • Title: Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines Source: MDPI URL
  • Title: Zinc Catalyzed Hydroboration of Esters and Nitriles with Pinacolborane Source: ACS Publications URL
  • Title: Low-valent-tungsten catalysis enables hydroboration of esters and nitriles Source: RSC Publishing URL
  • Title: Organic aluminum hydrides catalyze nitrile hydroboration Source: RSC Publishing URL
  • Title: Ruthenium-Catalyzed Selective Hydroboration of Nitriles and Imines Source: ACS Publications URL

Sources

Evaluating the stereoselectivity of different synthetic methods for cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of modern drug discovery is the transition from flat, sp2-hybridized arenes to sp3-rich, three-dimensional scaffolds. The cyclobutane ring is a highly sought-after motif in this regard, offering a rigid architecture capable of projecting pharmacophores into non-coplanar space to dramatically improve pharmacokinetic properties. However, the inherent ring strain of cyclobutanes (~26 kcal/mol) and the difficulty of controlling multiple contiguous stereocenters make their stereoselective synthesis a formidable challenge.

As a Senior Application Scientist, I have designed this guide to critically evaluate three state-of-the-art synthetic methodologies for constructing highly functionalized, enantioenriched cyclobutanes. By dissecting the mechanistic causality behind these reactions and providing self-validating experimental protocols, this document serves as a practical blueprint for researchers aiming to integrate strained carbocycles into their development pipelines.

Dual-Catalytic Cascade [2+2] Photocycloaddition

Traditional[2+2] photocycloadditions often suffer from poor enantiocontrol due to the high reactivity and short lifetimes of excited-state intermediates. To circumvent this, recent breakthroughs employ a dual-catalytic cascade approach. 1 demonstrated a highly efficient method combining Iridium-catalyzed asymmetric allylic etherification with visible-light-induced [2+2] photocycloaddition [1].

Mechanistic Causality: The brilliance of this method lies in temporal separation. The Ir-catalyst first establishes a precise stereocenter via asymmetric etherification. This newly formed chiral center acts as an intramolecular stereodirecting group. When the photocatalyst subsequently transfers triplet energy to the diene, the pre-existing stereocenter dictates the facial selectivity of the [2+2] cycloaddition, resulting in exceptional enantiomeric excess (>99% ee).

G Start Allyl Acetate + Cinnamyl Alcohol Step1 Ir-Catalyzed Asymmetric Etherification Start->Step1 Intermediate Chiral Tethered Diene Intermediate Step1->Intermediate Sets initial stereocenter Step2 Visible Light Energy Transfer Intermediate->Step2 Product Enantioenriched Cyclobutane (>99% ee) Step2->Product Intramolecular [2+2] Cycloaddition

Mechanistic logic of the Ir-catalyzed asymmetric etherification and [2+2] photocycloaddition cascade.

Protocol 1: Self-Validating Ir/Photocatalyst Cascade

  • Setup & Catalyst Activation: In a flame-dried Schlenk tube under argon, combine the Ir-catalyst precursor, chiral phosphoramidite ligand, and a photosensitizer (e.g., Thioxanthone derivative) in anhydrous THF.

    • Causality: An argon atmosphere is critical to prevent the triplet state quenching of the photocatalyst by molecular oxygen.

  • Asymmetric Etherification (Dark Phase): Add the branched allyl acetate and cinnamyl alcohol. Stir the mixture in the dark at room temperature for 4 hours.

    • Validation Checkpoint: Monitor by LC-MS or TLC. The complete disappearance of the allyl acetate mass peak confirms the successful formation of the chiral tethered diene intermediate. Do not proceed to irradiation until this step is verified to prevent racemic background photocycloaddition.

  • Photochemical Cycloaddition: Irradiate the reaction mixture with blue LEDs (λ = 450 nm) for 12 hours.

    • Causality: Blue light selectively excites the photosensitizer without directly exciting the diene, ensuring the reaction proceeds strictly via the desired triplet energy transfer pathway.

  • Quenching & Isolation: Concentrate the mixture in vacuo and purify via flash chromatography.

Sequential Rh/Cu Catalysis via Bicyclobutane Intermediates

An alternative to photochemical methods is the utilization of highly strained intermediates. The sequential Rh-catalyzed bicyclobutanation followed by Cu-catalyzed homoconjugate addition represents a powerful strategy for synthesizing densely functionalized cyclobutanes, as detailed in 2 [2].

Mechanistic Causality: This method leverages the exceptional strain energy of bicyclobutanes (~64 kcal/mol). The reaction begins with the Rh2(S-NTTL)4-catalyzed decomposition of a diazo-enoate. The chiral Rh-catalyst controls the trajectory of the carbenoid insertion into the alkene, forming an enantioenriched bicyclobutane. In the second phase, a Cu-catalyst directs a nucleophile to attack the central C-C bond of the bicyclobutane. The release of ring strain drives the reaction forward, while the Cu-catalyst ensures stereospecific ring opening, yielding a highly substituted cyclobutane with excellent diastereomeric ratios.

G Diazo Diazo-enoate Precursor RhCat Rh2(S-NTTL)4 Catalysis (-78 °C) Diazo->RhCat Bicyclo Chiral Bicyclobutane Intermediate RhCat->Bicyclo Enantioselective Carbene Transfer CuCat Cu-Catalyzed Homoconjugate Addition Bicyclo->CuCat Product Functionalized Cyclobutane (High dr) CuCat->Product Stereospecific Ring Opening

Sequential Rh-catalyzed bicyclobutanation and Cu-catalyzed homoconjugate addition workflow.

Protocol 2: One-Pot Rh/Cu Sequential Synthesis

  • Carbene Transfer: Dissolve the (E)-2-diazo-5-arylpent-4-enoate in anhydrous toluene and cool to -78 °C. Add Rh2(S-NTTL)4 (1 mol%).

    • Causality: The cryogenic temperature maximizes the enantioselectivity of the carbene transfer by rigidifying the transition state.

    • Validation Checkpoint: Observe the reaction for nitrogen gas evolution. The cessation of bubbling indicates the complete consumption of the diazo precursor and the formation of the bicyclobutane.

  • Homoconjugate Addition: Warm the flask to -20 °C. Directly add the Cu-catalyst (e.g., Cu(OTf)2), a chiral phosphine ligand, and the nucleophile (e.g., dialkylzinc).

    • Causality: Adding the Cu-catalyst directly to the same flask avoids the isolation of the volatile and highly reactive bicyclobutane intermediate, preventing yield loss and degradation.

  • Quenching: Quench with saturated aqueous NH4Cl after 6 hours. Extract with EtOAc and purify.

Stereoretentive Ring Contraction of Pyrrolidines

For researchers looking to convert readily available heterocycles into carbocycles, the ring contraction of pyrrolidines offers a highly atom-economical route. 3 developed a method using iodonitrene chemistry to achieve this transformation [3].

Mechanistic Causality: The stereoselectivity of this method is governed by reaction kinetics. The hypervalent iodine reagent electrophilically aminates the pyrrolidine to form a 1,1-diazene intermediate. This species undergoes a rate-determining extrusion of N2, generating a singlet 1,4-biradical. Because the collapse of this singlet biradical into a C-C bond is virtually barrierless, it occurs significantly faster than any bond rotation. Consequently, the original stereochemistry of the pyrrolidine is perfectly retained in the resulting cyclobutane.

G Pyrrolidine Substituted Pyrrolidine Iodonitrene Iodonitrene Electrophilic Amination Pyrrolidine->Iodonitrene Diazene 1,1-Diazene Intermediate Iodonitrene->Diazene Biradical Singlet 1,4-Biradical (N2 Extrusion) Diazene->Biradical Rate-determining step Product Stereoretentive Cyclobutane Biradical->Product Barrierless collapse

Stereoretentive mechanism of pyrrolidine ring contraction via a singlet 1,4-biradical.

Protocol 3: Pyrrolidine Contraction via Iodonitrene

  • Reagent Mixing: In a vial, dissolve the highly substituted pyrrolidine in hexafluoroisopropanol (HFIP). Add PhI(OAc)2 and ammonium carbamate.

    • Causality: HFIP is chosen for its strong hydrogen-bond donating ability, which stabilizes the hypervalent iodine transition states and accelerates the electrophilic amination.

  • Nitrogen Extrusion: Stir the mixture at room temperature.

    • Validation Checkpoint: Vigorous effervescence (N2 gas) should be observed within minutes. If no gas evolution occurs, the formation of the 1,1-diazene has failed, likely due to moisture degrading the hypervalent iodine reagent.

  • Isolation: Once gas evolution ceases (typically 2 hours), dilute with water, extract with DCM, and purify via silica gel chromatography.

Quantitative Comparison of Synthetic Strategies

To aid in selecting the appropriate methodology for your specific drug development program, the following table summarizes the performance metrics of the three evaluated methods:

MethodologyTypical YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Key Substrate ScopePrimary Limitation
Ir/[2+2] Photocycloaddition Cascade 65–85%>99%Up to 12:1Branched allyl acetates, cinnamyl alcoholsRequires specialized dual-catalyst setup and photoreactor
Rh/Cu Sequential Catalysis 60–80%85–95%7:1 to 14:1Diazo-enoates, dialkylzinc nucleophilesRequires handling of diazo compounds and cryogenic conditions
Pyrrolidine Ring Contraction 42–88%Retained (Stereospecific)>20:1Highly substituted pyrrolidines, spirooxindolesElectron-rich α-aryl substituents suffer from overoxidation

References

  • Yang, P., Wang, R.-X., Huang, X.-L., & Cheng, Y.-Z. (2023). "Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition." Journal of the American Chemical Society.[Link]

  • Levin, M. D., et al. "Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition." PMC / NIH.[Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). "Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines." Journal of the American Chemical Society.[Link]

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The Stereochemical Tightrope: A Comparative Guide to Cis/Trans Isomerism in Cyclobutane Derivatives and Their Biological Potency

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the nuanced world of stereochemistry offers both profound challenges and remarkable opportunities. The spatial arrangement of atoms within a molecule, seemingly subtle, can dictate the difference between a potent therapeutic and an inactive compound. This guide delves into the critical influence of cis/trans stereochemistry on the biological activity of cyclobutane derivatives, providing a comparative analysis supported by experimental data and detailed methodologies.

The cyclobutane ring, a four-membered carbocycle, is an increasingly popular scaffold in medicinal chemistry. Its rigid, puckered structure offers a unique three-dimensional landscape that can be exploited to orient pharmacophoric groups in a precise manner, often mimicking or restricting the conformational freedom of more flexible moieties.[1] This conformational constraint is particularly valuable when replacing double bonds, where cis/trans isomerization can lead to a loss of biological activity.[2] By locking substituents into a specific spatial arrangement, the cyclobutane core allows for a definitive exploration of how stereochemistry impacts drug-receptor interactions.

The Fundamental Principle: Three-Point Attachment and Stereoselectivity

The differential activity of stereoisomers is fundamentally rooted in the chiral nature of most biological targets, such as enzymes and receptors.[3] The concept of the "three-point attachment," first proposed by Easson and Stedman, provides a foundational model for understanding this selectivity.[4][5] For a chiral molecule to interact effectively with its binding site, it must present at least three distinct points of interaction. An enantiomer or diastereomer, with its unique three-dimensional arrangement, may not be able to achieve this optimal three-point binding, leading to a significant drop in affinity and efficacy.

The more active isomer is termed the eutomer , while the less active one is the distomer .[3] The ratio of their activities is known as the eudismic ratio , a quantitative measure of stereoselectivity.[3] A high eudismic ratio underscores the critical importance of stereochemistry in drug design.

Case Study: Combretastatin A-4 Analogs - A Tale of Two Isomers

A compelling example of the profound impact of cis/trans stereochemistry can be found in the development of cyclobutane-containing analogs of Combretastatin A-4 (CA-4). CA-4 is a potent natural product that inhibits tubulin polymerization, a key process in cell division, making it an attractive target for anticancer drug development.[2][6] However, the cis-stilbene double bond in CA-4 is prone to isomerization to the much less active trans isomer.[2]

To overcome this liability, researchers have replaced the double bond with a cyclobutane ring, effectively locking the aryl groups in either a cis or trans configuration. The biological evaluation of these analogs consistently reveals a dramatic difference in activity between the two isomers.

Compound ClassIsomerTarget Cell Line(s)IC50 (µM)Biological Outcome
Cyclobutane Analogs of Combretastatin A-4 cisHepG2 (hepatocarcinoma), SK-N-DZ (neuroblastoma)Micromolar rangeModest cytotoxicity, inhibits tubulin polymerization
transHepG2 (hepatocarcinoma), SK-N-DZ (neuroblastoma)Micromolar range (generally less active than cis)Minimal to no significant cytotoxicity

Data synthesized from multiple sources indicating a general trend. Specific IC50 values can be found in the cited literature.[2][7]

Molecular modeling studies have provided a structural basis for this observed difference in activity. The cis isomers of cyclobutane-based CA-4 analogs are capable of forming key hydrogen bonds within the colchicine binding site of tubulin, particularly with the T5 loop.[2] In contrast, the trans isomers exhibit only transient and less stable interactions, failing to effectively disrupt tubulin polymerization.[2]

Visualizing the Interaction: Cis vs. Trans Binding at the Tubulin Site

The following diagrams illustrate the conceptual difference in how cis and trans cyclobutane analogs of CA-4 might interact with the tubulin binding site.

cluster_cis Cis Isomer Interaction cluster_trans Trans Isomer Interaction cis_isomer Cis-Cyclobutane Analog receptor_site_cis Tubulin Binding Site cis_isomer->receptor_site_cis Optimal Fit h_bond Hydrogen Bond cis_isomer->h_bond h_bond->receptor_site_cis trans_isomer Trans-Cyclobutane Analog receptor_site_trans Tubulin Binding Site trans_isomer->receptor_site_trans Poor Fit steric_clash Steric Hindrance trans_isomer->steric_clash steric_clash->receptor_site_trans

Caption: Differential binding of cis and trans isomers.

Experimental Protocols for Assessing Biological Activity

The determination of the biological activity of these compounds relies on robust and reproducible in vitro assays. Here, we provide detailed protocols for two fundamental assays used in the evaluation of cytotoxic and anti-tubulin agents.

MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[8][9][10]

Objective: To determine the concentration of a cyclobutane derivative that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the cis and trans cyclobutane derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A Seed Cells in 96-well Plate B Add Cis/Trans Isomers (Serial Dilutions) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: MTT Assay Workflow.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin.[6][11]

Objective: To compare the inhibitory effect of cis and trans cyclobutane derivatives on tubulin polymerization.

Methodology:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a GTP-supplemented buffer and keep all reagents on ice.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds (cis and trans isomers), a positive control (e.g., colchicine or nocodazole), and a negative control (vehicle) in general tubulin buffer.[12]

  • Reaction Setup: In a pre-warmed 96-well plate, combine the tubulin solution with the GTP-supplemented buffer and the test compounds.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer capable of maintaining a constant temperature of 37°C. Monitor the increase in absorbance at 340 nm over time, taking readings at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[13]

  • Data Analysis: Plot the absorbance at 340 nm as a function of time for each concentration of the test compounds and controls. From the resulting polymerization curves, determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax).[11] To calculate the IC50 for tubulin polymerization inhibition, plot the Vmax or Amax as a function of the logarithm of the compound concentration and fit the data to a dose-response curve.

Conclusion

The stereochemical arrangement of substituents on a cyclobutane ring is a critical determinant of biological activity. The case of combretastatin A-4 analogs vividly illustrates that cis and trans isomers can have dramatically different pharmacological profiles, a direct consequence of their differential ability to interact with the three-dimensional architecture of their biological target. For researchers in drug discovery and development, a thorough understanding and empirical assessment of stereoisomerism are not merely academic exercises but essential steps in the rational design of potent and selective therapeutics. The use of conformationally restricted scaffolds like the cyclobutane ring provides a powerful tool to dissect these structure-activity relationships and ultimately guide the development of next-generation medicines.

References

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • IJzerman, A. P. (2003). Stereoselectivity of drug-receptor interactions. PubMed, 15(1), 1-3. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. ResearchGate. [Link]

  • Kannappan, V. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]

  • IJzerman, A. P. (2025). Stereoselectivity of drug-receptor interactions. ResearchGate. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • Gouverneur, V., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

  • Li, N. S., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

  • D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Absorbance-based). [Link]

  • DeRuiter, J. (2005). Principles of Drug Action I, Winter 2005 ISOMERISM AND STEREOCHEMISTRY. [Link]

  • Bräse, S., et al. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 13(5), 529-551. [Link]

  • Trost, B. M. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]

  • D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15543-15589. [Link]

  • Adcock, W., et al. (1975). Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Orallo, F. (2006). Comparative Studies of the Antioxidant Effects of Cis- and Trans- Resveratrol. Current Medicinal Chemistry, 13(1), 87-98. [Link]

  • de Lera, A. R., et al. (2020). Stereoselective synthesis of trans and cis-disubstituted cyclobutenes from cis-1 and cis-2. ResearchGate. [Link]

  • Farsa, O. (2012). Structural features which influence drug action. IS MUNI. [Link]

  • Reisman, S. E., et al. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. [Link]

  • Zhang, Y., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. MDPI. [Link]

  • Novikov, M. S., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PMC. [Link]

  • ResearchGate. (n.d.). The impact of cis- and trans-isomerism on biological activity. [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

  • Pearson+. (n.d.). trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep. [Link]

  • ResearchGate. (n.d.). Graph-based modelling of protein–ligand interactions and GEMS model... [Link]

  • Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? [Link]

  • Li, Y., et al. (2025). Edge-enhanced interaction graph network for protein-ligand binding affinity prediction. Briefings in Bioinformatics. [Link]

  • Brink-Spalink, R., et al. (2019). Computation and Visualization of Protein Topology Graphs Including Ligand Information. DROPS. [Link]

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Nitrile to Ester Conversion: A Comparative Guide on Pinner Reaction vs. Hydrolysis-Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Converting nitriles to esters is a foundational transformation in organic synthesis, heavily utilized in pharmaceutical development and materials science. As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their operational robustness, scalability, and atom economy.

When targeting an ester from a nitrile precursor, chemists generally face a strategic divergence: employ the direct, anhydrous Pinner reaction , or utilize the highly robust, two-step Hydrolysis-Esterification sequence. This guide objectively compares these methodologies, detailing the mechanistic causality, experimental protocols, and performance metrics necessary to make an informed process chemistry decision.

Mechanistic Causality & Logical Relationships

Understanding the thermodynamic and kinetic drivers behind each pathway is critical for optimizing yields and troubleshooting failed reactions.

The Pinner Reaction Pathway

First described by Adolf Pinner in 1877, this reaction is an acid-catalyzed transformation where a nitrile reacts directly with an alcohol to form an imino ester salt, commonly known as a Pinner salt[1][2].

The causality of this reaction hinges on electrophilic activation . Nitriles are inherently poor electrophiles. By introducing a strong anhydrous acid (typically dry HCl gas), the nitrile nitrogen is protonated, drastically increasing the electrophilicity of the adjacent carbon[3]. This allows the weakly nucleophilic alcohol to attack, forming an imidate hydrochloride intermediate[3].

The critical environmental constraint here is the strict absence of water. If moisture is present during the initial step, the highly reactive nitrilium cation will preferentially react with water to form an amide, stalling the reaction and acting as a thermodynamic sink[3]. Once the Pinner salt is successfully isolated, controlled addition of water hydrolyzes the imine to the desired ester[3][4].

The Two-Step Hydrolysis-Esterification Pathway

In contrast, the two-step route leverages the extreme stability of the nitrile group by subjecting it to forcing aqueous conditions. Nitrile hydrolysis proceeds via an amide intermediate[5][6]. Because amides are highly resonance-stabilized, pushing the reaction to the carboxylic acid requires extended reflux in strong aqueous acid or base[6].

Base-catalyzed hydrolysis is often preferred as it involves the nucleophilic addition of a hydroxide ion to the C≡N bond, eventually forming a stable carboxylate salt[7][8]. This salt must be subsequently acidified to yield the free carboxylic acid[7][9]. The isolated acid is then subjected to a classic Fischer esterification, an equilibrium-driven process where Le Chatelier’s principle is applied (via water removal) to drive the reaction toward the ester[10].

MechanisticPathways cluster_Pinner Pinner Pathway cluster_Hydrolysis Hydrolysis Pathway Nitrile Nitrile (R-CN) PinnerSalt Imidate HCl Salt (Pinner Salt) Nitrile->PinnerSalt R'-OH, dry HCl (Anhydrous) Amide Amide Intermediate Nitrile->Amide H2O, H+ or OH- (Heat) Ester Ester (R-COOR') PinnerSalt->Ester H2O (Hydrolysis) CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid H2O, H+ or OH- (Heat) CarboxylicAcid->Ester R'-OH, H+ (Fischer Esterification)

Mechanistic divergence of nitrile-to-ester conversion via Pinner and hydrolysis pathways.

Experimental Protocols & Self-Validating Systems

A robust chemical protocol must be self-validating—meaning the physical observations during the workflow inherently confirm the success of the underlying mechanistic steps.

Protocol A: The Pinner Reaction

Note: This protocol requires strict anhydrous conditions and proper ventilation for handling HCl gas.

  • Reaction Setup: Dissolve the nitrile (1.0 eq) in an excess of anhydrous alcohol (e.g., methanol). Cool the reaction vessel to 0–15 °C using an ice bath.

    • Causality: Imidate hydrochlorides are thermodynamically unstable. Maintaining low temperatures is critical to prevent their rearrangement into amides or alkyl chlorides[1][2].

  • Acidification: Vigorously bubble dry HCl gas into the solution until saturated. Seal the vessel and stir at 0–15 °C for 12–24 hours.

  • Isolation (Self-Validation): Observe the formation of a dense, white crystalline precipitate. This visual cue is a self-validating indicator that the nucleophilic addition was successful and the Pinner salt has formed[3][4]. If the solution remains clear, the reaction has failed (likely due to moisture or extreme steric hindrance). Filter the salt under a blanket of dry nitrogen.

  • Hydrolysis: Dissolve the isolated Pinner salt in cold water and stir for 1–2 hours. Extract the resulting ester with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Alternative: For substrates sensitive to harsh HCl gas, Lewis acid-promoted Pinner reactions (e.g., using 2.0 eq of trimethylsilyl triflate, TMSOTf) offer a highly chemoselective and milder alternative[4].

Protocol B: Two-Step Hydrolysis-Esterification
  • Hydrolysis Setup: In a round-bottom flask, combine the nitrile (1.0 eq) with 10–20% aqueous NaOH (excess). Attach a reflux condenser and heat to a gentle reflux for 2–4 hours.

    • Causality: High heat and excess hydroxide are required to drive the nucleophilic addition past the stable amide tautomer[6][9].

    • Self-Validation: The evolution of ammonia gas (detectable by odor or damp red litmus paper turning blue at the condenser outlet) confirms the breakdown of the amide intermediate[7].

  • Acidification & Isolation (Self-Validation): Cool the reaction mixture in an ice bath. Slowly add cold 6 M HCl with vigorous stirring until the solution is strongly acidic (pH < 2). The immediate precipitation of the carboxylic acid visually validates the completion of the hydrolysis step[9]. Filter and dry the intermediate.

  • Esterification: Transfer the dried carboxylic acid to a flask equipped with a Dean-Stark trap. Add the desired alcohol, a catalytic amount of concentrated H₂SO₄, and a solvent like toluene. Reflux until water ceases to collect in the trap.

    • Causality: Continuous removal of water shifts the equilibrium entirely toward the ester product[10].

Comparative experimental workflows highlighting critical causality in condition control.

Quantitative Performance Comparison

To facilitate process selection, the following table summarizes the operational and performance metrics of both methodologies based on standard bench-scale data.

ParameterPinner ReactionHydrolysis-Esterification
Step Count 1 (Telescoped via intermediate salt)2 (Discrete isolation required)
Atom Economy High (Direct addition + hydrolysis)Moderate (Generates stoichiometric salt waste in step 1)
Reaction Conditions Strictly Anhydrous, 0–15 °CAqueous reflux (>90 °C), followed by anhydrous reflux
Functional Group Tolerance Poor for acid-sensitive groups (e.g., acetals, silyl ethers)Poor for base/acid-sensitive groups during the initial hydrolysis
Steric Hindrance Highly sensitive (hindered nitriles react poorly)Less sensitive (forcing thermal conditions overcome sterics)
Scalability Challenging (Handling and scrubbing dry HCl gas)Excellent (Standard batch reactor conditions, easily scalable)

Strategic Selection Guide

Choosing between these two methods requires balancing substrate reactivity with infrastructural capabilities:

  • Select the Pinner Reaction when:

    • The target molecule is thermally sensitive and cannot survive extended aqueous reflux.

    • The intermediate carboxylic acid is highly water-soluble or difficult to extract, making a two-step isolation impractical.

    • You are synthesizing orthoesters or amidines as parallel targets, as the Pinner salt can easily be diverted to these functional groups[1][2].

  • Select the Two-Step Hydrolysis-Esterification when:

    • The nitrile substrate is sterically hindered (e.g., α,α-disubstituted nitriles), which would severely retard the nucleophilic attack in a Pinner reaction.

    • Handling dry HCl gas presents a safety or infrastructural bottleneck.

    • The intermediate carboxylic acid is a required analytical checkpoint in a rigorous Chemistry, Manufacturing, and Controls (CMC) drug development pipeline.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps
  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE
  • Pinner reaction - Wikipedia
  • hydrolysis of nitriles - Chemguide
  • 20.7 Chemistry of Nitriles - OpenStax
  • A Lewis acid-promoted Pinner reaction - PMC (NIH)
  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab
  • Pinner Reaction - J&K Scientific
  • Ester - Wikipedia

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A Comparative Guide to the Efficacy of Lewis Acids in Catalyzing Ene Reactions for Lactone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in organic synthesis and drug development, the construction of complex molecular architectures with high efficiency and stereocontrol is a paramount objective. Among the myriad of synthetic transformations, the intramolecular carbonyl-ene reaction stands out as a powerful tool for the formation of carbocycles and heterocycles, including the ubiquitous lactone moiety found in numerous natural products and pharmaceuticals. The thermal ene reaction, however, often requires high temperatures, limiting its substrate scope and functional group tolerance. The advent of Lewis acid catalysis has revolutionized this field, enabling these reactions to proceed under mild conditions with significantly enhanced reaction rates and selectivities.[1]

This guide provides an in-depth comparison of the efficacy of various Lewis acids in catalyzing the intramolecular carbonyl-ene reaction for the synthesis of lactones. We will delve into the mechanistic underpinnings of this catalysis, present a comparative analysis of commonly employed Lewis acids, discuss the critical aspect of stereocontrol, and provide detailed experimental protocols for key examples.

The Modern Understanding of Lewis Acid Catalysis in Ene Reactions

Traditionally, the remarkable acceleration of ene reactions by Lewis acids was attributed to the "LUMO-lowering" concept, where the Lewis acid coordinates to the carbonyl oxygen of the enophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the ene component.[2] However, recent quantum chemical studies have provided a more nuanced and accurate picture.[1]

The current understanding is that the primary role of the Lewis acid is to reduce the Pauli repulsion between the occupied π-molecular orbitals of the ene and the enophile in the transition state.[1] This "Pauli repulsion lowering" model explains that by coordinating to the carbonyl, the Lewis acid induces a more asynchronous and less planar transition state, which alleviates the steric and electronic repulsions that are a major component of the activation barrier in the uncatalyzed reaction. The degree of asynchronicity and the reduction in the activation barrier are directly related to the Lewis acidity of the catalyst.[1]

Lewis Acid Catalysis Mechanism Figure 1: Mechanism of Lewis Acid-Catalyzed Carbonyl-Ene Reaction cluster_reactants Reactants cluster_activation Activation cluster_transition_state Transition State cluster_product Product Ene Ene TS Asynchronous Six-Membered Transition State Ene->TS Enophile Enophile (Carbonyl) Activated_Enophile Activated Enophile-LA Complex Enophile->Activated_Enophile Coordination LA Lewis Acid (LA) LA->Activated_Enophile Activated_Enophile->TS Ene Reaction Lactone Cyclized Product (Lactone-LA Complex) TS->Lactone Cyclization & H-shift Final_Lactone Lactone Lactone->Final_Lactone Work-up Enantioselective Catalysis Figure 2: Chiral Lewis Acid Catalysis for Enantioselective Lactone Synthesis cluster_reactants Reactants cluster_complex Diastereomeric Transition States cluster_product Products Ene Prochiral Ene TS_R Transition State for R-enantiomer (Lower Energy) Ene->TS_R TS_S Transition State for S-enantiomer (Higher Energy) Ene->TS_S Enophile Prochiral Enophile Enophile->TS_R Enophile->TS_S Chiral_LA Chiral Lewis Acid (LA*) Chiral_LA->TS_R Chiral_LA->TS_S R_Lactone Major Enantiomer (R-Lactone) TS_R->R_Lactone Major Pathway S_Lactone Minor Enantiomer (S-Lactone) TS_S->S_Lactone Minor Pathway

Figure 2: Chiral Lewis Acid Catalysis for Enantioselective Lactone Synthesis.

Experimental Protocols

To provide practical insights, here are detailed, step-by-step methodologies for key examples of Lewis acid-catalyzed ene reactions for lactone synthesis.

Protocol 1: BF₃·OEt₂-Catalyzed Synthesis of a Bicyclic Lactone

[2][3] This protocol describes the synthesis of 4-methyl-3-methylene-hexahydrocyclopenta[b]furan-2-one.

Materials:

  • 5-(But-3-enyl)-3-methylfuran-2(5H)-one

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dry dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of 5-(But-3-enyl)-3-methylfuran-2(5H)-one (200 mg, 1.31 mmol, 1 equiv) in dry dichloromethane (7 mL) under an argon atmosphere at -78 °C, add boron trifluoride etherate (115 mg, 1.7 mmol, 1.3 equiv).

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (4 x 10 mL).

  • Combine the organic layers and wash with a cold saturated aqueous solution of sodium hydrogen carbonate (2 x 4 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane:ethyl acetate, 1:1) to afford the bicyclic lactone as a colorless oil (156 mg, 78% yield).

Protocol 2: General Procedure for TiCl₄-Promoted Reactions

[4] While a specific protocol for a TiCl₄-catalyzed ene reaction for lactone synthesis is not detailed in the search results, a general procedure for TiCl₄-promoted reactions can be adapted. Caution: TiCl₄ is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions.

Materials:

  • Ene-enophile substrate

  • Titanium tetrachloride (TiCl₄)

  • Dry dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the ene-enophile substrate in dry dichloromethane under an argon atmosphere in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of TiCl₄ in dichloromethane (typically 1.0 M) dropwise to the stirred reaction mixture.

  • Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at -78 °C.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite® to remove titanium salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental_Workflow Figure 3: General Experimental Workflow for Lewis Acid-Catalyzed Ene-Cyclization Start Start: Anhydrous Reaction Setup Dissolve Dissolve Substrate in Dry Solvent Start->Dissolve Cool Cool to Low Temperature (e.g., -78 °C) Dissolve->Cool Add_LA Add Lewis Acid (e.g., BF3·OEt2, TiCl4) Cool->Add_LA React Stir and Monitor (TLC) Add_LA->React Quench Quench Reaction (e.g., with H2O or sat. NaHCO3) React->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Dry, Concentrate, & Purify (Chromatography) Workup->Purify End Final Product: Lactone Purify->End

Figure 3: General Experimental Workflow for Lewis Acid-Catalyzed Ene-Cyclization.

Conclusion

The Lewis acid-catalyzed intramolecular carbonyl-ene reaction is a highly effective and versatile method for the synthesis of lactones. The choice of Lewis acid is a critical parameter that must be optimized for each specific substrate to achieve high yields and selectivities. While strong Lewis acids like TiCl₄ and SnCl₄ can be highly effective, milder alternatives such as BF₃·OEt₂ and ZnCl₂ may be more suitable for sensitive substrates. The modern understanding of the catalytic mechanism, which emphasizes the reduction of Pauli repulsion, provides a valuable framework for rationalizing the observed reactivity and selectivity. Furthermore, the development of chiral Lewis acids has opened the door to the asymmetric synthesis of complex lactones, a field of significant importance in medicinal chemistry and natural product synthesis. The protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to successfully implement this powerful synthetic methodology in their own work.

References

  • Hao, X., Liu, X., Li, W., Tan, F., Chu, Y., Zhao, X., Lin, L., & Feng, X. (2014). Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β-Lactones and δ-Lactones. Organic Letters, 16(1), 134–137. [Link]

  • Hao, X., Liu, X., Li, W., Tan, F., Chu, Y., Zhao, X., Lin, L., & Feng, X. (2014). Chiral Lewis acid catalyzed asymmetric cycloadditions of disubstituted ketenes for the synthesis of β-lactones and δ-lactones. PubMed. [Link]

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  • Khatoon, S. S., & Waser, M. (2021). Chiral Lewis Base-Catalysed Asymmetric Syntheses of Benzo-fused ɛ-Lactones. ePUB. [Link]

  • Hao, X., Liu, X., Li, W., Tan, F., Chu, Y., Zhao, X., Lin, L., & Feng, X. (2013). Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β-Lactones and δ-Lactones. Organic Letters. [Link]

  • Connolly, S. (2022). Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. DORAS. [Link]

  • Mondal, S., & Ghorai, M. K. (2023). Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. PubMed Central. [Link]

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  • Romo, D., & Harrison, P. H. M. (1994). ENANTIOSELECTIVE SYNTHESIS OF BICYCLIC β-LACTONES VIA INTRAMOLECULAR KETENE CYCLOADDITIONS. Organic Syntheses, 72, 4. [Link]

  • Makama, B. Y. (2018). Strategy for the Construction of Lactones via Ene-reaction. Scientific & Academic Publishing. [Link]

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  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Skarżewski, J., & Siedlecka, R. (2018). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. PubMed Central. [Link]

  • Garg, N. K., & Houk, K. N. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Journal of the American Chemical Society, 136(3), 964–971. [Link]

  • Sana, S. (2002). Titanium Tetrachloride (TiCl4). ResearchGate. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2023). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. PubMed Central. [Link]

  • Saicic, R. N., & Cekovic, Z. (2000). Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with ethylene oxide. Tetrahedron Letters, 41(1), 1607-1610. [Link]

  • Li, J. H., & Li, P. F. (2015). SnCl4·5H2O: A Highly Efficient Catalyst for Hydration of Alkyne. MDPI. [Link]

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  • Szałkowska, A., Szymański, J., & Brzezińska, A. (2021). Ene-reductase transformation of massoia lactone to δ-decalactone in a continuous-flow reactor. Scientific Reports, 11(1). [Link]

  • Wang, Y., & Tantillo, D. J. (2021). Brønsted-Acid-Catalyzed Intramolecular Carbonyl–Olefin Reactions: Interrupted Metathesis vs Carbonyl-Ene Reaction. PubMed Central. [Link]

  • Smith, A. B., III, & Bodner, R. M. (2016). Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Synthesis of Pyridopyrazine-1,6-diones. Organic & Inorganic Chemistry International. [Link]

  • Thomson, R. J., & Miyamoto, H. (2021). Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Angewandte Chemie International Edition, 60(20), 11158-11162. [Link]

Sources

NMR spectral analysis for distinguishing between cis and trans isomers of disubstituted cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs stalled by ambiguous stereochemical assignments of sp3 -rich scaffolds. Cyclobutanes are particularly notorious in this regard. While they serve as excellent rigid bioisosteres in medicinal chemistry, their structural characterization is fraught with conformational traps.

This guide objectively compares the analytical methodologies used to distinguish between cis and trans isomers of disubstituted cyclobutanes. By examining the causality behind experimental choices, we will establish a self-validating workflow that moves beyond ambiguous 1D NMR approximations to definitive 2D spatial correlations.

The Conformational Trap: Why Traditional 1D NMR Fails

The stereochemical assignment of cyclobutanes is fundamentally complicated by the ring's conformational dynamics. Unlike rigid cyclopropanes, the cyclobutane ring alleviates torsional strain by adopting a puckered "butterfly" conformation, with a puckering angle of approximately 20–30°[1].

This puckering introduces profound thermodynamic differences depending on the substitution pattern:

  • 1,2-Disubstituted Cyclobutanes : The trans isomer can adopt a highly stable, rigid pseudo-di-equatorial conformation to minimize steric clash. Conversely, the cis isomer is forced into a sterically hindered state, rapidly flipping between two degenerate pseudo-axial/pseudo-equatorial conformations[2].

  • 1,3-Disubstituted Cyclobutanes : The energetic landscape is inverted. The cis isomer easily accesses the stable pseudo-di-equatorial state, while the trans isomer suffers from pseudo-axial/pseudo-equatorial strain, leading to dynamic flipping or significant ring distortion[3].

Cyclobutane_Dynamics PuckeredA Puckered Conformer A (Pseudo-axial / Pseudo-equatorial) Planar Planar Transition State (High Torsional Strain) PuckeredA->Planar Ring Inversion PuckeredB Puckered Conformer B (Pseudo-equatorial / Pseudo-axial) Planar->PuckeredB Ring Inversion

Dynamic equilibrium of the cyclobutane ring demonstrating the "butterfly" puckering inversion.

Because of these dynamic ring inversions, the dihedral angles ( θ ) between vicinal protons deviate wildly from idealized models. Consequently, the Karplus and Barfield-Smith equations—which correlate 3JHH​ coupling constants with dihedral angles—often yield ambiguous results[1]. Literature values for vicinal coupling constants in cyclobutanes show massive overlap: 3Jcis​ ranges from 4.6 to 11.5 Hz, while 3Jtrans​ ranges from 2.0 to 10.7 Hz[4]. Relying solely on 1D 1 H NMR is a dangerous conformational trap.

Comparative Methodology Guide

To navigate this ambiguity, modern NMR analysis relies on a tiered approach, comparing scalar through-bond couplings against definitive through-space interactions.

Table 1: Comparison of NMR Parameters for Disubstituted Cyclobutanes

Analytical ParameterCis Isomer ProfileTrans Isomer ProfileReliability & Causality
1D: 3JHH​ (Vicinal) 4.6 – 11.5 Hz2.0 – 10.7 HzLow . Overlapping ranges due to ring puckering and dynamic flipping[4].
1D: 4JHH​ (W-Coupling) Often observed (>1 Hz)Rarely observed (<1 Hz)Moderate . Requires specific rigid W-geometry; more common in cis[5].
2D: NOE (Substituents) Strong (Positive)Absent / WeakHigh . Direct through-space measurement (< 5 Å) independent of dihedral angle.
2D: NOE (Ring Methines) Strong (Positive)Absent / WeakHigh . Cis methines are spatially proximate on the unsubstituted face.

The Definitive Solution: 2D NOESY / ROESY

To build a self-validating analytical system, researchers must pivot from through-bond scalar coupling to through-space dipole-dipole cross-relaxation (NOE). 2D NOESY and ROESY experiments measure spatial proximity independently of the dihedral angle, providing definitive proof of relative stereochemistry.

Self-Validating NOESY Protocol for Stereochemical Assignment

Objective: Establish a protocol where the presence or absence of NOE cross-peaks unambiguously differentiates cis and trans isomers without relying on theoretical coupling models.

Step 1: Sample Preparation & Degassing (Critical for Causality)

  • Action : Dissolve 2–5 mg of the cyclobutane analyte in 0.6 mL of high-purity deuterated solvent (e.g., CDCl 3​ , C 6​ D 6​ ). Degas the sample via 3–5 freeze-pump-thaw cycles.

  • Causality : Dissolved paramagnetic oxygen ( O2​ ) provides an alternative, highly efficient relaxation pathway for protons, which quenches the NOE effect. Degassing ensures that dipole-dipole cross-relaxation remains the dominant pathway, validating any negative NOE result as a true lack of spatial proximity rather than an artifact of signal quenching.

Step 2: T1​ Relaxation Measurement

  • Action : Acquire a standard 1D 1 H NMR spectrum. Perform an Inversion-Recovery experiment to estimate the longitudinal relaxation time ( T1​ ) of the target ring protons.

  • Causality : The optimal mixing time ( τm​ ) for a NOESY experiment is highly dependent on T1​ . Guessing τm​ can lead to false negatives (if too short) or spin-diffusion artifacts (if too long).

Step 3: Parameter Optimization & Acquisition

  • Action : Set the mixing time ( τm​ ) to approximately 0.7×T1​ (typically 300–500 ms for small cyclobutanes). Acquire the 2D matrix with at least 256 t1​ increments and 16–32 scans per increment.

  • Note on ROESY: If the molecule's molecular weight places it in the extreme narrowing limit ( ωτc​≈1.12 ) where NOE crosses zero, switch to a ROESY experiment (spin-lock mixing).

  • Causality : ROESY guarantees positive cross-peaks regardless of the rotational correlation time ( τc​ ), ensuring the system is self-validating even for mid-sized drug scaffolds.

Step 4: Orthogonal Cross-Peak Analysis

  • Action : Identify cross-peaks between the ring methine protons (e.g., H1/H2 for 1,2-disubstituted).

  • Causality : In the cis isomer, the methine protons reside on the same face of the ring, separated by ~2.2–2.5 Å, yielding a strong NOE. In the trans isomer, they are on opposite faces (>3.0 Å), yielding weak or no NOE.

NMR_Workflow Start Disubstituted Cyclobutane Sample NMR1D 1D 1H NMR Analysis Extract ³J_HH vicinal couplings Start->NMR1D CheckJ Evaluate ³J_HH Values (Overlapping Ranges) NMR1D->CheckJ Ambiguous Ambiguous Stereochemistry (J_cis: 4.6-11.5 Hz | J_trans: 2.0-10.7 Hz) CheckJ->Ambiguous Ring Puckering Effects NOESY 2D NOESY / ROESY Through-Space Proximity (<5 Å) Ambiguous->NOESY Require Spatial Data ConfirmCis Cis Isomer Strong NOE between stereocenter protons NOESY->ConfirmCis Positive NOE ConfirmTrans Trans Isomer No NOE between opposing substituents NOESY->ConfirmTrans Negative NOE

Decision matrix for cyclobutane stereochemical assignment using 1D and 2D NMR techniques.

Orthogonal Validation: Computational NMR (GIAO-DFT)

When NOESY data is sparse—such as in heavily deuterated samples or fully substituted ring carbons lacking adjacent protons—experimental data must be orthogonally validated using Density Functional Theory (DFT). By calculating the Gauge-Independent Atomic Orbital (GIAO) NMR shielding tensors for both cis and trans conformers, researchers can compare theoretical chemical shifts against experimental data. Utilizing DP4+ probability algorithms allows for >99% confidence in stereochemical assignment, bridging the gap when physical NMR techniques reach their limits.

References

  • Raza, G. H., Bella, J., & Segre, A. L. "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes". ResearchGate.
  • "Structure of an Unsymmetrical Isomer from the Attempted Synthesis of 1,8-Dicyclooctatetraenylnaphthalene". ACS Publications (The Journal of Organic Chemistry).
  • "Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4". NIH / PMC.
  • "An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes". Benchchem.
  • "NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH". Organic Chemistry Data.

Sources

Alternative pathways for the production of butanol from butyryl-CoA

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in metabolic engineering, I frequently encounter a critical bottleneck in advanced biofuel and biochemical development: the terminal reduction of butyryl-CoA to n-butanol. While upstream carbon flux (from acetyl-CoA to butyryl-CoA via the reverse β-oxidation cycle) is well-characterized, the final reductive steps dictate the ultimate titer, yield, and cellular redox balance.

This guide provides an objective, data-driven comparison of the three primary alternative pathways for converting butyryl-CoA to butanol. It is designed to help researchers and drug development professionals select the optimal enzymatic route based on host organism constraints, cofactor availability, and thermodynamic driving forces.

Mechanistic Overview of Alternative Pathways

The reduction of the thioester bond in butyryl-CoA to a primary alcohol requires four reducing equivalents (typically 2 NADH or 2 NADPH). The architectural choice of how this reduction is catalyzed fundamentally alters the metabolic landscape of the host cell.

Pathway A: The Canonical Bifunctional Route (AdhE2)

The traditional route, native to solventogenic Clostridium species, utilizes a single, bifunctional CoA-acylating aldehyde/alcohol dehydrogenase (e.g., AdhE2 from Clostridium acetobutylicum). AdhE2 catalyzes both the reduction of butyryl-CoA to butyraldehyde and the subsequent reduction to butanol [1].

  • Causality for Selection: The physical proximity of the two catalytic domains minimizes the leakage of the highly toxic intermediate, butyraldehyde. AdhE2 exhibits a strong preference for butyryl-CoA over acetyl-CoA, making it ideal for maximizing C4 over C2 alcohol production [1].

  • Limitation: It is strictly NADH-dependent, which can bottleneck production in hosts engineered for high NADPH pools (e.g., cyanobacteria).

Pathway B: The Decoupled Two-Step Route (Ald/Bad + Bdh/YqhD)

This pathway uncouples the two reduction steps by employing two distinct enzymes: a CoA-acylating aldehyde dehydrogenase (Ald or Bad) and an alcohol dehydrogenase (Bdh or YqhD) [2].

  • Causality for Selection: Decoupling allows for cofactor engineering . For instance, substituting an NADH-dependent Bdh with the NADPH-dependent YqhD alters the thermodynamic driving force, pulling flux forward in environments where NADPH is abundant (such as photosynthetic hosts) [2].

  • Limitation: Kinetic mismatch between the two enzymes can lead to the accumulation of butyraldehyde, causing severe cytotoxicity and growth arrest.

Pathway C: The ATP-Driven CAR Route

A more recent innovation involves a three-step bypass: a thioesterase (e.g., TesB) cleaves butyryl-CoA to butyrate; a Carboxylic Acid Reductase (CAR) reduces butyrate to butyraldehyde using ATP and NADPH; and an endogenous alcohol dehydrogenase reduces the aldehyde to butanol [3].

  • Causality for Selection: The cleavage of the CoA thioester and the subsequent ATP-dependent reduction by CAR makes the pathway thermodynamically irreversible. This provides a massive driving force to pull carbon flux toward butanol, overcoming the reversible nature of standard CoA-reductases [3].

  • Limitation: High metabolic burden due to the consumption of 1 ATP per molecule of butanol produced.

Pathways bcoa Butyryl-CoA adhe2 Pathway A: AdhE2 (2 NADH) bcoa->adhe2 ald Pathway B: Ald/Bad (NADH) bcoa->ald tes Pathway C: Thioesterase (H2O) bcoa->tes bal Butyraldehyde bdh Bdh/YqhD (NAD(P)H) bal->bdh but n-Butanol bacid Butyrate car CAR (ATP + NADPH) bacid->car adhe2->but ald->bal bdh->but tes->bacid car->bal

Diagram 1: Alternative metabolic routes for the conversion of butyryl-CoA to n-butanol.

Quantitative Performance Comparison

When selecting a pathway, empirical performance in a standardized host (e.g., Escherichia coli) provides the most objective baseline. The data below synthesizes typical performance metrics across engineered strains.

Pathway ArchitectureKey EnzymesCofactor RequirementThermodynamic Driving ForceIntermediate Toxicity RiskTypical E. coli Titer (g/L)
A. Bifunctional AdhE22 NADHModerate (Reversible)Low (Substrate channeling)15.0 - 30.0
B. Decoupled Bad + YqhD1 NADH + 1 NADPHModerate (Tunable)High (Requires kinetic tuning)5.0 - 10.0
C. CAR-Mediated TesB + CAR + Adh21 ATP + 2 NADPHHigh (Irreversible)Moderate2.0 - 3.0

Note: Titers are highly dependent on upstream flux optimization and fermentation conditions (e.g., in situ product recovery).

Experimental Validation: Self-Validating Protocol

To objectively evaluate which pathway functions best in your specific host, you must conduct parallel in vitro kinetic profiling and in vivo production assays. The following protocol establishes a self-validating system: in vitro specific activity must correlate with in vivo GC-FID quantification to rule out transporter bottlenecks or competing endogenous reactions [4].

Phase 1: In Vitro Enzymatic Profiling (Cofactor Oxidation Assay)

This assay determines the specific activity and cofactor preference of the constructed pathway in cell-free extracts.

  • Cell Lysis & Extraction: Harvest 50 mL of induced culture (OD600 ~2.0). Resuspend in 5 mL of 100 mM MOPS-KOH buffer (pH 7.5) containing 1 mM DTT. Lyse via sonication (30s ON/OFF cycles, 5 mins) on ice. Centrifuge at 15,000 × g for 20 mins at 4°C.

  • Reaction Assembly: In a UV-transparent 96-well plate, combine:

    • 100 mM MOPS-KOH (pH 7.5)

    • 0.3 mM NADH or NADPH (depending on the pathway design)

    • 50 µg of clarified crude extract protein (quantified via Bradford assay).

  • Initiation & Measurement: Initiate the reaction by adding 0.5 mM Butyryl-CoA (for Pathways A & B) or 5 mM Butyrate + 1 mM ATP (for Pathway C).

  • Kinetic Tracking: Monitor the decrease in absorbance at 340 nm ( ϵ=6.22 mM−1cm−1 ) using a spectrophotometer at 30°C for 10 minutes.

  • Self-Validation Check: Run a negative control lacking the substrate (Butyryl-CoA/Butyrate) to quantify background NAD(P)H oxidation by host oxidoreductases. Subtract this background rate to determine true specific activity.

Phase 2: In Vivo Butanol Quantification via GC-FID
  • Cultivation: Grow engineered strains in sealed serum bottles containing 50 mL Terrific Broth (TB) supplemented with 2% (w/v) glucose. Cultivate semi-anaerobically at 30°C for 48 hours.

  • Sample Preparation: Centrifuge 1 mL of culture broth at 12,000 × g for 5 mins. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Internal Standard Addition: Mix 900 µL of the filtered supernatant with 100 µL of an internal standard solution (10 g/L isobutanol). Causality: Isobutanol accounts for injection volume variations and matrix effects during vaporization.

  • GC-FID Analysis: Inject 1 µL into a Gas Chromatograph equipped with a Flame Ionization Detector and a polar capillary column (e.g., DB-WAX).

    • Oven Program: 40°C for 2 min, ramp at 10°C/min to 150°C, hold for 2 min.

  • Data Correlation: Plot the in vitro specific activity against the in vivo butanol titer. A linear correlation validates that the terminal reduction step is the primary flux-controlling node.

Protocol step1 1. Strain Cultivation (Semi-anaerobic, 48h) split1 In Vitro Pipeline step1->split1 split2 In Vivo Pipeline step1->split2 step2a Cell Lysis & Bradford Assay (Standardize protein conc.) split1->step2a step2b Centrifugation & Filtration (Isolate supernatant) split2->step2b step3a Spectrophotometry (340 nm) (Measure NAD(P)H oxidation) step2a->step3a correlate Data Synthesis: Correlate Kinetics with Titer step3a->correlate step3b GC-FID Analysis (Quantify against Isobutanol IS) step2b->step3b step3b->correlate

Diagram 2: Self-validating experimental workflow for terminal pathway evaluation.

Conclusion & Strategic Recommendations

The selection of the butyryl-CoA to butanol pathway should not be arbitrary.

  • If your host organism has a robust glycolytic flux and high NADH availability (e.g., standard E. coli or Clostridia fermentations), Pathway A (AdhE2) remains the gold standard due to its high catalytic efficiency and minimal intermediate toxicity [1].

  • If you are engineering non-model organisms like cyanobacteria, where photosynthesis generates an excess of NADPH, Pathway B (Decoupled Ald/YqhD) is required to match the cellular redox state [2].

  • If your pathway suffers from severe thermodynamic reversibility issues, Pathway C (CAR-mediated) provides an irreversible, ATP-driven pull, though at the cost of lower theoretical maximum yields due to ATP depletion [3].

References

  • Metabolic engineering strategies for butanol production in Escherichia coli Source: Biotechnology and Bioengineering URL:[Link]

  • ATP drives direct photosynthetic production of 1-butanol in cyanobacteria Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Improved Butanol Production Using FASII Pathway in E. coli Source: ACS Synthetic Biology URL:[Link]

  • Alcohol Selectivity in a Synthetic Thermophilic n-Butanol Pathway Is Driven by Biocatalytic and Thermostability Characteristics Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

A Comparative Guide to Two-Stage Organic Synthetic Routes: Chloroethane to Ethanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, the transformation of simple haloalkanes into valuable carboxylic acids represents a foundational yet critical process. This guide provides an in-depth comparison of two prominent two-stage synthetic routes commencing from chloroethane. Our objective is to synthesize ethanoic acid, a key industrial solvent and chemical intermediate. This analysis moves beyond a mere recitation of steps to dissect the underlying chemical principles, offering researchers and drug development professionals a clear rationale for methodological choices and a critical evaluation of each pathway's suitability for achieving the specific synthetic goal.

We will explore two canonical pathways: (1) a sequence of nucleophilic substitution followed by oxidation, and (2) a route involving nitrile formation and subsequent hydrolysis. While both are standard methods for producing carboxylic acids from alkyl halides, their application to the conversion of chloroethane to ethanoic acid yields dramatically different outcomes, highlighting the critical importance of understanding reaction mechanisms in synthetic design.

Route 1: The Viable Pathway via Ethanol Intermediate (Hydrolysis and Oxidation)

This route represents the correct and direct pathway for converting chloroethane to ethanoic acid, as it preserves the original two-carbon skeleton of the starting material. The strategy involves first converting the chloro- group into a hydroxyl group, which can then be oxidized to a carboxyl group.

Stage 1: Nucleophilic Substitution to Ethanol

The initial step is the hydrolysis of chloroethane to ethanol. This is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2] The hydroxide ion (OH⁻), typically from an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), acts as the nucleophile.[3] It attacks the electron-deficient carbon atom bonded to the chlorine, displacing the chloride ion as the leaving group.

Reaction: CH₃CH₂Cl + NaOH(aq) → CH₃CH₂OH + NaCl

The use of an aqueous solution is critical; an alcoholic solution of NaOH would favor elimination (E2) to produce ethene. Heating the mixture under reflux ensures the reaction proceeds to completion without loss of the volatile chloroethane and ethanol.[3]

Stage 2: Oxidation of Ethanol to Ethanoic Acid

The second stage involves the oxidation of the primary alcohol, ethanol, to ethanoic acid.[4][5] This requires a strong oxidizing agent to ensure the reaction proceeds past the intermediate aldehyde stage (ethanal).[6][7] Commonly used reagents include potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) acidified with dilute sulfuric acid (H₂SO₄), or potassium permanganate (KMnO₄).[8][9][10]

Reaction: CH₃CH₂OH + 2[O] → CH₃COOH + H₂O

To ensure the formation of the carboxylic acid, the reaction is typically heated under reflux.[6] This prevents the volatile ethanal intermediate (boiling point ~20°C) from being distilled off before it can be further oxidized to ethanoic acid.[7] During the reaction with acidified dichromate, a distinct color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) provides a visual indicator of the progress of the oxidation.[7][9]

Visualizing the Pathway

G chloroethane Chloroethane (C₂H₅Cl) ethanol Ethanol (C₂H₅OH) chloroethane->ethanol  Stage 1: Hydrolysis  Reagent: aq. NaOH, Heat  Mechanism: SN2 ethanoic_acid Ethanoic Acid (CH₃COOH) ethanol->ethanoic_acid  Stage 2: Oxidation  Reagent: K₂Cr₂O₇ / H₂SO₄, Reflux G chloroethane Chloroethane (C₂H₅Cl) propanenitrile Propanenitrile (C₂H₅CN) chloroethane->propanenitrile  Stage 1: Cyanide Substitution  Reagent: KCN in Ethanol, Heat  Mechanism: SN2 propanoic_acid Propanoic Acid (CH₃CH₂COOH) propanenitrile->propanoic_acid  Stage 2: Hydrolysis  Reagent: Dilute HCl, Reflux

Caption: Unintended synthesis of propanoic acid from chloroethane.

Performance and Route Comparison

The choice between these synthetic strategies is dictated entirely by the desired product. For the specific goal of converting chloroethane to ethanoic acid, only Route 1 is viable. The nitrile pathway (Route 2) is a classic method for ascending a homologous series, i.e., increasing the carbon chain length by one.

FeatureRoute 1: Hydrolysis & Oxidation Route 2: Nitrile Synthesis & Hydrolysis
Final Product Ethanoic Acid (CH₃COOH)Propanoic Acid (CH₃CH₂COOH)
Carbon Chain Change None (C2 → C2)+1 Carbon (C2 → C3)
Suitability for Goal Correct and Viable Incorrect for Stated Goal
Stage 1 Reagents Aqueous NaOH or KOH, HeatKCN or NaCN in ethanol, Heat [11]
Stage 2 Reagents K₂Cr₂O₇/H⁺ or KMnO₄/H⁺, Reflux [9]Dilute HCl or NaOH, Reflux, then H⁺ [12][13]
Key Intermediates Ethanol, EthanalPropanenitrile
Safety Considerations Handling of corrosive strong acids and carcinogenic Cr(VI) compounds. [9]High toxicity of cyanide salts (KCN/NaCN) and potential release of HCN gas if acidified. [14]

Conclusion and Expert Recommendation

For the synthesis of ethanoic acid from chloroethane, the two-stage pathway involving initial hydrolysis to ethanol followed by oxidation is the only scientifically sound and logical route. This method correctly preserves the two-carbon integrity of the molecular backbone.

The alternative route via nitrile formation and hydrolysis, while a robust synthetic tool in its own right, is fundamentally a carbon chain extension reaction. Its application to chloroethane results in the formation of propanoic acid, failing to meet the specified synthetic objective. This comparison underscores a crucial principle in organic synthesis: a reaction's utility is defined not only by the functional group transformation it performs but also by its effect on the overall carbon skeleton. Researchers must select methodologies where every mechanistic step aligns with the final structural requirements of the target molecule.

References

  • Gauth. (n.d.). Design a two-stage reaction pathway to convert 1-chloroethane into ethanoic acid. Gauthmath.

  • askIITians. (2025, March 4). How can ethanol be converted into ethanoic acid?

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.

  • LookChem. (2021, June 21). Nucleophilic substitution with chloroethane: hydrogen cyanide vs. potassium cyanide - FAQ.

  • Brainly. (2024, January 24). [FREE] Chloroethene can be converted to ethanol in two steps. For each step, deduce an overall equation for the.

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.

  • Save My Exams. (n.d.). Oxidation of Ethanol (Edexcel IGCSE Chemistry): Revision Note.

  • Sparkle. (n.d.). Revision Notes - Oxidation of ethanol to ethanoic acid | Organic Chemistry | Chemistry - 0620 - Supplement | IGCSE.

  • ReAgent. (2024, February 28). How is Ethanol Converted into Ethanoic Acid?

  • Gauth. (n.d.). Solved: In an experiment, chloroethane undergoes nucleophilic substitution with potassium cyanide. Gauthmath.

  • LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles.

  • PassMyExams. (n.d.). Oxidation of Ethanol.

  • Vaia. (n.d.). Which method – Grignard carboxylation or nitrile hydrolysis would you use for each of the following reactions? Explain.

  • Chemistry Stack Exchange. (2016, August 5). Nucleophilic substitution with chloroethane: hydrogen cyanide vs. potassium cyanide.

  • Filo. (2025, November 21). Question: Starting from chloroethane, how will you prepare ethanol?

  • Gauth. (n.d.). Solved: Method 2 - The preparation of ethanol by the reaction of chloroethane with aqueous sodium. Gauthmath.

  • Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.

  • Doc Brown's Chemistry. (n.d.). Mechanism of Reaction between ethanolic potassium cyanide and haloalkanes.

  • Bartleby. (2021, March 20). Answered: Chloroethane reacts with hydroxide ion to form ethanol as shown in the equation below: OH- + CH3CH2Cl CH3CH2OH + Cl a. Identify the nucleophile and…

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Safety Operating Guide

Comprehensive Safety and Disposal Guide: Methyl 3-(1-cyanocyclobutyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Mechanistic Toxicology

Methyl 3-(1-cyanocyclobutyl)butanoate (CAS No.: 1461713-32-5) is a specialized bifunctional organic intermediate frequently utilized in advanced drug development and synthetic research 1. To handle and dispose of this compound safely, researchers must understand the mechanistic toxicology dictated by its two primary functional groups:

  • The Ester Moiety (Methyl Butanoate derivative): Esters inherently contribute to the compound's volatility and potential flammability. While often characterized by distinct odors, volatile organic esters can act as mucous membrane irritants. Their physical properties dictate that they can easily vaporize at room temperature, necessitating strict inhalation controls 2.

  • The Aliphatic Nitrile Moiety (Cyanocyclobutyl group): The presence of the nitrile group elevates the hazard profile significantly. Aliphatic nitriles can be absorbed through the skin, inhaled, or ingested. In biological systems, or when exposed to strong acids, nitriles risk hydrolysis and the subsequent release of highly toxic hydrogen cyanide (HCN) gas. Consequently, acute exposure guidelines for aliphatic nitriles mandate rigorous containment 3.

Causality in Safety Design: Because of this dual-hazard profile—volatility combined with systemic toxicity—standard benchtop handling is strictly prohibited. All operational and disposal workflows must be designed to prevent vapor release and strictly avoid cross-contamination with aqueous acids.

Experimental Handling Workflow

To ensure a self-validating safety system, execute the following protocol when utilizing Methyl 3-(1-cyanocyclobutyl)butanoate in synthetic assays.

Step 1: Environmental Verification

  • Action: Verify that the chemical fume hood is fully operational with a face velocity between 80–100 feet per minute (fpm).

  • Causality: Proper airflow guarantees that any volatilized ester or toxic nitrile vapors are immediately exhausted away from the operator's breathing zone.

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Don a flame-resistant laboratory coat, safety goggles, and double-layer gloves (e.g., a standard nitrile inner glove with a butyl rubber outer glove if handling large volumes).

  • Causality: While standard nitrile gloves offer splash protection, prolonged contact with organic esters can degrade them. Double-gloving ensures that if the outer layer is compromised, the inner layer provides a critical window for safe removal and prevents transdermal nitrile absorption.

Step 3: Reagent Transfer and Synthesis

  • Action: Keep the primary reagent bottle closed until the exact moment of transfer. Use dedicated, chemically inert glass syringes or pipettes.

  • Causality: Minimizing open-air exposure prevents the ester from volatilizing, thereby reducing both respiratory hazards and the degradation of the reagent via atmospheric moisture.

Operational and Disposal Workflow Diagram

The following diagram illustrates the logical progression from primary handling through to EPA-compliant waste management.

G A Methyl 3-(1-cyanocyclobutyl)butanoate (CAS: 1461713-32-5) B Primary Handling (Fume Hood, Double Gloving) A->B C Experimental Application (Synthesis / Assay) B->C D Waste Generation C->D E Liquid Waste (Non-Halogenated Organics) D->E Solvents & Residues F Solid Waste (Contaminated Consumables) D->F PPE & Weigh Boats G EH&S Collection & EPA Compliant Disposal E->G F->G

Workflow for the safe handling, segregation, and EPA-compliant disposal of nitrile-ester compounds.

Waste Segregation & Disposal Protocols

Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties 4. Under no circumstances should Methyl 3-(1-cyanocyclobutyl)butanoate be disposed of down the drain or allowed to evaporate in a fume hood 5.

Step-by-Step Disposal Methodology

Step 1: Liquid Waste Segregation

  • Action: Transfer all liquid reaction mixtures and solvent rinses containing the compound into a clearly labeled "Non-Halogenated Organic Waste" container. Note: If the reaction involved halogenated solvents (e.g., Dichloromethane), the waste must be routed to the "Halogenated Organic Waste" stream.

  • Causality: Segregating waste prevents incompatible chemical reactions. Mixing aliphatic nitriles with acidic aqueous waste streams can trigger the release of lethal HCN gas.

Step 2: Solid Waste Containment

  • Action: Place all contaminated disposable consumables (pipette tips, weigh boats, and outer gloves) into a sealable plastic bag, then deposit them into a designated hazardous solid waste drum 6.

  • Causality: Residual ester will slowly volatilize from solid surfaces. Sealing the waste prevents the accumulation of toxic/flammable vapors in the laboratory environment.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store waste containers in a designated SAA. Containers must remain tightly capped at all times unless actively receiving waste 5.

  • Causality: Open containers violate EPA regulations and create continuous exposure risks. A self-validating check involves physically testing the cap's tightness after every waste addition.

Step 4: EH&S Collection

  • Action: Once the container is 80% full, submit a waste collection request to your institutional Environmental Health & Safety (EH&S) department. Do not transport hazardous waste yourself 5.

Quantitative Waste Segregation Guidelines

The following table summarizes the logistical requirements for safely categorizing and storing waste streams associated with this compound.

Waste Stream CategoryPrimary ContaminantsContainer MaterialCompatibility WarningMaximum Storage Time (SAA)
Non-Halogenated Liquid Methyl 3-(1-cyanocyclobutyl)butanoate, Alcohols, Ethyl AcetateHigh-Density Polyethylene (HDPE) or GlassDO NOT MIX with strong acids or oxidizers.Up to 1 year (or 3 days once full) 6
Halogenated Liquid Compound + DCM, ChloroformGlass (Preferred)Keep separate from non-halogenated to reduce disposal costs.Up to 1 year (or 3 days once full) 6
Hazardous Solid Waste Contaminated gloves, paper towels, silica gelPolyethylene Drum / Double-baggedEnsure no free liquids are present in the solid waste drum.Up to 1 year (or 3 days once full) 6

Spill Response & Decontamination

In the event of an accidental spill, immediate and calculated action is required to prevent vapor inhalation and environmental release.

  • Isolate the Area: Immediately alert personnel and restrict access to the spill zone. Ensure the fume hood sash is lowered as much as possible while allowing access.

  • Suppress Vapors: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized organic spill pad.

    • Causality: Inert absorbents trap the volatile ester, drastically reducing the vapor pressure and preventing the spread of the toxic nitrile.

  • Collect and Package: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag. Seal the bag and place it in a secondary container.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent and water, collecting the rinsate as hazardous aqueous waste.

    • Causality: A mild alkaline environment ensures the nitrile group remains stable and does not undergo acidic hydrolysis to form hydrogen cyanide.

References

  • 3 methyl butanoate | Sigma-Aldrich.Sigma-Aldrich.
  • 1.31: Experiment_731_Esters _1_0 - Chemistry LibreTexts.Chemistry LibreTexts.
  • Aliphatic nitriles Final AEGL Document - EPA.U.S. Environmental Protection Agency.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.Daniels Health.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.Central Washington University.

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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-(1-cyanocyclobutyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to ensure that innovation in the lab is not just groundbreaking, but also fundamentally safe. The handling of novel chemical intermediates, such as Methyl 3-(1-cyanocyclobutyl)butanoate, is a cornerstone of modern drug development.[1][2][3] These molecules, while promising, demand a rigorous and well-understood safety protocol to protect the researchers who are at the forefront of discovery. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE) within a broader safety context.

Our approach is grounded in the "Hierarchy of Controls," a system that prioritizes the most effective safety measures. This ensures we don't just rely on PPE as a last line of defense, but as part of a comprehensive, self-validating safety system.

Understanding the Hazard: A Proactive Assessment

While a specific Safety Data Sheet (SDS) for Methyl 3-(1-cyanocyclobutyl)butanoate may not be readily available, a professional assessment of its structure allows us to anticipate its primary hazards. The molecule contains two key functional groups:

  • A Nitrile (Cyanide) Group: The cyanocyclobutyl moiety is an organic nitrile. Organic cyanides can be hydrolyzed or decomposed to form the highly toxic cyanide anion (CN⁻).[4] Exposure to cyanide compounds can occur through inhalation, skin absorption, or ingestion, with the potential to cause severe and rapid systemic toxicity.[5][6][7] Symptoms of exposure can range from headache and dizziness to convulsions and death within minutes in severe cases.[5][6]

  • An Ester Group: The methyl butanoate portion is an ester. Esters, particularly those with lower molecular weights, are often volatile and can be flammable liquids.[8][9] They can also cause irritation to the skin and eyes.[10]

Therefore, our safety plan must address the dual risks of high acute toxicity from the nitrile group and potential flammability and irritation from the ester group.

The Hierarchy of Controls: A Multi-Layered Defense

Relying solely on gloves and a lab coat is an incomplete safety strategy. An effective safety protocol integrates multiple layers of protection, prioritizing engineering and administrative controls to minimize operator exposure.[1]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination/Substitution (e.g., Use a less hazardous reagent) Engineering Engineering Controls (e.g., Chemical Fume Hood, Glove Box) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: Your Primary Barrier

The most critical step in mitigating risk is to physically separate the operator from the hazard.

  • Chemical Fume Hood: All work involving Methyl 3-(1-cyanocyclobutyl)butanoate, including weighing, transfers, reaction setup, and workup, must be conducted within a certified chemical fume hood.[5][6][11] This is non-negotiable. The fume hood is designed to pull vapors and potential aerosols away from the user, preventing inhalation, which is a primary route of exposure for cyanide compounds.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[10]

Administrative Controls: Standardizing Safety

These are the procedures and policies that ensure safe work practices.

  • Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this compound must be written and reviewed by all personnel before work begins.[5] This SOP should incorporate the details from this guide.

  • Designated Work Area: Establish a clearly marked area within the fume hood for all work with cyanide-containing compounds.[5][11] This prevents cross-contamination of other experiments.

  • Work Practices: Never work alone when handling highly toxic chemicals.[11] Avoid storing acids in the same fume hood unless required for the procedure, as acidification of cyanide-containing solutions can release highly toxic and flammable hydrogen cyanide (HCN) gas.[4][6][11]

Personal Protective Equipment (PPE): The Essential Final Layer

While engineering and administrative controls are designed to minimize exposure, PPE is required to protect you from any residual hazards and in the event of a spill or splash.

PPE CategorySpecificationRationale and Justification
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of large volumes, quenching reactions).[12]Protects against splashes of the chemical, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile gloves. Double-gloving is strongly recommended.[5][11]Nitrile provides excellent resistance to a wide range of chemicals, including solvents and oils, and is superior to latex or vinyl for this purpose.[13][14][15][16] Double-gloving provides an extra layer of protection against tears and minimizes exposure when removing the outer, contaminated glove.
Body Protection A flame-resistant lab coat with snug-fitting cuffs.[12]Protects skin from accidental contact and contamination. The ester component suggests potential flammability, making a flame-resistant coat a prudent choice.[8]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills. Fabric shoes can absorb chemicals and hold them against the skin.[12]
Respiratory Protection Typically not required if all work is conducted in a functional fume hood.Engineering controls are the primary method for respiratory protection.[6] A respirator may be required for emergency spill response outside of a hood, which requires specialized training and fit-testing.

Operational & Disposal Plans: From Setup to Cleanup

Protocol for Donning and Doffing PPE

A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear & Clothing: Ensure you are wearing appropriate lab attire (long pants, closed-toe shoes).

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit well.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat sleeves.

  • Eye/Face Protection: Put on your safety goggles. If required, add the face shield.

Doffing (Removing) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Grasp the outside of one glove at the cuff with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Remove Second Outer Glove: Slide the fingers of your now-ungloved hand under the cuff of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[5]

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated location or dispose of it if it's a disposable-use coat.

  • Eye/Face Protection: Remove your face shield and/or goggles by handling the strap or earpieces.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[11]

Emergency Procedures
  • Skin Contact: Immediately go to the safety shower and rinse the affected area for at least 15 minutes. Remove all contaminated clothing while under the shower. Seek immediate medical attention.[11]

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]

  • Spill Inside Fume Hood: For a small spill, it can be cleaned by trained personnel. Decontaminate surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5][11] All cleanup materials must be disposed of as hazardous cyanide waste.[5][11]

  • Spill Outside Fume Hood: Evacuate the area immediately. Alert others and contact your institution's emergency response team.[5]

Disposal Plan

All waste generated from handling Methyl 3-(1-cyanocyclobutyl)butanoate is considered hazardous waste.

  • Solid Waste: All contaminated PPE (gloves, disposable lab coats), paper towels, and wipes must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for cyanide-containing solids.[5]

  • Liquid Waste: All liquid waste containing the compound must be collected in a dedicated, labeled hazardous waste container. The pH of aqueous waste should be kept above 10 to prevent the formation of HCN gas.[4]

  • Segregation: Never mix cyanide waste with other chemical waste streams, especially acidic waste.[4][5]

By integrating this comprehensive safety framework—from hazard assessment and the hierarchy of controls to detailed PPE protocols and disposal plans—you can confidently and safely advance your research in drug development.

References

  • Title: Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Source: Louisiana State University Health Sciences Center New Orleans URL: [Link]

  • Title: Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs Source: Pharmaceutical Technology URL: [Link]

  • Title: Safety Module: Cyanides Source: University of California, Irvine URL: [Link]

  • Title: Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens Source: PPS Gloves URL: [Link]

  • Title: Information on Cyanide Compounds Source: Stanford Environmental Health & Safety URL: [Link]

  • Title: Cyanide Standard Operating Procedure Template Source: The University of New Mexico - Environmental Health & Safety URL: [Link]

  • Title: STANDARD OPERATING PROCEDURE for Highly Toxic and Carcinogenic Materials Source: University of Delaware - Environmental Health & Safety URL: [Link]

  • Title: Nitrile Gloves: Advancing PPE and Industrial Hand Safety Source: LinkedIn URL: [Link]

  • Title: Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety Source: Medtecs Business Solutions URL: [Link]

  • Title: Hazardous chemistry in API development and manufacturing Source: Sterling Pharma Solutions URL: [Link]

  • Title: WHAT DO NITRILE GLOVES PROTECT US AGAINST? Source: S&S Glove URL: [Link]

  • Title: Handling Hazardous Reactions During Intermediate Synthesis Source: At Tianming Pharmaceutical URL: [Link]

  • Title: SAFETY DATA SHEET - Methyl 2-(methylthio)butyrate Source: Thermo Fisher Scientific URL: [Link]

  • Title: Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development Source: Mlunias URL: [Link]

  • Title: Understanding Chemical Intermediates: A Key to Advanced Therapeutics Source: Protheragen URL: [Link]

  • Title: Safety Data Sheet - Methyl Butanoate Source: Agilent Technologies URL: [Link]

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.